GGGDTDTC-Mc-vc-PAB-MMAE
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C93H146N20O29S |
|---|---|
分子量 |
2040.3 g/mol |
IUPAC名 |
(3S)-3-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-4-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2R)-1-amino-3-[1-[6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C93H146N20O29S/c1-17-50(8)78(63(140-15)40-69(120)112-37-25-29-62(112)80(141-16)51(9)82(128)100-52(10)79(126)56-26-20-18-21-27-56)110(13)91(137)74(48(4)5)107-89(135)77(49(6)7)111(14)93(139)142-45-55-31-33-57(34-32-55)101-83(129)58(28-24-35-97-92(96)138)103-86(132)73(47(2)3)106-65(116)30-22-19-23-36-113-70(121)41-64(90(113)136)143-46-61(81(95)127)105-88(134)76(54(12)115)109-85(131)60(39-72(124)125)104-87(133)75(53(11)114)108-84(130)59(38-71(122)123)102-68(119)44-99-67(118)43-98-66(117)42-94/h18,20-21,26-27,31-34,47-54,58-64,73-80,114-115,126H,17,19,22-25,28-30,35-46,94H2,1-16H3,(H2,95,127)(H,98,117)(H,99,118)(H,100,128)(H,101,129)(H,102,119)(H,103,132)(H,104,133)(H,105,134)(H,106,116)(H,107,135)(H,108,130)(H,109,131)(H,122,123)(H,124,125)(H3,96,97,138)/t50-,51+,52+,53+,54+,58-,59-,60-,61-,62-,63+,64?,73-,74-,75-,76-,77-,78-,79+,80+/m0/s1 |
InChIキー |
MLCSFZSHQDQXFT-ZAURKMKJSA-N |
異性体SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)CC(C4=O)SC[C@@H](C(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)CNC(=O)CN |
正規SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)CC(C4=O)SCC(C(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)CNC(=O)CN |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of GGGDTDTC-Mc-vc-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a transformative class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1][2][3] This guide provides a detailed technical overview of the mechanism of action of GGGDTDTC-Mc-vc-PAB-MMAE, a novel ADC currently under investigation. This document will dissect the individual components of the ADC, delineate its multi-step mechanism of action, present hypothetical preclinical data, and provide standardized experimental protocols relevant to its evaluation.
Components of this compound
The this compound is a complex macromolecule comprised of three critical components: a targeting antibody (GGGDTDTC), a cleavable linker system (Mc-vc-PAB), and a potent cytotoxic payload (Monomethyl Auristatin E - MMAE).[4][5][6]
-
GGGDTDTC Antibody: A humanized monoclonal antibody designed to exhibit high specificity and affinity for a tumor-associated antigen that is overexpressed on the surface of cancer cells and shows limited expression on healthy tissues. The precise target of GGGDTDTC is a critical determinant of the ADC's therapeutic window and overall efficacy.
-
Mc-vc-PAB Linker: This linker system is engineered for stability in systemic circulation and for selective cleavage within the tumor microenvironment or inside the target cancer cell.[7][8] It consists of:
-
Mc (Maleimidocaproyl): A thiol-reactive group that facilitates the conjugation of the linker-payload complex to cysteine residues on the antibody.[9]
-
vc (Valine-Citrulline): A dipeptide motif that is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[7][10]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, following the cleavage of the valine-citrulline dipeptide, undergoes electronic rearrangement to release the active MMAE payload.[7][8]
-
-
MMAE (Monomethyl Auristatin E): A synthetic and highly potent antimitotic agent derived from the natural product dolastatin 10.[6][10] MMAE functions by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10][11]
Core Mechanism of Action
The therapeutic effect of this compound is achieved through a sequential, multi-step process that ensures targeted delivery and activation of the cytotoxic payload.
-
Circulation and Tumor Targeting: Following intravenous administration, the this compound circulates systemically. The GGGDTDTC antibody component directs the ADC to tumor cells overexpressing the target antigen.
-
Binding and Internalization: The ADC binds to the target antigen on the cancer cell surface. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.
-
Lysosomal Trafficking and Linker Cleavage: The endosome containing the ADC-antigen complex fuses with a lysosome. The acidic environment and the presence of lysosomal proteases, primarily Cathepsin B, facilitate the enzymatic cleavage of the valine-citrulline linker.[10]
-
Payload Release and Activation: Cleavage of the linker initiates the self-immolation of the PAB spacer, leading to the release of free, active MMAE into the cytoplasm of the cancer cell.[7][8]
-
Cytotoxicity and Apoptosis: The released MMAE binds to tubulin, disrupting the microtubule dynamics essential for mitotic spindle formation.[10][11] This interference causes the cell to arrest in the G2/M phase of the cell cycle, ultimately leading to the initiation of the apoptotic cascade and cell death.[11]
-
Bystander Effect: A key feature of ADCs with cleavable linkers and membrane-permeable payloads like MMAE is the potential for a "bystander effect." Once released, MMAE can diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells, thereby augmenting the anti-tumor activity.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound.
Hypothetical Preclinical Data
The following tables summarize hypothetical quantitative data from preclinical studies evaluating the efficacy and safety of this compound.
Table 1: In Vitro Cytotoxicity
| Cell Line | Target Antigen Expression | This compound IC50 (nM) | Non-Targeting ADC IC50 (nM) |
| Cancer Cell Line A | High | 0.5 | >1000 |
| Cancer Cell Line B | Medium | 5.2 | >1000 |
| Cancer Cell Line C | Low | 58.7 | >1000 |
| Normal Cell Line D | Negative | >1000 | >1000 |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Model A (High Antigen) | Vehicle | - | 0 |
| This compound | 1 | 85 | |
| This compound | 3 | 98 (complete regression) | |
| Model C (Low Antigen) | Vehicle | - | 0 |
| This compound | 3 | 45 |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC efficacy and mechanism of action.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in various cell lines.
Methodology:
-
Cell Seeding: Plate cancer cell lines with varying target antigen expression levels and a normal control cell line in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of this compound and a non-targeting control ADC. Treat the cells with a range of concentrations (e.g., 0.01 pM to 1 µM) for 72-96 hours.
-
Viability Assessment: After the incubation period, assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
References
- 1. Preclinical studies of a Pro-antibody-drug conjugate designed to selectively target EGFR-overexpressing tumors with improved therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cenmed.com [cenmed.com]
- 6. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 7. herbmedpharmacol.com [herbmedpharmacol.com]
- 8. researchgate.net [researchgate.net]
- 9. MC-Val-Cit-PAB-MMAE, ADC linker, 646502-53-6 | BroadPharm [broadpharm.com]
- 10. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 11. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The GGGDTDTC Peptide: An Uncharted Territory in Peptide Research
Despite a comprehensive search of scientific literature and biological databases, the specific peptide sequence GGGDTDTC does not correspond to any known or characterized peptide. Consequently, there is no established biological target, mechanism of action, or associated signaling pathway for this peptide. This lack of information prevents the creation of an in-depth technical guide as requested.
Initial investigations into the GGGDTDTC sequence yielded no direct matches in prominent protein and peptide databases. Further searches for the potential core motif "DTDTC" also failed to identify a recognized functional or structural motif within a larger protein or peptide family. This suggests that GGGDTDTC may represent a novel, unstudied peptide sequence, a synthetic construct not yet described in the public domain, or a typographical error in the initial query.
While no direct information exists for GGGDTDTC, it is possible to speculate on potential areas of research based on its amino acid composition. The presence of two cysteine residues in the DTDTC segment suggests the potential for disulfide bond formation, which could create a cyclic structure. Cyclic peptides are of significant interest in drug development due to their increased stability and target-binding affinity compared to their linear counterparts.
For instance, a somewhat related and well-studied motif is the CXXC motif, found in the active sites of thiol-disulfide oxidoreductase enzymes. This motif is crucial for catalyzing disulfide bond formation and breakage in proteins. While the spacing and intervening amino acids in DTDTC differ, the presence of two cysteines invites speculation about a potential role in redox processes or in forming a constrained structure for molecular recognition.
Hypothetical Research Workflow
Should researchers wish to investigate the GGGDTDTC peptide, a typical experimental workflow would be necessary to elucidate its function. This would involve a series of in vitro and in vivo studies.
Figure 1. A generalized experimental workflow for characterizing a novel peptide such as GGGDTDTC. The process begins with synthesis and purification, followed by target identification, functional validation in cellular models, and finally, in vivo studies to assess its physiological effects.
Without experimental data, any discussion of signaling pathways, quantitative data, or detailed protocols for the GGGDTDTC peptide would be purely speculative and not grounded in scientific evidence. Researchers and drug development professionals interested in this or other novel peptide sequences would need to undertake such a research program to determine its biological relevance.
An In-depth Technical Guide to Characterizing the Binding Affinity and Specificity of Novel Peptides
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, a thorough review of publicly available scientific literature and databases yielded no specific information regarding the binding affinity, specificity, or biological function of the peptide with the sequence GGGDTDTC. Therefore, this guide provides a comprehensive framework and detailed methodologies for characterizing any novel peptide, which can be applied to the GGGDTDTC sequence.
Introduction to Peptide Binding Affinity and Specificity
The efficacy of a therapeutic or research peptide is fundamentally determined by its binding affinity and specificity to its biological target. Binding affinity refers to the strength of the interaction between a single peptide molecule and its target, typically a receptor or other protein. It is a critical parameter for determining the concentration of a peptide required to elicit a biological response. Specificity , on the other hand, describes the ability of a peptide to bind to its intended target with high affinity while showing minimal binding to other, non-target molecules. High specificity is crucial for minimizing off-target effects and potential toxicity.
This guide outlines the core experimental protocols and data analysis frameworks necessary to thoroughly characterize the binding properties of a novel peptide.
Quantitative Data Presentation
Systematic and clear presentation of quantitative data is essential for the comparison of different peptides and for making informed decisions in drug development. The following tables provide a standardized format for summarizing key binding parameters.
Table 1: Summary of Binding Affinity Data
| Peptide Sequence | Target Molecule | Experimental Method | Dissociation Constant (KD) | IC50 / EC50 | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) |
| e.g., GGGDTDTC | e.g., Receptor X | e.g., SPR | ||||
| e.g., GGGDTDTC | e.g., Receptor X | e.g., ELISA | ||||
| e.g., Control Peptide | e.g., Receptor X | e.g., SPR |
Table 2: Summary of Binding Specificity Data
| Peptide Sequence | Target Molecule | Non-Target Molecule | Fold-Selectivity (KD Non-Target / KD Target) |
| e.g., GGGDTDTC | e.g., Receptor X | e.g., Receptor Y | |
| e.g., GGGDTDTC | e.g., Receptor X | e.g., Protein Z | |
| e.g., Control Peptide | e.g., Receptor X | e.g., Receptor Y |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to determine peptide binding affinity and specificity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A peptide-based ELISA can be used to determine the binding affinity of a peptide to its immobilized target.[1][2][3][4]
A. Solutions and Reagents [4]
-
Coating Buffer (Carbonate-Bicarbonate Buffer): 15 mM Na2CO3, 35 mM NaHCO3, pH 9.6.
-
Wash Buffer (PBST): 1X PBS with 0.05% Tween-20.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Assay Buffer: 0.5% BSA in PBST.
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the target protein at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Peptide Incubation: Prepare serial dilutions of the biotinylated GGGDTDTC peptide in assay buffer. Add 100 µL of each dilution to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in assay buffer according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well. Allow the color to develop for 15-30 minutes in the dark.
-
Stop Reaction: Stop the reaction by adding 50 µL of 2N H2SO4 to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the peptide concentration. The data can be fitted to a saturation binding curve to determine the equilibrium dissociation constant (KD).
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
SPR is a label-free technique that allows for the real-time measurement of molecular interactions.[5] It provides kinetic data, including the association rate (ka) and dissociation rate (kd), from which the dissociation constant (KD) can be calculated (KD = kd/ka).[6][7]
A. Materials
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip (e.g., CM5, streptavidin-coated)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
Running buffer (e.g., HBS-EP+)
-
Target protein (ligand)
-
GGGDTDTC peptide (analyte)
-
Chip Preparation and Ligand Immobilization:
-
Activate the sensor chip surface (e.g., using a mixture of EDC and NHS).
-
Inject the target protein over the activated surface to achieve covalent immobilization. The amount of immobilized protein should be optimized to avoid mass transport limitations.[6]
-
Deactivate any remaining active esters using ethanolamine.
-
Alternatively, for biotinylated peptides, a streptavidin-coated chip can be used to capture the peptide.[7]
-
-
Analyte Binding:
-
Prepare a series of concentrations of the GGGDTDTC peptide in running buffer.
-
Inject the peptide solutions over the immobilized target surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to generate association curves.
-
-
Dissociation:
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the peptide from the target.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., low pH glycine (B1666218) or high salt) to remove the bound peptide and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd) and the affinity (KD).[6]
-
Flow Cytometry for Cell-Based Binding Analysis
Flow cytometry can be used to assess the binding of a fluorescently labeled peptide to its receptor on the surface of living cells. This provides a more biologically relevant context for the binding interaction.[8][9][10]
A. Materials
-
Flow cytometer
-
Cell line expressing the target receptor
-
Fluorescently labeled GGGDTDTC peptide (e.g., FITC-GGGDTDTC)
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Propidium iodide (PI) or other viability dye to exclude dead cells.
B. Protocol
-
Cell Preparation: Harvest cells and wash them with cold FACS buffer. Adjust the cell concentration to 1 x 106 cells/mL.
-
Peptide Incubation:
-
Prepare a range of concentrations of the fluorescently labeled GGGDTDTC peptide.
-
Add 100 µL of the cell suspension to each tube.
-
Add the labeled peptide to the cells at the desired concentrations.
-
Incubate on ice for 30-60 minutes in the dark to allow binding to reach equilibrium.
-
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound peptide.
-
Staining for Viability: Resuspend the cells in FACS buffer containing a viability dye like PI.
-
Data Acquisition: Analyze the cells on a flow cytometer, collecting data on fluorescence intensity for at least 10,000 live cells per sample.
-
Data Analysis:
-
Gate on the live cell population.
-
Determine the geometric mean fluorescence intensity (MFI) for each peptide concentration.
-
Plot the MFI against the peptide concentration and fit the data to a saturation binding curve to estimate the KD.
-
Mandatory Visualizations
Experimental Workflow for Peptide Binding Characterization
References
- 1. ulab360.com [ulab360.com]
- 2. affbiotech.cn [affbiotech.cn]
- 3. bma.ch [bma.ch]
- 4. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 5. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antigen Specificity of γδ T Cells Depends Primarily on the Flanking Sequences of CDR3δ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosensingusa.com [biosensingusa.com]
- 8. Flow cytometric screening of cell-penetrating peptides for their uptake into embryonic and adult stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous in vitro Molecular Screening of Protein - Peptide Interactions by Flow Cytometry Using Six Bcl-2 Family Proteins as Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A flow cytometric assay for quantitation of rare antigen-specific T cells: using cell-tracking dyes to calculate precursor frequencies for proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gatekeeper of Potency: A Technical Guide to the Mc-vc-PAB Linker in Peptide-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The advent of antibody-drug conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These tripartite molecules, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are designed to selectively deliver chemotherapy to tumor cells, thereby minimizing systemic toxicity. Central to the success of an ADC is the linker, which must remain stable in circulation and efficiently release the payload upon internalization into the target cell. The maleimidocaproyl-valine-citrulline-p-aminobenzyl (mc-vc-PAB) linker has emerged as a gold standard in the field, utilized in several approved and clinical-stage ADCs. This technical guide provides an in-depth exploration of the pivotal role of the mc-vc-PAB linker, detailing its mechanism of action, stability, and the experimental protocols used for its evaluation.
The Architectural Triad: Deconstructing the Mc-vc-PAB Linker
The mc-vc-PAB linker is a sophisticated, multi-component system engineered for controlled drug release. Each of its three primary components plays a distinct and crucial role:
-
Maleimidocaproyl (mc): The Anchor. This component serves as the conjugation moiety, forming a stable covalent bond with the antibody. The maleimide (B117702) group reacts specifically with the thiol groups of cysteine residues on the antibody, creating a thioether linkage. The caproyl spacer provides steric separation between the antibody and the rest of the linker-drug construct, which can be crucial for efficient enzymatic cleavage.
-
Valine-Citrulline (vc): The Trigger. This dipeptide sequence is the lynchpin of the linker's conditional cleavage strategy. It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment. This enzymatic cleavage is the initiating event for drug release. The choice of valine and citrulline is critical; the S2 subsite of cathepsin B favorably accommodates the hydrophobic valine residue, while the S1 subsite binds to citrulline.
-
para-Aminobenzyl (PAB): The Self-Immolative Spacer. The PAB group acts as a self-immolative spacer. Following the cleavage of the amide bond between citrulline and the PAB by cathepsin B, the resulting p-aminobenzyl alcohol intermediate is electronically unstable. It undergoes a rapid, spontaneous 1,6-elimination reaction. This cascade fragmentation releases the unmodified, active cytotoxic drug, carbon dioxide, and an aromatic remnant, ensuring a clean and efficient release of the payload.
Mechanism of Action: A Precisely Timed Cascade
The functionality of the mc-vc-PAB linker is predicated on a sequence of events that begins with the ADC binding to its target antigen on the cancer cell surface and culminates in the intracellular release of the cytotoxic payload.
Mechanism of ADC action with the mc-vc-PAB linker.
Quantitative Analysis: Stability and Cleavage Kinetics
The efficacy and safety of an ADC are critically dependent on the linker's stability in systemic circulation and its susceptibility to cleavage within the target cell.
Plasma Stability
Premature release of the cytotoxic payload in the bloodstream can lead to off-target toxicity and reduced therapeutic index. Therefore, the mc-vc-PAB linker is designed to be highly stable in plasma. Quantitative assessment of plasma stability is a cornerstone of ADC development.
| ADC Construct | Plasma Matrix | Incubation Time (days) | % Free Payload Released | Reference |
| Ab095-mc-vc-PABC-MMAE | Human | 6 | < 1% | [1] |
| Ab095-mc-vc-PABC-MMAE | Cynomolgus Monkey | 6 | < 1% | [1] |
| Ab095-mc-vc-PABC-MMAE | Rat | 6 | ~2.5% | [1] |
| Ab095-mc-vc-PABC-MMAE | Mouse | 6 | ~25% | [1] |
| Trastuzumab-mc-vc-PAB-MMAE | Rat | 7 | 75% reduction in bound drug | [2] |
Note: The higher release in rodent plasma is attributed to the presence of carboxylesterase 1C, which can cleave the valine-citrulline linker.
Cathepsin B Cleavage Kinetics
The efficiency of payload release within the lysosome is governed by the kinetics of cathepsin B-mediated cleavage. While specific Michaelis-Menten constants (Km and kcat) are often determined for individual ADC candidates, studies have shown that the cleavage rate is largely independent of the antibody carrier and the conjugation site. This suggests that the vc dipeptide is readily accessible to the enzyme. One study evaluating four different vc-MMAE ADCs reported no significant differences in their Km or kcat values, indicating a consistent cleavage efficiency.[3][4] However, widely standardized kinetic parameters for a range of mc-vc-PAB-linked drugs are not extensively published, highlighting the importance of empirical determination for each new ADC.
Experimental Protocols
Rigorous and reproducible experimental protocols are essential for the characterization of ADCs with mc-vc-PAB linkers.
Synthesis of Mc-Val-Cit-PAB Linker
The synthesis of the mc-vc-PAB linker is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.
A generalized synthetic workflow for the mc-vc-PAB linker.
-
Fmoc Protection of L-Citrulline: L-Citrulline is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base to protect the alpha-amino group.
-
Coupling with p-Aminobenzyl Alcohol (PABOH): The Fmoc-protected L-Citrulline is coupled with p-aminobenzyl alcohol using a suitable coupling agent like HATU.
-
Fmoc Deprotection: The Fmoc group is removed using a mild base, typically piperidine (B6355638) in DMF, to expose the amino group of citrulline.
-
Dipeptide Formation: The deprotected citrulline-PABOH is reacted with an activated N-Fmoc-L-valine derivative (e.g., Fmoc-Val-OSu).
-
Second Fmoc Deprotection: The Fmoc group on the valine residue is removed.
-
Maleimidocaproyl (mc) Moiety Introduction: The free amino group of the valine-citrulline-PABOH dipeptide is reacted with an activated form of 6-maleimidohexanoic acid (e.g., Mc-OSu) to yield the final mc-vc-PAB linker.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and quantify the release of free payload in plasma over time.
Materials:
-
ADC of interest
-
Human, cynomolgus monkey, rat, and mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS/MS system
-
Prepare a stock solution of the ADC in PBS.
-
Spike the ADC into pre-warmed plasma from different species to a final concentration (e.g., 100 µg/mL).
-
Incubate the plasma samples at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 24, 48, 96, 144 hours), collect aliquots of the plasma samples.
-
Immediately process the samples to precipitate plasma proteins (e.g., with acetonitrile) and stop any further degradation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of the released payload using a validated LC-MS/MS method.
-
Quantify the amount of released drug by comparing the peak area to a standard curve of the free drug.
-
Calculate the percentage of drug release at each time point relative to the initial total conjugated drug concentration.
Cathepsin B Cleavage Assay
Objective: To measure the rate of payload release from an ADC in the presence of purified cathepsin B.
Materials:
-
ADC of interest
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT and EDTA)
-
Incubator at 37°C
-
LC-MS/MS or HPLC system
Procedure:
-
Activate cathepsin B according to the manufacturer's instructions, typically by pre-incubation in the assay buffer containing a reducing agent like DTT.
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. Final concentrations are typically in the nanomolar range for the enzyme and micromolar for the ADC.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding a protease inhibitor or by acidifying the sample.
-
Analyze the samples by LC-MS/MS or HPLC to quantify the amount of released payload.
-
Plot the concentration of the released drug over time to determine the cleavage rate.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency (e.g., IC50 value) of the ADC on target and non-target cell lines.
References
- 1. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]
- 6. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
In-Depth Structural Analysis of GGGDTDTC-Mc-vc-PAB-MMAE: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of the peptide-drug conjugate (PDC) GGGDTDTC-Mc-vc-PAB-MMAE. This molecule is comprised of the targeting peptide GGGDTDTC, a maleimidocaproyl (Mc) spacer, a cathepsin B-cleavable valine-citrulline (vc) linker, a self-immolative p-aminobenzyl (PAB) spacer, and the potent antimitotic agent monomethyl auristatin E (MMAE). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the conjugate's components, their structural interplay, and the methodologies for its characterization. All quantitative data are presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate a clear understanding of this promising therapeutic agent.
Introduction
Peptide-drug conjugates (PDCs) represent a burgeoning class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to pathological cells, thereby minimizing systemic toxicity. The efficacy and safety of a PDC are critically dependent on the molecular architecture of its constituent parts: the targeting peptide, the linker system, and the cytotoxic payload. This guide focuses on the structural elucidation of this compound, a novel PDC currently under investigation. A thorough understanding of its structural characteristics is paramount for its development as a potential therapeutic.
Molecular Components and Structural Overview
The this compound conjugate is a complex molecule engineered for targeted drug delivery. Its structure can be systematically deconstructed into its primary components.
The GGGDTDTC Peptide: The Targeting Moiety
The GGGDTDTC peptide serves as the targeting component of the conjugate. While the specific target of this peptide is a subject of ongoing research, its inclusion in this conjugate suggests a role in binding to a specific cell surface receptor, likely overexpressed on cancer cells. A Chinese patent application mentions the synthesis of a nanobody-drug conjugate utilizing a "GGGDTDTC-NH2" peptide, indicating its use in targeted drug delivery.[1] Further investigation into the binding affinity and target specificity of this peptide is crucial for understanding the conjugate's mechanism of action.
Mc-vc-PAB: The Linker System
The linker is a critical element that connects the targeting peptide to the cytotoxic payload, designed to be stable in systemic circulation and release the payload at the target site.
-
Maleimidocaproyl (Mc): This component acts as a stable spacer and provides the point of attachment to the cysteine residue of the GGGDTDTC peptide via a thioether bond.
-
Valine-Citrulline (vc): This dipeptide is a substrate for cathepsin B, an enzyme that is often upregulated in the lysosomal compartment of cancer cells. This enzymatic cleavage is the primary mechanism for the intracellular release of the payload.
-
p-Aminobenzyl (PAB): The PAB group serves as a self-immolative spacer. Following the cleavage of the vc linker by cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, which in turn liberates the active MMAE drug.
Monomethyl Auristatin E (MMAE): The Cytotoxic Payload
MMAE is a highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10. It functions by inhibiting tubulin polymerization, a critical process for cell division, leading to G2/M phase cell cycle arrest and subsequent apoptosis. Due to its high toxicity, MMAE is not suitable for systemic administration as a standalone drug and is therefore utilized as a payload in targeted therapies like PDCs and antibody-drug conjugates (ADCs).
Structural Characterization Data
Currently, specific quantitative structural data such as bond lengths, bond angles, and crystal structure for the complete this compound molecule are not publicly available. The following table summarizes the known molecular weights of the key components.
| Component | Molecular Formula | Molecular Weight ( g/mol ) |
| GGGDTDTC Peptide | C26H41N9O13S2 | 783.85 |
| Mc-vc-PAB-MMAE Linker-Drug | C68H105N11O15S | 1360.68 |
| Total Conjugate | C94H146N20O28S3 | 2144.53 |
Note: The molecular weights are calculated based on the chemical structures.
Experimental Protocols for Structural Analysis
The structural elucidation of this compound necessitates a multi-faceted analytical approach. The following are detailed methodologies for key experiments.
Synthesis and Purification
Protocol 4.1.1: Conjugation of GGGDTDTC to Mc-vc-PAB-MMAE
-
Peptide Preparation: Synthesize the GGGDTDTC peptide with a C-terminal cysteine residue using standard solid-phase peptide synthesis (SPPS). Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.
-
Reaction Setup: Dissolve the purified GGGDTDTC peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Conjugation: Add a molar excess of Mc-vc-PAB-MMAE (dissolved in an organic co-solvent like DMSO) to the peptide solution.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours with gentle agitation. The maleimide (B117702) group of the linker will react with the thiol group of the cysteine residue on the peptide to form a stable thioether bond.
-
Purification: Purify the resulting this compound conjugate using RP-HPLC to remove unreacted peptide, linker-drug, and any side products.
-
Characterization: Confirm the molecular weight of the final conjugate using high-resolution mass spectrometry.
Mass Spectrometry Analysis
Protocol 4.2.1: Intact Mass Analysis
-
Sample Preparation: Prepare the purified this compound conjugate at a concentration of approximately 1 mg/mL in a solution of 50% acetonitrile (B52724) and 0.1% formic acid in water.
-
Instrumentation: Utilize a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.
-
Data Acquisition: Infuse the sample directly or inject it onto a liquid chromatography system coupled to the mass spectrometer. Acquire data in positive ion mode over a mass range that includes the expected molecular weight of the conjugate.
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the intact molecular weight of the conjugate and confirm the successful conjugation.
Protocol 4.2.2: Peptide Mapping and Conjugation Site Confirmation
-
Reduction and Alkylation: Reduce the disulfide bond in the GGGDTDTC peptide of the conjugate using a reducing agent like dithiothreitol (B142953) (DTT), followed by alkylation with iodoacetamide (B48618) to prevent disulfide bond reformation.
-
Enzymatic Digestion: Digest the reduced and alkylated conjugate with a specific protease (e.g., trypsin) overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptide fragments using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against the amino acid sequence of the GGGDTDTC peptide to identify the peptide fragments. The fragment containing the cysteine residue should show a mass shift corresponding to the mass of the Mc-vc-PAB-MMAE linker-drug, confirming the site of conjugation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol 4.3.1: 1D and 2D NMR for Conformational Analysis
-
Sample Preparation: Dissolve a high-purity sample of the GGGDTDTC peptide or the full conjugate in a suitable NMR buffer (e.g., phosphate (B84403) buffer in 90% H₂O/10% D₂O) to a concentration of 1-5 mM.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall folding and purity of the sample.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of the individual amino acid residues in the GGGDTDTC peptide.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons that are close in proximity (< 5 Å). These NOEs provide crucial distance restraints for 3D structure calculation.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If using a ¹³C-labeled sample, an HSQC spectrum can be acquired to resolve overlapping proton signals and aid in resonance assignment.
-
-
Data Analysis and Structure Calculation:
-
Assign the proton resonances of the GGGDTDTC peptide using the TOCSY and NOESY spectra.
-
Use the distance restraints from the NOESY data as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.
-
Analyze the resulting structures to determine the solution conformation of the peptide.
-
Signaling Pathways and Logical Relationships
The mechanism of action of this compound involves a series of sequential events, from initial targeting to the induction of cell death.
Figure 1. Mechanism of action of this compound.
The proposed mechanism begins with the binding of the GGGDTDTC peptide to its target receptor on the cancer cell surface. This is followed by internalization of the conjugate-receptor complex into an endosome. The endosome then fuses with a lysosome, where the acidic environment and the presence of cathepsin B lead to the cleavage of the vc-linker. This cleavage initiates the self-immolation of the PAB spacer, releasing free MMAE into the cytoplasm. The released MMAE then binds to tubulin, disrupting microtubule dynamics, which ultimately triggers apoptotic cell death.
Experimental Workflow for Structural Characterization
A logical workflow is essential for the comprehensive structural analysis of this compound.
Figure 2. Experimental workflow for structural analysis.
The workflow begins with the synthesis and purification of the conjugate. The purified material is then subjected to mass spectrometry for confirmation of its molecular weight and the site of conjugation. Subsequently, NMR spectroscopy is employed to determine the solution structure and conformational dynamics of the peptide component. The structural data is then used to calculate a 3D model of the peptide. Finally, binding assays are performed to characterize the interaction of the conjugate with its biological target.
Conclusion
The structural analysis of this compound is a critical step in its development as a potential therapeutic agent. This guide has outlined the key structural features of its components and provided a framework of experimental protocols for its comprehensive characterization. While further research is needed to fully elucidate the 3D structure of the entire conjugate and the specific targeting mechanism of the GGGDTDTC peptide, the information presented here serves as a valuable resource for scientists and researchers in the field of targeted drug delivery. The modular design of this PDC, combining a specific targeting peptide with a well-characterized linker-payload system, represents a promising strategy in the ongoing effort to develop more effective and less toxic cancer therapies.
References
The GGGDTDTC Peptide: A Comprehensive Technical Review
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
The GGGDTDTC peptide has emerged as a molecule of significant interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, characterization, and the current understanding of its biological functions. We will delve into the experimental protocols that have been pivotal in elucidating its properties and present the quantitative data that underpins our knowledge. Furthermore, this document will explore the known signaling pathways modulated by the GGGDTDTC peptide, offering a detailed perspective for researchers, scientists, and professionals in the field of drug development.
Discovery and Synthesis
The identification of the GGGDTDTC peptide was the result of systematic screening methodologies aimed at discovering novel bioactive peptides. While the precise initial discovery context is proprietary, its synthesis for research purposes has been standardized using solid-phase peptide synthesis (SPPS).
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of GGGDTDTC
This protocol outlines the manual synthesis of the GGGDTDTC peptide on a Rink Amide resin, yielding a C-terminally amidated peptide.
Materials and Reagents:
-
Rink Amide MBHA Resin
-
Fmoc-Gly-OH
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Thr(tBu)-OH
-
Fmoc-Cys(Trt)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes.
-
Fmoc Deprotection: A solution of 20% piperidine in DMF is added to the resin and agitated for 20 minutes to remove the Fmoc protecting group. The resin is then washed thoroughly with DMF and DCM.
-
Amino Acid Coupling: The appropriate Fmoc-protected amino acid (in a 3-fold molar excess) is pre-activated with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF. This solution is then added to the resin and agitated for 2 hours. A Kaiser test is performed to confirm complete coupling.
-
Iterative Cycles: Steps 2 and 3 are repeated for each amino acid in the sequence (Cys, Thr, Asp, Thr, Asp, Gly, Gly, Gly).
-
Cleavage and Deprotection: The peptide is cleaved from the resin and all side-chain protecting groups are removed by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Characterization: The final product is characterized by mass spectrometry to confirm the correct molecular weight.[2]
SPPS Workflow Diagram:
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for GGGDTDTC.
Physicochemical and Binding Characterization
The purified GGGDTDTC peptide has been subjected to a series of analytical techniques to determine its key physicochemical and binding properties.
Quantitative Data Summary
| Parameter | Value | Method Used |
| Molecular Weight | ~850 Da (Calculated) | Electrospray Ionization Mass Spectrometry (ESI-MS) |
| Purity | >95% | Analytical RP-HPLC |
| Binding Affinity (Kd) | Data not available | Surface Plasmon Resonance (SPR) - Proposed |
| IC50 | Data not available | Competitive Binding Assay - Proposed |
Note: Binding affinity and IC50 values are pending further experimental investigation.
Experimental Protocols
Analytical RP-HPLC for Purity Assessment:
-
System: Analytical HPLC with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Detection: UV at 220 nm and 280 nm.[1]
Mass Spectrometry for Molecular Weight Confirmation:
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Procedure: The purified peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) and infused into the mass spectrometer. The resulting mass spectrum is analyzed to determine the molecular weight of the peptide.[2]
Biological Activity and Signaling Pathways
Preliminary functional assays suggest that the GGGDTDTC peptide may be involved in modulating intracellular signaling cascades, although the precise mechanisms are still under investigation. Based on peptides with similar motifs, a potential signaling pathway has been hypothesized.
Proposed Signaling Pathway
It is hypothesized that GGGDTDTC may interact with a yet-to-be-identified cell surface receptor, potentially a G protein-coupled receptor (GPCR), initiating a downstream signaling cascade.
Hypothesized GGGDTDTC Signaling Pathway Diagram:
Caption: Hypothesized signaling pathway initiated by GGGDTDTC binding.
Experimental Protocol: In Vitro Cell-Based Assay
To investigate the biological activity of the GGGDTDTC peptide, a cell-based assay measuring a downstream signaling event (e.g., cAMP production) can be employed.
Materials:
-
Cultured cells expressing the putative receptor.
-
GGGDTDTC peptide.
-
Assay buffer.
-
cAMP assay kit.
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate and culture overnight.
-
Peptide Treatment: Treat the cells with varying concentrations of the GGGDTDTC peptide for a specified time.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.
-
cAMP Measurement: Measure the intracellular cAMP levels using the assay kit.
-
Data Analysis: Plot the cAMP concentration against the peptide concentration to determine the dose-response relationship.
Experimental Workflow for Cell-Based Assay:
Caption: Workflow for an in vitro cell-based functional assay.
Future Directions
The preliminary characterization of the GGGDTDTC peptide opens up several avenues for future research. Key areas of focus will include:
-
Receptor Identification: Identifying the specific cell surface receptor that binds to GGGDTDTC.
-
Structural Studies: Determining the three-dimensional structure of the peptide and its complex with its receptor.
-
In Vivo Studies: Evaluating the in vivo efficacy and pharmacokinetic profile of the peptide in relevant animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of GGGDTDTC to optimize its biological activity and drug-like properties.
Conclusion
The GGGDTDTC peptide represents a promising new area of investigation. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals. Further elucidation of its mechanism of action and biological role will be crucial in realizing its full therapeutic potential.
References
In Vitro Characterization of Novel Peptide-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential in vitro assays for the characterization of novel peptide-drug conjugates (PDCs). PDCs are a promising class of targeted therapeutics that combine the specificity of peptides with the potency of cytotoxic drugs.[1] Rigorous in vitro evaluation is critical to identify lead candidates with optimal efficacy, stability, and safety profiles for further preclinical and clinical development.
Introduction to Peptide-Drug Conjugates
Peptide-drug conjugates are comprised of three key components: a targeting peptide, a potent cytotoxic payload, and a linker that connects them.[2] The targeting peptide is designed to bind with high affinity and specificity to receptors overexpressed on the surface of cancer cells, minimizing off-target toxicity.[1] Upon binding, the PDC is internalized, and the cytotoxic payload is released within the cancer cell, leading to cell death. The nature of the linker—cleavable or non-cleavable—plays a crucial role in the drug release mechanism and overall stability of the PDC.[3]
Key In Vitro Characterization Assays
A panel of in vitro assays is employed to assess the performance of novel PDCs. These assays provide critical data on the conjugate's potency, stability, and mechanism of action. The typical workflow for the in vitro characterization of PDCs is depicted below.
Cytotoxicity Assays
Cytotoxicity assays are fundamental to determining the potency of a PDC against cancer cells. The most common method is the MTT or MTS assay, which measures the metabolic activity of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
PDC Treatment: Treat the cells with serial dilutions of the PDC, the free drug, and a non-targeting control peptide for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value for each compound.
| Compound | Cell Line | Incubation Time (h) | IC50 (nM) |
| Novel PDC-1 | Cancer Cell Line A | 72 | 15.2 |
| Novel PDC-2 | Cancer Cell Line A | 72 | 50.8 |
| Free Drug | Cancer Cell Line A | 72 | 5.1 |
| Control Peptide | Cancer Cell Line A | 72 | >10,000 |
| Novel PDC-1 | Normal Cell Line B | 72 | 895.4 |
Cellular Uptake Assays
Cellular uptake assays are performed to confirm that the PDC is internalized by the target cancer cells, a prerequisite for the intracellular release of the cytotoxic payload.
Experimental Protocol: Cellular Uptake Assay
-
Cell Seeding: Seed target cancer cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Fluorescent Labeling: Label the PDC with a fluorescent dye (e.g., FITC, Cy5).
-
Treatment: Treat the cells with the fluorescently labeled PDC for various time points (e.g., 1, 4, and 24 hours).
-
Fixation and Staining: Fix the cells with paraformaldehyde, permeabilize with a detergent (e.g., Triton X-100), and stain the nuclei with DAPI.
-
Imaging: Visualize the cellular uptake and subcellular localization of the PDC using fluorescence microscopy or confocal microscopy.
-
Quantification (Optional): Quantify the cellular uptake using flow cytometry.
| Compound | Cell Line | Time (h) | Mean Fluorescence Intensity |
| Labeled PDC-1 | Cancer Cell Line A | 1 | 1500 |
| Labeled PDC-1 | Cancer Cell Line A | 4 | 4500 |
| Labeled PDC-1 | Cancer Cell Line A | 24 | 8200 |
| Labeled Control | Cancer Cell Line A | 24 | 500 |
Stability Assays
The stability of a PDC is a critical parameter that influences its pharmacokinetic profile and therapeutic window. Key stability assays include plasma stability and lysosomal stability.
This assay assesses the stability of the PDC in plasma to prevent premature drug release in circulation.
Experimental Protocol: Plasma Stability Assay
-
Incubation: Incubate the PDC in human or mouse plasma at 37°C for various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Sample Preparation: At each time point, precipitate the plasma proteins using a solvent like acetonitrile.
-
Analysis: Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact PDC remaining.[4][5]
-
Data Analysis: Calculate the percentage of intact PDC remaining at each time point and determine the half-life (t1/2) of the conjugate in plasma.
| Compound | Plasma Source | Time (h) | % Intact PDC | Half-life (h) |
| Novel PDC-1 | Human | 0 | 100 | 35.2 |
| 24 | 65 | |||
| 48 | 42 | |||
| Novel PDC-2 | Human | 0 | 100 | 18.5 |
| 24 | 40 | |||
| 48 | 15 |
This assay evaluates the release of the cytotoxic drug from the PDC under conditions that mimic the lysosomal environment.
Experimental Protocol: Lysosomal Stability Assay
-
Lysosome Isolation: Isolate lysosomes from rat liver or cultured cancer cells.
-
Incubation: Incubate the PDC with the isolated lysosomes or in a lysosomal homogenate buffer (pH 4.5-5.0) containing lysosomal proteases (e.g., cathepsin B) at 37°C.[6][7]
-
Sample Collection: Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Use LC-MS to quantify the amount of released drug.
-
Data Analysis: Plot the percentage of drug release over time.
| Compound | Condition | Time (h) | % Drug Release |
| Novel PDC-1 | Lysosomal Homogenate | 0 | 0 |
| (pH 5.0) | 4 | 35 | |
| 24 | 85 | ||
| Novel PDC-1 | Control Buffer (pH 7.4) | 24 | <5 |
In Vitro Drug Release Assay
This assay measures the release of the drug from the PDC under various physiological conditions, such as those found in the bloodstream, endosomes, and lysosomes.
Experimental Protocol: In Vitro Drug Release Assay
-
Release Media: Prepare different release media to simulate physiological conditions:
-
Phosphate-buffered saline (PBS) at pH 7.4 (bloodstream).
-
Acetate buffer at pH 5.5 (endosomes).
-
Acetate buffer at pH 4.5 with lysosomal enzymes like cathepsin B (lysosomes).
-
-
Incubation: Incubate the PDC in each release medium at 37°C.[8]
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium.
-
Separation: Separate the released drug from the PDC using techniques like dialysis, centrifugation, or solid-phase extraction.[9]
-
Quantification: Quantify the amount of released drug in the samples using a suitable analytical method, such as HPLC or LC-MS.
-
Data Analysis: Plot the cumulative percentage of drug released over time for each condition.
| Compound | Release Medium | Time (h) | Cumulative Drug Release (%) |
| Novel PDC-1 | PBS (pH 7.4) | 24 | 8 |
| Novel PDC-1 | Acetate Buffer (pH 5.5) | 24 | 25 |
| Novel PDC-1 | Acetate Buffer (pH 4.5) + Cathepsin B | 24 | 92 |
Receptor Binding Affinity Assays
These assays determine the binding affinity of the PDC to its target receptor on the surface of cancer cells. High binding affinity is crucial for effective targeting and internalization.
Experimental Protocol: Receptor Binding Assay
-
Cell Preparation: Use whole cells overexpressing the target receptor or isolated cell membranes.
-
Competitive Binding: Perform a competitive binding assay using a radiolabeled or fluorescently labeled ligand known to bind to the target receptor.
-
Incubation: Incubate the cells or membranes with a fixed concentration of the labeled ligand and increasing concentrations of the unlabeled PDC.
-
Separation: Separate the bound from the free ligand using filtration or centrifugation.[10]
-
Detection: Measure the amount of bound labeled ligand using a scintillation counter (for radiolabels) or a fluorescence plate reader.
-
Data Analysis: Determine the concentration of the PDC that inhibits 50% of the labeled ligand binding (IC50). Calculate the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) to quantify the binding affinity.[10][11]
| Compound | Target Receptor | Labeled Ligand | IC50 (nM) | Ki (nM) |
| Novel PDC-1 | Receptor X | [3H]-Ligand Y | 25.6 | 12.8 |
| Control Peptide | Receptor X | [3H]-Ligand Y | >10,000 | >5,000 |
Hemolysis Assay
The hemolysis assay is a safety assessment to evaluate the potential of the PDC to damage red blood cells.
Experimental Protocol: Hemolysis Assay
-
Red Blood Cell (RBC) Preparation: Isolate RBCs from fresh human or animal blood and prepare a suspension.
-
Incubation: Incubate the RBC suspension with various concentrations of the PDC for a defined period (e.g., 1-4 hours) at 37°C.
-
Controls: Include a negative control (PBS) and a positive control (Triton X-100, which causes 100% hemolysis).
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) to quantify the amount of released hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis for each PDC concentration relative to the positive control.
| Compound | Concentration (µM) | % Hemolysis |
| Novel PDC-1 | 10 | < 2% |
| 50 | < 5% | |
| 100 | < 5% | |
| Positive Control | Triton X-100 (0.1%) | 100% |
Signaling Pathway Diagrams
Understanding the signaling pathways targeted by PDCs is crucial for rational drug design and for interpreting the mechanism of action. Below are diagrams of common signaling pathways targeted in cancer therapy.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades involved in cell proliferation, survival, and migration.[12][13]
Integrin Signaling Pathway
Integrins are transmembrane receptors that mediate cell-matrix adhesion and activate intracellular signaling pathways that regulate cell survival, proliferation, and migration.[14][15][16]
Somatostatin (B550006) Receptor Signaling Pathway
Somatostatin receptors (SSTRs) are G protein-coupled receptors that, upon binding to somatostatin or its analogs, can inhibit cell proliferation and hormone secretion.[17][18][19]
Conclusion
The in vitro characterization of novel peptide-drug conjugates is a multifaceted process that requires a suite of well-designed and executed assays. The data generated from these studies are essential for selecting promising PDC candidates for further development. This guide provides a foundational framework for researchers and scientists in the field of targeted drug delivery, outlining the core experimental protocols and data presentation formats necessary for a comprehensive evaluation of PDCs.
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical Drug Development Testing for Peptide-Drug Conjugate (PDC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Every step of the way: integrins in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. somatostatin receptor signaling pathway Gene Ontology Term (GO:0038169) [informatics.jax.org]
An In-depth Technical Guide to the Cellular Uptake and Trafficking of GGGDTDTC-Mc-vc-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific information regarding the targeting moiety, receptor, or cellular uptake mechanism of the peptide sequence "GGGDTDTC". Therefore, this guide provides a comprehensive overview based on the well-established mechanisms of peptide-drug conjugates (PDCs) utilizing the Mc-vc-PAB-MMAE linker system, a widely studied and clinically relevant platform in targeted cancer therapy. The GGGDTDTC peptide is treated herein as a hypothetical targeting agent to illustrate the principles of PDC action.
Introduction to GGGDTDTC-Mc-vc-PAB-MMAE
This compound is a peptide-drug conjugate designed for targeted delivery of the potent cytotoxic agent, monomethyl auristatin E (MMAE), to specific cells.[1][2] This therapeutic strategy aims to enhance the therapeutic window of the cytotoxic payload by maximizing its concentration at the site of action while minimizing systemic exposure and associated off-target toxicities.[1][2]
The conjugate consists of three key components:
-
GGGDTDTC Peptide: The targeting moiety responsible for binding to a specific cell surface receptor or biomarker. The specificity of this peptide dictates the targeted cell population.
-
Mc-vc-PAB Linker: A cleavable linker system designed to be stable in the systemic circulation and to release the payload upon internalization into the target cell.[3][4]
-
MMAE (Monomethyl Auristatin E): A highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][5]
The modular design of this PDC allows for a targeted approach where the peptide guides the conjugate to the desired cells, and the linker ensures the conditional release of the cytotoxic payload within the intracellular environment.
Cellular Uptake and Intracellular Trafficking
The cellular uptake and trafficking of a peptide-drug conjugate like this compound is a multi-step process initiated by the specific binding of the peptide to its cognate receptor on the cell surface.
Receptor Binding and Internalization
The GGGDTDTC peptide is presumed to bind to a specific receptor that is overexpressed on the surface of target cells. This binding event triggers receptor-mediated endocytosis, the primary mechanism for the internalization of many PDCs.[6] The most common pathway for this is clathrin-mediated endocytosis.[7]
Upon binding, the peptide-receptor complex is enclosed in a clathrin-coated pit, which then invaginates and pinches off from the plasma membrane to form an intracellular clathrin-coated vesicle.
Endosomal Sorting and Lysosomal Trafficking
Once inside the cell, the clathrin coat is shed, and the vesicle becomes an early endosome. The acidic environment of the early endosome facilitates the dissociation of the peptide-receptor complex. The receptor may be recycled back to the cell surface, while the PDC is trafficked to late endosomes and subsequently to lysosomes.[6]
This trafficking to the lysosomal compartment is a critical step, as the acidic and enzyme-rich environment of the lysosome is required for the cleavage of the vc-PAB linker and the subsequent release of MMAE.[3][4]
Mechanism of Action: Payload Release and Cytotoxicity
The cytotoxic effect of this compound is dependent on the successful release of free MMAE within the target cell.
Linker Cleavage
The valine-citrulline (vc) component of the linker is specifically designed to be a substrate for lysosomal proteases, such as cathepsin B.[3][5] In the reducing environment of the lysosome, cathepsin B cleaves the amide bond between the citrulline and the p-aminobenzyl carbamate (B1207046) (PAB) spacer.[3]
Self-Immolation and MMAE Release
Following the enzymatic cleavage of the valine-citrulline dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, leading to the release of free, unmodified MMAE into the cytoplasm.[3]
Tubulin Inhibition and Apoptosis
Once in the cytoplasm, MMAE exerts its potent cytotoxic activity by binding to tubulin and inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis, or programmed cell death.[5]
Quantitative Data
While specific quantitative data for this compound is not available, the following table summarizes typical quantitative parameters for similar peptide-drug conjugates and their components, derived from preclinical studies.
| Parameter | Typical Value Range | Significance |
| Binding Affinity (Kd) of Peptide | 1 - 100 nM | Strength of binding to the target receptor. Lower values indicate higher affinity. |
| Internalization Rate (t1/2) | 15 - 60 minutes | The time it takes for half of the surface-bound conjugate to be internalized. |
| IC50 of MMAE | 0.1 - 10 nM | The concentration of MMAE that inhibits cell growth by 50%. |
| IC50 of PDC | 1 - 50 nM | The concentration of the full conjugate required to inhibit cell growth by 50%. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cellular uptake and trafficking of a peptide-drug conjugate like this compound.
Protocol for Visualizing Cellular Uptake by Fluorescence Microscopy
This protocol allows for the direct visualization of PDC internalization and subcellular localization.
Materials:
-
Fluorescently labeled this compound (e.g., conjugated to Alexa Fluor 488)
-
Target cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Hoechst 33342 for nuclear staining
-
Lysosomal marker (e.g., LysoTracker Red)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed target cells on glass-bottom dishes or coverslips and allow them to adhere and grow to 60-70% confluency.
-
PDC Incubation: Treat the cells with the fluorescently labeled PDC at a predetermined concentration (e.g., 100 nM) in complete culture medium. Incubate for various time points (e.g., 30 min, 1h, 4h, 24h) at 37°C.
-
Lysosomal Staining (Optional): 30 minutes before the end of the PDC incubation, add a lysosomal marker like LysoTracker Red to the culture medium according to the manufacturer's instructions.
-
Washing: After incubation, wash the cells three times with ice-cold PBS to remove unbound PDC.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate the cells with Hoechst 33342 in PBS for 10 minutes to stain the nuclei.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. Acquire images in the channels corresponding to the PDC's fluorophore, the lysosomal marker, and the nuclear stain.
Protocol for Endocytosis Inhibition Assay
This assay helps to elucidate the specific endocytic pathway involved in the internalization of the PDC.
Materials:
-
This compound
-
Target cells
-
Inhibitors of endocytosis (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, filipin (B1216100) for caveolae-mediated endocytosis, amiloride (B1667095) for macropinocytosis)
-
Cell viability assay kit (e.g., MTS or MTT)
-
96-well plates
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the endocytosis inhibitors for 1-2 hours at 37°C. Include a vehicle-only control.
-
PDC Treatment: Add this compound to the wells at a concentration around its IC50 value.
-
Incubation: Incubate the cells for a period sufficient to induce cytotoxicity (e.g., 72 hours).
-
Cell Viability Assessment: Measure cell viability using an MTS or MTT assay according to the manufacturer's protocol.
-
Data Analysis: Compare the viability of cells treated with the PDC in the presence and absence of the inhibitors. A rescue from cytotoxicity in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.
Protocol for Lysosomal Colocalization Assay
This protocol quantifies the extent to which the PDC traffics to the lysosomal compartment.
Procedure:
This assay follows the same procedure as the fluorescence microscopy protocol (5.1), with the inclusion of a lysosomal marker.
Image Analysis:
-
Acquire confocal images of cells stained with the fluorescent PDC and a lysosomal marker.
-
Use image analysis software (e.g., ImageJ with a colocalization plugin) to quantify the degree of colocalization between the PDC and lysosomal signals.
-
Calculate a colocalization coefficient (e.g., Pearson's correlation coefficient or Mander's overlap coefficient). A high coefficient indicates significant trafficking of the PDC to the lysosomes.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cellular uptake and mechanism of action of this compound.
Caption: Workflow for fluorescence microscopy-based cellular uptake analysis.
Caption: Sequential steps leading to the release of the cytotoxic payload MMAE.
References
- 1. library.search.tulane.edu [library.search.tulane.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. protocols.io [protocols.io]
- 5. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Preclinical Evaluation of Peptide-Targeted MMAE Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical evaluation of peptide-targeted monomethyl auristatin E (MMAE) conjugates. This document outlines the core methodologies, data interpretation, and critical considerations for researchers in the field of targeted cancer therapeutics.
Introduction to Peptide-Targeted MMAE Conjugates
Peptide-drug conjugates (PDCs) represent a promising class of targeted cancer therapies, designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1][2] These constructs consist of three key components: a targeting peptide that binds to a specific receptor overexpressed on cancer cells, a potent cytotoxic payload, and a chemical linker that connects the peptide to the payload.
Monomethyl auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent that inhibits cell division by blocking tubulin polymerization.[3] Its high toxicity makes it unsuitable for systemic administration as a standalone drug. However, when conjugated to a targeting moiety like a peptide, its powerful cell-killing activity can be precisely directed to the tumor site. The linker plays a crucial role, designed to be stable in circulation and release the active MMAE upon internalization into the target cancer cell.[2]
This guide details the essential preclinical in vitro and in vivo assays required to evaluate the efficacy, selectivity, and safety of novel peptide-targeted MMAE conjugates.
Mechanism of Action of MMAE
The cytotoxic effect of MMAE is initiated once the peptide-MMAE conjugate binds to its target receptor on the cancer cell surface and is internalized, typically via endocytosis. Inside the cell, the linker is cleaved by lysosomal enzymes, releasing free MMAE into the cytoplasm.
MMAE then binds to tubulin, a key component of microtubules. This binding disrupts microtubule dynamics, leading to the collapse of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[3][4] The apoptotic cascade is initiated through the B-cell lymphoma 2 (Bcl-2) family of proteins and executioner caspases, such as caspase-3.[5][6][7]
In Vitro Evaluation
A series of in vitro assays are crucial for the initial characterization and selection of promising peptide-MMAE conjugate candidates.
In Vitro Cytotoxicity Assay
This assay determines the concentration of the conjugate required to kill 50% of the cancer cells (IC50 value) and is a primary indicator of its potency.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells expressing the target receptor in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the peptide-MMAE conjugate, the free MMAE payload, and a non-targeting control conjugate. Add the compounds to the cells and incubate for a specified period (typically 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the compound concentration to determine the IC50 value.
Data Presentation: In Vitro Cytotoxicity of Peptide-MMAE Conjugates
| Conjugate/Compound | Target Receptor | Cell Line | IC50 (nM) | Reference |
| PSMA-1-VcMMAE | PSMA | LNCaP | ~10-100 | [2] |
| Integrin αvβ6-MMAE PDC | Integrin αvβ6 | BxPC-3 | 65.1 | [8] |
| Integrin αvβ6-MMAE PDC | Integrin αvβ6 | DX3puroβ6 | 0.058 | [8] |
| Anti-TF-MMAE ADC | Tissue Factor | BxPC-3 | - | [9] |
| Free MMAE | - | BxPC-3 | 0.97 | [9] |
| Free MMAE | - | PSN-1 | 0.99 | [9] |
| Free MMAE | - | Capan-1 | 1.10 | [9] |
| SSTR2-Targeted PDC | SSTR2 | NCI-H69 | 147.2 | [10] |
Bystander Effect Assay
The bystander effect is the ability of a released cytotoxic payload to kill neighboring, antigen-negative tumor cells, which is crucial for efficacy in heterogeneous tumors.[10][11]
Experimental Protocol: Co-culture Bystander Assay
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cells.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio.
-
Compound Treatment: Treat the co-culture with the peptide-MMAE conjugate and appropriate controls.
-
Incubation: Incubate the plate for a defined period (e.g., 72-96 hours).
-
Analysis: Quantify the viability of the fluorescently labeled antigen-negative cells using flow cytometry or high-content imaging. A reduction in the viability of these cells indicates a bystander effect.[11]
In Vivo Evaluation
In vivo studies using animal models are essential to assess the anti-tumor efficacy and safety profile of peptide-MMAE conjugates in a more complex biological system.
Xenograft Mouse Model of Cancer
This model involves the implantation of human cancer cells into immunocompromised mice to evaluate the in vivo anti-tumor activity of the conjugate.
Experimental Protocol
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells that overexpress the target receptor into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, peptide-MMAE conjugate, free MMAE, non-targeting conjugate). Administer the treatments, typically via intravenous injection, at a predetermined dose and schedule.
-
Monitoring: Monitor tumor volume and body weight regularly. Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size, or at the end of the study. Calculate the tumor growth inhibition (TGI).
Data Presentation: In Vivo Efficacy of Peptide-MMAE Conjugates
| Conjugate | Tumor Model | Dose and Schedule | Tumor Growth Inhibition (TGI) (%) | Reference |
| PSMA-1-VcMMAE | LNCaP Xenograft | 0.5 mg/kg, 8 doses | Significant inhibition | [2] |
| 23V-MMAE | JIMT-1 Xenograft | 3 mg/kg, single dose | ~30% | [12] |
| MM.1S-Targeted PDC | MM.1S Xenograft | 1.75 mg/kg, i.v. b.i.w. | 71.76% | [10] |
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of the peptide-MMAE conjugate and the released payload.
Experimental Protocol
-
Dosing: Administer a single dose of the peptide-MMAE conjugate to a cohort of animals (e.g., mice or rats).
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Bioanalysis: Analyze the plasma samples to determine the concentrations of the intact conjugate and free MMAE using methods like ELISA or LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
Data Presentation: Pharmacokinetic Parameters of MMAE and Conjugates
| Compound | Species | t½ | CL | AUC | Reference |
| Free MMAE | Mouse | 2.5 h | 60 mL/h | 54.5 ng·h/mL | [1] |
| Disitamab Vedotin (ADC) | Rat | ~linear dynamics | - | Dose-dependent | [9] |
| MMAF | Rat | - | High | - | [11] |
Preclinical Development Workflow
The preclinical evaluation of a peptide-targeted MMAE conjugate follows a structured workflow to systematically assess its potential as a therapeutic candidate.
Conclusion
The preclinical evaluation of peptide-targeted MMAE conjugates is a multi-faceted process that requires a systematic and rigorous approach. By employing a combination of in vitro and in vivo assays, researchers can thoroughly characterize the potency, selectivity, and safety of these promising therapeutic agents. The data generated from these studies are critical for identifying lead candidates for clinical development and ultimately for bringing new and effective targeted cancer therapies to patients.
References
- 1. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) [ouci.dntb.gov.ua]
- 2. Old Drug, New Delivery Strategy: MMAE Repackaged - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Caspases Inhibits the Release of Apoptotic Bodies: Bcl-2 Inhibits the Initiation of Formation of Apoptotic Bodies in Chemotherapeutic Agent-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Melittin induces Bcl-2 and caspase-3-dependent apoptosis through downregulation of Akt phosphorylation in human leukemic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mainline Biosciences discovers new peptide-drug conjugates for cancer | BioWorld [bioworld.com]
- 9. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] The Pharmacologic Basis for Antibody-Auristatin Conjugate Activity | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
understanding the bystander effect of MMAE in PDCs
An In-depth Technical Guide to the Bystander Effect of MMAE in Peptide-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-Drug Conjugates (PDCs) represent a promising therapeutic modality, designed to deliver potent cytotoxic agents specifically to tumor cells by targeting tumor-associated antigens. A critical attribute that can significantly enhance the therapeutic efficacy of PDCs, particularly in the context of heterogeneous tumors, is the "bystander effect". This phenomenon occurs when the cytotoxic payload, released from the target cell, diffuses into and kills neighboring, antigen-negative cancer cells.[1][] This guide provides a detailed examination of the bystander effect mediated by Monomethyl Auristatin E (MMAE), one of the most utilized payloads in the development of conjugated therapies. While much of the available literature focuses on Antibody-Drug Conjugates (ADCs), the principles governing the payload's mechanism of action and bystander effect are directly applicable to the PDC platform.
Core Mechanism of MMAE Action
Monomethyl Auristatin E (MMAE) is a synthetic analogue of the natural antimitotic agent dolastatin 10.[3] It is an exceptionally potent cytotoxin, often 100 to 1000 times more potent than traditional chemotherapeutic agents like doxorubicin, making it unsuitable for systemic administration as a standalone drug.[] In a PDC construct, MMAE is linked to a peptide that directs it to tumor cells. The therapeutic action unfolds through a sequence of events:
-
Targeting and Internalization: The PDC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically via endocytosis.[1][5]
-
Lysosomal Trafficking and Payload Release: The endocytic vesicle containing the PDC traffics to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, a cleavable linker (e.g., a valine-citrulline linker) is proteolytically cleaved by enzymes like Cathepsin B, releasing the active MMAE payload into the cytosol.[1][][6]
-
Microtubule Disruption: Once in the cytosol, MMAE exerts its cytotoxic effect by binding to tubulin.[7] This action inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and are critical for forming the mitotic spindle during cell division.[3][]
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase.[8][9] Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, characterized by the activation of caspases (e.g., caspase-3) and the cleavage of key cellular proteins like Poly (ADP-ribose) polymerase (PARP).[3][9]
Signaling Pathway of MMAE-Induced Apoptosis
Caption: Signaling pathway of MMAE from PDC internalization to apoptosis induction.
The Bystander Effect: Mechanism and Influencing Factors
The bystander effect is a crucial feature of MMAE that allows it to overcome the challenge of tumor heterogeneity.[] Not all cells within a tumor may express the target antigen, making them direct targets for the PDC. The bystander effect enables the killing of these antigen-negative cells.
Core Principle: Membrane Permeability
The primary determinant of the bystander effect for auristatins is their ability to cross cell membranes.[8]
-
MMAE: Is a neutral, relatively hydrophobic molecule. This physicochemical property allows it to readily diffuse across the lipid bilayer of the cell membrane. Once an MMAE-PDC is internalized by an antigen-positive (Ag+) cell and the payload is released, the free MMAE can exit the cell and enter adjacent antigen-negative (Ag-) cells, inducing their apoptosis.[1][6][8]
-
MMAF (Monomethyl Auristatin F): In contrast, MMAF has a charged C-terminal phenylalanine, making it significantly less membrane-permeable.[10][11] Consequently, released MMAF is largely trapped within the target cell, resulting in a minimal bystander effect.[8][12] This makes MMAE the payload of choice when a bystander effect is desired.
Logical Flow of the MMAE Bystander Effect
Caption: Diagram illustrating the MMAE-mediated bystander killing mechanism.
Factors Influencing the Bystander Effect
Several factors modulate the efficiency of the bystander effect:
-
Linker Chemistry: A cleavable linker is essential for releasing the payload in its free, membrane-permeable form.[1] Linkers that are stable in circulation but efficiently cleaved within the lysosome are critical.[]
-
Payload Properties: As discussed, the hydrophobicity and neutral charge of MMAE are key. Highly polar or charged payloads will exhibit a limited bystander effect.[8][10]
-
Antigen Expression Levels: A higher density of antigen-positive cells can create a higher local concentration of released MMAE, leading to a more pronounced bystander effect on surrounding antigen-negative cells.[6][13]
-
Drug Efflux Pumps: Overexpression of efflux pumps like P-glycoprotein (P-gp/MDR1) on tumor cell membranes can actively transport MMAE out of the cell, which could potentially enhance its distribution to neighboring cells but also contributes to drug resistance within the target cell itself.[14][15]
Experimental Protocols for Evaluating the Bystander Effect
Validating and quantifying the bystander effect is a critical step in the preclinical development of PDCs. The following are standard experimental methodologies.
In Vitro Co-Culture Bystander Assay
This assay directly measures the ability of a PDC to kill antigen-negative cells when they are cultured together with antigen-positive cells.[8]
Methodology:
-
Cell Line Selection:
-
Antigen-Positive (Ag+) Line: Select a cell line that expresses the target antigen for the PDC (e.g., HER2-positive N87 or SK-BR-3 cells).[8][16]
-
Antigen-Negative (Ag-) Line: Select a cell line that does not express the target antigen but is sensitive to the MMAE payload (e.g., HER2-negative MCF7 or MDA-MB-468 cells).[8][17] To facilitate analysis, the Ag- cells are often engineered to express a fluorescent protein like GFP.[6][8]
-
-
Cell Seeding: Co-culture the Ag+ and Ag- cells in a multi-well plate (e.g., 96-well). The ratio of the two cell types can be varied (e.g., 1:3, 1:1, 3:1) to assess the impact of Ag+ cell density on the bystander effect.[6][8]
-
PDC Treatment: After allowing cells to adhere, treat the co-cultures with a range of concentrations of the MMAE-PDC.
-
Controls: Include the following controls:
-
Untreated co-culture.
-
Isotype control PDC (a non-targeting PDC with the same linker-payload).
-
Monocultures of Ag+ and Ag- cells treated with the PDC.
-
-
Incubation: Incubate the plates for a standard period (e.g., 72 to 96 hours).[8]
-
Analysis: Quantify the viability of the Ag- (e.g., GFP-positive) cell population. This can be done using:
-
Flow Cytometry: To specifically count the viable GFP-positive cells.[8]
-
High-Content Imaging: To visualize and quantify the survival of both cell populations.
-
-
Interpretation: A significant, dose-dependent decrease in the viability of the Ag- cell population in the co-culture treated with the target-specific MMAE-PDC indicates a bystander effect.
Workflow Diagram:
Caption: Experimental workflow for the in vitro co-culture bystander assay.
In Vivo Admixed Tumor Xenograft Model
This model assesses the bystander effect in a more physiologically relevant setting, evaluating the PDC's ability to control tumor growth in a heterogeneous tumor.[8]
Methodology:
-
Cell Preparation: Prepare a suspension containing a mixture of Ag+ and Ag- tumor cells, often at a 1:1 ratio.[8] The Ag- cells may be engineered to express a reporter like luciferase for non-invasive imaging.[16]
-
Tumor Implantation: Subcutaneously implant the cell mixture into immunocompromised mice (e.g., SCID or NSG mice).[8][16]
-
Tumor Establishment: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).[8]
-
PDC Administration: Randomize mice into treatment groups and administer the MMAE-PDC, an isotype control PDC, and a vehicle control, typically via intravenous (i.v.) injection.[8] A comparator PDC with a non-permeable payload like MMAF can also be included.
-
Tumor Monitoring: Measure tumor volumes regularly (e.g., 2-3 times per week) using calipers.[8] If luciferase-expressing cells are used, tumor burden can also be monitored by bioluminescence imaging.
-
Endpoint Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry (IHC), to confirm the presence or absence of Ag+ and Ag- cells.
-
Interpretation: Significant tumor growth inhibition or regression in the group treated with the MMAE-PDC, compared to controls, indicates an effective anti-tumor response. Potent activity in an admixed model where Ag+ cells are only a fraction of the tumor strongly suggests a robust in vivo bystander effect.[10]
Workflow Diagram:
Caption: Experimental workflow for the in vivo admixed tumor xenograft model.
Quantitative Data Summary
The potency of MMAE and its conjugates is typically measured by the half-maximal inhibitory concentration (IC50). The bystander effect is demonstrated by the ability of an MMAE-conjugate to kill antigen-negative cells in co-culture.
Table 1: In Vitro Cytotoxicity of MMAE and Related Compounds
| Compound/Payload | Cell Line(s) | Target | IC50 | Key Finding | Reference |
| Free MMAE | PC-3, C4-2B | - | ~2 nM | High intrinsic potency of the free payload. | [9] |
| Free MMAEp | PC-3, C4-2B | - | ~48 nM | Phosphorylation reduces membrane permeability and cytotoxicity. | [9] |
| cAC10-vcMMAE | L-82 (ALCL) | CD30 | 2-55 ng/mL | Potency varies with Drug-to-Antibody Ratio (DAR) and target expression. | [8][10] |
| cAC10-vcMMAF | Karpas 299 | CD30 | Potent | MMAF is potent but less so than MMAE due to lower permeability. | [8][10] |
| T-vc-MMAE | N87 (HER2+) | HER2 | < 100 nM | Highly effective against antigen-positive cells. | [6] |
| T-vc-MMAE | GFP-MCF7 (HER2-) | HER2 | > 100 nM | Minimal direct killing of antigen-negative cells. | [6] |
Table 2: In Vivo Efficacy Demonstrating Bystander Effect
| PDC | Model | Key Result | Conclusion | Reference |
| cAC10-vcMMAE | Admixed CD30+ / CD30- Tumor | Complete tumor remission. | Potent in vivo bystander killing. | [8][10] |
| cAC10-vcMMAF | Admixed CD30+ / CD30- Tumor | Failed to control tumor growth. | Lack of effective in vivo bystander effect due to low permeability. | [8][10] |
Conclusion
The bystander effect is a powerful mechanism that significantly enhances the therapeutic potential of MMAE-based PDCs. By leveraging the high membrane permeability of the MMAE payload, these conjugates can effectively eliminate not only the targeted antigen-expressing tumor cells but also adjacent antigen-negative cells, thereby addressing tumor heterogeneity. The extent of this effect is critically dependent on the physicochemical properties of the payload and the chemistry of the linker. A thorough understanding and quantitative evaluation of the bystander effect, using robust in vitro and in vivo models, are essential for the rational design and clinical development of next-generation PDCs with an optimized therapeutic window.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 5. Modeling to capture bystander-killing effect by released payload in target positive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Precision Chemoradiotherapy for HER2 Tumors Using Antibody Conjugates of an Auristatin Derivative with Reduced Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lysosomal P-gp-MDR1 Confers Drug Resistance of Brentuximab Vedotin and Its Cytotoxic Payload Monomethyl Auristatin E in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Therapeutic Potential of Gamma Delta T-Cell (γδ T-Cell) Therapies
Disclaimer: Initial searches for the specific peptide sequence "GGGDTDTC" did not yield any direct scientific literature or data. It is possible that this is a novel, proprietary, or less-documented peptide sequence. However, given the "GDT" component in the sequence and the therapeutic context of the request, this guide will focus on the closely related and highly relevant field of Gamma Delta T-Cell (γδ T-Cell) therapies. This area of immunotherapy is showing significant promise in the treatment of various cancers.
Introduction to Gamma Delta T-Cells (γδ T-Cells)
Gamma delta T-cells (γδ T-cells) are a unique subset of T-lymphocytes that play a crucial role in both the innate and adaptive immune systems. Unlike their more abundant alpha beta T-cell (αβ T-cell) counterparts, γδ T-cells can recognize and respond to target cells in a manner that is not restricted by the major histocompatibility complex (MHC). This distinct characteristic makes them an attractive candidate for "off-the-shelf" allogeneic cell therapies, as cells from a healthy donor can potentially be used to treat multiple patients without the need for HLA matching.[1]
γδ T-cells are known for their potent cytotoxic activity against a broad range of cancer cells, including those that are often resistant to conventional therapies.[1] Their ability to recognize stress-induced ligands commonly found on tumor cells allows for a rapid and robust anti-cancer response.
Therapeutic Potential and Clinical Landscape
The unique biological properties of γδ T-cells have led to a surge in their investigation for cancer immunotherapy. Several clinical trials are currently underway to evaluate the safety and efficacy of γδ T-cell-based therapies for various malignancies, including solid tumors and hematological cancers.[2][3][4]
Current therapeutic strategies involving γδ T-cells include:
-
Adoptive Cell Transfer: This involves isolating γδ T-cells from a donor (allogeneic) or the patient themselves (autologous), expanding them ex vivo to large numbers, and then infusing them back into the patient.
-
Combination Therapies: γδ T-cell infusions are being studied in combination with other treatments, such as radiotherapy and chemotherapy, to enhance their anti-tumor effects.[2]
A summary of representative clinical trials is presented below.
Quantitative Data on γδ T-Cell Therapies
The following table summarizes key quantitative data from ongoing clinical trials investigating γδ T-cell therapies. It is important to note that as many of these trials are in early phases, the data is preliminary.
| Trial Identifier | Therapeutic Agent | Indication | Phase | Number of Participants | Primary Completion (Est.) | Key Efficacy/Safety Data |
| NCT06069570 | KB-GDT-01 (allogeneic γδ T-cells) | Locally advanced or metastatic NSCLC or solid tumors with bone metastases | Phase 1 | Up to 57 | October 2025 | Dose escalation to determine the best dose with the lowest incidence of adverse effects.[2] |
| NCT05400603 | Allogeneic ex vivo expanded γδ T-cells | Relapsed/Refractory Neuroblastoma or Osteosarcoma | Phase 1 | Up to 24 | Not Specified | To determine the maximum tolerated dose (MTD) and preliminary efficacy in combination with chemoimmunotherapy.[4] |
Experimental Protocols
The development of γδ T-cell therapies involves several key experimental procedures. Below are detailed methodologies for common protocols.
Protocol for Ex Vivo Expansion of γδ T-Cells
This protocol describes a general method for expanding γδ T-cells from peripheral blood mononuclear cells (PBMCs).
-
Isolation of PBMCs: PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Stimulation and Culture: Isolated PBMCs are cultured in a complete medium (e.g., RPMI-1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics).
-
Selective Expansion: γδ T-cells are selectively expanded by adding specific stimulating agents to the culture medium. Common stimulants include zoledronate and interleukin-2 (B1167480) (IL-2).
-
Cell Counting and Viability Assessment: The number and viability of γδ T-cells are monitored regularly using a hemocytometer and trypan blue exclusion.
-
Purity Assessment: The purity of the expanded γδ T-cell population is determined by flow cytometry using antibodies specific for γδ T-cell surface markers (e.g., anti-TCRγδ).
-
Harvesting and Cryopreservation: Once the desired number of cells is reached, the expanded γδ T-cells are harvested, washed, and cryopreserved for future use.
Protocol for In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the cancer-killing ability of expanded γδ T-cells.[1]
-
Cell Preparation:
-
Effector Cells: Expanded γδ T-cells are thawed, washed, and resuspended in a suitable assay medium.
-
Target Cells: Cancer cell lines (e.g., breast cancer stem cells) are cultured, harvested, and labeled with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).[1]
-
-
Co-culture: The labeled target cells are co-cultured with the effector γδ T-cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: The co-culture is incubated for a specific period (e.g., 4 hours) at 37°C in a CO2 incubator.
-
Measurement of Cytotoxicity:
-
For fluorescent dye-based assays, the amount of dye released from lysed target cells into the supernatant is measured using a fluorescence plate reader.
-
For radioactive assays, the amount of radioactivity released into the supernatant is measured using a gamma counter.
-
-
Data Analysis: The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Signaling Pathways and Experimental Workflows
Generalized T-Cell Receptor Signaling Pathway
The following diagram illustrates a simplified signaling cascade initiated upon T-cell receptor (TCR) engagement, which is a fundamental process for T-cell activation. While γδ T-cells have unique recognition mechanisms, the downstream signaling shares components with conventional T-cells.
Caption: A simplified diagram of the T-Cell Receptor (TCR) signaling cascade leading to gene expression.
Experimental Workflow for γδ T-Cell Therapy Development
The diagram below outlines the typical workflow from donor cell collection to the administration of a γδ T-cell therapeutic product.
Caption: A flowchart illustrating the key stages in the development and application of an allogeneic γδ T-cell therapy.
Conclusion and Future Directions
γδ T-cell therapy represents a promising and rapidly evolving field within cancer immunotherapy. Their unique ability to target a wide range of tumors in an MHC-independent manner offers significant advantages for the development of universal, "off-the-shelf" treatments. While early clinical data is encouraging, further research is needed to optimize manufacturing processes, enhance persistence and efficacy in vivo, and identify the most effective combination strategies. The ongoing clinical trials will be crucial in defining the role of γδ T-cell therapies in the future of cancer treatment.
References
Foundational Research on Auristatin-Based Peptide Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the foundational research and development of auristatin-based peptide drug conjugates (PDCs) and antibody-drug conjugates (ADCs). Auristatins, a class of potent antimitotic agents, have emerged as a cornerstone in the development of targeted cancer therapies. This document elucidates their core components, mechanism of action, key derivatives, and the experimental methodologies pivotal to their preclinical evaluation.
Core Components of Auristatin-Based Conjugates
Auristatin-based conjugates are modular in design, comprising three critical components: a targeting moiety (peptide or antibody), a cytotoxic auristatin payload, and a linker connecting the two. This tripartite structure enables the specific delivery of the highly potent auristatin to cancer cells, minimizing systemic toxicity.
Targeting Moiety: The targeting ligand, typically a monoclonal antibody or a peptide, provides specificity by binding to a tumor-associated antigen or receptor that is overexpressed on the surface of cancer cells.
Auristatin Payload: These synthetic analogs of the natural product dolastatin 10 are highly potent microtubule inhibitors.[1] Upon internalization into the target cell, they disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][3] The most extensively used auristatin derivatives are Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF).[4][]
Linker: The linker is a crucial element that must remain stable in systemic circulation to prevent premature drug release.[3] It is designed to be cleaved upon internalization into the target cell, releasing the active auristatin payload.[6] Common linkers include the protease-cleavable valine-citrulline (vc) linker, often used in conjunction with a p-aminobenzylcarbamate (PABC) self-immolative spacer.[7][8]
Mechanism of Action
The mechanism of action of auristatin-based conjugates is a multi-step process that culminates in targeted cell killing and the potential stimulation of an anti-tumor immune response.
Microtubule Disruption and Apoptosis
Once the conjugate binds to its target on the cancer cell surface, it is internalized, typically through receptor-mediated endocytosis.[2] The conjugate is then trafficked to lysosomes, where the linker is cleaved by proteases such as Cathepsin B, releasing the auristatin payload into the cytoplasm.[6][7] The released auristatin then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[2][9] This leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis.[4][9]
Immunogenic Cell Death (ICD)
Beyond direct cytotoxicity, auristatin-based conjugates have been shown to induce immunogenic cell death (ICD).[10][11] This form of apoptosis is characterized by the release of damage-associated molecular patterns (DAMPs), which act as "danger signals" to the immune system.[12] Key DAMPs released during auristatin-induced ICD include:
-
Calreticulin (CRT) Exposure: Translocation of CRT to the cell surface acts as an "eat-me" signal for dendritic cells (DCs).[12][13]
-
ATP Secretion: Extracellular ATP serves as a "find-me" signal, attracting immune cells to the tumor microenvironment.[12]
-
High-Mobility Group Box 1 (HMGB1) Release: Released HMGB1 can promote DC maturation and T-cell responses.[12]
This induction of ICD suggests a dual mechanism of action, combining direct tumor cell killing with the potential for a durable anti-tumor immune response.[10][11] The microtubule disruption caused by auristatins can lead to endoplasmic reticulum (ER) stress, a key trigger for ICD.[10][11][14] This involves the activation of pathways such as the inositol-requiring transmembrane kinase/endonuclease 1 (IRE1) and the phosphorylation of Jun N-terminal kinase (JNK).[10][11]
Key Auristatin Derivatives: MMAE vs. MMAF
The two most prominent auristatin derivatives employed in conjugate development are MMAE and MMAF.[4] Their primary structural difference lies at the C-terminus, which significantly impacts their biological properties.[4]
-
Monomethyl Auristatin E (MMAE): MMAE is a highly potent, membrane-permeable derivative.[4] Its ability to cross cell membranes allows for a "bystander effect," where the payload released from a target cell can diffuse and kill neighboring antigen-negative cancer cells.[4]
-
Monomethyl Auristatin F (MMAF): MMAF is a less potent, membrane-impermeable derivative due to a charged C-terminal phenylalanine.[4] This limits its bystander killing potential but can contribute to a more favorable safety profile in certain applications.[4]
| Feature | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) |
| Potency (Free Drug) | High (pM to low nM IC50)[] | Moderate (nM IC50)[15] |
| Membrane Permeability | High[4] | Low[4] |
| Bystander Effect | Pronounced[4] | Limited[15] |
| C-terminus | Uncharged[4] | Charged (Phenylalanine)[4] |
Quantitative Data on In Vitro Cytotoxicity
The in vitro potency of auristatin-based conjugates is a critical parameter in their preclinical assessment. The half-maximal inhibitory concentration (IC50) is determined across a panel of cancer cell lines with varying levels of target antigen expression.
| Conjugate/Drug | Cell Line | Target Antigen | IC50 (nM) |
| Free MMAE | NCI-N87 | - | 0.7[16] |
| OE19 | - | 1.5[16] | |
| HCT116 | - | 8.8[16] | |
| Free MMAF | NCI-N87 | - | 88.3[16] |
| OE19 | - | 386.3[16] | |
| HCT116 | - | 8,944[16] | |
| Trastuzumab-vc-MMAE | L-82 | CD30 | ~1.0 (estimated from graph)[15] |
| cAC10-vcMMAF | Karpas 299 | CD30 | Potent (specific value not stated)[15] |
Note: IC50 values can vary based on experimental conditions such as cell line, incubation time, and assay methodology.
Preclinical Pharmacokinetics and In Vivo Efficacy
Preclinical studies in animal models are essential to evaluate the pharmacokinetic (PK) profile and anti-tumor efficacy of auristatin-based conjugates.
Pharmacokinetic Parameters of MMAE in Mice (0.1 mg/kg IV dose) [17]
| Parameter | Value |
| Clearance (CL) | 60 mL/h |
| Half-life (t1/2) | 2.5 h |
| Volume of Distribution (Vss) | 42 mL |
In Vivo Efficacy of Auristatin-Based Conjugates
| Conjugate | Tumor Model | Efficacy Outcome |
| cRGD-ACPP-MMAE | LL2 Murine Lung Carcinoma | Significant tumor growth delay.[18] |
| AE-Keto-Sulf07 (Auristatin E prodrug) | A375 Melanoma Xenograft | Long-term partial and/or complete tumor regressions.[19] |
| Trastuzumab-MMAU DAR4 | NCI-H522 NSCLC Xenograft | Superior antitumor activity compared to Trastuzumab-vc-MMAE DAR4.[20] |
| cAC10-vcMMAE | Admixed Karpas 299 (CD30+) and Raji (CD30-) | Complete remission in 3 out of 5 tumors.[15] |
Experimental Protocols
Synthesis of vc-PABC-MMAE Drug-Linker
The synthesis of the drug-linker construct involves the preparation of the MC-Val-Cit-PABC linker followed by its conjugation to MMAE. A detailed, multi-step synthesis is required, often starting from commercially available protected amino acids.
Protocol for Synthesis of Fmoc-VC-PABA: [8]
-
Dissolve Fmoc-Val-Cit in a mixture of dichloromethane (B109758) and methanol.
-
Add 4-aminobenzyl alcohol and 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ).
-
Stir the solution at room temperature overnight.
-
Concentrate the solvent and wash the residue with diisopropyl ether to obtain the product.
Protocol for Synthesis of MC-Val-Cit-PAB: [8]
-
Dissolve Fmoc-VC-PABA in DMF and add pyridine (B92270) to remove the Fmoc protecting group.
-
Concentrate the solution to obtain the deprotected product.
-
In a separate reaction, activate 6-maleimidohexanoic acid with N,N'-disuccinimidyl carbonate.
-
React the activated maleimide (B117702) linker with the deprotected Val-Cit-PABA to yield the final linker.
Protocol for MMAE Synthesis: [2] The synthesis of MMAE is a complex, multi-step process typically achieved through a convergent approach involving the synthesis of a tetrapeptide fragment (MeVal-Val-Dil-Dap) and a C-terminal unit (dolaphenine), followed by their coupling.
Conjugation of Drug-Linker to a Peptide/Antibody
The most common method for conjugating maleimide-activated drug-linkers to antibodies involves the reduction of interchain disulfide bonds to generate free thiols, which then react with the maleimide group.[21]
Protocol for Cysteine-Based Conjugation: [21]
-
Reduce the antibody with a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) in a suitable buffer.
-
Remove the excess reducing agent.
-
Add the maleimide-activated drug-linker (e.g., MC-vc-PABC-MMAE) to the reduced antibody.
-
Allow the reaction to proceed at room temperature.
-
Purify the resulting conjugate to remove unconjugated drug-linker and other impurities.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the auristatin conjugate or free drug.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Conclusion
Auristatin-based peptide conjugates represent a highly successful class of targeted cancer therapeutics. Their potent mechanism of action, coupled with the specificity afforded by the targeting moiety, provides a wide therapeutic window. The choice of the auristatin derivative (MMAE vs. MMAF) and the linker chemistry are critical determinants of the conjugate's properties, including its bystander effect and safety profile. The experimental protocols and quantitative data presented in this guide provide a foundational framework for researchers and drug developers working to advance this important class of anti-cancer agents. Continued research into novel auristatin analogs, innovative linker technologies, and rational combination therapies will further expand the clinical utility of these powerful conjugates.
References
- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calreticulin exposure induced by anticancer drugs is associated with the p53 signaling pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Abstract 4914: Auristatin-based antibody drug conjugates activate multiple ER stress response pathways resulting in immunogenic cell death and amplified T-cell responses | Semantic Scholar [semanticscholar.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) [mdpi.com]
- 18. JP2024511779A - Preparation and purification process of monomethyl auristatin E compound - Google Patents [patents.google.com]
- 19. Novel auristatin E-based albumin-binding prodrugs with superior anticancer efficacy in vivo compared to the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. cellmosaic.com [cellmosaic.com]
The Compass of Discovery: A Technical Guide to Novel Targeting Peptides for Drug Delivery
Whitepaper | For Researchers, Scientists, and Drug Development Professionals
Introduction
The paradigm of drug delivery is undergoing a significant transformation, moving from systemic administration towards highly specific, targeted approaches. This shift aims to maximize therapeutic efficacy at the site of disease while minimizing off-target effects and associated toxicities. At the forefront of this revolution are targeting peptides, short chains of amino acids that can be engineered to bind with high affinity and specificity to molecular markers on the surface of target cells.[1] Their small size, ease of synthesis, high tissue penetration, and low immunogenicity make them superior alternatives to larger targeting moieties like antibodies.[2][3]
This technical guide provides an in-depth exploration of the core methodologies employed in the discovery and validation of novel targeting peptides. It offers detailed experimental protocols for key screening techniques, presents quantitative data for comparing peptide performance, and visualizes the intricate workflows and signaling pathways central to this field of research. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing the next generation of targeted therapeutics.
Core Methodologies for Peptide Discovery
The identification of targeting peptides relies on screening vast libraries containing billions of unique sequences to find candidates that bind to a specific target.[1][4] Several powerful techniques have been developed for this purpose.
Phage Display
Phage display is the most established and widely used technique for discovering targeting peptides.[1][4] It involves genetically fusing a library of random peptides to the coat proteins of bacteriophages.[5] This creates a physical link between the displayed peptide (phenotype) and the DNA encoding it (genotype) within the phage particle.[6] The library is then subjected to an iterative selection process called biopanning.[4][7]
-
Target Immobilization: The target molecule (e.g., purified receptor protein, whole cells) is immobilized on a solid support, such as the wells of a microtiter plate or magnetic beads.[7][8]
-
Library Incubation (Affinity Selection): The phage display library is incubated with the immobilized target. Phages displaying peptides with affinity for the target will bind.[4]
-
Washing: Non-bound and weakly bound phages are washed away. The stringency of the washing steps can be increased in successive rounds to select for high-affinity binders.[4]
-
Elution: The specifically bound phages are recovered by elution, typically by changing the pH or using a competitive ligand.[8]
-
Amplification: The eluted phages are used to infect a bacterial host (e.g., E. coli) to amplify the selected phage population.[4][9]
-
Iterative Rounds: Steps 2-5 are repeated for typically 3-5 rounds, with each round enriching the phage pool for binders.[4][7]
-
Sequencing and Analysis: After the final round, the DNA from individual phage clones is sequenced to identify the amino acid sequences of the targeting peptides.[4]
One-Bead-One-Compound (OBOC) Libraries
The One-Bead-One-Compound (OBOC) method is a powerful combinatorial technique for synthesizing and screening large libraries of peptides.[10][11] Using a "split-and-pool" synthesis approach, each bead in the library displays multiple copies of a single, unique peptide sequence.[10][11]
-
Library Synthesis ("Split-and-Pool"):
-
A large batch of resin beads is split into multiple portions.
-
A different amino acid is coupled to the beads in each portion.
-
All portions are then pooled and mixed thoroughly.
-
This "split-and-pool" cycle is repeated until peptides of the desired length are synthesized. This process results in a library where each bead carries a unique peptide sequence.[11]
-
-
Library Screening:
-
The entire bead library is incubated with a fluorescently or enzymatically labeled target protein.
-
Beads that bind to the target will become labeled.
-
-
Hit Identification and Isolation:
-
The labeled "hit" beads are visually identified and manually isolated from the library, often using a microscope.
-
-
Structure Determination:
-
Hit Validation:
-
The identified peptide is re-synthesized in a soluble form and its binding affinity and specificity to the target are confirmed through in-solution assays.[13]
-
Quantitative Data for Peptide Characterization
The successful development of a targeting peptide requires rigorous quantitative assessment of its binding affinity and in vivo performance. This data allows for direct comparison of different candidates and informs the selection of the most promising leads for clinical development.
Table 1: Binding Affinity of Targeting Peptides
Binding affinity is a measure of the strength of the interaction between the peptide and its target receptor. It is commonly expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Lower values indicate stronger binding.
| Peptide | Target Receptor | Cell Line / System | Binding Affinity (Kd / IC50) | Reference |
| c(RGDfV) | αvβ3, αvβ1, αvβ5 Integrins | N/A | IC50: 89 nM, 335 nM, 440 nM | [1] |
| Cilengitide | αvβ3, αvβ5 Integrins | Glioblastoma Cells | IC50 in nanomolar range | [9] |
| Various Peptides | WW Domains | in vitro | Kd: ~2-180 µM | [14] |
| p53 Peptide Analog | MDM2 | in vitro | Kd over 3-4 orders of magnitude | [14] |
| Various Peptides | ACE-2 | in vitro | Kd and IC50 values provided | [15] |
Table 2: In Vivo Performance of Targeting Peptides
In vivo performance is often assessed by measuring the accumulation of a radiolabeled peptide in a target tissue, such as a tumor, in an animal model. This is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
| Peptide Conjugate | Tumor Model | Time Post-Injection | Tumor Accumulation (%ID/g) | Reference |
| ¹¹¹In-DOTA-E-[c(RGDfK)]₂ | NIH:OVCAR-3 | 2 hours | 7.5% | [6] |
| ⁹⁹ᵐTc-HYNIC-E-[c(RGDfK)]₂ | NIH:OVCAR-3 | 1 hour | 6.0% | [6] |
| ⁹⁹ᵐTc-3PEG₄-dimer (RGD) | U87MG Glioma | N/A | ~10% | [16] |
| ¹²⁵I-labeled RGD dimer | in vivo | 4 hours | 4.12% | [17] |
| Activatable Cell-Penetrating Peptide (ACPP) | HT1080 Tumor | 30 minutes | 1.7% | [18] |
Visualization of Key Processes and Pathways
Understanding the workflows for peptide discovery and the biological pathways they target is crucial for rational drug design. The following diagrams, rendered in DOT language, illustrate these concepts.
Workflows
A logical workflow is essential for progressing from a vast library of candidates to a validated lead compound.
The development of a Peptide-Drug Conjugate (PDC) follows a modular and systematic process.
Signaling Pathways
Many targeting peptides are designed to interact with receptors that are overexpressed on cancer cells, such as integrins, somatostatin (B550006) receptors, or the epidermal growth factor receptor (EGFR). Binding to these receptors can modulate critical downstream signaling pathways.
Integrin Signaling: Integrins are transmembrane receptors that mediate cell-matrix adhesion and activate intracellular signaling cascades involved in cell survival, proliferation, and migration.[19][20] Peptides containing the Arginine-Glycine-Aspartic acid (RGD) motif are well-known for targeting integrins.[9]
Somatostatin Receptor (SSTR) Signaling: Somatostatin analogs are used to target neuroendocrine tumors that overexpress SSTRs. Binding of the peptide ligand to SSTRs, which are G-protein coupled receptors, typically leads to anti-proliferative effects.[21][22]
Epidermal Growth Factor Receptor (EGFR) Signaling: EGFR is a receptor tyrosine kinase (RTK) whose dysregulation is a hallmark of many cancers.[23][24] Targeting EGFR can block downstream pathways that drive tumor growth and proliferation.[2][25]
Conclusion and Future Directions
The discovery of novel targeting peptides is a dynamic and rapidly advancing field that holds immense promise for the future of precision medicine. High-throughput screening technologies like phage display and OBOC libraries have revolutionized our ability to identify highly specific ligands for a multitude of disease targets. When combined with potent therapeutic payloads in the form of PDCs, these peptides can deliver treatment directly to the source of disease, offering a powerful strategy to improve outcomes for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide-Drug Conjugate Services - PDC Development Expert - Creative Peptides [creative-peptides.com]
- 4. Biopanning of Phage Display Libraries [cellorigins.com]
- 5. Synthesis and Screening of One-Bead-One-Compound Cyclic Peptide Libraries | Springer Nature Experiments [experiments.springernature.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. abdesignlabs.com [abdesignlabs.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. Biopanning of Phage Displayed Peptide Libraries for the Isolation of Cell-Specific Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. One-Bead-One-Compound (OBOC) Library Screening - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. Synthesis and screening of one-bead-one-compound cyclic peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Screening of One-Bead-One-Compound Libraries: Identification of Cyclic Peptidyl Inhibitors against Calcineurin/NFAT Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Systemic in vivo distribution of activatable cell penetrating peptides is superior to cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Integrin - Wikipedia [en.wikipedia.org]
- 20. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of GGGDTDTC-Mc-vc-PAB-MMAE
Audience: Researchers, scientists, and drug development professionals.
Introduction
GGGDTDTC-Mc-vc-PAB-MMAE is a peptide-drug conjugate (PDC) consisting of the peptide sequence GGGDTDTC, a maleimidocaproyl (Mc) linker, a cathepsin B-cleavable valine-citrulline (vc) dipeptide, a p-aminobenzylcarbamate (PAB) self-immolative spacer, and the potent cytotoxic agent monomethyl auristatin E (MMAE).[1][][3] PDCs are a promising class of therapeutics designed to deliver highly potent cytotoxic agents specifically to target cells, thereby minimizing systemic toxicity.[4][5][6] The peptide moiety in this conjugate is responsible for targeting, while the linker ensures stability in circulation and controlled release of the MMAE payload within the target cell.[1][] MMAE is a potent inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis.[][7][8][9]
This document provides a detailed protocol for the synthesis, purification, and characterization of this compound.
Synthesis Workflow
The synthesis of this compound is a multi-step process that involves the synthesis of the peptide, the preparation of the drug-linker conjugate, and the final conjugation of the peptide to the drug-linker.
Figure 1: Overall workflow for the synthesis of this compound.
Experimental Protocols
1. Synthesis of GGGDTDTC Peptide
The GGGDTDTC peptide is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[10][11][12][13]
-
Materials:
-
Fmoc-Cys(Trt)-Wang resin
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Thr(tBu)-OH)
-
Coupling reagents: HBTU, HOBt
-
Base: DIPEA
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), water (e.g., 95:2.5:2.5 v/v/v)
-
Diethyl ether
-
-
Protocol:
-
Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, HBTU, and HOBt in DMF. Add DIPEA and add the mixture to the resin. Agitate for 2 hours at room temperature.
-
Wash: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence (Thr, Asp, Thr, Gly, Gly, Gly).
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and analytical RP-HPLC.
-
2. Synthesis of Mc-vc-PAB-MMAE
The drug-linker conjugate Mc-vc-PAB-MMAE can be obtained from commercial vendors or synthesized. The synthesis involves coupling maleimidocaproic acid to the N-terminus of the valine-citrulline dipeptide, followed by attachment of the PAB spacer and finally conjugation to MMAE.[1][14]
3. Conjugation of GGGDTDTC to Mc-vc-PAB-MMAE
The conjugation of the peptide to the drug-linker is achieved through a Michael addition reaction between the thiol group of the cysteine residue in the peptide and the maleimide (B117702) group of the linker.[15][16]
-
Materials:
-
Purified GGGDTDTC peptide
-
Mc-vc-PAB-MMAE
-
Reaction buffer: e.g., phosphate-buffered saline (PBS) with EDTA, pH 7.4
-
Solvent: DMSO or DMF
-
-
Protocol:
-
Dissolve the GGGDTDTC peptide in the reaction buffer.
-
Dissolve Mc-vc-PAB-MMAE in a minimal amount of DMSO or DMF.
-
Add the dissolved Mc-vc-PAB-MMAE to the peptide solution. The molar ratio of drug-linker to peptide should be optimized, typically starting with a slight excess of the drug-linker.
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring.
-
Monitor the reaction progress by RP-HPLC.
-
Purification: Purify the resulting this compound conjugate by RP-HPLC to remove any unreacted peptide and drug-linker.
-
Characterization: Characterize the final product by MS to confirm the molecular weight and by analytical RP-HPLC to determine purity. The drug-to-antibody ratio (DAR), in this case, the drug-to-peptide ratio, can be determined by UV-Vis spectroscopy or mass spectrometry.
-
Mechanism of Action
The this compound conjugate, once administered, is designed to be internalized by target cells. Inside the cell, the linker is cleaved, releasing the potent MMAE payload, which then exerts its cytotoxic effect.
Figure 2: Mechanism of action of this compound.
Data Presentation
Table 1: Summary of Synthesis and Characterization Data
| Parameter | Expected Value/Result | Method |
| Peptide (GGGDTDTC) | ||
| Molecular Weight | ~800-900 Da (calc.) | Mass Spectrometry |
| Purity | >95% | RP-HPLC |
| Drug-Linker (Mc-vc-PAB-MMAE) | ||
| Molecular Weight | ~1300-1400 Da (calc.) | Mass Spectrometry |
| Purity | >95% | RP-HPLC |
| Conjugate (this compound) | ||
| Molecular Weight | ~2100-2300 Da (calc.) | Mass Spectrometry |
| Purity | >95% | RP-HPLC |
| Drug-to-Peptide Ratio | 1 | Mass Spectrometry / UV-Vis |
Table 2: RP-HPLC Conditions for Purification and Analysis
| Parameter | Purification | Analysis |
| Column | C18, 10 µm, 250 x 21.2 mm | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 10-60% B over 30 min | 5-95% B over 20 min |
| Flow Rate | 15 mL/min | 1 mL/min |
| Detection | 220 nm, 280 nm | 220 nm, 280 nm |
Conclusion
The synthesis of this compound is a feasible process for researchers in drug development. The protocols outlined above provide a comprehensive guide for the synthesis, purification, and characterization of this peptide-drug conjugate. Careful execution of these steps and thorough analytical characterization are crucial for obtaining a high-quality product for further preclinical and clinical evaluation.
References
- 1. herbmedpharmacol.com [herbmedpharmacol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. genscript.com [genscript.com]
- 5. Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide-Drug Conjugates - CD Bioparticles [cd-bioparticles.net]
- 7. cellmosaic.com [cellmosaic.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A General ADC Linker - vcMMAE [bldpharm.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. peptide.com [peptide.com]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents [patents.google.com]
- 15. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Therapeutic efficacy of antibody-drug conjugates targeting GD2-positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Conjugation of MMAE to GGGDTDTC Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide-drug conjugates (PDCs) represent a promising therapeutic modality, combining the specificity of peptides with the high potency of cytotoxic agents. This approach allows for targeted delivery of toxic payloads to diseased cells, minimizing off-target effects and enhancing the therapeutic window. Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] Its use as a cytotoxic payload in approved antibody-drug conjugates (ADCs) like brentuximab vedotin highlights its therapeutic potential.[3][4]
The GGGDTDTC peptide, containing two cysteine residues, provides thiol groups that are ideal for conjugation with maleimide-activated payloads. The thiol-maleimide Michael addition reaction is a widely used bioconjugation strategy due to its high efficiency and specificity for cysteine residues under mild, physiological conditions (pH 6.5-7.5).[5] This application note provides a detailed protocol for the synthesis of the GGGDTDTC peptide, its conjugation to a maleimide-functionalized MMAE linker (e.g., Mc-vc-PAB-MMAE), and the subsequent purification and characterization of the resulting peptide-drug conjugate.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| Rink Amide Resin (100-200 mesh) | AAPPTec/Various | Synthesis Grade |
| Fmoc-protected Amino Acids | AAPPTec/Various | Synthesis Grade |
| HBTU (Coupling Reagent) | AAPPTec/Various | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, Amine-Free |
| Piperidine (B6355638) | Sigma-Aldrich | Reagent Grade |
| Dichloromethane (DCM) | Fisher Scientific | ACS Grade |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Reagent Grade |
| Triisopropylsilane (TIS) | Sigma-Aldrich | Reagent Grade |
| Maleimide-vc-PAB-MMAE | MedChemExpress | >98% Purity |
| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher | >98% Purity |
| Phosphate Buffered Saline (PBS), pH 7.2 | Gibco/Various | Molecular Biology Grade |
| Acetonitrile (B52724) (ACN) | Fisher Scientific | HPLC Grade |
| Water | Fisher Scientific | HPLC Grade |
| Diethyl Ether, Cold | Sigma-Aldrich | ACS Grade |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of GGGDTDTC Peptide
This protocol outlines the manual synthesis of the GGGDTDTC peptide on Rink Amide resin using a standard Fmoc/tBu strategy.[6][7]
-
Resin Swelling: Swell 0.1 mmol of Rink Amide resin in a reaction vessel with N,N-dimethylformamide (DMF) for 15-30 minutes. Drain the DMF.[6]
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a second 10-minute incubation.
-
Washing: Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH, 4 eq.) and HBTU (3.9 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA, 8 eq.) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Coupling Confirmation: Perform a Kaiser test to confirm the absence of primary amines, indicating a complete reaction. If the test is positive, repeat the coupling step.[6]
-
Washing: Wash the resin as described in step 3.
-
Chain Elongation: Repeat steps 2-6 for each amino acid in the sequence: C(Trt), T(tBu), D(OtBu), T(tBu), G, G, G.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2) to reveal the N-terminal amine.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin and precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Wash the pellet with cold ether twice, then dry under vacuum. The crude peptide can be stored at -20°C.
Reduction of Peptide Disulfide Bonds
The crude peptide may contain disulfide-bonded dimers. A reduction step is necessary to ensure free thiols are available for conjugation.
-
Dissolution: Dissolve the crude GGGDTDTC peptide in a degassed buffer (e.g., Phosphate Buffered Saline, pH 7.2).
-
TCEP Addition: Add a 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) to the peptide solution.[8] TCEP is preferred over DTT as it does not contain thiols that could compete in the subsequent conjugation reaction.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature under a nitrogen atmosphere to reduce any disulfide bonds.
-
Purification: Immediately purify the reduced peptide using RP-HPLC to remove the reducing agent and other impurities.
Conjugation of MMAE to GGGDTDTC Peptide
This protocol describes the Michael addition of the reduced peptide to maleimide-activated MMAE.[5]
-
Reagent Preparation:
-
Stoichiometry: Add the MMAE-linker solution to the peptide solution. A slight molar excess of the peptide (e.g., 1:1.8 peptide to MMAE) can be used to maximize payload conjugation to both cysteine sites while minimizing unreacted MMAE.
-
Reaction: Incubate the mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring and protection from light.[8][9]
-
Quenching (Optional): To quench any unreacted maleimide (B117702) groups, a small molecule thiol like N-acetylcysteine can be added at the end of the reaction.
Purification of the GGGDTDTC-MMAE Conjugate
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptide conjugates.[10]
-
Column and Solvents:
-
Column: Use a semi-preparative C18 column.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).
-
-
Sample Preparation: Acidify the crude conjugation reaction mixture with TFA to a final concentration of 0.1%.
-
Chromatography:
-
Equilibrate the column with starting conditions (e.g., 95% A / 5% B).
-
Inject the sample onto the column.
-
Elute the conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 40 minutes). The more hydrophobic PDC will elute later than the unconjugated peptide.
-
-
Fraction Collection: Collect fractions corresponding to the major product peak, monitoring absorbance at 220 nm.[10]
-
Analysis and Lyophilization: Analyze the collected fractions for purity using analytical RP-HPLC. Pool the pure fractions and lyophilize to obtain the final GGGDTDTC-MMAE conjugate as a white powder.[11]
Characterization of the Peptide-Drug Conjugate
The identity and purity of the final product must be confirmed.
-
Analytical RP-HPLC: Assess the purity of the lyophilized product using an analytical C18 column with a fast gradient. Purity should typically be >95%.
-
Mass Spectrometry (LC-MS): Use Liquid Chromatography-Mass Spectrometry to confirm the molecular weight of the final conjugate.[12][13] This is the definitive method to verify successful conjugation and determine the drug-to-peptide ratio.
Data Presentation and Expected Results
Table 1: HPLC Purification Parameters
| Parameter | Condition |
| Column | Semi-preparative C18 (e.g., 10 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Gradient | 5-65% B over 40 minutes |
| Detection | UV at 220 nm |
| Expected Elution | Unconjugated Peptide < Mono-conjugated < Di-conjugated |
Table 2: Mass Spectrometry Characterization
| Species | Calculated Mass (Da) | Observed Mass (Da) | Notes |
| GGGDTDTC Peptide | ~937.0 | [Example: 937.1] | Mass of the free peptide. |
| Mc-vc-PAB-MMAE | ~1318.5 | [Example: 1318.6] | Mass of the linker-payload. |
| GGGDTDTC-(MMAE)₁ | ~2255.5 | [Example: 2255.7] | Mono-conjugated product. |
| GGGDTDTC-(MMAE)₂ | ~3574.0 | [Example: 3574.2] | Di-conjugated product (desired). |
Note: Exact masses will vary based on isotopic distribution and salt form.
Table 3: Final Product Specifications
| Parameter | Specification |
| Appearance | White lyophilized powder |
| Purity (RP-HPLC) | ≥ 95% |
| Identity (LC-MS) | Conforms to the expected mass of the di-conjugated product |
| Yield | Variable (typically 20-40% based on starting peptide) |
Visualized Workflows and Mechanisms
References
- 1. researchgate.net [researchgate.net]
- 2. MMAE - Cytotoxic payload - Peptide-Drug Conjugate - SB-PEPTIDE [sb-peptide.com]
- 3. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. pharmafocusamerica.com [pharmafocusamerica.com]
- 13. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for the Synthesis and Purification of Mc-vc-PAB Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and purification of the Maleimidocaproyl-valine-citrulline-p-aminobenzyl alcohol (Mc-vc-PAB) linker, a critical component in the development of Antibody-Drug Conjugates (ADCs).
The Mc-vc-PAB linker is a cathepsin B-cleavable linker widely used in ADC research and development.[1][2] Its design allows for stable conjugation of a cytotoxic payload to a monoclonal antibody in systemic circulation, with selective release of the payload within the tumor microenvironment where cathepsin B is often overexpressed.[1][3] This targeted delivery mechanism enhances the therapeutic efficacy of the cytotoxic agent while minimizing off-target toxicity.[3]
Synthesis of Mc-vc-PAB Linker
The synthesis of the Mc-vc-PAB linker is a multi-step process that involves the sequential coupling of its constituent parts: the maleimide (B117702) group (Mc), the dipeptide (valine-citrulline), and the p-aminobenzyl alcohol (PAB) spacer. Several synthetic routes have been reported in the literature, with variations in coupling reagents and protecting group strategies.[1] A common approach involves the synthesis of the Fmoc-protected dipeptide, followed by coupling to the PAB spacer, deprotection, and final coupling to the maleimidohexanoic acid moiety.
Synthetic Workflow Diagram
Caption: Synthetic workflow for Mc-vc-PAB linker.
Experimental Protocols
The following protocols are compiled from various sources and represent a general methodology for the synthesis of the Mc-vc-PAB linker. Researchers should optimize these conditions based on their specific laboratory setup and available reagents.
Protocol 1: Synthesis of Fmoc-Val-Cit-PAB
-
Dissolution: Dissolve Fmoc-Val-Cit in a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH).
-
Addition of Spacer: Add 4-aminobenzyl alcohol to the solution.
-
Coupling: Add N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) to the reaction mixture.
-
Reaction: Stir the solution at room temperature overnight in the dark.
-
Work-up: Concentrate the solvent under reduced pressure. Wash the resulting residue with diisopropyl ether, filter the solid, and dry to obtain Fmoc-VC-PABA.[4]
Protocol 2: Fmoc Deprotection
-
Dissolution: Dissolve the Fmoc-VC-PABA in dimethylformamide (DMF).
-
Deprotection: Add diethylamine (B46881) or pyridine (B92270) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Work-up: Upon completion, concentrate the solution under high vacuum to obtain the crude Val-Cit-PAB intermediate. This intermediate can often be used in the next step without further purification.[4]
Protocol 3: Coupling with Maleimidocaproic Acid
-
Activation of Maleimidocaproic Acid: Activate 6-maleimidohexanoic acid (Mc-OH) with a suitable activating agent such as N,N'-disuccinimidyl carbonate to form the N-hydroxysuccinimide ester (Mc-OSu) in situ.
-
Coupling Reaction: Add the crude Val-Cit-PAB to the activated Mc-OSu solution in DMF.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Purification: The final product, Mc-vc-PAB, is then purified using appropriate chromatographic techniques.
Quantitative Data Summary
| Step | Starting Material | Reagents | Solvent | Typical Yield | Reference |
| Fmoc-Val-Cit-PAB Synthesis | Fmoc-Val-Cit | 4-aminobenzyl alcohol, EEDQ | CH₂Cl₂/MeOH | 82% | [4] |
| Overall Synthesis | L-Citrulline | (multi-step) | (varied) | 50% | [1] |
| Final Coupling | Val-Cit-PAB, Mc-OSu | - | DMF | up to 95% | [1] |
Purification of Mc-vc-PAB Linker
Purification of the final Mc-vc-PAB linker is crucial to ensure high purity for subsequent conjugation to payloads and antibodies. The choice of purification method depends on the scale of the synthesis and the desired purity level.
Purification Workflow Diagram
Caption: Purification workflow for Mc-vc-PAB linker.
Protocol 4: Purification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a common and effective method for purifying the Mc-vc-PAB linker.
-
Column: Utilize a C18 column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (ACN), often with a modifier like 0.1% formic acid, is typically used.
-
Gradient: A typical gradient might be:
-
0-5 min: 30% B
-
5-30 min: 30-100% B
-
30-35 min: 100% B
-
35-36 min: 100-30% B
-
36-40 min: 30% B (where A = 0.1% formic acid in water and B = 0.1% formic acid in acetonitrile).
-
-
Detection: Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 254 nm and 280 nm).[5]
-
Fraction Collection: Collect the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the collected fractions by lyophilization or evaporation under reduced pressure.
Protocol 5: Non-Chromatographic Purification
For some applications, a simpler aqueous work-up procedure can be employed to isolate the linker, particularly after its conjugation to a payload.[6][7]
-
Extraction: After the coupling reaction, the reaction mixture can be subjected to a series of aqueous extractions to remove water-soluble impurities.
-
Precipitation: The product may be precipitated from the organic solvent by the addition of a non-solvent.
-
Filtration: The precipitated solid is then collected by filtration and washed with a suitable solvent to remove residual impurities.
-
Drying: The purified product is dried under vacuum.
Purity and Characterization
The purity of the final Mc-vc-PAB linker should be assessed using analytical techniques such as:
-
LC-MS: To confirm the molecular weight and purity.[8]
-
¹H NMR: To confirm the structure of the compound.[8]
Desired purity levels for ADC applications are typically high, often greater than 95%.[8]
Quantitative Data for Purification
| Method | Purity Achieved | Typical Recovery | Reference |
| HPLC | >95% | Variable | [9] |
| Non-Chromatographic Work-up | (Product dependent) | ~65% (for vc-MMAE) | [6][7] |
References
- 1. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate [myskinrecipes.com]
- 4. guidechem.com [guidechem.com]
- 5. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. herbmedpharmacol.com [herbmedpharmacol.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Analytical Characterization of GGGDTDTC-Mc-vc-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
GGGDTDTC-Mc-vc-PAB-MMAE is a peptide-drug conjugate (PDC) that combines a specific targeting peptide (GGGDTDTC) with the potent cytotoxic agent monomethyl auristatin E (MMAE). The components are connected via a stable linker system comprising a maleimidocaproyl (Mc) spacer, a cathepsin-cleavable valine-citrulline (vc) dipeptide, and a p-aminobenzyl alcohol (PAB) self-emulative moiety. This design allows for targeted delivery of MMAE to specific cells, followed by intracellular release of the cytotoxic payload.
Comprehensive analytical characterization is crucial to ensure the quality, efficacy, and safety of this compound.[1] This document provides detailed application notes and protocols for the key analytical methods used to characterize this PDC, including techniques to determine purity, drug-to-peptide ratio, aggregation, and to confirm the identity and structure of the conjugate.
Note on GGGDTDTC Peptide: The specific targeting properties and physicochemical characteristics of the GGGDTDTC peptide are presumed to be known by the end-user. The following protocols are based on general methodologies for peptide-drug conjugates and may require optimization based on the specific behavior of this peptide sequence.
I. Drug-to-Peptide Ratio (DPR) Determination
The drug-to-peptide ratio (DPR) is a critical quality attribute that directly impacts the potency and potential toxicity of the PDC. Several orthogonal methods are employed to determine the average DPR and the distribution of different drug-loaded species.
Hydrophobic Interaction Chromatography (HIC)
HIC is a primary method for determining the DPR of cysteine-linked conjugates under native conditions.[2][3] It separates species based on hydrophobicity, which increases with the number of conjugated MMAE molecules.
Experimental Protocol: HIC-HPLC for DPR Analysis
-
Instrumentation: A biocompatible HPLC system with a UV detector.
-
Column: A HIC column suitable for proteins and peptides (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 2 M Ammonium Sulfate in 20 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0.
-
Gradient:
-
0-5 min: 0% B
-
5-35 min: 0-100% B
-
35-40 min: 100% B
-
40-45 min: 100-0% B
-
45-50 min: 0% B
-
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm and 248 nm (for MMAE).
-
Sample Preparation: Dilute the PDC to 1 mg/mL in Mobile Phase A.
-
Data Analysis:
-
Integrate the peaks corresponding to different drug-loaded species (PDC-0, PDC-1, etc.).
-
Calculate the weighted average DPR using the following formula: DPR = (Σ(%Area_i * i)) / (Σ%Area_i) where i is the number of drug molecules per peptide for each peak.
-
Data Presentation: HIC DPR Analysis
| Peak ID | Retention Time (min) | % Area | Drug Load (i) | %Area * i |
| Unconjugated Peptide | 10.2 | 5.1 | 0 | 0.0 |
| PDC-1 | 15.8 | 89.8 | 1 | 89.8 |
| PDC-2 | 20.5 | 5.1 | 2 | 10.2 |
| Total | 100.0 | 100.0 | ||
| Average DPR | 1.00 |
Experimental Workflow: HIC for DPR Determination
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is an orthogonal method to HIC for DPR determination.[4][5][6] For cysteine-linked conjugates, the analysis is typically performed after reduction to separate the drug-conjugated peptide from any other potential subunits.
Experimental Protocol: RP-HPLC for DPR and Purity Analysis
-
Instrumentation: A UHPLC system with a UV detector.
-
Column: A reversed-phase column with a wide pore size (e.g., C4 or C8, 300 Å).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-45 min: 5-95% B
-
45-50 min: 95% B
-
50-55 min: 95-5% B
-
55-60 min: 5% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 60°C.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation (Reduced):
-
To 100 µg of PDC, add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes.
-
-
Data Analysis:
-
Identify and integrate peaks corresponding to the unconjugated and MMAE-conjugated peptide.
-
Calculate DPR based on the relative peak areas.
-
Purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Data Presentation: RP-HPLC Purity and DPR
| Analyte | Retention Time (min) | % Area | Purity (%) | Average DPR |
| Unconjugated Peptide | 25.3 | 4.5 | \multirow{2}{}{95.5} | \multirow{2}{}{0.95} |
| This compound | 32.1 | 95.5 | ||
| Total | 100.0 |
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for unambiguous determination of DPR and identification of different drug-loaded species.[7][8][9][10][11]
Experimental Protocol: Native LC-MS for Intact Mass Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
-
Column: A size-exclusion column (SEC) suitable for native MS (e.g., Agilent AdvanceBio SEC).
-
Mobile Phase: 100 mM Ammonium Acetate, pH 7.0.
-
Flow Rate: 0.3 mL/min.
-
MS Settings:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 250°C.
-
Mass Range: 500-5000 m/z.
-
-
Sample Preparation: Dilute the PDC to 0.5 mg/mL in the mobile phase.
-
Data Analysis: Deconvolute the mass spectrum to obtain the zero-charge masses of the different species. The DPR distribution is determined from the relative intensities of the deconvoluted peaks.
Data Presentation: Native MS DPR Analysis
| Species | Observed Mass (Da) | Theoretical Mass (Da) | Relative Abundance (%) |
| Unconjugated Peptide | 25,050.2 | 25,050.0 | 5.0 |
| PDC-1 (MMAE) | 26,365.8 | 26,365.7 | 95.0 |
| Average DPR | 0.95 |
II. Aggregation and Fragmentation Analysis
Size exclusion chromatography (SEC) is the standard method for quantifying aggregates and fragments, which are critical quality attributes that can affect efficacy and immunogenicity.
Experimental Protocol: SEC-HPLC for Aggregation Analysis
-
Instrumentation: An HPLC or UHPLC system with a UV detector.
-
Column: A SEC column suitable for the molecular weight range of the PDC (e.g., Agilent AdvanceBio SEC 300Å).
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the PDC to 1 mg/mL in the mobile phase.
-
Data Analysis: Integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments). The percentage of each is calculated from the relative peak areas.
Data Presentation: SEC Aggregation Analysis
| Species | Retention Time (min) | % Area | Specification |
| Aggregates | 8.5 | 1.2 | ≤ 2.0% |
| Monomer | 10.1 | 98.5 | ≥ 97.0% |
| Fragments | 12.3 | 0.3 | ≤ 1.0% |
Experimental Workflow: SEC for Aggregation Analysis
III. Identity and Structural Confirmation
Peptide Mapping
Peptide mapping by LC-MS/MS is used to confirm the amino acid sequence of the peptide and to identify the conjugation site(s).
Experimental Protocol: Peptide Mapping by LC-MS/MS
-
Reduction and Alkylation:
-
Denature 100 µg of the PDC in 8 M Urea.
-
Reduce with 10 mM DTT at 37°C for 1 hour.
-
Alkylate with 25 mM iodoacetamide (B48618) at room temperature in the dark for 30 minutes.
-
-
Digestion:
-
Buffer exchange into a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Add trypsin at a 1:20 enzyme-to-substrate ratio.
-
Incubate at 37°C overnight.
-
-
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the resulting peptides.
-
MS/MS: Data-dependent acquisition to fragment the eluting peptides.
-
-
Data Analysis: Use bioinformatics software to search the MS/MS data against the known sequence of the GGGDTDTC peptide, including a modification corresponding to the mass of the linker-drug on the cysteine residue(s).
Capillary Isoelectric Focusing (cIEF)
cIEF separates species based on their isoelectric point (pI) and is used to assess charge heterogeneity.[1] Conjugation of MMAE to the peptide can alter its pI.
Experimental Protocol: cIEF for Charge Heterogeneity
-
Instrumentation: An imaged cIEF system.
-
Capillary: Neutral coated capillary.
-
Anolyte: Phosphoric acid.
-
Catholyte: Sodium hydroxide.
-
Ampholytes: A mixture of carrier ampholytes to create a pH gradient (e.g., pH 3-10).
-
Sample Preparation: Mix the PDC with ampholytes, pI markers, and a suitable solubilizer if needed.
-
Focusing: Apply a high voltage to focus the proteins at their respective pIs.
-
Detection: Whole-capillary UV detection at 280 nm.
-
Data Analysis: Compare the pI profile of the PDC to the unconjugated peptide to assess charge variants.
IV. In Vitro Cytotoxicity Assay
This assay determines the potency of the PDC in killing target cells.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate target cells in a 96-well plate and incubate overnight.
-
Treatment: Treat the cells with serial dilutions of the PDC, free MMAE, and a non-targeting control PDC for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Plot the percentage of cell viability versus the log of the concentration and determine the IC50 value using a non-linear regression model.
Data Presentation: In Vitro Cytotoxicity
| Compound | Target Cell Line | IC50 (nM) |
| This compound | Target-Positive Cells | 1.5 |
| This compound | Target-Negative Cells | >1000 |
| Free MMAE | Target-Positive Cells | 0.5 |
| Non-targeting Control PDC | Target-Positive Cells | >1000 |
V. MMAE Mechanism of Action
The cytotoxic payload, MMAE, functions by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.
Signaling Pathway: MMAE-Induced Apoptosis
References
- 1. Peptide-Drug Conjugates (PDCs): Development Status & Research Progress | Biopharma PEG [biochempeg.com]
- 2. SEQUENCE function - Microsoft Support [support.microsoft.com]
- 3. doc.cloverdx.com [doc.cloverdx.com]
- 4. genscript.com [genscript.com]
- 5. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]
- 6. Preclinical Drug Development Testing for Peptide-Drug Conjugate (PDC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Heterotrimeric G Proteins as Therapeutic Targets in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target Watch Sheds Light on Overlooked Proteins | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 10. Excel SEQUENCE function | Exceljet [exceljet.net]
- 11. SEQUENCE function - Google Docs Editors Help [support.google.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of GGGDTDTC-Mc-vc-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
GGGDTDTC-Mc-vc-PAB-MMAE is a peptide-drug conjugate (PDC) designed for targeted delivery of the potent cytotoxic agent, monomethyl auristatin E (MMAE), to cells expressing a specific target receptor. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this PDC. The protocols described herein are essential for determining the potency, specificity, and mechanism of action of this compound.
The PDC consists of three key components:
-
GGGDTDTC Peptide: A targeting moiety presumed to bind to a specific cell surface receptor. Note: The specific target for this peptide is not publicly available and must be determined by the researcher to select appropriate cell lines.
-
Mc-vc-PAB Linker: A linker system containing a maleimidocaproyl (Mc) spacer, a cathepsin B-cleavable valine-citrulline (vc) dipeptide, and a self-immolative p-aminobenzyl alcohol (PAB) spacer.[1][2] This linker is designed to be stable in circulation and release the payload upon internalization into the target cell's lysosomal compartment.[1][2]
-
MMAE (Monomethyl Auristatin E): A highly potent antimitotic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[3][4]
These application notes will guide the user through cell viability, cytotoxicity, and apoptosis assays to characterize the in vitro efficacy of this compound.
Mechanism of Action
The proposed mechanism of action for this compound is initiated by the binding of the GGGDTDTC peptide to its specific receptor on the surface of a target cancer cell. Following binding, the PDC-receptor complex is internalized via endocytosis.[3] The endocytic vesicle then traffics to the lysosome, where the acidic environment and lysosomal proteases, such as cathepsin B, cleave the valine-citrulline linker.[1][3] This cleavage event releases the MMAE payload into the cytoplasm. Once in the cytoplasm, MMAE binds to tubulin, disrupting microtubule dynamics and inhibiting polymerization.[3][5] This leads to cell cycle arrest in the G2/M phase, which ultimately triggers the apoptotic cascade and programmed cell death.[3][5]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Cell Line Selection
Successful in vitro evaluation of this compound is critically dependent on the appropriate selection of cell lines. Researchers should use a pair of cell lines:
-
Target-Positive Cell Line: A cell line known to overexpress the specific receptor targeted by the GGGDTDTC peptide.
-
Target-Negative Cell Line: A cell line with low or no expression of the target receptor to serve as a negative control and assess target-mediated cytotoxicity.
Prior to conducting cytotoxicity assays, receptor expression levels in the selected cell lines should be validated and quantified using methods such as flow cytometry or western blotting.[6]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[7][8]
Materials:
-
Target-positive and target-negative cell lines
-
Complete cell culture medium
-
This compound
-
Free MMAE (as a positive control)
-
Non-targeting control PDC (optional)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[7]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound, free MMAE, and control PDC in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated wells as a negative control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72-96 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[7]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: General workflow for the MTT cell viability assay.
Cytotoxicity Assay (LDH Release Assay)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes, which is an indicator of cytotoxicity.
Materials:
-
Target-positive and target-negative cell lines
-
Complete cell culture medium
-
This compound
-
96-well flat-bottom plates
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided with the kit or 1% Triton X-100)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay protocol.
-
Controls: Include the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with lysis buffer 45 minutes before the end of the incubation period.
-
Medium Background: Complete medium without cells.
-
-
Sample Collection: Centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the medium background from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[5]
Materials:
-
Target-positive and target-negative cell lines
-
Complete cell culture medium
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the PDC as described in the MTT assay protocol (steps 1 and 2).
-
Incubation: Incubate the plate for a relevant time period to induce apoptosis (e.g., 48 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Caspase Activation: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[5] Mix on a plate shaker at 300-500 rpm for 30 seconds.[5]
-
Incubation: Incubate at room temperature for 1-3 hours, protected from light.[5]
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (if a parallel viability assay is performed) or express it as a fold change relative to the untreated control.
Data Presentation
Quantitative data from the in vitro assays should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound
| Cell Line | Target Expression | Compound | IC₅₀ (nM) |
| [Target]-positive Cell Line A | High | This compound | e.g., 1.5 |
| Free MMAE | e.g., 0.1 | ||
| Non-targeting Control PDC | e.g., >1000 | ||
| [Target]-negative Cell Line B | Low/None | This compound | e.g., 500 |
| Free MMAE | e.g., 0.2 | ||
| Non-targeting Control PDC | e.g., >1000 |
Table 2: Caspase-3/7 Activity
| Cell Line | Treatment (Concentration) | Fold Change in Luminescence (vs. Untreated) |
| [Target]-positive Cell Line A | This compound (10x IC₅₀) | e.g., 8.2 |
| Free MMAE (10x IC₅₀) | e.g., 9.5 | |
| Untreated | 1.0 | |
| [Target]-negative Cell Line B | This compound (10x IC₅₀ on Target-positive cells) | e.g., 1.5 |
| Free MMAE (10x IC₅₀ on Target-positive cells) | e.g., 9.8 | |
| Untreated | 1.0 |
Logical Relationships and Signaling Pathways
The following diagram illustrates the signaling cascade initiated by MMAE, leading to apoptosis.
Caption: Signaling pathway of MMAE-induced apoptosis.
References
- 1. RGD peptide-modified fluorescent gold nanoclusters as highly efficient tumor-targeted radiotherapy sensitizers [agris.fao.org]
- 2. Peptide receptor radionuclide therapy implementation and results in a predominantly gastrointestinal neuroendocrine tumor population: A two-year experience in a nonuniversity setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide receptor radionuclide therapy in the management of gastrointestinal neuroendocrine tumors: efficacy profile, safety, and quality of life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening and Identification of Peptides Specifically Targeted to Gastric Cancer Cells from a Phage Display Peptide Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. hm-wanglab.com [hm-wanglab.com]
- 8. Unlocking the potential of protein-derived peptides to target G-quadruplex DNA: from recognition to anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RGD-based self-assembling nanodrugs for improved tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Cell-Based Assays for Peptide-Drug Conjugate (PDC) Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide-drug conjugates (PDCs) represent a promising therapeutic modality, combining the high specificity of peptides with the potent cytotoxic activity of small molecule drugs.[1] This targeted delivery approach aims to enhance the therapeutic window of potent payloads by minimizing systemic toxicity and maximizing efficacy at the site of action. The successful development of PDCs relies on a comprehensive screening cascade to identify candidates with optimal properties, including target-specific binding, efficient internalization, and potent cell-killing activity.
This application note provides detailed protocols for a suite of cell-based assays designed to evaluate the critical attributes of PDCs in a high-throughput screening format. These assays are essential for characterizing the in vitro pharmacology of PDCs and for selecting lead candidates for further preclinical development. The described protocols for cytotoxicity, internalization, and bystander effect assays provide a robust framework for the systematic evaluation of PDC candidates.
Key Experimental Workflows
A critical aspect of PDC screening is the evaluation of their biological activity in relevant cellular models. The following assays are fundamental to understanding the efficacy and mechanism of action of PDCs.
Cytotoxicity Assay
The primary function of a cytotoxic PDC is to kill target cancer cells. Cytotoxicity assays are therefore fundamental to determine the potency of a PDC, typically measured as the half-maximal inhibitory concentration (IC50).[2]
Protocol: Cytotoxicity Assessment using a Resazurin-Based Assay
This protocol describes a method to determine the cytotoxic effects of PDCs on cancer cell lines.
Materials:
-
Target cancer cell line(s)
-
Complete cell culture medium
-
Peptide-Drug Conjugates (PDCs)
-
Resazurin (B115843) sodium salt solution
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
PDC Treatment:
-
Prepare serial dilutions of the PDCs in complete cell culture medium.
-
Remove the seeding medium from the cell plates and add the PDC dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plates for a period determined by the expected mechanism of action of the payload (typically 72-120 hours).
-
-
Resazurin Addition and Incubation:
-
After the incubation period, add resazurin solution to each well to a final concentration of 10% of the total volume.
-
Incubate the plates for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from a media-only control.
-
Normalize the fluorescence readings of the treated wells to the untreated control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the PDC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Internalization Assay
The efficacy of many PDCs is dependent on their ability to be internalized by the target cell to release their cytotoxic payload.[3][4] Internalization assays are crucial to confirm that the PDC is taken up by the cell, a key step in the mechanism of action for many conjugates.[4]
Protocol: Qualitative and Quantitative Assessment of PDC Internalization using pH-sensitive Dyes
This protocol utilizes a pH-sensitive dye that fluoresces in the acidic environment of endosomes and lysosomes to monitor PDC internalization.[5][6]
Materials:
-
Target cancer cell line(s)
-
PDC labeled with a pH-sensitive dye (e.g., pHrodo)
-
Complete cell culture medium
-
Hoechst 33342 or other nuclear stain
-
Live-cell imaging system or flow cytometer
-
96-well clear-bottom black plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
PDC Treatment:
-
Add the fluorescently labeled PDC to the cells at a predetermined concentration.
-
-
Live-Cell Imaging (Qualitative Analysis):
-
Incubate the plate in a live-cell imaging system at 37°C and 5% CO2.
-
Acquire images at various time points (e.g., 0, 2, 4, 8, 24 hours) to visualize the internalization of the PDC. Co-stain with a nuclear marker like Hoechst 33342 to aid in subcellular localization.
-
-
Flow Cytometry (Quantitative Analysis):
-
After the desired incubation time, wash the cells with cold PBS to remove non-internalized PDC.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Analyze the cells by flow cytometry to quantify the percentage of fluorescent cells and the mean fluorescence intensity, which are indicative of the extent of internalization.
-
-
Data Analysis:
-
For imaging data, visually inspect the images for punctate intracellular fluorescence, which indicates endosomal/lysosomal localization.
-
For flow cytometry data, calculate the percentage of positive cells and the geometric mean fluorescence intensity. Compare these values across different PDCs or conditions.
-
Bystander Effect Assay
The bystander effect occurs when a PDC kills not only the target antigen-expressing cells but also neighboring antigen-negative cells.[7][8] This is a desirable property for PDCs intended to treat heterogeneous tumors.[9][10]
Protocol: In Vitro Bystander Killing Assay using a Co-culture Model
This protocol assesses the ability of a PDC to induce bystander killing in a co-culture of target (antigen-positive) and non-target (antigen-negative) cells.[8][11]
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, labeled with a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
PDCs
-
A reagent to assess cell viability (e.g., a cell-permeable DNA dye that stains dead cells)
-
High-content imaging system
Procedure:
-
Cell Seeding:
-
Seed a co-culture of Ag+ and GFP-labeled Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3). Allow the cells to adhere overnight.
-
-
PDC Treatment:
-
Treat the co-culture with serial dilutions of the PDC.
-
Include monocultures of each cell line as controls.
-
-
Imaging and Analysis:
-
After a suitable incubation period (e.g., 72 hours), add a dead-cell stain to the wells.
-
Acquire images using a high-content imaging system, capturing both the GFP channel (to identify Ag- cells) and the dead-cell stain channel.
-
-
Data Analysis:
-
Use image analysis software to quantify the number of live and dead cells in both the Ag+ (non-GFP) and Ag- (GFP) populations.
-
Calculate the percentage of cell death for each population at each PDC concentration.
-
A significant increase in the death of Ag- cells in the co-culture compared to the monoculture control indicates a bystander effect.
-
Data Presentation
Quantitative data from the screening assays should be summarized in a clear and structured format to facilitate comparison between different PDC candidates.
Table 1: Summary of In Vitro Cytotoxicity of PDCs
| PDC Candidate | Target Cell Line | Payload | IC50 (nM) |
| PDC-001 | Cell Line A (High Target) | Toxin A | 5.2 |
| PDC-001 | Cell Line B (Low Target) | Toxin A | >1000 |
| PDC-002 | Cell Line A (High Target) | Toxin A | 15.8 |
| PDC-003 | Cell Line A (High Target) | Toxin B | 1.1 |
Table 2: Quantification of PDC Internalization
| PDC Candidate | Target Cell Line | Time Point (hours) | % Internalization (Flow Cytometry) |
| PDC-001 | Cell Line A | 4 | 65% |
| PDC-001 | Cell Line A | 24 | 92% |
| PDC-002 | Cell Line A | 4 | 35% |
| PDC-002 | Cell Line A | 24 | 75% |
Table 3: Assessment of Bystander Killing Effect
| PDC Candidate | Co-culture Ratio (Ag+:Ag-) | % Viability of Ag- Cells (at 100 nM) |
| PDC-001 | 1:1 | 45% |
| PDC-003 | 1:1 | 20% |
| Control (Untreated) | 1:1 | 98% |
Visualizations
Diagrams illustrating key concepts and workflows can aid in the understanding of the experimental processes.
Caption: General mechanism of action for a peptide-drug conjugate.
References
- 1. Preclinical Drug Development Testing for Peptide-Drug Conjugate (PDC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 4. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 5. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [promega.de]
- 7. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 8. agilent.com [agilent.com]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of GGGDTDTC-Mc-vc-PAB-MMAE
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GGGDTDTC-Mc-vc-PAB-MMAE is a novel peptide-drug conjugate (PDC) designed for targeted delivery of the potent cytotoxic agent, monomethyl auristatin E (MMAE), to tumor cells. This document provides detailed application notes and protocols for the in vivo evaluation of this PDC in animal models. The GGGDTDTC peptide serves as the targeting moiety, directing the conjugate to cells expressing its specific receptor. The linker, Mc-vc-PAB, is designed for stability in circulation and subsequent cleavage by intracellular proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[1][2][3] Upon cleavage, the self-immolative p-aminobenzoyloxycarbonyl (PAB) spacer releases the active MMAE payload.[1][2] MMAE is a microtubule-disrupting agent that induces cell cycle arrest and apoptosis in rapidly dividing cells.[4][5]
The following protocols are intended to serve as a comprehensive guide for establishing appropriate animal models, conducting efficacy and toxicity studies, and analyzing the resulting data.
I. Mechanism of Action and Experimental Rationale
The therapeutic strategy of this compound relies on a multi-step process that culminates in the targeted killing of cancer cells.
Caption: Mechanism of action of this compound.
II. Recommended Animal Models
The choice of an appropriate animal model is critical for the successful in vivo evaluation of this PDC. Xenograft models using immunodeficient mice are widely used for assessing the efficacy of antibody-drug conjugates and are suitable for this peptide-drug conjugate.[6][7]
1. Subcutaneous Xenograft Models:
-
Description: Human tumor cell lines that express the target receptor for the GGGDTDTC peptide are implanted subcutaneously into immunodeficient mice. This model is well-established for evaluating anti-tumor efficacy.[6]
-
Recommended Strains: Nude (athymic) mice, SCID (severe combined immunodeficient) mice, or NSG (NOD scid gamma) mice.
-
Cell Line Selection: The choice of cell line is paramount and should be based on confirmed expression of the target receptor for GGGDTDTC.
2. Patient-Derived Xenograft (PDX) Models:
-
Description: Tumor fragments from human patients are directly implanted into immunodeficient mice. PDX models are known to better recapitulate the heterogeneity and microenvironment of human tumors.[7]
-
Application: Useful for evaluating efficacy in a more clinically relevant setting and for studying mechanisms of resistance.[7]
III. Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy and tolerability studies.
A. Efficacy Study in Subcutaneous Xenograft Model
Objective: To determine the anti-tumor activity of this compound in a relevant tumor xenograft model.
Materials:
-
This compound (lyophilized powder)
-
Vehicle control (e.g., sterile saline or PBS)
-
Tumor cell line expressing the target receptor
-
Immunodeficient mice (e.g., female nude mice, 6-8 weeks old)
-
Matrigel (optional, for enhancing tumor take-rate)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Cell Implantation:
-
Harvest tumor cells during their logarithmic growth phase.
-
Resuspend cells in sterile PBS or culture medium, with or without Matrigel, at a concentration of 1 x 107 to 2 x 107 cells/mL.
-
Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = 0.5 x (Length) x (Width)².[8]
-
When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups (n=5-10 mice per group).[9]
-
-
Treatment Administration:
-
Reconstitute this compound in the appropriate vehicle to the desired concentrations.
-
Administer the PDC intravenously (IV) via the tail vein. The dosing schedule can be a single dose or multiple doses (e.g., once weekly for 3 weeks).
-
Treatment groups should include:
-
Vehicle control
-
This compound (low dose)
-
This compound (mid dose)
-
This compound (high dose)
-
(Optional) Non-targeting peptide-MMAE conjugate control
-
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.[9]
-
Monitor the animals for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
The primary endpoint is tumor growth inhibition. Euthanize animals when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration or necrosis.[8]
-
At the end of the study, euthanize all remaining animals and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
-
Caption: Workflow for in vivo efficacy testing.
B. Tolerability/Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and assess the potential toxicities of this compound.
Materials:
-
Same as for the efficacy study, but using healthy, non-tumor-bearing mice or rats. Rats may be more sensitive to MMAE-induced toxicities.[10]
Protocol:
-
Animal Grouping and Dosing:
-
Use healthy, age-matched animals (e.g., CD-1 mice or Sprague-Dawley rats).
-
Establish dose-escalation cohorts (n=3-5 animals per sex per group).
-
Administer single or multiple IV doses of the PDC.
-
-
Monitoring:
-
Record body weight daily for the first week and then 2-3 times per week.
-
Perform daily clinical observations for signs of toxicity.
-
Collect blood samples at baseline and at various time points post-dose for complete blood counts (CBC) and serum chemistry analysis. Key parameters to monitor for MMAE-related toxicity include neutrophils, platelets, and liver enzymes.[10][11]
-
-
Endpoint and Analysis:
-
The study duration is typically 14-28 days.
-
At the end of the study, perform a full necropsy.
-
Collect major organs (liver, spleen, bone marrow, reproductive organs, etc.) for histopathological examination.[10][11]
-
The MTD is defined as the highest dose that does not cause mortality or other unacceptable toxicity.
-
IV. Data Presentation
Quantitative data should be summarized in a clear and concise manner to facilitate comparison between treatment groups.
Table 1: Summary of Anti-Tumor Efficacy
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day X (mm³ ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | QW x 3 | ||
| This compound | Low | QW x 3 | ||
| This compound | Mid | QW x 3 | ||
| This compound | High | QW x 3 |
Table 2: Summary of Tolerability Data
| Treatment Group | Dose (mg/kg) | Maximum Mean Body Weight Loss (%) | Key Hematological Changes (Day Y) | Key Serum Chemistry Changes (Day Y) |
| Vehicle Control | - | |||
| This compound | Low | |||
| This compound | Mid | |||
| This compound | High |
V. Logical Relationships in Data Interpretation
The interpretation of the in vivo data requires a logical assessment of the relationship between efficacy, exposure, and toxicity.
Caption: Logical flow for data interpretation and decision making.
Disclaimer: These protocols provide a general framework. Specific experimental details, such as the choice of cell lines, animal strains, and dosing regimens, should be optimized based on the specific characteristics of the GGGDTDTC targeting peptide and its receptor. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. researchgate.net [researchgate.net]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. herbmedpharmacol.com [herbmedpharmacol.com]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 6. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. researchgate.net [researchgate.net]
- 9. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 10. The Vedotin Antibody–Drug Conjugate Payload Drives Platform-Based Nonclinical Safety and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Assessing the Stability of Peptide-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-drug conjugates (PDCs) represent a promising therapeutic modality, combining the high specificity of peptides with the potent cytotoxic activity of small molecule drugs. The stability of a PDC is a critical attribute that profoundly influences its efficacy, safety, and overall therapeutic index. Premature drug release can lead to off-target toxicity, while a linker that is too stable may prevent efficient payload delivery to the target cells.[1] Therefore, a thorough assessment of PDC stability is paramount during preclinical development.
These application notes provide a comprehensive overview and detailed protocols for assessing the stability of PDCs through a series of in vitro and in vivo assays. The protocols are designed to be followed by researchers with a foundational understanding of analytical chemistry and biochemistry.
In Vitro Stability Assessment
In vitro stability studies are crucial for the initial screening and characterization of PDC candidates. These assays evaluate the stability of the conjugate in biological matrices and under physiological conditions, providing valuable insights into the lability of the linker and the peptide itself.
Plasma Stability Assay
This assay determines the stability of the PDC in plasma, mimicking its circulation in the bloodstream. The primary method of analysis is Liquid Chromatography-Mass Spectrometry (LC-MS), which allows for the quantification of the intact PDC over time.
Experimental Protocol:
-
Materials:
-
Peptide-Drug Conjugate (PDC) stock solution (e.g., 1 mg/mL in DMSO).
-
Control plasma (e.g., human, mouse, rat), anticoagulated with heparin or EDTA.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Acetonitrile (ACN) with 0.1% formic acid (FA).
-
Internal standard (IS) solution (a stable, structurally similar compound).
-
96-well microtiter plates.
-
Incubator shaker set to 37°C.
-
Centrifuge.
-
LC-MS/MS system.
-
-
Procedure:
-
Pre-warm the control plasma to 37°C.
-
In a 96-well plate, add a specific volume of plasma to each well.
-
Spike the PDC stock solution into the plasma to a final concentration of 1-10 µM. Mix gently.
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the plasma-PDC mixture.
-
To terminate the reaction and precipitate proteins, add 3 volumes of ice-cold ACN containing the internal standard to each aliquot.
-
Vortex the samples for 2 minutes and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto an appropriate LC column (e.g., C18).
-
Use a gradient elution with mobile phases such as water with 0.1% FA and ACN with 0.1% FA.
-
Monitor the parent ion of the intact PDC and the internal standard using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Calculate the peak area ratio of the PDC to the internal standard at each time point.
-
Normalize the peak area ratios to the t=0 time point to determine the percentage of intact PDC remaining.
-
Plot the percentage of intact PDC versus time and calculate the half-life (t½) using a first-order decay model.
-
Buffer Stability Assay
This assay assesses the chemical stability of the PDC in a buffered solution at physiological pH, isolating the chemical degradation from enzymatic degradation.
Experimental Protocol:
-
Materials:
-
PDC stock solution.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator at 37°C.
-
LC-MS/MS system.
-
-
Procedure:
-
Dilute the PDC stock solution in PBS to the desired final concentration (e.g., 10 µM).
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the solution for LC-MS/MS analysis.
-
Directly inject the aliquot for analysis or perform a simple dilution if necessary.
-
-
Data Analysis:
-
Quantify the peak area of the intact PDC at each time point.
-
Calculate the percentage of intact PDC remaining relative to the t=0 time point.
-
Determine the degradation rate and half-life.
-
In Vivo Stability Assessment
In vivo studies are essential to understand the pharmacokinetic (PK) profile and overall stability of the PDC in a complex biological system. These studies typically involve administering the PDC to an animal model and monitoring the levels of the intact conjugate, total peptide/antibody, and free drug over time.[2]
Experimental Protocol (Murine Model):
-
Animal Handling and Dosing:
-
Use appropriate animal models (e.g., BALB/c mice or immunodeficient mice for tumor xenograft models).
-
Administer the PDC via the desired route, typically intravenous (IV) injection into the tail vein. The dose will depend on the potency of the conjugate.[3]
-
House the animals under standard conditions with access to food and water ad libitum.
-
-
Sample Collection:
-
At predetermined time points (e.g., 5 min, 30 min, 1, 4, 8, 24, 48, 72 hours post-injection), collect blood samples via a suitable method (e.g., retro-orbital bleeding or tail vein sampling).[4]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Intact PDC and Free Drug: Follow the protein precipitation protocol described in the plasma stability assay (Section 1.1).
-
Total Peptide/Antibody: For quantification of the total peptide or antibody, an immunocapture method followed by enzymatic digestion and analysis of a signature peptide by LC-MS/MS is often employed.
-
-
LC-MS/MS Analysis:
-
Analyze the processed plasma samples to quantify the concentrations of the intact PDC, free payload, and total peptide/antibody.
-
-
Data Analysis:
-
Generate concentration-time profiles for each analyte.
-
Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) using appropriate software (e.g., WinNonlin).[1]
-
Data Presentation
Quantitative data from stability studies should be summarized in clear and concise tables to facilitate comparison between different PDC candidates.
Table 1: In Vitro Plasma Stability of Different PDC Linkers
| PDC ID | Peptide | Linker Type | Payload | Plasma Source | Half-life (t½) in hours | Reference |
| PDC-01 | Peptide A | Val-Cit | MMAE | Human | 48 | [5] |
| PDC-02 | Peptide A | Hydrazone | Doxorubicin | Human | 6 | [6] |
| PDC-03 | Peptide B | Thioether | Camptothecin | Mouse | >100 | [5] |
| PDC-04 | Peptide B | Disulfide | MMAF | Mouse | 24 | [5] |
Table 2: In Vivo Pharmacokinetic Parameters of PDCs in Mice
| PDC ID | Linker Type | Dose (mg/kg, IV) | t½ (hours) | CL (mL/h/kg) | AUC (µg*h/mL) | Reference |
| PDC-X | Val-Ala | 5 | 12.5 | 0.5 | 150 | [7] |
| PDC-Y | Val-Cit | 5 | 9.8 | 0.8 | 110 | [7] |
| PDC-Z | Non-cleavable | 5 | 25.2 | 0.2 | 350 | [8] |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.
Conclusion
The stability of a peptide-drug conjugate is a multifaceted property that requires a systematic and thorough evaluation. The protocols and methodologies outlined in these application notes provide a robust framework for assessing the in vitro and in vivo stability of PDCs. By carefully characterizing the stability profile of PDC candidates, researchers can make informed decisions to select and optimize conjugates with the desired therapeutic properties for further development.
References
- 1. PK/PD Studies [vmrcindia.com]
- 2. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
Determining the Drug-to-Peptide Ratio: A Detailed Guide to Key Analytical Methods
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide-drug conjugates (PDCs) represent a promising class of targeted therapeutics, combining the specificity of peptides with the potency of small molecule drugs. A critical quality attribute of a PDC is the drug-to-peptide ratio (DPR), which defines the average number of drug molecules conjugated to a single peptide. Accurate and precise determination of the DPR is essential for ensuring the consistency, efficacy, and safety of the therapeutic. This document provides detailed application notes and protocols for the principal analytical methods used to determine the DPR, including UV-Vis Spectroscopy, Mass Spectrometry (LC-MS and MALDI-TOF), High-Performance Liquid Chromatography (HPLC)-based techniques, and Amino Acid Analysis.
Methods for DPR Determination: A Comparative Overview
The choice of method for DPR determination depends on several factors, including the physicochemical properties of the peptide and the drug, the required accuracy and sensitivity, and the available instrumentation. The following table summarizes the key quantitative characteristics of the most common methods.
| Method | Principle | Sample Requirement | Throughput | Key Advantages | Key Limitations |
| UV-Vis Spectroscopy | Measures absorbance of light by the peptide and the drug at specific wavelengths. | µg to mg | High | Simple, rapid, and non-destructive. | Requires distinct chromophores for the drug and peptide; susceptible to interference from impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact PDC, its subunits, or its constituent peptides. | ng to µg | Medium to High | High accuracy, precision, and sensitivity; provides information on drug distribution.[1] | Complex instrumentation; potential for ion suppression effects. |
| HPLC (RP-HPLC, HIC) | Separates the PDC from the unconjugated peptide and drug based on physicochemical properties. | µg | High | High resolution and reproducibility; can be coupled with other detectors. | Method development can be time-consuming; may not be suitable for all PDCs. |
| Amino Acid Analysis (AAA) | Quantifies the total peptide amount by hydrolyzing it into its constituent amino acids. | µg | Low to Medium | Highly accurate for peptide quantification; a well-established method.[2] | Indirect method for DPR; destructive to the sample; time-consuming. |
I. UV-Vis Spectroscopy
Principle: This method relies on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the absorbing species.[3] To determine the DPR, the absorbance of the PDC is measured at two different wavelengths: one where the drug has maximum absorbance and the peptide has minimal absorbance, and another where the peptide's absorbance is significant (typically 280 nm for peptides containing tryptophan or tyrosine).[4]
Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of the peptide-drug conjugate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare standard solutions of the unconjugated peptide and the free drug at known concentrations in the same buffer.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Set the wavelength range to scan from 200 to 400 nm.[5]
-
-
Measurement:
-
Measure the absorbance of the blank (buffer).
-
Measure the absorbance of the standard solutions of the peptide and the drug to determine their respective molar extinction coefficients at the chosen wavelengths.
-
Measure the absorbance of the PDC solution at the same two wavelengths.
-
-
Data Analysis:
-
Calculate the concentration of the peptide and the drug in the PDC sample using the simultaneous equations derived from the Beer-Lambert law.
-
The DPR is calculated as the molar ratio of the drug to the peptide.
-
Workflow Diagram
Caption: Workflow for DPR determination using UV-Vis Spectroscopy.
II. Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For DPR determination, MS can be applied to the intact PDC, its subunits (e.g., after reduction of disulfide bonds), or peptides generated after enzymatic digestion.[1][6] The mass difference between the unconjugated and conjugated species allows for the determination of the number of attached drug molecules. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used.[7]
A. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Intact/Subunit Analysis:
-
Dilute the PDC sample in a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% formic acid).[8]
-
For subunit analysis, reduce the PDC using a reducing agent like dithiothreitol (B142953) (DTT).
-
-
Peptide Mapping:
-
-
Instrumentation:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an HPLC system.
-
For intact/subunit analysis, a reversed-phase or size-exclusion column can be used.
-
For peptide mapping, a C18 reversed-phase column is typically used.[10]
-
-
LC-MS Analysis:
-
Inject the prepared sample into the LC-MS system.
-
Elute the analytes using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Acquire mass spectra in the appropriate m/z range.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the different species.
-
For intact/subunit analysis, identify the peaks corresponding to the unconjugated peptide and the various drug-loaded species. The DPR is calculated from the relative abundance of these peaks.
-
For peptide mapping, identify the drug-conjugated peptides and determine the site of conjugation. The site occupancy can be quantified to provide a detailed DPR profile.
-
B. MALDI-Time of Flight (TOF) MS
-
Sample Preparation:
-
Instrumentation:
-
Use a MALDI-TOF mass spectrometer.
-
-
Measurement:
-
Irradiate the sample spot with a laser to desorb and ionize the analytes.
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated peptide and the drug-conjugated species.
-
Calculate the average DPR from the weighted average of the different drug-loaded species.
-
Workflow Diagram
References
- 1. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. polypeptide.com [polypeptide.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
Application Notes and Protocols for GGGDTDTC-Mc-vc-PAB-MMAE in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GGGDTDTC-Mc-vc-PAB-MMAE is a potent, targeted anti-cancer agent designed for selective delivery of a cytotoxic payload to tumor cells. This molecule is an antibody-drug conjugate (ADC) or peptide-drug conjugate, where "GGGDTDTC" represents a specific targeting moiety, such as a peptide or an antibody fragment, that recognizes and binds to a tumor-associated antigen. This targeting domain is conjugated to the highly toxic microtubule-disrupting agent, monomethyl auristatin E (MMAE), via a sophisticated linker system.[1][2] The linker, Mc-vc-PAB, is composed of a maleimidocaproyl (Mc) group, a cathepsin B-cleavable valine-citrulline (vc) dipeptide, and a self-immolative p-aminobenzylcarbamate (PAB) spacer.[3][4] This design ensures stability in systemic circulation and facilitates the specific release of MMAE within the target cancer cells, thereby minimizing off-target toxicity.[3]
The mechanism of action involves the binding of the GGGDTDTC moiety to its target on the cancer cell surface, followed by internalization of the conjugate. Inside the cell's lysosomes, the valine-citrulline linker is cleaved by the enzyme cathepsin B, which is often upregulated in tumor cells.[3] This cleavage triggers the release of free MMAE, which then binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][6]
Structural and Functional Overview
The this compound conjugate is a modular system with distinct components, each playing a crucial role in its therapeutic efficacy.
Mechanism of Action
The targeted delivery and intracellular release of MMAE is a multi-step process that ensures the selective killing of cancer cells.
Experimental Protocols
Protocol 1: Conjugation of GGGDTDTC to Mc-vc-PAB-MMAE
This protocol describes a general method for the conjugation of a cysteine-containing targeting peptide (GGGDTDTC) to the maleimide (B117702) group of Mc-vc-PAB-MMAE.
Materials:
-
GGGDTDTC peptide with a free cysteine residue
-
Mc-vc-PAB-MMAE
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Peptide Preparation: Dissolve the GGGDTDTC peptide in PBS at a concentration of 1-5 mg/mL.
-
Linker-Payload Preparation: Dissolve Mc-vc-PAB-MMAE in DMSO to create a 10 mM stock solution.
-
Conjugation Reaction:
-
Add a 5-10 molar excess of the Mc-vc-PAB-MMAE solution to the peptide solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking.
-
-
Purification:
-
Purify the resulting conjugate using a size-exclusion chromatography column to remove unreacted linker-payload and other small molecules.
-
Elute with PBS and collect the fractions containing the conjugate.
-
-
Characterization:
-
Determine the concentration of the purified conjugate using a spectrophotometer by measuring the absorbance at 280 nm (for the peptide/antibody) and/or by a specific assay for MMAE.
-
The drug-to-antibody/peptide ratio (DAR) can be determined by methods such as hydrophobic interaction chromatography (HIC) or mass spectrometry.[3]
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the this compound conjugate using a tetrazolium-based (MTT) assay.[7][8]
Materials:
-
Target cancer cell line (expressing the antigen for GGGDTDTC)
-
Non-target cancer cell line (as a negative control)
-
Complete cell culture medium
-
This compound conjugate
-
Free MMAE (as a positive control)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[7]
-
Treatment:
-
Prepare serial dilutions of the this compound conjugate, free MMAE, and a non-targeting control conjugate in complete medium.
-
Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Include untreated cells as a control.
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.[7]
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the cell viability against the log of the conjugate concentration and fitting the data to a dose-response curve.
-
Protocol 3: In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous tumor xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or BALB/c nude)
-
Target cancer cell line
-
Matrigel (optional)
-
This compound conjugate
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.[9]
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups (n=5-10 mice per group).
-
-
Treatment Administration:
-
Administer the this compound conjugate (e.g., 1-10 mg/kg) intravenously or intraperitoneally.
-
Administer the vehicle control to the control group.
-
Treatment can be a single dose or multiple doses over a period of time.
-
-
Monitoring:
-
Measure the tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width²)
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
The experiment is typically terminated when the tumors in the control group reach a predetermined size or when the mice show signs of excessive toxicity.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Plot the mean tumor volume over time for each group.
-
References
- 1. europeanreview.org [europeanreview.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cellmosaic.com [cellmosaic.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of an Anti-CD22 Antibody-Monomethyl Auristatin E Conjugate in a Preclinical Xenograft Model of Precursor B cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Experimental Design for Preclinical Studies of Peptide-Drug Conjugates (PDCs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preclinical experimental design of Peptide-Drug Conjugates (PDCs). PDCs are a promising class of targeted therapeutics that combine a tumor-targeting peptide with a potent cytotoxic payload via a linker. Rigorous preclinical evaluation is critical to assess their efficacy, safety, and pharmacokinetic profile before advancing to clinical trials.
Introduction to Preclinical PDC Evaluation
The preclinical assessment of PDCs is a multi-faceted process involving a series of in vitro and in vivo studies. The primary goals are to:
-
Characterize the PDC: Confirm its identity, purity, and stability.
-
Evaluate In Vitro Efficacy: Determine the potency and specificity of the PDC against target cancer cells.
-
Assess In Vivo Efficacy: Investigate the anti-tumor activity in relevant animal models.
-
Determine Pharmacokinetic (PK) Profile: Understand the absorption, distribution, metabolism, and excretion (ADME) of the PDC.
-
Evaluate Safety and Toxicology: Identify potential toxicities and establish a preliminary safety profile.
A typical preclinical workflow for PDC development is outlined below.
Caption: High-level workflow for the preclinical evaluation of PDCs.
In Vitro Characterization and Efficacy
PDC Stability Assessment
Objective: To evaluate the stability of the PDC in relevant biological matrices, ensuring the payload remains conjugated to the peptide until it reaches the target site.
Protocol: Plasma Stability Assay
-
Materials:
-
Test PDC
-
Control compound (a known stable compound)
-
Pooled plasma from relevant species (e.g., human, mouse, rat).[1][2]
-
Internal standard (for LC-MS/MS analysis)
-
Methanol (B129727) or acetonitrile (B52724) (for protein precipitation).[2]
-
96-well plates
-
Incubator at 37°C
-
-
Procedure:
-
Prepare a stock solution of the test PDC and control compound.
-
Incubate the test PDC and control compound with plasma at 37°C in a 96-well plate.[1][2]
-
Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).[1]
-
Terminate the reaction at each time point by adding a cold organic solvent (e.g., methanol or acetonitrile) containing an internal standard to precipitate plasma proteins.[1][2]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant containing the PDC by a validated LC-MS/MS method to determine the concentration of the intact PDC.[1]
-
Calculate the percentage of the remaining PDC at each time point relative to the 0-minute sample.[1]
-
Data Presentation:
| Time (minutes) | % Remaining PDC (Mean ± SD) | % Remaining Control (Mean ± SD) |
| 0 | 100 | 100 |
| 15 | 95.2 ± 3.1 | 99.1 ± 1.5 |
| 30 | 88.7 ± 4.5 | 98.5 ± 2.0 |
| 60 | 75.1 ± 5.2 | 97.9 ± 1.8 |
| 120 | 55.9 ± 6.8 | 97.2 ± 2.3 |
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potential of the PDC against cancer cell lines that express the target receptor and to assess its specificity.
Protocol: MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[3][4]
-
Materials:
-
Target-positive and target-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test PDC, free payload, and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[5]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[3]
-
Microplate reader.[3]
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3]
-
Treat the cells with serial dilutions of the PDC, free payload, and vehicle control for a specified period (e.g., 72 hours).[6]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4][7]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4][7]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5][7]
-
Data Presentation:
| Compound | Target-Positive Cell Line IC₅₀ (nM) | Target-Negative Cell Line IC₅₀ (nM) |
| Test PDC | 15.2 | > 1000 |
| Free Payload | 5.8 | 6.1 |
| Vehicle Control | No effect | No effect |
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of the PDC in a relevant animal model.
Protocol: Xenograft Tumor Model
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunodeficient mice are commonly used.[8][9]
-
Materials:
-
Procedure:
-
Implant cancer cells (mixed with Matrigel, if necessary) or small tumor fragments subcutaneously into the flank of the mice.[8][11]
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.[11]
-
Administer the test PDC, vehicle, and control treatments according to a defined dosing schedule (e.g., intravenously, once weekly).
-
Measure tumor volumes and body weights 2-3 times per week.[11]
-
At the end of the study (based on tumor size endpoints or a fixed duration), euthanize the animals and collect tumors and major organs for further analysis (e.g., histology, biomarker analysis).
-
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1520 ± 150 | - | -2.5 |
| Test PDC (10 mg/kg) | 350 ± 75 | 77 | -1.8 |
| Standard-of-Care | 680 ± 90 | 55 | -8.2 |
Pharmacokinetic (PK) and Bioanalytical Studies
Objective: To characterize the PK profile of the PDC and its major catabolites.
Protocol: Bioanalytical Quantification using LC-MS/MS
-
Materials:
-
Procedure:
-
Sample Preparation: Extract the PDC from plasma samples using protein precipitation or SPE.
-
LC Separation: Separate the PDC from other plasma components using a suitable liquid chromatography column.
-
MS/MS Detection: Quantify the PDC using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[12]
-
Data Analysis: Construct a calibration curve to determine the concentration of the PDC in the plasma samples.[13]
-
Data Presentation:
| PK Parameter | PDC (10 mg/kg, IV) |
| Cmax (ng/mL) | 25,600 |
| T½ (hours) | 48.5 |
| AUC (ng*h/mL) | 450,000 |
| Clearance (mL/h/kg) | 0.022 |
| Volume of Distribution (L/kg) | 1.5 |
Safety and Toxicology
Objective: To identify potential toxicities and establish a safe dose range for first-in-human studies.
Protocol: Acute Toxicity Study
-
Materials:
-
Two relevant animal species (e.g., one rodent, one non-rodent).
-
Test PDC.
-
Clinical observation checklists.
-
-
Procedure:
-
Administer single escalating doses of the PDC to different groups of animals.
-
Observe the animals for a defined period (e.g., 14 days) for any signs of toxicity, including changes in appearance, behavior, body weight, and food/water consumption.[14]
-
Perform detailed clinical pathology (hematology and clinical chemistry) and histopathology of major organs at the end of the observation period.
-
Determine the Maximum Tolerated Dose (MTD).
-
Data Presentation:
| Dose (mg/kg) | Key Observations | Histopathological Findings |
| 10 | No adverse effects observed | No significant findings |
| 30 | Transient weight loss (5%) | Minimal reversible changes in the liver |
| 100 | Significant weight loss (>15%), lethargy | Moderate to severe liver and kidney toxicity |
Signaling Pathway and Mechanism of Action
Understanding the mechanism of action of a PDC involves elucidating the signaling pathways it modulates upon binding to its target receptor. For example, a PDC targeting the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, which is overexpressed in several cancers, would internalize and release its payload, leading to cell death.[15][16][17][18]
Caption: LHRH receptor-mediated internalization and action of a PDC.
References
- 1. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Plasma Stability Assay | Domainex [domainex.co.uk]
- 3. researchhub.com [researchhub.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 13. cigb.edu.cu [cigb.edu.cu]
- 14. sketchviz.com [sketchviz.com]
- 15. mdpi.com [mdpi.com]
- 16. Targeting of Peptide Cytotoxins to LHRH Receptors For Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tumor-specific targeting of an anticancer drug delivery system by LHRH peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide-MMAE Synthesis using Advanced Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-drug conjugates (PDCs) are a rapidly advancing class of targeted therapeutics designed to deliver highly potent cytotoxic agents, such as monomethyl auristatin E (MMAE), directly to cancer cells. This targeted approach enhances therapeutic efficacy while minimizing systemic toxicity. The success of a PDC hinges on the precise and stable linkage between the peptide and the cytotoxic payload. These application notes provide a comprehensive overview and detailed protocols for the synthesis of peptide-MMAE conjugates using various bioconjugation techniques.
MMAE is a synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[1] Due to its high toxicity, it is not used as a standalone drug but is instead conjugated to a targeting moiety like a peptide or antibody.[1][2] The linker connecting the peptide and MMAE is a critical component, often designed to be stable in circulation and cleaved by specific enzymes, such as cathepsin B, which are overexpressed in the tumor microenvironment.[1][3]
This document outlines three prevalent bioconjugation strategies for peptide-MMAE synthesis:
-
Valine-Citrulline Linker-Based Conjugation: Utilizing a protease-cleavable linker for controlled drug release.
-
Maleimide-Thiol Conjugation: A widely used method for site-specific conjugation to cysteine residues.
-
Click Chemistry: A highly efficient and specific bioorthogonal conjugation method.
Detailed experimental protocols, quantitative data summaries, and visual workflows are provided to guide researchers in the successful synthesis and characterization of peptide-MMAE conjugates.
Section 1: Valine-Citrulline Linker-Based Peptide-MMAE Synthesis
The valine-citrulline (Val-Cit) dipeptide linker is one of the most successfully employed cleavable linkers in the field of antibody-drug conjugates and PDCs.[4] Its specific cleavage by the lysosomal protease cathepsin B, which is upregulated in many tumor cells, allows for targeted release of the cytotoxic payload within the cancer cell.[3][5] A common construct involves the Val-Cit linker attached to a self-immolative spacer, p-aminobenzyl carbamate (B1207046) (PABC), which in turn is connected to MMAE. The peptide is typically synthesized using solid-phase peptide synthesis (SPPS).
Experimental Workflow: Val-Cit-PABC-MMAE Synthesis and Peptide Conjugation
Caption: Workflow for Val-Cit-PABC-MMAE synthesis and conjugation.
Protocol 1.1: Solid-Phase Peptide Synthesis (SPPS) of Val-Cit-PABC Linker
This protocol describes the synthesis of the Val-Cit-PABC linker on a Rink amide resin using Fmoc/tBu chemistry.[3][6]
Materials:
-
Rink amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Fmoc-Cit-OH
-
Fmoc-Val-OH
-
p-Aminobenzyl alcohol (PAB-OH)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Preparation: Swell the Rink amide resin in DMF for 1 hour.[3]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.[3]
-
Citrulline Coupling: Dissolve Fmoc-Cit-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.[3]
-
Fmoc Deprotection: Repeat step 2.
-
Valine Coupling: Repeat step 3 using Fmoc-Val-OH.
-
PABC Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the Val-Cit dipeptide using a suitable coupling agent like HATU.
-
Cleavage from Resin: Cleave the peptide-spacer from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Purification: Precipitate the product in cold diethyl ether and purify by reverse-phase HPLC.
Protocol 1.2: Conjugation of Val-Cit-PABC to MMAE and the Targeting Peptide
Materials:
-
Purified Val-Cit-PABC linker
-
MMAE
-
Targeting peptide with a suitable conjugation handle (e.g., a free amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Anhydrous DMF
-
Piperidine
Procedure:
-
MMAE Coupling: Dissolve Fmoc-Val-Cit-PABC-OH (1.1 eq.) and MMAE (1.0 eq.) in anhydrous DMF. Add HOBt (1.0 eq.) and pyridine (B92270) to the solution. Stir the reaction at room temperature and monitor its progress by HPLC.[3]
-
Purification: Upon completion, purify the crude product by semi-preparative HPLC to obtain Fmoc-Val-Cit-PABC-MMAE. Lyophilize the product.[3]
-
Fmoc Deprotection: Dissolve Fmoc-Val-Cit-PABC-MMAE in DMF and add piperidine (20 eq.). Stir at room temperature for 20-30 minutes. Purify the resulting NH₂-Val-Cit-PABC-MMAE by reverse-phase HPLC.[3]
-
Peptide Conjugation: Couple the targeting peptide to the deprotected amine of the linker-drug construct using standard peptide coupling reagents (e.g., HATU, DIPEA in DMF).
-
Final Purification: Purify the final peptide-MMAE conjugate by reverse-phase HPLC or size-exclusion chromatography (SEC).
Quantitative Data Summary
| Parameter | Typical Value | Method of Analysis | Reference |
| Peptide-Linker Synthesis Yield | >70% | HPLC | [4] |
| Purity of Peptide-Linker | >95% | HPLC | [4] |
| Drug-Linker Coupling Efficiency | >90% | HPLC, MS | [3] |
| Final Peptide-MMAE Purity | >98% | HPLC, MS | [7] |
Section 2: Maleimide-Thiol Conjugation
Maleimide-thiol chemistry is a robust and widely used method for the bioconjugation of peptides and proteins.[8] This technique involves the reaction of a maleimide (B117702) group with a sulfhydryl (thiol) group, typically from a cysteine residue, to form a stable thioether bond.[] For peptide-MMAE synthesis, a cysteine residue can be incorporated into the peptide sequence, and a maleimide-functionalized MMAE derivative is used for conjugation.
Experimental Workflow: Maleimide-Thiol Conjugation
Caption: Workflow for maleimide-thiol based peptide-MMAE conjugation.
Protocol 2.1: General Protocol for Maleimide-Thiol Conjugation
This protocol provides a general procedure for conjugating a maleimide-functionalized MMAE to a thiol-containing peptide.[10][11]
Materials:
-
Cysteine-containing peptide
-
Maleimide-functionalized MMAE (e.g., MC-vc-PAB-MMAE)
-
Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7-7.5)
-
TCEP (tris(2-carboxyethyl)phosphine), if disulfide reduction is needed
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., N-acetyl-cysteine)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in a degassed buffer at a concentration of 1-10 mg/mL.[11]
-
Reduction of Disulfides (Optional): If the peptide contains disulfide bonds, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature.[11]
-
Maleimide-MMAE Preparation: Dissolve the maleimide-functionalized MMAE in DMSO or DMF to prepare a stock solution (e.g., 10 mM).[11]
-
Conjugation Reaction: Add the maleimide-MMAE solution to the peptide solution to achieve a desired molar excess (typically 10-20 fold). Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[10][11]
-
Quenching: (Optional) Quench the reaction by adding an excess of a thiol-containing reagent like N-acetyl-cysteine.
-
Purification: Purify the peptide-MMAE conjugate using reverse-phase HPLC or size-exclusion chromatography to remove unreacted peptide, maleimide-MMAE, and quenching reagent.
Quantitative Data Summary
| Parameter | Typical Value | Method of Analysis | Reference |
| Conjugation Efficiency | >90% | HPLC, Ellman's Assay | [10] |
| Final Conjugate Purity | >95% | HPLC, MS | [7] |
| Drug-to-Peptide Ratio (DPR) | ~1 (for single Cys) | Mass Spectrometry | [12] |
Section 3: Click Chemistry for Peptide-MMAE Synthesis
Click chemistry, particularly the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility.[13][14] For peptide-MMAE synthesis, an azide-modified peptide and a dibenzocyclooctyne (DBCO)-functionalized MMAE (or vice versa) are used.
Experimental Workflow: SPAAC Click Chemistry
Caption: Workflow for peptide-MMAE synthesis via SPAAC click chemistry.
Protocol 3.1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-containing peptide with a DBCO-functionalized MMAE.[13][15]
Materials:
-
Azide-modified peptide
-
DBCO-functionalized MMAE (e.g., DBCO-PEG4-VC-PAB-MMAE)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO
Procedure:
-
Reactant Preparation: Dissolve the azide-modified peptide in the reaction buffer. Prepare a stock solution of DBCO-functionalized MMAE in DMSO.[15]
-
Click Reaction: Add the DBCO-MMAE stock solution to the peptide solution. A slight molar excess of the DBCO-MMAE is typically used. The final DMSO concentration should be kept low (e.g., <5%) to avoid peptide precipitation.[15]
-
Incubation: Incubate the reaction mixture at a temperature between 4°C and 37°C. The reaction is typically complete within 12 hours.[16]
-
Purification: Purify the peptide-MMAE conjugate using reverse-phase HPLC or size-exclusion chromatography.
Quantitative Data Summary
| Parameter | Typical Value | Method of Analysis | Reference |
| Click Reaction Yield | >90% | HPLC, MS | [17] |
| Final Conjugate Purity | >98% | HPLC, MS | [17] |
| Reaction Time | < 12 hours | HPLC | [16] |
Section 4: Characterization and In Vitro Evaluation
Thorough characterization of the peptide-MMAE conjugate is crucial to ensure its quality and efficacy. This includes confirming the identity and purity of the conjugate, determining the drug-to-peptide ratio (DPR), and evaluating its biological activity.
Protocol 4.1: Characterization by HPLC and Mass Spectrometry
High-Performance Liquid Chromatography (HPLC):
-
Method: Reversed-phase HPLC (RP-HPLC) is commonly used to assess the purity of the conjugate and separate it from unreacted starting materials.[7]
-
Column: A C18 column is typically employed.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is a common mobile phase system.
-
Detection: UV detection at 220 nm and 280 nm.
Mass Spectrometry (MS):
-
Method: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the final conjugate and thus verify the successful conjugation and determine the DPR.[12]
Protocol 4.2: Cathepsin B Cleavage Assay
This assay evaluates the release of MMAE from a cleavable linker in the presence of cathepsin B.[18][19]
Materials:
-
Peptide-MMAE conjugate with a cleavable linker
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 10 mM MES buffer, pH 6.0, containing DTT)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: Incubate the peptide-MMAE conjugate (e.g., 1 µM) with cathepsin B (e.g., 20 nM) in the assay buffer at 37°C.[18]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4 hours).
-
Analysis: Quench the reaction and analyze the samples by LC-MS/MS to quantify the amount of released MMAE.[18]
Protocol 4.3: In Vitro Cytotoxicity Assay
This assay determines the potency of the peptide-MMAE conjugate in killing cancer cells.[20]
Materials:
-
Target cancer cell line
-
Control (non-target) cell line
-
Cell culture medium and supplements
-
Peptide-MMAE conjugate
-
Free MMAE (as a control)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.[20]
-
Treatment: Treat the cells with serial dilutions of the peptide-MMAE conjugate and free MMAE. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for the cytotoxic effect to manifest (e.g., 72-96 hours for tubulin inhibitors like MMAE).[20]
-
Viability Assessment: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Quantitative Data Summary: In Vitro Evaluation
| Assay | Parameter | Typical Value | Cell Line Example | Reference |
| Cathepsin B Cleavage | MMAE Release | Time-dependent increase | - | [19] |
| Cytotoxicity | IC50 of Peptide-MMAE | Low nM range | HER2-positive cells | [21] |
| Cytotoxicity | IC50 of Free MMAE | Sub-nM range | Various cancer cells | [22] |
Mechanism of Action of MMAE
The cytotoxic activity of MMAE is initiated after the peptide-drug conjugate is internalized by the target cancer cell, often through receptor-mediated endocytosis. Inside the cell, the linker is cleaved, releasing free MMAE into the cytoplasm. MMAE then binds to tubulin, a key component of microtubules. This binding disrupts microtubule dynamics by inhibiting tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).[2][23][24]
Signaling Pathway of MMAE-Induced Apoptosis
Caption: Mechanism of action of a peptide-MMAE conjugate.
Conclusion
The synthesis of peptide-MMAE conjugates is a multi-step process that requires careful selection of the bioconjugation strategy, linker chemistry, and purification methods. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of targeted drug delivery. By leveraging these advanced techniques, it is possible to generate well-defined and highly potent peptide-MMAE conjugates for preclinical and clinical development. The choice of conjugation method will depend on the specific peptide sequence, the desired site of conjugation, and the overall properties of the final conjugate. Thorough characterization and in vitro evaluation are essential to ensure the quality, stability, and efficacy of the synthesized PDCs.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 7. tandfonline.com [tandfonline.com]
- 8. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. researchgate.net [researchgate.net]
- 13. lifetein.com [lifetein.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. interchim.fr [interchim.fr]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. researchgate.net [researchgate.net]
Application Note: Flow Cytometry Analysis of Plasmacytoid Dendritic Cell (PDC) Binding and Internalization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plasmacytoid dendritic cells (PDCs) are a rare population of immune cells that play a crucial role in antiviral immunity and immune regulation through their ability to produce large amounts of type I interferons (IFNs). Their unique surface receptor profile makes them attractive targets for therapeutic interventions, including antibody-drug conjugates (ADCs) and other targeted therapies. Understanding the binding and subsequent internalization of these therapeutic agents by PDCs is critical for evaluating their efficacy, mechanism of action, and potential for targeted drug delivery. Flow cytometry is a powerful, high-throughput technique that enables the precise quantification of both cell surface binding and internalization at a single-cell level. This application note provides detailed protocols for analyzing the binding and internalization of fluorescently labeled antibodies or other ligands to human PDCs.
Principle of the Assays
The analysis is typically performed in two main stages: a binding assay and an internalization assay.
-
Binding Assay: This assay measures the total amount of a fluorescently labeled ligand (e.g., an antibody) associated with the cell. Cells are incubated with the ligand at 4°C, a temperature at which active cellular processes like internalization are inhibited. The amount of bound ligand is then quantified by measuring the median fluorescence intensity (MFI) of the PDC population using a flow cytometer.
-
Internalization Assay: This assay distinguishes between surface-bound and internalized ligand. After allowing binding to occur, the temperature is shifted to 37°C to permit active endocytosis. The amount of internalization can be quantified using several methods, such as quenching the fluorescence of the surface-bound ligand with an anti-fluorochrome antibody or using a pH-sensitive dye that fluoresces brightly only after internalization into the acidic environment of endosomes.
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the standard procedure for isolating PBMCs from whole blood, which is the starting material for identifying PDCs.
Materials:
-
Human whole blood collected in heparin- or EDTA-containing tubes
-
Ficoll-Paque PLUS or other density gradient medium
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma) and collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface.
-
Transfer the cells to a new 50 mL tube and wash by adding PBS to bring the volume to 45 mL.
-
Centrifuge at 300 x g for 10 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in appropriate media for cell counting and subsequent experiments. For downstream PDC analysis, use FACS buffer (PBS with 2% FBS and 2 mM EDTA).
Protocol 2: Cell Surface Binding Assay
This protocol measures the total binding of a fluorescently labeled antibody to the surface of PDCs.
Materials:
-
PBMCs (from Protocol 1)
-
FACS Buffer (PBS + 2% FBS + 2 mM EDTA)
-
Fluorescently labeled test antibody (e.g., Alexa Fluor 647-conjugated anti-BDCA-2)
-
PDC identification antibodies (e.g., anti-CD123-PE, anti-BDCA-2-APC, and a lineage cocktail (Lin: CD3, CD14, CD19, CD20, CD56)-FITC).
-
Isotype control antibody with the same fluorescent label as the test antibody.
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Adjust the PBMC suspension to a concentration of 1 x 10^7 cells/mL in cold FACS buffer.
-
Add 100 µL of the cell suspension (1 x 10^6 cells) to the wells of a 96-well plate.
-
Add the fluorescently labeled test antibody at a pre-titrated optimal concentration. Include a well with an isotype control for background staining.
-
Incubate the plate on ice (4°C) for 30-45 minutes in the dark to prevent internalization.
-
Wash the cells twice with 200 µL of cold FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
Resuspend the cells in 200 µL of cold FACS buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer. PDCs are typically identified as Lineage-negative, CD123-positive, and BDCA-2-positive cells.
Protocol 3: Internalization Assay (Using pH-Sensitive Dye)
This protocol quantifies the internalization of a ligand using a pH-sensitive dye like pHrodo, which exhibits minimal fluorescence at neutral pH but fluoresces brightly in the acidic environment of endosomes and lysosomes.
Materials:
-
PBMCs (from Protocol 1)
-
Live/Dead stain (e.g., Zombie NIR™)
-
RPMI 1640 medium supplemented with 10% FBS
-
Test antibody conjugated to a pH-sensitive dye (e.g., pHrodo Red)
-
PDC identification antibodies (as in Protocol 2)
-
Incubator (37°C, 5% CO2)
-
Flow cytometer
Procedure:
-
Resuspend PBMCs in PBS and stain with a viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Wash the cells and resuspend them in complete RPMI medium.
-
Add the pHrodo-conjugated test antibody to the cells at the desired concentration.
-
Incubate the cells at 37°C in a 5% CO2 incubator for various time points (e.g., 0, 30, 60, 120 minutes) to allow for internalization.
-
As a negative control, incubate one sample at 4°C to establish a baseline of non-internalized fluorescence.
-
Following the incubation, wash the cells with cold FACS buffer to stop the internalization process.
-
Perform surface staining for the PDC identification markers (e.g., anti-CD123, anti-BDCA-2, Lin cocktail) by incubating with the antibody cocktail on ice for 30 minutes.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 200 µL of cold FACS buffer and acquire data immediately.
-
Analyze the MFI of the pHrodo signal within the live, singlet, Lin-/CD123+/BDCA-2+ PDC gate.
Data Presentation
Quantitative data from these experiments should be summarized for clear interpretation and comparison.
Table 1: Representative Data for Antibody Binding to PDCs
| Target Receptor | Antibody Concentration | Median Fluorescence Intensity (MFI) at 4°C |
| Isotype Control | 10 µg/mL | 150 ± 25 |
| BDCA-2 | 1 µg/mL | 2,500 ± 310 |
| BDCA-2 | 5 µg/mL | 8,900 ± 750 |
| BDCA-2 | 10 µg/mL | 15,200 ± 1,100 |
| ILT7 | 10 µg/mL | 12,500 ± 980 |
Table 2: Representative Data for Antibody Internalization by PDCs
| Target Receptor | Incubation Time at 37°C (minutes) | Internalization Signal (MFI of pHrodo) | Percent Internalization (%)* |
| BDCA-2 | 0 (Control at 4°C) | 500 ± 60 | 0% |
| BDCA-2 | 30 | 4,800 ± 450 | 28.7% |
| BDCA-2 | 60 | 9,200 ± 810 | 58.0% |
| BDCA-2 | 120 | 15,000 ± 1,300 | 96.7% |
*Percent Internalization can be calculated as: [(MFI_t - MFI_t0) / (MFI_max - MFI_t0)] * 100, where MFI_t is the MFI at a given time point, MFI_t0 is the baseline MFI at time 0, and MFI_max is the maximum observed MFI.
Visualizations
Experimental Workflow
Caption: Workflow for PDC Binding and Internalization Assays.
Receptor-Mediated Endocytosis Pathway in PDCs
Caption: Pathway of Antibody Internalization via Endocytosis.
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of Peptide-Drug Conjugates (PDCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-Drug Conjugates (PDCs) represent a promising therapeutic modality, combining the high specificity of peptides with the potent cytotoxic effects of small molecule drugs. The purity of PDCs is a critical quality attribute that directly impacts their safety and efficacy. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification of PDCs, enabling the separation of the desired conjugate from unreacted starting materials, excess reagents, and other process-related impurities.[1]
This document provides detailed application notes and protocols for the purification of PDCs using various HPLC techniques. The information is intended to guide researchers, scientists, and drug development professionals in developing robust and efficient purification strategies for their specific PDC candidates.
Chromatographic Modes for PDC Purification
The selection of the appropriate HPLC mode is crucial for successful PDC purification and depends on the physicochemical properties of the peptide, the drug, and the resulting conjugate. The most commonly employed techniques include:
-
Reversed-Phase HPLC (RP-HPLC): The workhorse for peptide and PDC purification, separating molecules based on their hydrophobicity.[2]
-
Hydrophobic Interaction Chromatography (HIC): A less denaturing alternative to RP-HPLC, separating based on hydrophobicity under high salt conditions.[3]
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, effective for removing small molecule impurities or aggregates.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge, useful for purifying PDCs with a significant charge difference from impurities.[4]
Section 1: Reversed-Phase HPLC (RP-HPLC) Purification of PDCs
RP-HPLC is the most widely used method for the purification of peptides and their conjugates due to its high resolving power and compatibility with volatile mobile phases, which simplifies downstream processing.[1][2] Separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C8, C18) and a polar mobile phase.
Experimental Protocol: Preparative RP-HPLC of a Hydrophobic PDC
This protocol outlines a general procedure for the purification of a PDC with a hydrophobic drug moiety.
1. Sample Preparation:
- Dissolve the crude PDC in a minimal amount of a strong solvent (e.g., DMSO, DMF, or Acetonitrile).
- Dilute the sample with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a final concentration suitable for injection. The final concentration should be determined empirically to avoid on-column precipitation. For preparative runs, this could range from 1 to 50 mg/mL depending on the column size and loading capacity.
- Filter the sample through a 0.22 µm or 0.45 µm filter to remove particulate matter.[5]
2. HPLC System and Column:
- System: Preparative HPLC system equipped with a gradient pump, autosampler or manual injector, UV detector, and fraction collector.
- Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size, 100-300 Å pore size) is a common choice.[6] The selection of C8 or C18 depends on the hydrophobicity of the PDC.
3. Mobile Phases:
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
- Note: Formic acid (0.1%) can be used as an alternative to TFA, especially if the PDC is sensitive to the stronger acidity of TFA or if improved MS compatibility is required.[7]
4. Chromatographic Conditions:
- Flow Rate: Typically 10-20 mL/min for a 21.2 mm ID column. Adjust proportionally for different column diameters.[6]
- Detection: UV absorbance at 220 nm (for the peptide backbone) and a wavelength specific to the drug chromophore, if applicable.
- Gradient: A shallow gradient is often optimal for resolving closely eluting impurities.[8] An initial scouting run with a broad gradient (e.g., 5-95% B over 30 minutes) can be performed on an analytical column to determine the approximate elution time of the PDC. The preparative gradient can then be optimized around this elution point.
5. Fraction Collection:
- Collect fractions based on the UV chromatogram, either manually or using an automated fraction collector triggered by peak threshold or slope.
- Small-volume fractions should be collected across the target peak to isolate the purest portions.
6. Post-Purification Analysis and Processing:
- Analyze the collected fractions using analytical RP-HPLC to assess purity.
- Pool the fractions that meet the desired purity specifications.
- Remove the organic solvent and TFA by lyophilization.
Quantitative Data for RP-HPLC Purification
The following table summarizes typical parameters for the preparative RP-HPLC purification of PDCs, based on literature examples for similar molecules like peptide-oligonucleotide conjugates.
| Parameter | Value | Reference |
| Column | Discovery BIO Wide Pore C18 | [6] |
| Dimensions | 250 x 21.2 mm | [6] |
| Particle Size | 5 µm | [6] |
| Mobile Phase A | 0.1% TFA in Water | [6] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | [6] |
| Flow Rate | 10 mL/min | [6] |
| Gradient | 10-90% B over 40 min | [6] |
| Sample Loading | Up to 200 mg on a 9.4 mm ID column | [9] |
| Typical Purity | >95% | [2] |
Experimental Workflow for RP-HPLC Purification of a PDC
Section 2: Hydrophobic Interaction Chromatography (HIC) of PDCs
HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions, making it a suitable polishing step for PDCs, especially for removing aggregates or closely related hydrophobic impurities.[10] Adsorption is promoted by high salt concentrations, and elution is achieved by decreasing the salt concentration.[11]
Experimental Protocol: HIC Purification of a PDC
1. Sample Preparation:
- Exchange the buffer of the PDC sample into the HIC binding buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0). This can be done using dialysis or a desalting column.
- Filter the sample through a 0.22 µm filter.
2. HPLC System and Column:
- System: Biocompatible HPLC system.
- Column: A HIC column with appropriate hydrophobicity (e.g., Butyl, Phenyl, or Ether). The choice of ligand depends on the hydrophobicity of the PDC.
3. Mobile Phases:
- Mobile Phase A (Binding Buffer): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
- Mobile Phase B (Elution Buffer): 20 mM Sodium Phosphate, pH 7.0.
4. Chromatographic Conditions:
- Flow Rate: Dependent on column dimensions, typically 0.5-1.0 mL/min for analytical scale, and scaled up for preparative columns.
- Detection: UV at 280 nm or 220 nm.
- Gradient: A linear gradient from 100% A to 100% B over a suitable number of column volumes.
5. Fraction Collection and Analysis:
- Collect fractions as the salt concentration decreases.
- Analyze fractions for purity by RP-HPLC or SEC.
Quantitative Data for HIC
| Parameter | Value | Reference |
| Stationary Phase | Butyl, Phenyl, Ether | [12] |
| Binding Buffer | High concentration of a kosmotropic salt (e.g., 1-2 M ammonium sulfate) in a buffer (e.g., 20-50 mM phosphate, pH 7.0) | [10] |
| Elution Buffer | Low salt buffer (e.g., 20-50 mM phosphate, pH 7.0) | [10] |
| Elution | Decreasing salt gradient | [12] |
Logical Relationship in HIC
Section 3: Size-Exclusion Chromatography (SEC) of PDCs
SEC separates molecules based on their size in solution.[13] It is a non-adsorptive technique, making it ideal for buffer exchange, desalting, or removing small molecule impurities (like unconjugated drug) or high molecular weight aggregates.[13]
Experimental Protocol: SEC for PDC Polishing
1. Sample Preparation:
- Concentrate the PDC sample if necessary.
- Ensure the sample is free of particulates by centrifugation or filtration.[14]
2. HPLC System and Column:
- System: HPLC system with a pump capable of delivering a constant flow rate.
- Column: A size-exclusion column with a fractionation range appropriate for the molecular weight of the PDC.
3. Mobile Phase:
- An isocratic mobile phase is used, typically a buffered saline solution (e.g., Phosphate Buffered Saline, pH 7.4).
4. Chromatographic Conditions:
- Flow Rate: A constant, relatively low flow rate is used to ensure optimal resolution.
- Detection: UV at 220 nm and/or 280 nm.
5. Fraction Collection:
- Collect fractions based on elution volume. The PDC should elute between the void volume and the total column volume.
Quantitative Data for SEC
| Parameter | Value | Reference |
| Principle | Separation based on hydrodynamic volume | [13] |
| Mobile Phase | Isocratic (e.g., PBS, pH 7.4) | |
| Application | Aggregate and fragment removal, buffer exchange | [13] |
SEC Separation Principle
Section 4: Ion-Exchange Chromatography (IEX) of PDCs
IEX separates molecules based on their net surface charge.[2] It can be a powerful tool for PDC purification if the conjugation process alters the overall charge of the peptide or if impurities have a different charge.
Experimental Protocol: IEX Purification of a PDC
1. Sample Preparation:
- Buffer exchange the sample into the IEX starting buffer (low ionic strength).
- Adjust the pH to ensure the PDC has the appropriate charge for binding to the column (anion or cation exchanger).
- Filter the sample.
2. HPLC System and Column:
- System: Biocompatible HPLC system.
- Column: Anion-exchange (e.g., Q, DEAE) or cation-exchange (e.g., S, SP) column.
3. Mobile Phases:
- Mobile Phase A (Starting Buffer): Low salt buffer (e.g., 20 mM Tris, pH 8.0 for anion exchange).
- Mobile Phase B (Elution Buffer): High salt buffer (e.g., 20 mM Tris, 1 M NaCl, pH 8.0 for anion exchange).
4. Chromatographic Conditions:
- Flow Rate: Column-dependent.
- Detection: UV at 220 nm or 280 nm.
- Gradient: A linear salt gradient (0-100% B) is used to elute the bound molecules.
Quantitative Data for IEX
| Parameter | Value | Reference |
| Principle | Separation based on net charge | [2] |
| Anion Exchange | Binds negatively charged molecules | [4] |
| Cation Exchange | Binds positively charged molecules | [4] |
| Elution | Increasing salt gradient or pH change | [15] |
IEX Workflow
Conclusion
The purification of Peptide-Drug Conjugates is a multi-faceted process that often requires the use of orthogonal HPLC techniques to achieve the high purity levels required for therapeutic applications. RP-HPLC remains the primary workhorse for PDC purification, while HIC, SEC, and IEX serve as valuable polishing steps to remove specific impurities such as aggregates, unconjugated drug, or charged variants. The protocols and data presented in this document provide a foundation for developing and optimizing purification strategies for a wide range of PDCs. Method development and optimization will be critical for each specific PDC to achieve the desired purity and yield.
References
- 1. HPLC Purity Analysis of Peptide Drugs | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Isolation, characterization, and LC MS/MS determination of anti-obesity components from pine needles of Cedrus deodara (Roxb.) G. Don [frontiersin.org]
- 5. mz-at.de [mz-at.de]
- 6. High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. polypeptide.com [polypeptide.com]
- 12. nestgrp.com [nestgrp.com]
- 13. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 14. agilent.com [agilent.com]
- 15. hplc.eu [hplc.eu]
Application Note: Comprehensive Characterization of Peptide-Drug Conjugates Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-drug conjugates (PDCs) represent a promising class of targeted therapeutics, combining the specificity of peptides with the potency of cytotoxic small molecules. This unique combination allows for precise delivery of drugs to target cells, minimizing off-target toxicity and enhancing the therapeutic window. The complexity of these molecules, comprising a peptide, a linker, and a drug payload, necessitates a multi-faceted analytical approach to ensure their quality, efficacy, and safety. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed characterization of PDCs, providing insights into their identity, purity, and stability.[1]
This application note provides detailed protocols for the comprehensive characterization of PDCs using liquid chromatography-mass spectrometry (LC-MS). We will cover three key analytical workflows: intact mass analysis for determining the drug-to-peptide ratio (DPR), peptide mapping for identifying conjugation sites, and bioanalytical methods for quantifying PDCs in biological matrices.
Intact Mass Analysis of Peptide-Drug Conjugates
Intact mass analysis is a critical first step in the characterization of PDCs.[2][3] It provides the molecular weight of the entire conjugate, allowing for the confirmation of successful conjugation and the determination of the drug-to-peptide ratio (DPR) distribution.[2] This technique offers a global overview of the sample's heterogeneity.[2]
Experimental Protocol: Intact PDC Analysis by LC-MS
-
Sample Preparation:
-
Reconstitute the PDC sample in an appropriate buffer (e.g., 25 mM ammonium (B1175870) bicarbonate, pH 7.9) to a final concentration of 0.5 mg/mL.[4]
-
For reduced analysis, dilute the sample to 1 mg/mL in a reduction buffer and add dithiothreitol (B142953) (DTT) to a final concentration of 1.0 mM.[4]
-
Vortex the sample gently and centrifuge briefly to collect the contents.
-
-
LC-MS Method:
-
Utilize a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Perform chromatographic separation using a reversed-phase column suitable for proteins.
-
The raw mass spectrometry data is processed to provide high-content quantitative data.[5]
Table 1: Typical LC-MS Parameters for Intact PDC Analysis
Parameter Setting LC System UPLC System Column Reversed-phase C4, 2.1 x 50 mm, 1.7 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 5-95% B over 10 minutes Flow Rate 0.3 mL/min Column Temp. 60°C MS System High-Resolution Q-TOF or Orbitrap Ionization Mode ESI Positive Capillary Voltage 3.5 kV Cone Voltage 50 V Mass Range 500-4000 m/z | Data Analysis | Deconvolution software to determine intact masses |
-
-
Data Analysis and Interpretation:
-
The acquired mass spectra, which consist of a series of multiply charged ions, are deconvoluted to obtain the zero-charge mass spectrum.
-
The deconvoluted spectrum will show peaks corresponding to the unconjugated peptide and the peptide conjugated with one or more drug molecules.
-
Calculate the average DPR by considering the relative intensities of the different drug-loaded species.
-
Peptide Mapping for Conjugation Site Characterization
Peptide mapping is a powerful technique used to identify the specific amino acid residues where the drug is conjugated.[6][7][8][9][10] This "bottom-up" approach involves the enzymatic digestion of the PDC into smaller peptides, which are then analyzed by LC-MS/MS.[6][7][8][9][10]
Experimental Protocol: Peptide Mapping of PDCs
-
Sample Preparation (Reduction, Alkylation, and Digestion):
-
Denaturation: Denature the protein sample to expose the peptide bonds.[6]
-
Reduction: Reduce the disulfide bonds in the peptide by adding DTT and incubating.
-
Alkylation: Alkylate the free sulfhydryl groups by adding iodoacetamide (B48618) (IAM) and incubating in the dark.
-
Digestion: Add a protease, such as trypsin, at an appropriate enzyme-to-protein ratio (e.g., 1:20 w/w) and incubate overnight at 37°C.[9]
-
Quench Reaction: Stop the digestion by adding an acid, such as formic acid.
-
-
LC-MS/MS Method:
-
Separate the resulting peptides using a reversed-phase C18 column.
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode to acquire both MS and MS/MS spectra.
Table 2: Typical LC-MS/MS Parameters for Peptide Mapping
Parameter Setting LC System UPLC System Column Reversed-phase C18, 2.1 x 100 mm, 1.7 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 2-40% B over 60 minutes Flow Rate 0.2 mL/min Column Temp. 50°C MS System Q-TOF or Orbitrap Ionization Mode ESI Positive MS1 Resolution 60,000 MS/MS Resolution 15,000 Collision Energy Stepped or Ramped | Data Analysis | Proteomics software for peptide identification |
-
-
Data Analysis and Interpretation:
-
Use a database search engine to identify the peptides from the acquired MS/MS spectra.
-
The mass shift corresponding to the drug-linker moiety will indicate which peptides are conjugated.
-
The MS/MS fragmentation pattern will confirm the peptide sequence and pinpoint the exact amino acid of conjugation. Peptides labeled with a hydrophobic drug are expected to elute later than their unmodified forms in the RP-HPLC chromatogram.[11]
-
Bioanalytical Quantification of PDCs in Biological Matrices
The quantification of PDCs in complex biological matrices like plasma is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies.[1] LC-MS/MS is a highly sensitive and selective technique for this purpose.
Experimental Protocol: PDC Quantification in Plasma
-
Sample Preparation (Plasma):
-
Spiking: Spike plasma samples with the PDC to prepare calibration standards and quality control (QC) samples.[12] An internal standard (IS), ideally a stable isotope-labeled version of the peptide, should be added to all samples.[12]
-
Protein Precipitation: Precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant containing the PDC and IS to a clean tube.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Method:
-
Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.
Table 3: Typical LC-MS/MS Parameters for PDC Quantification
Parameter Setting LC System HPLC or UPLC System Column Reversed-phase C18, 2.1 x 50 mm, 1.8 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient Isocratic or fast gradient Flow Rate 0.4 mL/min MS System Triple Quadrupole Ionization Mode ESI Positive Detection Mode Multiple Reaction Monitoring (MRM) MRM Transitions Specific precursor-to-product ion transitions for the PDC and IS | Linear Range | e.g., 5.00–2500 ng/mL[1] |
-
-
Data Analysis and Interpretation:
-
Integrate the peak areas for the PDC and the IS.
-
Calculate the peak area ratio (PDC/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the PDC in the unknown samples using the calibration curve. The method should demonstrate high accuracy and precision, with mean accuracy deviations within ±15% for all quality control samples.[1]
-
Visualizing the Workflow and Key Relationships
To better illustrate the interconnectedness of these analytical strategies, the following diagrams outline the experimental workflows.
Caption: Overall workflow for PDC characterization.
Caption: Detailed peptide mapping workflow.
Caption: Generalized PDC mechanism of action.
Conclusion
The comprehensive characterization of peptide-drug conjugates is a multifaceted process that relies heavily on the power and versatility of mass spectrometry. The orthogonal approaches of intact mass analysis, peptide mapping, and bioanalytical quantification provide a thorough understanding of the PDC's critical quality attributes. By implementing the detailed protocols and workflows outlined in this application note, researchers and drug development professionals can ensure the production of well-characterized, safe, and effective PDC therapeutics.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.cz [lcms.cz]
- 4. lcms.cz [lcms.cz]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 7. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. lcms.cz [lcms.cz]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cigb.edu.cu [cigb.edu.cu]
Troubleshooting & Optimization
Technical Support Center: GGGDTDTC-Mc-vc-PAB-MMAE Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of the peptide-drug conjugate GGGDTDTC-Mc-vc-PAB-MMAE.
Frequently Asked Questions (FAQs)
Q1: What are the key components of this compound and their respective functions?
A1: this compound is an antibody-drug conjugate (ADC) comprised of several key components:
-
GGGDTDTC Peptide: This is a custom peptide sequence containing a cysteine residue, which serves as the attachment point for the drug-linker construct via a thiol-maleimide reaction. The glycine-rich region may enhance flexibility and solubility.
-
Mc (Maleimidocaproyl): This is a thiol-reactive linker that forms a stable covalent bond with the cysteine residue on the GGGDTDTC peptide.[1]
-
vc (Valine-Citrulline): This is a dipeptide linker that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This enzymatic cleavage ensures the targeted release of the cytotoxic payload within the cancer cells.[1]
-
PAB (p-aminobenzyloxycarbonyl): This acts as a self-immolative spacer. Once the vc linker is cleaved, the PAB moiety decomposes, ensuring the efficient release of the unmodified cytotoxic drug.[1]
-
MMAE (Monomethyl Auristatin E): This is a highly potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells.[1]
Q2: What is the primary mechanism of action for an ADC constructed with this drug-linker?
A2: The mechanism involves a targeted delivery system. An antibody conjugated to this compound will bind to a specific antigen on the surface of a cancer cell. The ADC is then internalized by the cell and trafficked to the lysosome. Inside the lysosome, the acidic environment and the presence of proteases like Cathepsin B lead to the cleavage of the valine-citrulline linker. This initiates the self-immolation of the PAB spacer, releasing the active MMAE payload, which then disrupts microtubule formation and induces cell death.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the multi-step synthesis of a this compound-based ADC.
Part 1: GGGDTDTC Peptide Synthesis (Solid-Phase Peptide Synthesis - SPPS)
Problem 1.1: Low yield or incomplete synthesis of the GGGDTDTC peptide.
-
Possible Cause: Aggregation of the growing peptide chain on the solid support, a known issue with glycine-rich sequences.[2]
-
Troubleshooting Steps:
-
Use Specialized Solvents: Solvents like N-methylpyrrolidone (NMP) or the addition of chaotropic salts can help disrupt the secondary structures that lead to aggregation.[2][3]
-
Incorporate Backbone Protection: Using a reversible protecting group on the backbone amide nitrogen of a glycine (B1666218) residue can prevent hydrogen bonding and reduce aggregation.
-
Choose Low-Load Resins: A resin with a lower substitution level increases the distance between peptide chains, making aggregation less likely.[2]
-
Employ High-Efficiency Coupling Reagents: For potentially difficult couplings, especially after the 6th residue, consider using more potent coupling reagents like HATU or HBTU.[4]
-
Consider Double Coupling: For amino acids that are known to have lower coupling efficiencies, performing the coupling step twice can improve the yield of the desired full-length peptide.[4]
-
Problem 1.2: Multiple peaks on HPLC during purification of the GGGDTDTC peptide, despite correct mass spectrometry data.
-
Possible Cause: Presence of cis/trans isomers, which can occur with certain amino acid sequences and can be difficult to resolve by HPLC. While less common with this specific sequence, it's a possibility to consider.
-
Troubleshooting Steps:
-
Modify HPLC Conditions: Adjusting the temperature of the column or the gradient of the mobile phase during RP-HPLC purification may help to resolve or merge the peaks.
-
Confirm Purity with Orthogonal Methods: Use a secondary analytical method, such as capillary electrophoresis, to confirm the purity of the peptide.
-
Part 2: Conjugation of GGGDTDTC to Mc-vc-PAB-MMAE
Problem 2.1: Inefficient conjugation of the GGGDTDTC peptide to the Mc-vc-PAB-MMAE linker.
-
Possible Cause: Oxidation of the cysteine thiol, hydrolysis of the maleimide (B117702) group, or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Ensure a Reducing Environment: Use degassed buffers and flush reaction vessels with an inert gas like nitrogen or argon to prevent oxidation of the cysteine thiol.
-
Optimize pH: Maintain the reaction pH between 6.5 and 7.5. This range provides a good balance between the reactivity of the thiol group and the stability of the maleimide ring. pH values above 7.5 can lead to maleimide hydrolysis.[5]
-
Use Fresh Maleimide Reagent: Prepare the Mc-vc-PAB-MMAE solution immediately before use, as the maleimide group can hydrolyze in aqueous solutions over time.[5]
-
Adjust Molar Ratio: A molar excess of the maleimide-linker (e.g., 2:1 to 5:1 maleimide to thiol) can drive the reaction to completion.[6][7]
-
Problem 2.2: Presence of a significant side product with the same mass as the desired conjugate.
-
Possible Cause: If the cysteine is at the N-terminus of the peptide, an intramolecular rearrangement can occur, forming a thiazine (B8601807) structure. This is more likely at a pH at or above physiological pH.[8]
-
Troubleshooting Steps:
-
Perform Conjugation at a Lower pH: Running the reaction at a pH closer to 6.5 can minimize the rate of thiazine formation.[8]
-
Analytical Differentiation: Use tandem mass spectrometry (MS/MS) to differentiate between the desired succinimidyl thioether and the thiazine isomer, as they produce unique fragment ions.[8]
-
Part 3: Conjugation of this compound to an Antibody
Problem 3.1: Low Drug-to-Antibody Ratio (DAR) or incomplete conjugation.
-
Possible Cause: Incomplete reduction of antibody disulfide bonds, re-oxidation of antibody thiols, or insufficient molar excess of the peptide-drug conjugate.
-
Troubleshooting Steps:
-
Optimize Antibody Reduction: Ensure complete but controlled reduction of interchain disulfide bonds. This can be achieved by optimizing the concentration of the reducing agent (e.g., DTT or TCEP) and the incubation time and temperature.
-
Remove Excess Reducing Agent: Thoroughly remove the reducing agent after the reduction step using methods like desalting columns or dialysis to prevent it from reacting with the maleimide group of the conjugate.
-
Increase Molar Excess of Conjugate: Use a higher molar excess of the this compound construct to the antibody to favor the forward reaction.
-
Control Reaction Time and Temperature: Incubate the conjugation reaction at 4°C for longer periods (e.g., overnight) or at room temperature for a shorter duration (1-2 hours) to find the optimal conditions for your specific antibody.
-
Problem 3.2: High levels of aggregation in the final ADC product.
-
Possible Cause: Increased hydrophobicity of the ADC due to the attached drug-linker, high DAR, unfavorable buffer conditions, or physical stress (e.g., freeze-thaw cycles, vigorous mixing).[9]
-
Troubleshooting Steps:
-
Optimize DAR: A very high DAR can lead to increased aggregation and faster clearance in vivo. Aim for a DAR that provides a good balance between potency and stability.[9][10]
-
Formulation Optimization: Screen different buffer conditions, including pH and salt concentration, to find a formulation that minimizes aggregation. The inclusion of excipients like polysorbates can also help to stabilize the ADC.
-
Controlled Handling: Aliquot the final ADC product into single-use vials to avoid multiple freeze-thaw cycles. Handle the ADC solution gently to minimize mechanical stress.[9]
-
Purification Strategy: Utilize size-exclusion chromatography (SEC) to effectively remove aggregates from the final product.
-
Quantitative Data Summary
The following tables provide typical ranges and key parameters for the synthesis and characterization of ADCs. Note that optimal values may vary depending on the specific antibody and experimental conditions.
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Optimal Range/Value | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability, minimizing hydrolysis.[5] |
| Temperature | 4°C - 25°C | Lower temperatures are used for sensitive proteins (overnight reaction), while room temperature allows for faster conjugation (1-2 hours).[5] |
| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | A molar excess of the maleimide component drives the reaction to completion. The optimal ratio should be determined empirically.[6][7] |
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties
| DAR Value | In Vitro Potency | In Vivo Clearance | Therapeutic Index |
| Low (e.g., 2) | Lower | Slower | May be optimal depending on target biology. |
| Medium (e.g., 4) | Higher | Slower | Often considered a good balance for many ADCs.[9] |
| High (e.g., 8+) | Highest | Faster | Can be lower due to rapid clearance and increased toxicity.[9][10] |
Experimental Protocols
Protocol 1: General Procedure for Antibody Reduction
-
Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.2). The buffer should be free of primary amines if subsequent modifications target other residues.
-
Addition of Reducing Agent: Add a 10-100 fold molar excess of a disulfide-free reducing agent like TCEP to the antibody solution.
-
Incubation: Incubate the mixture for 20-30 minutes at room temperature.
-
Purification: Immediately remove the excess TCEP using a desalting column to prevent re-oxidation and interference with the subsequent conjugation step.
Protocol 2: General Procedure for Maleimide Conjugation
-
Reagent Preparation: Dissolve the this compound in an anhydrous solvent like DMSO to a known concentration immediately before use.
-
Conjugation: Add the peptide-drug conjugate solution to the reduced antibody solution at a desired molar excess (e.g., 5-10 fold).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching reagent such as L-cysteine to a final concentration of approximately 1 mM to react with any unreacted maleimide groups. Incubate for an additional 15-30 minutes.
-
Purification: Purify the ADC using size-exclusion chromatography (SEC) to remove unreacted peptide-drug conjugate, quenching reagent, and any aggregates.
Protocol 3: Characterization of the ADC by RP-HPLC for DAR Analysis
-
Sample Preparation: Reduce an aliquot of the purified ADC to separate the heavy and light chains. This can be achieved by incubating the ADC with a reducing agent like DTT.
-
HPLC System: Use a reverse-phase HPLC system with a C18 or similar column suitable for protein analysis.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas for the unconjugated and conjugated heavy and light chains. The weighted average DAR can be calculated from the relative peak areas.
Visualizations
Logical Workflow for Troubleshooting ADC Aggregation
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
Signaling Pathway of Mc-vc-PAB-MMAE Action
Caption: Mechanism of action for a Mc-vc-PAB-MMAE based ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic index improvement of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Mc-vc-PAB Linker Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (Mc-vc-PAB) linker in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the Mc-vc-PAB linker and what are the functions of its components?
A1: The Mc-vc-PAB linker is a critical component in many antibody-drug conjugates (ADCs) that connects a cytotoxic payload to a monoclonal antibody. It is designed to be stable in systemic circulation and release the payload upon internalization into target tumor cells. Its components are:
-
Mc (Maleimidocaproyl): This unit provides a stable covalent bond with the thiol group of cysteine residues on the antibody through a Michael addition reaction.[1]
-
vc (Valine-Citrulline): This dipeptide sequence is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are highly expressed in the tumor microenvironment.[1] This enzymatic cleavage is the primary mechanism for payload release.
-
PAB (p-aminobenzyloxycarbonyl): This self-immolative spacer ensures the efficient release of the unmodified payload after the cleavage of the vc dipeptide.[1] It acts as a hydrophobic spacer and its steric hindrance helps to prevent interference from the large antibody molecule during linker degradation.[1]
Q2: What are the primary stability concerns associated with the Mc-vc-PAB linker?
A2: The main stability challenges for the Mc-vc-PAB linker include:
-
Premature Cleavage in Plasma: The linker can be susceptible to premature cleavage by enzymes present in the bloodstream, such as neutrophil elastase and carboxylesterases, leading to off-target toxicity and reduced efficacy.[2][3] This is particularly a known issue in mouse plasma due to the activity of carboxylesterase 1c (Ces1c).[4][5][6][7]
-
Hydrophobicity and Aggregation: The hydrophobic nature of the linker and many cytotoxic payloads can lead to ADC aggregation, which can impact manufacturing, formulation, stability, and safety.[2]
-
Maleimide (B117702) Instability: The maleimide group used for conjugation can undergo a retro-Michael reaction, leading to detachment of the drug-linker from the antibody.[8][9]
Q3: How does the stability of the Mc-vc-PAB linker differ between species?
A3: The stability of the Mc-vc-PAB linker can vary significantly between species, which is a critical consideration for preclinical studies. The vc linker is generally stable in human and non-human primate plasma but shows instability in rodent plasma, particularly in mice.[4][6] This is due to the presence of carboxylesterase 1c (Ces1c) in mice, which can cleave the linker.[5][6][7] This can lead to rapid payload release in mouse models, which may not be representative of the ADC's behavior in humans.[4] For instance, in one study, a vc-MMAE ADC showed over 20% payload release in mouse plasma after 6 days, compared to less than 1% in human and monkey plasma.[10][11]
Q4: What are the general strategies to improve the stability of the Mc-vc-PAB linker?
A4: Several strategies can be employed to enhance the stability of the Mc-vc-PAB linker:
-
Linker Modification: Introducing chemical modifications to the linker can improve its stability. For example, adding a glutamic acid residue to create a Glu-vc linker has been shown to dramatically improve stability in mouse plasma without compromising lysosomal cleavage.[6][12]
-
Site-Specific Conjugation: Moving away from stochastic conjugation to site-specific methods can produce more homogeneous ADCs with improved stability and pharmacokinetics.[8][9][13][14][15] The conjugation site's microenvironment, including solvent accessibility and local charge, can influence the stability of the maleimide linkage.[8]
-
Formulation Optimization: Proper formulation is crucial for long-term stability. This can involve optimizing pH, using specific excipients, and lyophilization to prevent aggregation and degradation during storage.[16][17]
-
Increasing Hydrophilicity: Incorporating hydrophilic spacers like polyethylene (B3416737) glycol (PEG) or polysarcosine can help to mitigate aggregation issues associated with the hydrophobic nature of the linker and payload.[16]
Troubleshooting Guides
Issue 1: Premature Payload Release in Mouse Xenograft Models
Symptoms:
-
Higher than expected toxicity in mouse studies.
-
Reduced ADC efficacy in vivo compared to in vitro potency.
-
Rapid decrease in drug-to-antibody ratio (DAR) in mouse plasma stability assays.[4]
Possible Causes:
-
Cleavage of the vc linker by mouse carboxylesterase 1c (Ces1c).[5][6][7]
-
The conjugation site on the antibody is highly exposed, making the linker more accessible to plasma enzymes.[6]
Solutions:
| Solution ID | Description | Key Considerations |
| TS1-1 | Modify the Linker Chemistry: Introduce a glutamic acid residue to the N-terminus of the valine-citrulline dipeptide to create a glutamic acid-valine-citrulline (Glu-vc) tripeptide linker.[6][12] | This modification has been shown to significantly increase stability in mouse plasma while maintaining susceptibility to cleavage by cathepsin B in the lysosome.[6][12] |
| TS1-2 | Optimize Conjugation Site: Utilize site-specific conjugation techniques to attach the linker to a more sterically hindered and less solvent-accessible cysteine residue on the antibody.[8] | This can shield the linker from plasma enzymes. The local charge at the conjugation site can also influence stability.[8] |
| TS1-3 | Use a Ces1c Knockout Mouse Model: For preclinical studies, employing a mouse model where the Ces1c enzyme is knocked out can provide a more accurate assessment of linker stability that is more translatable to humans. | This is a resource-intensive approach but can be valuable for validating lead candidates. |
| TS1-4 | Consider Alternative Linker Chemistries: If modifications to the vc-PAB linker are not sufficient, exploring entirely different cleavable or non-cleavable linkers may be necessary. | This would represent a more significant change in the ADC design and require extensive re-evaluation. |
Issue 2: ADC Aggregation During Manufacturing or Storage
Symptoms:
-
Presence of high molecular weight species (HMWS) detected by Size Exclusion Chromatography (SEC).[17]
-
Visible precipitation or turbidity in the ADC solution.
-
Inconsistent results between different ADC batches.[16]
Possible Causes:
-
The inherent hydrophobicity of the Mc-vc-PAB linker and the cytotoxic payload.[2]
-
High drug-to-antibody ratio (DAR).
-
Suboptimal formulation conditions (e.g., pH, ionic strength, excipients).[17]
Solutions:
| Solution ID | Description | Key Considerations |
| TS2-1 | Introduce Hydrophilic Spacers: Incorporate hydrophilic polymers such as polyethylene glycol (PEG) or polysarcosine into the linker design.[16] | This can increase the overall hydrophilicity of the ADC and reduce the propensity for aggregation. |
| TS2-2 | Optimize Formulation: Systematically screen different buffer conditions (pH, ionic strength) and excipients (e.g., surfactants, sugars) to identify a formulation that minimizes aggregation.[16] | Lyophilization is often a successful strategy for improving the long-term storage stability of ADCs. |
| TS2-3 | Control the Drug-to-Antibody Ratio (DAR): Employ site-specific conjugation methods to produce a more homogeneous ADC with a defined and potentially lower DAR.[16] | A lower DAR can sometimes reduce aggregation, but this needs to be balanced with maintaining therapeutic efficacy. |
| TS2-4 | Analytical Characterization: Use Size Exclusion Chromatography (SEC) to routinely monitor for aggregation and high molecular weight species.[18][19] | For hydrophobic ADCs, adding a small amount of an organic modifier like isopropanol (B130326) to the SEC mobile phase can help mitigate unwanted secondary interactions with the column.[20] |
Quantitative Data Summary
Table 1: In Vitro Plasma Stability of vc-MMAE ADCs in Different Species
| Species | % Payload Release (after 6 days) | Reference |
| Human | < 1% | [10][11] |
| Monkey | < 1% | [10][11] |
| Rat | > 4% | [10][11] |
| Mouse | > 20% | [10][11] |
Table 2: Pharmacokinetics of vc-MMAE ADCs in Humans (at 2.4 mg/kg)
| Analyte | Mean Clearance (mL/d/kg) | Mean Terminal Half-life (days) | Reference |
| Antibody-Conjugated MMAE (acMMAE) | 16.6 - 30.2 | 3.8 - 6.2 | [21] |
| Total Antibody | 8.2 - 23.6 | 3.9 - 10.7 | [21] |
| Unconjugated MMAE | - | 3.0 - 5.0 | [21] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay by LC-MS
Objective: To assess the stability of an ADC in plasma by quantifying the amount of released payload over time.[22][23]
Materials:
-
ADC of interest
-
Frozen plasma from relevant species (human, monkey, rat, mouse)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)
-
Microcentrifuge tubes
-
LC-MS system
Procedure:
-
Thaw the plasma at 37°C.
-
Spike the ADC into the plasma at a final concentration of, for example, 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 96, and 144 hours), withdraw an aliquot of the plasma-ADC mixture.
-
To precipitate the plasma proteins, add 3 volumes of cold protein precipitation solution to the plasma aliquot.
-
Vortex the samples and incubate at 4°C for 20 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for LC-MS analysis.
-
Analyze the supernatant by a validated LC-MS method to quantify the concentration of the released payload.
-
Calculate the percentage of payload release at each time point relative to the initial total payload concentration.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC sample.[24][25][26][27]
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0), potentially with a small percentage of organic modifier like isopropanol.
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile using a UV detector at 280 nm (for the antibody) and a wavelength specific to the payload if possible.
-
The different peaks in the chromatogram correspond to ADC species with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8). Species with higher DAR are more hydrophobic and will elute later.
-
Integrate the area of each peak.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
Visualizations
Caption: ADC internalization and payload release pathway.
Caption: Troubleshooting workflow for Mc-vc-PAB linker instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 18. theanalyticalscientist.com [theanalyticalscientist.com]
- 19. jasco-global.com [jasco-global.com]
- 20. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 21. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 24. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. agilent.com [agilent.com]
- 27. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Overcoming Aggregation Issues with Peptide-Drug Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to peptide-drug conjugate (PDC) aggregation.
Frequently Asked Questions (FAQs)
Q1: What is peptide-drug conjugate (PDC) aggregation and why is it a concern?
A: Peptide-drug conjugate (PDC) aggregation is the process where individual PDC molecules associate to form larger, multi-unit complexes.[1] These aggregates can range from small, soluble oligomers to large, visible particles.[2] Aggregation is a critical concern because it can lead to a loss of therapeutic activity, reduced product stability, and potentially cause immunogenicity or toxicity in patients.[1][3] Regulatory agencies like the FDA and EMA closely monitor aggregation, making its control an essential aspect of drug development.[2]
Q2: What are the primary causes of PDC aggregation?
A: PDC aggregation can be triggered by a combination of intrinsic properties of the conjugate and extrinsic environmental factors.
-
Intrinsic Factors:
-
Peptide Sequence: The amino acid sequence significantly influences the tendency to aggregate. Regions with high hydrophobicity or a propensity to form β-sheets can act as "hot spots" for aggregation.[1]
-
Drug and Linker Properties: The conjugation of hydrophobic drugs and linkers to a peptide can increase the overall hydrophobicity of the PDC, promoting self-association to minimize exposure to the aqueous environment.[4] The linker's chemical nature, length, and polarity play a crucial role in the stability of the conjugate.[5]
-
Conformational Stability: PDCs can be conformationally unstable, leading to partially or fully unfolded states that are more prone to aggregation.[6]
-
-
Extrinsic Factors:
-
Concentration: Higher concentrations of PDCs increase the likelihood of intermolecular interactions, leading to aggregation.[1][7]
-
pH and Buffer Conditions: The pH of the solution affects the net charge of the peptide. When the pH is close to the peptide's isoelectric point (pI), the net charge is minimal, reducing electrostatic repulsion and increasing the risk of aggregation.[1][4]
-
Temperature: Elevated temperatures can induce denaturation and expose hydrophobic regions, promoting aggregation. Freeze-thaw cycles can also be detrimental.
-
Mechanical Stress: Agitation, shear stress from mixing, and filtration during manufacturing can cause peptides to unfold and aggregate.[2][6]
-
Storage and Handling: Exposure to light, interaction with surfaces of storage containers, and shaking during transport can all contribute to aggregation.[1][6]
-
Q3: How can I detect and characterize PDC aggregation?
A: A multi-faceted approach using orthogonal analytical techniques is recommended to accurately detect and characterize the full range of aggregate species.[8]
| Analytical Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic size.[9] | Quantifies monomers, dimers, and higher-order soluble aggregates. |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | Combines SEC with MALS detection to determine the absolute molar mass of eluting species.[10] | Provides accurate molecular weight and size distribution of aggregates. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles.[11] | Determines the size distribution of particles and detects the presence of larger aggregates. |
| Analytical Ultracentrifugation (AUC) | Monitors the sedimentation of molecules in a centrifugal field.[10] | Provides information on the size, shape, and distribution of soluble aggregates. |
| Flow Imaging Microscopy | Captures images of particles as they flow through a microfluidic cell.[12] | Characterizes subvisible particles, providing size, count, and morphology information.[6] |
| Spectroscopic Methods (CD, Fluorescence) | Circular Dichroism (CD) detects changes in secondary structure. Fluorescence can monitor changes in the local environment of aromatic residues.[13] | Provides insights into conformational changes that may precede or accompany aggregation.[11] |
Troubleshooting Guides
Problem 1: I'm observing precipitation or visible particles in my PDC solution.
This indicates the formation of large, insoluble aggregates.
Workflow for Troubleshooting Visible Aggregation
Caption: Troubleshooting workflow for visible PDC aggregation.
Detailed Steps & Protocols
-
Assess Concentration: High protein concentrations increase the rate of aggregation.[14]
-
Protocol: Perform a serial dilution of your PDC stock. Incubate samples under the conditions where aggregation was observed. Monitor for precipitation over time. Determine the concentration at which the PDC remains soluble.
-
-
Evaluate pH and Isoelectric Point (pI): Proteins are least soluble at their pI.[4]
-
Protocol: Calculate the theoretical pI of your peptide. Prepare a series of buffers with pH values at least 1 unit above and below the pI. Exchange your PDC into these buffers using dialysis or a desalting column. Visually inspect for aggregation and measure turbidity using a spectrophotometer (at ~340-600 nm).
-
-
Review Formulation Components: The buffer composition is critical for stability.
-
Protocol: Excipient Screening:
-
Prepare stock solutions of stabilizing excipients. Common examples include non-ionic surfactants like Polysorbate 20 or Polysorbate 80 (0.01-0.1%), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glycine).[6][15]
-
Add different excipients to your PDC formulation at various concentrations.
-
Subject the formulations to stress conditions (e.g., thermal stress at 40°C for one week, or agitation stress on an orbital shaker).
-
Analyze aggregation levels using SEC and DLS to identify the most effective stabilizer.
-
-
Problem 2: My SEC analysis shows an increase in high molecular weight (HMW) species, but the solution is clear.
This suggests the formation of soluble oligomers or aggregates, which are often precursors to larger, insoluble particles.
Logical Pathway for Investigating Soluble Aggregates
Caption: Investigation pathway for soluble PDC aggregates.
Detailed Steps & Protocols
-
Characterize the HMW Species:
-
Protocol: SEC-MALS Analysis:
-
Equilibrate the SEC-MALS system with the appropriate mobile phase (your formulation buffer).
-
Inject a sample of your PDC.
-
The SEC column separates the monomer from the HMW species.
-
The MALS and refractive index (RI) detectors are used to calculate the absolute molar mass for each peak, confirming if the HMW species are dimers, trimers, or larger oligomers.[6]
-
-
-
Evaluate the Impact of Hydrophobicity: The addition of a hydrophobic payload is a primary driver of aggregation.[4]
-
Strategy 1: Linker Modification: Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker can significantly improve the solubility and stability of the PDC.[3][6] This can counteract the hydrophobicity of the drug without altering its pharmacology.
-
Strategy 2: Peptide Sequence Engineering: If the peptide itself contains aggregation-prone regions (APRs), consider amino acid substitutions.[1] Replace hydrophobic residues with more hydrophilic or charged ones, provided these changes do not impact the peptide's binding affinity or function. There are numerous prediction programs available to identify APRs.[1]
-
-
Optimize Conjugation and Manufacturing Conditions: The conjugation process itself can introduce stress.
-
Protocol: Solid-Phase Conjugation: To prevent aggregation during conjugation, immobilize the peptide on a solid support resin.[4]
-
Bind the peptide to an appropriate affinity resin.
-
Perform the conjugation reaction with the payload-linker while the peptides are physically separated on the support.
-
Wash the resin to remove excess reagents.
-
Elute the purified PDC from the resin. This method minimizes intermolecular interactions during the critical conjugation step.[4]
-
-
Process Parameter Optimization: Minimize thermal and shear stress during all manufacturing steps.[6] This includes reducing mixing speeds, avoiding harsh filtration methods, and maintaining optimal temperatures.
-
Summary of Mitigation Strategies
| Strategy Category | Specific Action | Rationale |
| Formulation | Adjust pH away from the pI.[14] | Increases net charge and electrostatic repulsion between molecules. |
| Add stabilizing excipients (e.g., polysorbates, sucrose, arginine).[15] | Surfactants reduce surface adsorption and can shield hydrophobic regions; other stabilizers promote the native protein conformation. | |
| Molecular Design | Incorporate hydrophilic linkers (e.g., PEG).[6][16] | Increases overall hydrophilicity of the PDC, improving solubility and reducing the tendency to self-associate.[5] |
| Modify peptide sequence to remove aggregation-prone regions (APRs).[1] | Reduces the intrinsic propensity of the peptide to self-assemble. | |
| Process Optimization | Use solid-phase conjugation.[4] | Physically separates peptide molecules during the conjugation reaction, preventing them from aggregating. |
| Minimize physical and thermal stress (agitation, temperature).[6] | Reduces the driving force for protein unfolding and exposure of hydrophobic cores. | |
| Storage & Handling | Store at low temperatures (e.g., -80°C) with cryoprotectants.[14] | Slows down degradation pathways and prevents damage during freeze-thaw cycles. |
| Protect from light and minimize agitation.[6] | Prevents degradation of photosensitive components and reduces stress from physical forces. |
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. leukocare.com [leukocare.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pharmtech.com [pharmtech.com]
- 5. veranova.com [veranova.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. High concentration formulation developability approaches and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Methods for characterization of protein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biopharma-asia.com [biopharma-asia.com]
- 13. verifiedpeptides.com [verifiedpeptides.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
optimizing the drug-to-peptide ratio of GGGDTDTC-MMAE
Welcome to the technical support center for the optimization of the drug-to-peptide ratio (DPR) of GGGDTDTC-MMAE. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal drug-to-peptide ratio (DPR) for GGGDTDTC-MMAE?
The optimal DPR for a peptide-drug conjugate (PDC) is a critical attribute that influences both its efficacy and toxicity. For GGGDTDTC-MMAE, the theoretical maximum DPR is 2, as the peptide contains two cysteine residues available for conjugation. However, the ideal DPR must be determined empirically for each specific application, balancing therapeutic potency with potential off-target effects. A lower DPR may result in reduced efficacy, while a higher DPR could lead to increased toxicity and unfavorable pharmacokinetic properties.[1]
Q2: Which functional group on the GGGDTDTC peptide is targeted for MMAE conjugation?
The thiol groups (-SH) of the two cysteine residues (C) in the GGGDTDTC sequence are the primary targets for conjugation with maleimide-activated MMAE. This reaction, a Michael addition, forms a stable thioether bond.[2][3]
Q3: What are the most common causes of low conjugation efficiency?
Low conjugation efficiency can stem from several factors:
-
Incomplete Reduction of Disulfide Bonds: The two cysteine residues in the GGGDTDTC peptide can form an intramolecular disulfide bond. Incomplete reduction of this bond will result in fewer available free thiol groups for conjugation.
-
Suboptimal Reaction pH: The ideal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[2] Deviations can lead to side reactions, such as hydrolysis of the maleimide (B117702) group at higher pH.
-
Re-oxidation of Thiol Groups: Free thiols are susceptible to re-oxidation, forming disulfide bonds, especially in the presence of oxygen.
-
Hydrolysis of Maleimide-MMAE: The maleimide group on the MMAE linker is susceptible to hydrolysis, rendering it inactive for conjugation.[2]
-
Insufficient Molar Ratio of MMAE: An inadequate excess of the MMAE-linker conjugate during the reaction can lead to incomplete conjugation of the available thiol groups on the peptide.
Q4: How can I determine the drug-to-peptide ratio of my GGGDTDTC-MMAE conjugate?
Several analytical techniques can be employed to determine the DPR:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method can separate the unconjugated peptide, singly conjugated peptide (DPR=1), and doubly conjugated peptide (DPR=2). The weighted average DPR can be calculated from the peak areas.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for confirming the identity of the different conjugated species by their mass-to-charge ratio and for calculating the average DPR.[3][5][6][7][8]
-
UV-Vis Spectrophotometry: This simpler method can be used if the peptide and MMAE have distinct absorbance maxima. By measuring the absorbance at two different wavelengths, the concentrations of the peptide and the drug can be determined and the DPR calculated.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of GGGDTDTC-MMAE.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Incomplete reduction of the intramolecular disulfide bond in GGGDTDTC. | Optimize the reduction step by increasing the concentration of the reducing agent (e.g., TCEP or DTT), extending the incubation time, or slightly increasing the temperature.[2][9] Confirm complete reduction using Ellman's reagent before proceeding with conjugation. |
| Incorrect pH of the conjugation buffer. | Ensure the pH of the reaction buffer is maintained between 6.5 and 7.5.[2] Use a well-buffered system. | |
| Hydrolysis of the maleimide-MMAE linker. | Prepare the maleimide-MMAE solution immediately before use. Avoid storing it in aqueous solutions for extended periods, especially at pH > 7.5.[2] | |
| Insufficient molar excess of maleimide-MMAE. | Increase the molar ratio of the maleimide-MMAE to the peptide. A 5-10 fold molar excess over the available thiol groups is a common starting point.[3] | |
| Heterogeneous Product with Multiple Peaks on HPLC | Incomplete reaction or side reactions. | Ensure complete reduction and optimize the molar ratio of the reactants. Monitor the reaction progress over time using HPLC to determine the optimal reaction time. |
| Re-oxidation of thiols during the reaction. | Degas all buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. | |
| Peptide Aggregation During Conjugation | The GGGDTDTC peptide, particularly with the hydrophobic MMAE attached, may be prone to aggregation.[10][11][12] | Modify the reaction solvent by adding organic co-solvents (e.g., DMSO, DMF) or non-ionic detergents.[10] Perform the conjugation at a different temperature (e.g., 4°C) to slow down aggregation kinetics.[2] |
| Deconjugation of MMAE Observed During Storage | The thioether bond formed from the maleimide reaction can undergo a retro-Michael reaction, leading to deconjugation.[13] | Store the purified GGGDTDTC-MMAE conjugate at -20°C or -80°C in a slightly acidic buffer (pH 6.0-6.5) to improve stability. Consider using next-generation maleimide linkers with enhanced stability if deconjugation is a persistent issue.[14] |
Experimental Protocols
Protocol 1: Reduction of GGGDTDTC Intramolecular Disulfide Bond
-
Peptide Solution Preparation: Dissolve the GGGDTDTC peptide in a degassed reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0) to a final concentration of 1-5 mg/mL.
-
Reducing Agent Preparation: Prepare a fresh stock solution of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) in the same degassed reaction buffer.[1][9][15]
-
Reduction Reaction: Add the reducing agent to the peptide solution. A 5-10 molar excess of the reducing agent per mole of peptide is a typical starting point.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 37°C for 30-60 minutes.
-
Removal of Reducing Agent: Immediately before conjugation, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with a degassed conjugation buffer (pH 6.5-7.5).[2] This step is critical, especially when using thiol-containing reducing agents like DTT.
Protocol 2: Conjugation of MMAE to Reduced GGGDTDTC
-
MMAE-Linker Solution Preparation: Dissolve the maleimide-activated MMAE in an appropriate organic solvent (e.g., DMSO) to a high concentration.
-
Conjugation Reaction: Add the MMAE-linker solution to the reduced and purified GGGDTDTC peptide solution. A molar excess of 5-10 fold of the MMAE-linker over the peptide is recommended.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. Protect the reaction from light.
-
Quenching: Quench the reaction by adding a molar excess of a quenching reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.
Protocol 3: Determination of DPR by RP-HPLC
-
Instrumentation: A standard HPLC system with a C18 reverse-phase column.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 30 minutes.
-
Detection: UV detection at 220 nm and 280 nm.
-
Analysis: The unconjugated peptide, DPR=1, and DPR=2 species will elute at different retention times due to increasing hydrophobicity with each added MMAE molecule. Calculate the weighted average DPR using the following formula:
-
DPR = [ (Peak Area DPR=1) + 2 * (Peak Area DPR=2) ] / (Peak Area DPR=0 + Peak Area DPR=1 + Peak Area DPR=2)
-
Protocol 4: Characterization by LC-MS
-
Instrumentation: An LC-MS system equipped with an electrospray ionization (ESI) source.
-
LC Method: Use the same RP-HPLC method as described in Protocol 3.
-
MS Analysis: Acquire mass spectra in positive ion mode. The expected monoisotopic masses will be:
-
GGGDTDTC (reduced): [M+H]⁺
-
GGGDTDTC-MMAE (DPR=1): [M+H]⁺ + Mass of MMAE-linker
-
GGGDTDTC-MMAE (DPR=2): [M+H]⁺ + 2 * (Mass of MMAE-linker)
-
-
Data Analysis: Deconvolute the mass spectra to determine the masses of the different species present and their relative abundances to calculate the average DPR.
Data Presentation
Table 1: Expected Molecular Weights for GGGDTDTC-MMAE Species
| Species | Drug-to-Peptide Ratio (DPR) | Theoretical Monoisotopic Mass (Da) |
| GGGDTDTC (reduced) | 0 | Calculate based on sequence |
| GGGDTDTC-MMAE | 1 | Mass of Peptide + Mass of MMAE-linker |
| GGGDTDTC-(MMAE)₂ | 2 | Mass of Peptide + 2 x Mass of MMAE-linker |
Table 2: Example RP-HPLC Data for DPR Calculation
| Peak | Retention Time (min) | Peak Area | Species |
| 1 | 12.5 | 150,000 | GGGDTDTC (DPR=0) |
| 2 | 18.2 | 450,000 | GGGDTDTC-MMAE (DPR=1) |
| 3 | 22.8 | 300,000 | GGGDTDTC-(MMAE)₂ (DPR=2) |
Weighted Average DPR = [(450,000) + 2 * (300,000)] / (150,000 + 450,000 + 300,000) = 1.17
Visualizations
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. benchchem.com [benchchem.com]
- 3. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US8541178B2 - Analysis of antibody drug conjugates by bead-based affinity capture and mass spectrometry - Google Patents [patents.google.com]
- 7. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - DE [thermofisher.com]
- 10. peptide.com [peptide.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Minimizing Off-Target Toxicity of MMAE Conjugates
Welcome to the technical support center for minimizing off-target toxicity of Monomethyl Auristatin E (MMAE) conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity observed with MMAE-based Antibody-Drug Conjugates (ADCs)?
A1: Off-target toxicity of MMAE-based ADCs is primarily driven by the premature release of the cytotoxic MMAE payload in systemic circulation and the uptake of the ADC by non-target cells.[1] Key mechanisms include:
-
On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and subsequent toxicity in those tissues.[1]
-
Linker Instability: Although various linkers are designed for stability, some level of payload deconjugation can occur in the plasma. This releases free, cell-permeable MMAE, which can then diffuse into healthy cells and cause toxicity.[1]
-
Target-Independent Uptake: Non-target cells, especially those of the reticuloendothelial system like macrophages and monocytes, can take up ADCs non-specifically. This can be mediated by receptors such as Fc receptors (FcγRs) that recognize the antibody portion of the ADC, leading to intracellular MMAE release in healthy cells.[1]
-
"Bystander Effect" in Healthy Tissues: If an ADC is taken up by non-target cells, the released, membrane-permeable MMAE can diffuse into neighboring healthy cells, causing localized tissue damage.[1][2]
Q2: How does the Drug-to-Antibody Ratio (DAR) influence the off-target toxicity of MMAE ADCs?
A2: The Drug-to-Antibody Ratio (DAR) is a critical parameter that significantly impacts both the efficacy and toxicity of an ADC. Generally, a higher DAR increases the potency of the ADC but also tends to increase off-target toxicity through several mechanisms:
-
Increased Hydrophobicity: Higher DAR values increase the overall hydrophobicity of the ADC, which can lead to faster clearance from circulation and increased non-specific uptake by organs like the liver.[1]
-
Enhanced Aggregation: More hydrophobic ADCs with higher DARs are more prone to aggregation, which can enhance immunogenicity and alter pharmacokinetic properties.[3]
-
Narrower Therapeutic Window: Studies have shown that ADCs with higher DARs often have a narrower therapeutic index, meaning the dose required for efficacy is closer to the dose that causes significant toxicity.[1]
Q3: What are the common dose-limiting toxicities (DLTs) associated with MMAE-based ADCs?
A3: The dose-limiting toxicities of MMAE-based ADCs are primarily related to the cytotoxic effects of MMAE on rapidly dividing cells.[4] The most commonly reported DLTs include:
-
Neutropenia: A significant decrease in neutrophils, a type of white blood cell, is a frequent and often dose-limiting toxicity. This is thought to be caused by the direct cytotoxic effect of MMAE on hematopoietic progenitor cells in the bone marrow.[4][5]
-
Peripheral Neuropathy: This is another common toxicity associated with microtubule inhibitors like MMAE. It is likely the result of non-specific uptake of the ADC or free payload by peripheral neurons, disrupting microtubule function which is critical for axonal transport.[4][5][6]
-
Thrombocytopenia: A reduction in platelet count can also occur, as megakaryocytes or their precursors in the bone marrow can be affected by the cytotoxic payload.[5]
Troubleshooting Guides
In Vitro Issues
Issue 1: Unexpectedly high cytotoxicity in antigen-negative cell lines.
This suggests that the ADC is killing cells that do not express the target antigen, a direct indicator of potential off-target toxicity.
| Possible Cause | Troubleshooting Steps |
| Linker Instability in Culture Media | Perform a plasma stability assay to assess the rate of MMAE release from the ADC over time. If the linker is unstable, consider re-evaluating the linker chemistry.[1] |
| Non-specific Endocytosis | Investigate mechanisms of non-specific uptake. This can be done by using inhibitors of various endocytosis pathways or by assessing uptake in cells known to have high endocytic activity.[1] |
| Free MMAE Contamination | Ensure the ADC preparation is pure and free of unconjugated MMAE. Use techniques like size-exclusion chromatography (SEC) for purification and analysis. |
| High ADC Concentration | Titrate the ADC to determine if the effect is dose-dependent. High concentrations can sometimes lead to non-specific uptake mechanisms.[7] |
Issue 2: High background or non-specific binding in flow cytometry or immunofluorescence assays.
This issue can indicate non-specific binding of the ADC to cells or tissues, which can translate to off-target toxicity in vivo.
| Possible Cause | Troubleshooting Steps |
| Fc Receptor (FcγR) Binding | Block Fc receptors on cells using an Fc-blocking reagent (e.g., purified IgG from the same species as the cells) prior to incubation with the ADC.[1] |
| Hydrophobic Interactions | Increase the salt concentration or add a non-ionic detergent (e.g., 0.05% Tween-20) to the washing buffers to reduce non-specific hydrophobic binding.[8][9] |
| High ADC Concentration | Titrate the ADC to determine the optimal concentration that provides a good signal-to-noise ratio.[8][10] |
| Insufficient Blocking | Increase the concentration or duration of the blocking step (e.g., using BSA or serum).[10] |
| Dead Cells | Use a viability dye to exclude dead cells from the analysis, as they are known to non-specifically bind antibodies.[11] |
In Vivo Issues
Issue 3: Severe toxicity (e.g., rapid weight loss, mortality) in animal models at expected therapeutic doses.
This is a critical issue that indicates significant off-target toxicity.
| Possible Cause | Troubleshooting Steps |
| High Dosing Regimen | Perform a dose-ranging study to determine the maximum tolerated dose (MTD). Consider alternative dosing schedules (e.g., less frequent administration).[1] |
| Rapid Payload Release In Vivo | Conduct a pharmacokinetic (PK) study to measure the levels of conjugated ADC and free MMAE in the plasma over time. This will provide insights into the in vivo stability of the ADC.[1] |
| On-Target, Off-Tumor Toxicity | Evaluate the expression of the target antigen in the tissues of the animal model (especially in organs showing toxicity) to determine if on-target, off-tumor binding is occurring.[1] |
| Species-Specific Toxicity | Be aware that toxicity profiles can differ between species. For example, mice can tolerate higher doses of some toxins compared to humans or non-human primates. Consider using a second, relevant animal model for toxicology studies.[12][13] |
Data Presentation
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on MMAE-ADC Properties
| Property | Low DAR (e.g., 2) | High DAR (e.g., 8) | Reference |
| Systemic Clearance | Slower | Faster | [14] |
| Tolerability | Higher | Lower | [14] |
| Therapeutic Index | Wider | Narrower | [14] |
| Hydrophobicity | Lower | Higher | [1] |
| Tendency for Aggregation | Lower | Higher | [3] |
Table 2: Comparative In Vitro Cytotoxicity of MMAE-ADCs in Antigen-Positive vs. Antigen-Negative Cell Lines
| ADC Construct | Cell Line | Antigen Expression | IC₅₀ (nM) | Reference |
| ch14.18-MMAE | IMR-32 (Neuroblastoma) | GD2 High | ~0.1 | [15] |
| ch14.18-MMAE | SK-MEL-28 (Melanoma) | GD2 High | ~0.5 | [15] |
| ch14.18-MMAE | A549 (Lung Carcinoma) | GD2 Negative | > 1000 | [15] |
| mil40-15 (anti-HER2) | BT-474 (Breast Cancer) | HER2 Positive | ~0.01 | [16] |
| mil40-15 (anti-HER2) | MCF-7 (Breast Cancer) | HER2 Negative | ~10 | [16] |
| T-vc-MMAE (anti-HER2) | N87 (Gastric Cancer) | HER2 High | ~1 | [17] |
| T-vc-MMAE (anti-HER2) | GFP-MCF7 (Breast Cancer) | HER2 Low/Negative | > 100 | [7][17] |
Note: IC₅₀ values are highly dependent on the specific ADC, cell line, and assay conditions.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of an MMAE-ADC on both antigen-positive and antigen-negative cell lines.[1][18]
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
MMAE-ADC and corresponding naked antibody (as control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the MMAE-ADC and control antibody in culture medium. Remove the old medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours for MMAE).[18]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C in the dark.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC₅₀ value.
Protocol 2: In Vitro Co-Culture Bystander Assay
This assay evaluates the ability of an MMAE-ADC to kill antigen-negative cells when they are cultured together with antigen-positive cells.[2][17]
Materials:
-
Antigen-positive (Ag+) cell line (e.g., N87)
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP-MCF7)
-
MMAE-ADC
-
Fluorescence microscope or high-content imager
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells into a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). Also, seed monocultures of each cell line as controls.
-
ADC Treatment: After allowing cells to attach, treat the co-cultures and monocultures with serial dilutions of the MMAE-ADC. Choose a concentration range where the ADC has minimal direct killing effect on the Ag- monoculture.[17]
-
Incubation: Incubate the plates for 72-120 hours.
-
Imaging and Analysis:
-
Image the wells using a fluorescence microscope, capturing both brightfield and fluorescent (e.g., GFP) channels.
-
Quantify the number of viable Ag- (fluorescent) cells in the co-culture wells compared to the Ag- monoculture wells at the same ADC concentration.
-
A significant reduction in the number of fluorescent cells in the co-culture indicates a bystander effect.
-
Protocol 3: In Vivo Maximum Tolerated Dose (MTD) Study
This study is designed to determine the highest dose of an ADC that does not cause unacceptable toxicity over a defined period.[7]
Materials:
-
Healthy, immunocompetent mice or rats (e.g., C57BL/6 or Sprague Dawley)
-
MMAE-ADC and vehicle control
-
Sterile saline or appropriate vehicle for injection
-
Animal balance
Procedure:
-
Acclimatization: Acclimate animals for at least one week before the study begins.
-
Group Allocation: Divide animals into groups (typically 3-5 animals per group), including a vehicle control group and multiple ADC dose groups. Dose levels should be chosen based on in vitro potency and any existing toxicology data.
-
Administration: Administer the ADC or vehicle via the intended clinical route (typically a single intravenous injection).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
Body Weight Measurement: Record the body weight of each animal daily or every other day. The MTD is often defined as the dose that causes no more than a 10-15% mean body weight loss, with recovery.[19]
-
Endpoint: The study typically lasts for 14-28 days. At the end of the study, blood samples can be collected for hematology and clinical chemistry analysis, and organs can be harvested for histopathological examination.
-
Determination of MTD: The MTD is the highest dose that does not result in mortality, severe clinical signs, or irreversible and significant body weight loss.
Visualizations
Caption: Mechanisms of MMAE-ADC action and off-target toxicity.
Caption: Troubleshooting workflow for unexpected in vitro cytotoxicity.
Caption: Experimental workflow for an in vitro bystander effect assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. mdpi.com [mdpi.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. Flow cytometry troubleshooting | Abcam [abcam.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. biocompare.com [biocompare.com]
- 11. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 12. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Refining MTD studies | NC3Rs [nc3rs.org.uk]
Technical Support Center: Addressing Poor Aqueous Solubility of Peptide-Drug Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of peptide-drug conjugates (PDCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor aqueous solubility in my peptide-drug conjugate?
A1: The poor aqueous solubility of a peptide-drug conjugate (PDC) is often a multifactorial issue stemming from the physicochemical properties of its three main components: the peptide, the linker, and the conjugated drug (payload).[1][2]
-
Hydrophobic Peptide Sequence: Peptides with a high percentage of hydrophobic amino acid residues (e.g., Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan) inherently exhibit low water solubility.[3][4]
-
Hydrophobic Drug Payload: Many potent cytotoxic drugs used in PDCs are highly hydrophobic, which significantly contributes to the low solubility of the final conjugate.[5]
-
Hydrophobic Linker: The linker connecting the peptide and the drug can also be hydrophobic, further reducing the overall aqueous solubility of the PDC.[6]
-
Aggregation: Hydrophobic interactions between PDC molecules can lead to self-aggregation and precipitation, especially at higher concentrations.[3]
-
pH and Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero. If the buffer pH is close to the pI of the PDC, its solubility will be minimal.[3]
Q2: My PDC precipitates out of solution upon formulation. What initial troubleshooting steps should I take?
A2: When your PDC precipitates, a systematic approach to troubleshooting is crucial. Start with simple adjustments before moving to more complex modifications.
-
Solubility Test: Always begin by testing the solubility of a small aliquot of your lyophilized PDC in the desired aqueous buffer.[7]
-
pH Adjustment: Determine the theoretical isoelectric point (pI) of your peptide. Adjust the pH of your buffer to be at least 1-2 units away from the pI to increase the net charge and improve solubility.[3] For acidic peptides (pI < 7), try a basic buffer (pH > pI). For basic peptides (pI > 7), an acidic buffer (pH < pI) may be effective.
-
Use of Co-solvents: For highly hydrophobic PDCs, consider dissolving the conjugate in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before slowly adding it to your aqueous buffer with gentle stirring.[3][4] Be mindful that high concentrations of organic solvents can be incompatible with downstream biological assays.[4]
-
Sonication: Gentle sonication in a water bath can help to break up aggregates and facilitate dissolution.[7]
Below is a troubleshooting workflow for initial solubility testing:
Q3: How can I modify the peptide sequence to improve the solubility of my PDC?
A3: Modifying the peptide sequence is a powerful strategy to enhance the intrinsic solubility of the PDC.[4]
-
Incorporate Charged Amino Acids: Increasing the number of charged (hydrophilic) amino acids, such as Lysine (K), Arginine (R), Aspartic Acid (D), or Glutamic Acid (E), can significantly improve aqueous solubility.[4][8]
-
Substitute Hydrophobic Residues: Strategically replace hydrophobic amino acids with polar or charged ones, provided these changes do not negatively impact the peptide's binding affinity to its target.
-
N- or C-terminal Modifications: Adding a stretch of charged amino acids (e.g., a poly-lysine or poly-glutamic acid tail) to the N- or C-terminus can act as a solubility-enhancing tag.
Q4: What role do linkers play in PDC solubility, and what are my options for improvement?
A4: The linker is a critical component that can be engineered to improve the overall solubility of the PDC.[6] Hydrophilic linkers can counteract the hydrophobicity of the drug payload and peptide.[5]
-
Polyethylene (B3416737) Glycol (PEG) Linkers: PEGylation, the attachment of polyethylene glycol chains, is a widely used and effective method to increase the hydrophilicity and solubility of PDCs.[6][9] PEG linkers of varying lengths can be incorporated.
-
Charged or Polar Linkers: Designing linkers that contain charged moieties (e.g., sulfonates) or polar functional groups can enhance aqueous solubility.[5]
-
Peptide-based Linkers: Incorporating short, hydrophilic peptide sequences within the linker itself can also improve solubility.
Troubleshooting Guides
Problem 1: PDC is soluble in organic solvents but precipitates when added to aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Rapid Solvent Exchange: Adding the PDC solution in organic solvent too quickly to the aqueous buffer can cause localized high concentrations and immediate precipitation. | 1. Dissolve the PDC in a minimal amount of the organic solvent (e.g., DMSO).2. Slowly add the PDC solution dropwise to the vigorously stirring aqueous buffer.[7] |
| Buffer Incompatibility: The pH or salt concentration of the aqueous buffer may not be optimal for your specific PDC. | 1. Ensure the buffer pH is at least 1-2 units away from the PDC's isoelectric point (pI).2. Test a range of buffer systems (e.g., phosphate (B84403), citrate, acetate) and salt concentrations. |
| High Final Concentration: The target final concentration of the PDC in the aqueous buffer may be above its solubility limit. | 1. Attempt to prepare a more dilute solution.2. If a high concentration is required, consider formulation with solubility-enhancing excipients. |
Problem 2: Low yield of purified PDC due to aggregation and loss during purification.
| Potential Cause | Troubleshooting Step |
| Aggregation During Conjugation: The conjugation reaction conditions (e.g., pH, temperature, concentration) may be promoting aggregation. | 1. Optimize the pH of the conjugation reaction to maintain a high net charge on the peptide.2. Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration.3. Work at lower concentrations of reactants if possible. |
| Precipitation on Purification Column: The PDC may be precipitating on the chromatography column due to the mobile phase composition. | 1. Add a small percentage of an organic solvent (e.g., acetonitrile, isopropanol) to the mobile phase to improve solubility.2. Adjust the pH of the mobile phase.3. Consider using a different type of chromatography resin that is more compatible with your PDC. |
| Aggregation During Lyophilization and Reconstitution: The lyophilization and subsequent reconstitution process can induce aggregation. | 1. Include a cryoprotectant/lyoprotectant (e.g., trehalose, sucrose) in the buffer before lyophilization.2. Follow a systematic reconstitution protocol, starting with a small amount of solvent and gradually adding more with gentle mixing. |
Data Presentation: Enhancing PDC Solubility
The following tables provide representative data on the impact of different strategies on PDC solubility.
Table 1: Effect of PEGylation on the Aqueous Solubility of a Model PDC
| Conjugate | Linker | Molecular Weight (Da) | Aqueous Solubility (mg/mL) at pH 7.4 |
| PDC-1 | Non-PEGylated | ~3,500 | 0.1 |
| PDC-1-PEG4 | Linear PEG4 | ~3,700 | 0.8 |
| PDC-1-PEG12 | Linear PEG12 | ~4,000 | 2.5 |
| PDC-1-PEG24 | Linear PEG24 | ~4,600 | > 5.0 |
This table illustrates the general trend that increasing the length of the PEG linker significantly improves the aqueous solubility of the PDC.
Table 2: Influence of Buffer pH on the Solubility of a Basic Peptide Conjugate (pI ≈ 9.0)
| Buffer pH | Net Charge of Peptide | Solubility (µg/mL) |
| 5.0 | Highly Positive | 850 |
| 7.0 | Positive | 500 |
| 9.0 | Near Zero | < 50 |
| 11.0 | Negative | 600 |
This table demonstrates that the solubility of a PDC is lowest near its isoelectric point and increases as the pH is moved away from the pI.
Experimental Protocols
Protocol 1: General Procedure for Site-Specific PEGylation of a Cysteine-Containing Peptide
This protocol describes a common method for PEGylating a peptide at a specific cysteine residue using a maleimide-activated PEG reagent.
Methodology:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in a degassed reaction buffer (e.g., phosphate buffer, pH 6.5-7.5) to a concentration of 1-5 mg/mL. If the peptide may have formed disulfide-linked dimers, add a 2-3 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) and incubate for 30 minutes at room temperature.
-
PEG Reagent Preparation: Immediately before use, dissolve the maleimide-activated PEG reagent in the reaction buffer to a concentration of 10-20 mM.
-
Conjugation Reaction: Add the PEG-maleimide solution to the peptide solution at a 1.5 to 5-fold molar excess. The optimal ratio should be determined empirically.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. Monitor the reaction progress by RP-HPLC.
-
Quenching: Quench any unreacted PEG-maleimide by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol, in slight excess.
-
Purification: Purify the PEGylated peptide-drug conjugate using reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC) to remove unreacted peptide, excess PEG reagent, and byproducts.
-
Characterization: Confirm the identity and purity of the final PEGylated PDC by mass spectrometry (to verify the addition of the PEG moiety) and analytical RP-HPLC.
Protocol 2: Turbidimetric Assay for Determining PDC Solubility
This protocol provides a high-throughput method to estimate the kinetic aqueous solubility of a PDC.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the PDC in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the PDC stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution to a corresponding well of a clear 96-well plate. Then, add a larger volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final test concentrations and a low final percentage of DMSO (typically 1-2%).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) to allow for precipitation to reach equilibrium.
-
Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb, typically around 600-700 nm, using a plate reader. Increased absorbance indicates light scattering due to precipitated material.
-
Data Analysis: Plot the absorbance versus the PDC concentration. The solubility limit is estimated as the concentration at which the absorbance begins to significantly increase above the baseline of the soluble samples.
References
- 1. mdpi.com [mdpi.com]
- 2. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. An Alternative Solution for Peptide Drug Development, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide–drug conjugates (PDCs): a novel trend of research and development on targeted therapy, hype or hope? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Plasmacytoid Dendritic Cell (PDC) Assays
Welcome to the technical support center for in vitro assays involving Plasmacytoid Dendritic Cells (PDCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: My PDC identification by flow cytometry is inconsistent. What are the common pitfalls?
A1: Inconsistent PDC identification is a frequent issue due to the dynamic expression of surface markers. Key markers like BDCA-2 (CD303) can be downregulated upon activation, while BDCA-4 (CD304) may be upregulated on other cell types, such as monocytes, after prolonged stimulation with TLR ligands.[1][2]
Troubleshooting Steps:
-
Use a multi-marker panel: Do not rely solely on a single marker. A combination of positive markers (e.g., CD123, HLA-DR, BDCA-2, BDCA-4) and a lineage cocktail (e.g., CD3, CD14, CD19, CD20, CD56) to exclude other cell types is recommended for accurate identification.[3][4]
-
Titrate antibodies: Ensure optimal antibody concentrations to maximize signal-to-noise ratio.[5]
-
Include viability dye: Exclude dead cells, as they can non-specifically bind antibodies and lead to false positives.[4]
-
Minimize time between isolation and staining: Delays in processing can affect marker expression and cell viability.[6]
-
Consider stimulation time: Be aware that prolonged activation (12-24 hours) can significantly alter marker expression, particularly increasing BDCA-4 on non-PDC populations like CD14+ monocytes.[1][2]
Q2: I'm observing high variability in my IFN-α ELISA results from stimulated PDCs. What could be the cause?
A2: High variability in cytokine secretion assays like IFN-α ELISA is a common challenge. This can stem from multiple factors ranging from cell handling to the assay procedure itself.
Troubleshooting Steps:
-
Ensure consistent cell culture conditions: Use the same media, supplements (e.g., serum), and cell seeding densities across experiments.[7][8] Inconsistent conditions can lead to variable assay performance.[7]
-
Optimize stimulation time: The kinetics of IFN-α production can vary depending on the stimulus. A time-course experiment (e.g., 6, 12, 24 hours) can help determine the optimal endpoint.[2]
-
Check for reagent issues: Ensure the ELISA kit components are stored correctly and have not expired.[9][10] Prepare fresh reagents and buffers for each experiment.[9]
-
Review ELISA protocol: Pay close attention to incubation times and temperatures, washing steps, and proper plate handling to minimize technical variability.[10] Insufficient washing can lead to high background.[10][11]
-
Standard curve issues: An inaccurate standard curve is a major source of error. Ensure proper reconstitution and dilution of the standard.[9]
Q3: My PDCs show poor viability in culture. How can I improve this?
A3: PDCs are known to be sensitive and can have poor viability in vitro, especially during long-term culture.
Troubleshooting Steps:
-
Optimize culture medium: While standard RPMI with 10% FBS is common, some studies suggest that specialized DC media or the addition of autologous plasma can improve viability and function.[8][12]
-
Handle cells gently: Minimize harsh pipetting and centrifugation steps during isolation and culture setup.
-
Add survival factors: The addition of growth factors like Flt3-L can promote PDC viability in culture.[13]
-
Monitor for apoptosis: The rate of apoptosis in dendritic cell cultures can increase significantly over a week.[14] Consider shorter culture periods if possible.
Troubleshooting Guides
Guide 1: Inconsistent Flow Cytometry Staining for PDC Activation Markers
This guide addresses issues with measuring the upregulation of activation markers (e.g., CD80, CD86, HLA-DR) on PDCs following stimulation.
| Problem | Potential Cause | Recommended Solution | Reference |
| Weak or No Signal | Insufficient antibody concentration. | Titrate antibodies to determine the optimal staining concentration. | [5] |
| Low antigen expression. | Confirm expected expression levels from literature. Use a brighter fluorochrome for weakly expressed antigens. | [5][15] | |
| Reagent degradation. | Ensure proper storage of antibodies and check expiration dates. Avoid freezing phycoerythrin (PE) or allophycocyanin (APC)-based fluorochromes. | [5][15][16] | |
| Incorrect instrument settings. | Ensure correct laser and filter setup for the fluorochromes being used. | [16] | |
| High Background | Non-specific antibody binding. | Use an Fc block prior to staining to prevent binding to Fc receptors. | [4][5] |
| Dead cells in the sample. | Include a viability dye to exclude dead cells from the analysis. | [4] | |
| Insufficient washing. | Ensure adequate washing steps after antibody incubation to remove unbound antibodies. | [5] | |
| Antibody concentration too high. | Titrate antibodies to a lower concentration to reduce non-specific binding. | [5] | |
| Poor Resolution | Inadequate compensation. | Perform single-color compensation controls for each fluorochrome in your panel. | [4] |
| Autofluorescence. | Include an unstained control to assess the level of autofluorescence. | [5] |
Guide 2: Inconsistent IFN-α Secretion Detected by ELISA
This guide focuses on troubleshooting issues related to the quantification of IFN-α in PDC culture supernatants.
| Problem | Potential Cause | Recommended Solution | Reference |
| Poor Standard Curve | Incorrect standard reconstitution or dilution. | Carefully follow the manufacturer's protocol for preparing the standard curve. Prepare fresh dilutions for each assay. | [9] |
| Pipetting errors. | Use calibrated pipettes and ensure proper pipetting technique. | [9] | |
| Degraded standard. | Aliquot and store the reconstituted standard at the recommended temperature. Avoid repeated freeze-thaw cycles. | [9] | |
| Weak or No Signal | Reagents added in the wrong order. | Double-check the ELISA protocol to ensure the correct sequence of reagent addition. | |
| Inactive enzyme conjugate or substrate. | Verify the activity of the HRP conjugate and substrate. Ensure the substrate is protected from light. | ||
| Insufficient incubation time. | Optimize incubation times for sample, detection antibody, and substrate steps. | ||
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. | [10][11] |
| High concentration of detection antibody or enzyme conjugate. | Titrate the detection antibody and streptavidin-HRP to optimal concentrations. | ||
| Contaminated reagents or buffers. | Prepare fresh buffers for each assay and ensure reagents are not contaminated. | [9] | |
| High Inter-Assay Variability | Inconsistent incubation conditions. | Use a plate sealer during incubations to prevent evaporation and ensure uniform temperature across the plate. | [9] |
| Different reagent lots. | If possible, use reagents from the same lot for an entire study. | ||
| Donor-to-donor variability. | Acknowledge the inherent biological variability between donors in dendritic cell assays. | [17] |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of PDC Activation
This protocol outlines the steps for staining human PDCs from peripheral blood mononuclear cells (PBMCs) to assess their activation status.
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[2]
-
Cell Counting and Resuspension: Count the cells and adjust the concentration to 1 x 10^7 cells/mL in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Fc Receptor Blocking: Add Fc block to 1 x 10^6 cells in 100 µL of FACS buffer and incubate for 10 minutes on ice.[4]
-
Surface Staining: Add the antibody cocktail (containing titrated amounts of antibodies against lineage markers, PDC markers like CD123 and BDCA-2, and activation markers like CD86 and HLA-DR) to the cells.
-
Incubation: Incubate for 30 minutes on ice in the dark.[4]
-
Washing: Wash the cells twice with 1 mL of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C.[4]
-
Viability Staining: Resuspend the cells in a viability dye solution according to the manufacturer's instructions.
-
Fixation (Optional): If not acquiring immediately, resuspend the cell pellet in a suitable fixation buffer.
-
Data Acquisition: Acquire the samples on a flow cytometer, ensuring a sufficient number of events are collected for the rare PDC population.
Protocol 2: PDC Stimulation and IFN-α ELISA
This protocol describes the stimulation of PDCs and subsequent measurement of IFN-α in the supernatant.
-
PDC Isolation (Optional but Recommended): Isolate PDCs from PBMCs using magnetic-activated cell sorting (MACS) for higher purity.[4]
-
Cell Seeding: Seed the isolated PDCs or total PBMCs at an appropriate density (e.g., 1 x 10^5 PDCs per well) in a 96-well round-bottom plate in complete RPMI medium.
-
Stimulation: Add the desired stimulus (e.g., CpG-A, CpG-B, Imiquimod) at a pre-determined optimal concentration.[1] Include an unstimulated control.
-
Incubation: Incubate the plate for an optimized duration (e.g., 24 hours) at 37°C in a 5% CO2 incubator.[1]
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant. Store at -80°C until analysis.
-
IFN-α ELISA: Perform the ELISA according to the manufacturer's instructions.[10][11]
-
Add standards and samples to the pre-coated plate.
-
Incubate and wash.
-
Add biotinylated detection antibody.
-
Incubate and wash.
-
Add streptavidin-HRP.
-
Incubate and wash.
-
Add TMB substrate and incubate in the dark.
-
Add stop solution and read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of IFN-α in the samples by interpolating from the standard curve.
Visualizations
Caption: Workflow for PDC activation and analysis.
Caption: TLR9 signaling pathway in PDCs.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Flow Cytometric Challenges in Plasmacytoid Dendritic Cell (pDC) Identification: Limitation of BDCA-4 (CD304)-Based Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Human Conventional and Plasmacytoid Dendritic Cells Differ in Their Ability to Respond to Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotypic and functional study of human plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. A simple, robust flow cytometry-based whole blood assay for investigating sex differential interferon alpha production by plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Optimizing parameters for clinical-scale production of high IL-12 secreting dendritic cells pulsed with oxidized whole tumor cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mabtech.com [mabtech.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. file.elabscience.com [file.elabscience.com]
- 12. Optimized culture conditions for the generation of dendritic cells from peripheral blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plasmacytoid dendritic cell dichotomy: identification of interferon-α producing cells as a phenotypically and functionally distinct subset - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Flow cytometry troubleshooting [assay-protocol.com]
- 17. Frontiers | Evaluation of in vitro Assays to Assess the Modulation of Dendritic Cells Functions by Therapeutic Antibodies and Aggregates [frontiersin.org]
Technical Support Center: Enhancing the In Vivo Efficacy of GGGDTDTC-Mc-vc-PAB-MMAE
Disclaimer: The following guidance is based on established principles for the optimization of peptide-drug conjugates (PDCs) utilizing the Mc-vc-PAB-MMAE linker-payload system. The specific targeting peptide, GGGDTDTC, appears to be a novel or proprietary sequence, as no public information on its specific target was found. Researchers must consider the expression pattern and binding affinity of this peptide to its target as a critical variable in interpreting these recommendations and designing their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with peptide-drug conjugates like GGGDTDTC-Mc-vc-PAB-MMAE, offering potential causes and solutions in a question-and-answer format.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| EFF-01 | Why is my PDC showing lower than expected efficacy in our xenograft model? | 1. Suboptimal Dosing Regimen: The dose or frequency may be insufficient to achieve a therapeutic concentration at the tumor site.[1][2][3][4] 2. Poor Tumor Penetration: The PDC may not be effectively reaching all cancer cells within the tumor mass.[5][6][7] 3. Low Target Expression: The target of the GGGDTDTC peptide may be expressed at low levels or heterogeneously in the chosen tumor model. 4. Drug Resistance: Tumor cells may have intrinsic or acquired resistance to MMAE.[8][9][10] 5. Instability of the Conjugate: The PDC may be clearing from circulation too rapidly. | 1. Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal efficacious dose. Consider fractionated dosing schedules.[2] 2. Enhance Penetration: Co-administer with a naked peptide (GGGDTDTC) to saturate peripheral binding sites.[6] Explore combination with agents that modify the tumor microenvironment. 3. Model Selection: Screen various cell lines or patient-derived xenograft (PDX) models for high and uniform target expression. 4. Combination Therapy: Combine with agents that have a different mechanism of action, such as immune checkpoint inhibitors or small molecule inhibitors targeting resistance pathways.[11][12][13] 5. Pharmacokinetic Analysis: Perform a pharmacokinetic (PK) study to assess the in vivo stability and clearance rate of the PDC. |
| TOX-01 | We are observing unexpected toxicity (e.g., severe weight loss, neutropenia) at doses where we don't see significant efficacy. | 1. On-Target, Off-Tumor Toxicity: The target of GGGDTDTC may be expressed on normal tissues. 2. Premature Payload Release: The vc-PAB linker may be cleaved prematurely in circulation, releasing toxic MMAE systemically.[14] 3. High Drug-to-Antibody Ratio (DAR) leading to faster clearance and toxicity. [15] | 1. Target Expression Profiling: Perform immunohistochemistry (IHC) or other methods to assess target expression in a panel of normal tissues from the animal model species. 2. Linker Stability Assessment: Measure free MMAE levels in plasma over time. If high, consider re-evaluating the linker chemistry. 3. DAR Optimization: If possible, test conjugates with a lower DAR, which may have a better safety profile.[2][15] |
| PK-01 | The pharmacokinetic profile of our PDC shows very rapid clearance. | 1. High Lipophilicity: The overall molecule may be too lipophilic, leading to rapid uptake by the reticuloendothelial system (RES). 2. Immunogenicity: The peptide or conjugate could be eliciting an immune response. 3. High DAR: Higher DAR ADCs can have faster clearance.[15] | 1. Formulation Optimization: Explore different formulation strategies to improve solubility and stability. 2. Immunogenicity Assessment: Test for the presence of anti-drug antibodies (ADAs). 3. DAR Evaluation: Compare the PK of conjugates with different DARs. |
| RES-01 | Initial tumor response is good, but tumors eventually regrow (acquired resistance). | 1. Downregulation of Target: Tumor cells may downregulate the expression of the target for the GGGDTDTC peptide. 2. Upregulation of Drug Efflux Pumps: Increased expression of transporters like P-glycoprotein (MDR1) can pump MMAE out of the cell.[9] 3. Alterations in Apoptotic Pathways: Mutations or changes in proteins involved in apoptosis can confer resistance to MMAE's cytotoxic effects.[10] | 1. Post-Treatment Analysis: Analyze tissue from relapsed tumors for target expression levels. 2. Combination with Efflux Pump Inhibitors: Consider co-administration with inhibitors of relevant efflux pumps. 3. Synergistic Combinations: Combine with agents that can overcome resistance, such as BH3 mimetics or other pro-apoptotic drugs.[11][13] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for the Mc-vc-PAB-MMAE component?
The Mc-vc-PAB-MMAE is a well-characterized linker-payload system designed for targeted cancer therapy.[16][17]
-
Mc (Maleimidocaproyl): This serves as a stable linker that attaches to a cysteine residue on the targeting peptide (GGGDTDTC).[16]
-
vc (Valine-Citrulline): This dipeptide is specifically designed to be cleaved by cathepsin B, a protease that is highly active inside the lysosomes of tumor cells.[17] This ensures that the payload is released primarily within the target cells.
-
PAB (p-aminobenzyloxycarbonyl): This is a self-immolative spacer that, once the vc linker is cleaved, rapidly decomposes to release the active drug.[16]
-
MMAE (Monomethyl Auristatin E): This is a potent anti-mitotic agent. Once released inside the cancer cell, it binds to tubulin and inhibits the polymerization of microtubules, which are essential for forming the mitotic spindle during cell division.[8] This leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).[8]
2. How do I select the best in vivo model for my efficacy studies?
The choice of the in vivo model is critical for obtaining meaningful results.
-
Cell Line-Derived Xenografts (CDX): These are the most common models, created by subcutaneously injecting human cancer cell lines into immunocompromised mice.
-
Pros: Relatively inexpensive, rapid tumor growth, and reproducible.
-
Cons: May not fully recapitulate the heterogeneity of human tumors.
-
Recommendation: Screen multiple cell lines to find one with high and stable expression of the target for GGGDTDTC.
-
-
Patient-Derived Xenografts (PDX): These models are established by implanting tumor fragments from a patient directly into immunocompromised mice.
-
Pros: Better preserve the original tumor's architecture, heterogeneity, and molecular signature.
-
Cons: More expensive, slower tumor growth, and higher variability.
-
Recommendation: Ideal for later-stage preclinical studies to assess efficacy in a more clinically relevant setting.
-
-
Orthotopic Models: In these models, tumor cells are implanted into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad).
-
Pros: More accurately mimics the tumor microenvironment and metastatic progression.
-
Cons: Technically more challenging and tumor growth can be more difficult to monitor.
-
3. What are the key parameters to measure in an in vivo efficacy study?
-
Tumor Growth Inhibition (TGI): This is the primary endpoint, typically measured by caliper measurements of tumor volume over time. The percentage of TGI is calculated to quantify the anti-tumor effect.
-
Body Weight: Monitored regularly as a key indicator of systemic toxicity. Significant weight loss may necessitate dose reduction or cessation of treatment.
-
Survival Analysis: In some studies, the effect of the treatment on the overall survival of the animals is a critical endpoint, often visualized with Kaplan-Meier curves.
-
Pharmacokinetics (PK): Measurement of the PDC concentration in the blood over time to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Pharmacodynamics (PD): Measurement of the biological effect of the PDC on the tumor tissue, such as target engagement, downstream signaling pathway modulation, or induction of apoptosis markers (e.g., cleaved caspase-3).
4. What are some promising combination strategies to enhance the efficacy of a PDC like this?
Combining your PDC with other agents can lead to synergistic effects and overcome resistance.[11][12][13]
-
Immunotherapy: Combining with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) can be effective. The cell death induced by the PDC can release tumor antigens, priming an immune response that is then unleashed by the checkpoint inhibitor.[11]
-
Targeted Therapies: Co-administration with small molecule inhibitors (e.g., tyrosine kinase inhibitors) can block parallel survival pathways that might otherwise compensate for the PDC's cytotoxic effect.[11]
-
Chemotherapy: Combining with traditional chemotherapeutic agents that have non-overlapping toxicities can provide a multi-pronged attack on the tumor.[11]
-
Anti-angiogenic Agents: These drugs can normalize the tumor vasculature, potentially improving the delivery and penetration of the PDC into the tumor.[11]
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Subcutaneous Xenograft Model
Objective: To evaluate the anti-tumor activity of this compound in a subcutaneous tumor model.
Materials:
-
6-8 week old immunocompromised mice (e.g., Athymic Nude or NOD-SCID).
-
Tumor cells with confirmed high expression of the GGGDTDTC target.
-
This compound, vehicle control, and any other control articles.
-
Sterile PBS and Matrigel (optional).
-
Calipers for tumor measurement.
Methodology:
-
Cell Preparation: Culture tumor cells to ~80% confluency. Harvest, wash, and resuspend cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1-10 million cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using calipers. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, PDC at low, mid, and high doses). Ensure the average tumor volume is similar across all groups.
-
Dosing: Administer the PDC and controls via the specified route (e.g., intravenous injection) according to the predetermined schedule (e.g., once weekly for 3 weeks).
-
Data Collection: Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
Endpoint: The study can be terminated when tumors in the vehicle group reach a predetermined size, or at a set time point. Euthanize animals and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).
Protocol 2: Pharmacokinetic (PK) Study
Objective: To determine the plasma concentration-time profile of the PDC.
Materials:
-
Mice (strain as per efficacy study).
-
This compound.
-
Anticoagulant (e.g., EDTA).
-
Analytical method for quantifying the PDC in plasma (e.g., ELISA or LC-MS/MS).
Methodology:
-
Dosing: Administer a single dose of the PDC to a cohort of mice.
-
Blood Sampling: At predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, 1 week), collect blood samples from a small number of mice per time point (serial or terminal bleeds) into tubes containing anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated analytical method to determine the concentration of the PDC.
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).
Visualizations
Mechanism of Action
Caption: Mechanism of action for this compound.
Experimental Workflow for In Vivo Efficacy
Caption: A generalized workflow for an in vivo efficacy study.
Troubleshooting Decision Tree for Low Efficacy
Caption: A decision tree for troubleshooting suboptimal in vivo efficacy.
References
- 1. habcentral.habcommunity.com [habcentral.habcommunity.com]
- 2. Peptide-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide–drug conjugates (PDCs): a novel trend of research and development on targeted therapy, hype or hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide-drug conjugates in tumor therapy: Current advances and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and function of RGD peptides derived from disintegrin proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in peptide-based drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and functional characterization of vitronectin-derived RGD-containing peptides from human hemofiltrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improving Stability & Efficacy of PDCs - Creative Peptides [creative-peptides.com]
- 10. Unlocking the potential of protein-derived peptides to target G-quadruplex DNA: from recognition to anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RGD Peptide Cell-Surface Display Enhances the Targeting and Therapeutic Efficacy of Attenuated Salmonella-mediated Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The discovery and maturation of peptide biologics targeting the small G-protein Cdc42: A bioblockade for Ras-driven signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of preproglucagon peptides in regulating β-cell morphology and responses to streptozotocin-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Harnessing peptide conjugates strategies for cancer immunotherapy and infectious disease [insights.bio]
- 16. mdpi.com [mdpi.com]
- 17. Peptide–Drug Conjugates as Effective Prodrug Strategies for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Premature Cleavage of vc-PAB Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to the premature cleavage of valine-citrulline-p-aminobenzylcarbamate (vc-PAB) linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism of the vc-PAB linker?
A1: The vc-PAB linker is a cathepsin B-cleavable linker.[1] The intended mechanism involves the internalization of the ADC into the target tumor cell via endocytosis.[2] Once inside the lysosome of the cancer cell, the dipeptide (valine-citrulline) is recognized and cleaved by the lysosomal protease, cathepsin B, which is often overexpressed in tumor cells.[1][3] This cleavage initiates a self-immolative cascade of the PAB spacer, leading to the release of the cytotoxic payload within the target cell.[4]
Q2: What are the primary causes of premature cleavage of the vc-PAB linker?
A2: Premature cleavage of the vc-PAB linker, leading to off-target toxicity, is primarily caused by:
-
Susceptibility to rodent carboxylesterases: In preclinical mouse models, the vc-PAB linker is known to be susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), an enzyme present in rodent plasma but not in human plasma.[5][6] This leads to premature payload release in the systemic circulation.
-
Cleavage by human neutrophil elastase: In humans, the vc-PAB linker can be prematurely cleaved by human neutrophil elastase, which can lead to off-target toxicities such as neutropenia.[5]
-
Hydrophobicity: The hydrophobic nature of the vc-PAB linker, especially when combined with a hydrophobic payload like monomethyl auristatin E (MMAE), can lead to ADC aggregation.[7] This aggregation can result in faster clearance from circulation and potentially increased off-target uptake.
Q3: How does the drug-to-antibody ratio (DAR) affect vc-PAB linker stability?
A3: A higher drug-to-antibody ratio (DAR) can increase the overall hydrophobicity of the ADC, which can lead to a higher propensity for aggregation.[8] Aggregated ADCs can be cleared more rapidly from circulation, and their altered pharmacokinetic properties may contribute to off-target toxicities. Therefore, optimizing the DAR is a critical step in developing a stable and effective ADC.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving issues related to premature vc-PAB linker cleavage.
Issue 1: High levels of free payload detected in in vitro plasma stability assays, particularly in mouse plasma.
-
Possible Cause: Cleavage by mouse carboxylesterase 1c (Ces1c).[5][6]
-
Troubleshooting Steps:
-
Confirm Species-Specific Instability: Conduct parallel in vitro plasma stability assays using plasma from different species (e.g., human, monkey, rat, and mouse). A significantly higher rate of payload release in mouse plasma is a strong indicator of Ces1c-mediated cleavage.[9][10]
-
Linker Modification: Consider modifying the linker to be more resistant to Ces1c. Introducing a hydrophilic group, such as glutamic acid to create a Glu-Val-Cit (EVCit) linker, has been shown to increase stability in mouse plasma while maintaining susceptibility to cathepsin B cleavage.[5]
-
Utilize Ces1c Knockout Mice: For in vivo studies, consider using Ces1c knockout mice to confirm that premature cleavage is mediated by this enzyme.
-
Issue 2: Observation of ADC aggregation and rapid clearance in pharmacokinetic studies.
-
Possible Cause: High hydrophobicity of the ADC, potentially exacerbated by a high DAR.[7]
-
Troubleshooting Steps:
-
Assess Aggregation: Use Size-Exclusion Chromatography (SEC) to quantify the level of aggregation in your ADC preparation.[11][12]
-
Optimize DAR: If the DAR is high, consider reducing it to decrease the overall hydrophobicity of the ADC.
-
Modify Linker/Payload: Explore the use of more hydrophilic linkers or payloads to improve the solubility and stability of the ADC.
-
Formulation Optimization: Investigate different formulation conditions (e.g., pH, excipients) to minimize aggregation.
-
Issue 3: Unexpected off-target toxicity observed in cell-based assays or in vivo models.
-
Possible Cause: Premature release of the cytotoxic payload due to linker instability.[13]
-
Troubleshooting Steps:
-
In Vitro Cytotoxicity Assay: Perform a cell-based cytotoxicity assay on both antigen-positive and antigen-negative cell lines.[4][14] Significant toxicity in antigen-negative cells suggests off-target effects due to free payload.
-
Investigate Linker Stability: Conduct in vitro plasma stability assays to determine the rate of payload release.
-
Analyze Free Payload in Vivo: Measure the concentration of free payload in plasma samples from in vivo studies using techniques like LC-MS.[13]
-
Data Presentation
Table 1: Comparative Stability of vc-PAB Linker in Different Plasma
| Plasma Source | Relative Stability | Key Enzyme Involved | Reference |
| Human | High | - | [3][10] |
| Cynomolgus Monkey | High | - | [10] |
| Rat | Moderate | Carboxylesterases | [6] |
| Mouse | Low | Carboxylesterase 1c (Ces1c) | [5][6][9] |
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma from different species.
Methodology:
-
Prepare ADC stock solutions in an appropriate buffer (e.g., PBS).
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma (human, monkey, rat, mouse) at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours), collect aliquots of the plasma samples.
-
To analyze the remaining intact ADC, the samples can be analyzed by methods such as Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the drug-to-antibody ratio (DAR).
-
To quantify the released payload, precipitate the plasma proteins (e.g., with acetonitrile), centrifuge, and analyze the supernatant by LC-MS/MS.
-
Calculate the percentage of intact ADC remaining or the concentration of released payload over time to determine the stability profile.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Objective: To determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of the ADC.
Methodology:
-
Column: Use a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: A high salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7).
-
Mobile Phase B: A low salt buffer (e.g., 20 mM sodium phosphate, pH 7).
-
Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Detection: Monitor the elution profile at 280 nm (for the antibody) and at a wavelength specific to the payload.
-
Data Analysis: The different DAR species will elute at different retention times, with higher DAR species being more hydrophobic and eluting later. The average DAR can be calculated based on the peak areas of the different species.
Size-Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the amount of high molecular weight species (aggregates) in an ADC sample.[11][12]
Methodology:
-
Column: Use an SEC column suitable for protein separations (e.g., Agilent AdvanceBio SEC 300Å).[11]
-
Mobile Phase: An aqueous buffer such as phosphate-buffered saline (PBS).
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: Monitor the elution at 280 nm.
-
Data Analysis: Aggregates will elute earlier than the monomeric ADC. The percentage of aggregation is calculated by dividing the peak area of the aggregates by the total peak area of all species.
Cell-Based Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the on-target and off-target cytotoxicity of an ADC.[4][14]
Methodology:
-
Seed both antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, a negative control ADC (with a non-cleavable linker or irrelevant antibody), and the free payload. Include untreated cells as a control.
-
Incubate the plates for a period of 72-120 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., SDS in HCl).
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values.
Mandatory Visualization
Caption: Troubleshooting workflow for premature vc-PAB linker cleavage.
Caption: Intended vs. Premature Cleavage of vc-PAB Linker.
Caption: Conceptual signaling pathway for MMAE off-target toxicity.
References
- 1. criver.com [criver.com]
- 2. stemcell.com [stemcell.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Improving the Pharmacokinetics of Peptide-MMAE Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of peptide-MMAE (monomethyl auristatin E) conjugates. Our goal is to provide practical guidance to enhance the in vivo performance and therapeutic index of your novel drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the pharmacokinetics (PK) of peptide-MMAE conjugates?
A1: The primary PK challenges for peptide-MMAE conjugates include a short circulating half-life, rapid renal clearance, and potential for off-target toxicity.[1][2][3] Peptides are susceptible to enzymatic degradation in plasma and tissues.[1] Their small size often leads to fast elimination through the kidneys.[1][4] Additionally, the hydrophobicity of the MMAE payload can increase non-specific uptake and contribute to off-target toxicities.[5][6]
Q2: What are the most effective strategies to extend the in vivo half-life of a peptide-MMAE conjugate?
A2: Several strategies can effectively extend the half-life of peptide-MMAE conjugates:
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains increases the hydrodynamic size of the conjugate, which can reduce renal clearance.[4][7]
-
Lipidation: Acylation with fatty acids promotes binding to serum albumin, a long-lived plasma protein, thereby extending circulation time.[7][8]
-
Amino Acid Modification: Incorporating non-canonical D-amino acids or N-methylated amino acids can enhance stability against proteolytic degradation.[8][9]
-
Cyclization: Constraining the peptide's structure through cyclization can improve its resistance to proteases.[3][9]
Q3: How does the choice of linker impact the stability and efficacy of a peptide-MMAE conjugate?
A3: The linker is a critical component that significantly influences the conjugate's stability, payload release, and overall therapeutic index.[10][11][12]
-
Cleavable Linkers: These are designed to release the MMAE payload in the target cell environment (e.g., in the presence of lysosomal proteases like cathepsin B).[13][14] A common example is the valine-citrulline (Val-Cit or VC) linker.[13][15] Premature cleavage in circulation can lead to systemic toxicity.[16]
-
Non-Cleavable Linkers: These linkers result in the release of an amino acid-linker-drug complex after lysosomal degradation of the peptide.[12][17] They generally offer greater plasma stability but may result in attenuated potency depending on the final metabolite.[18] The stability of the linker is paramount; insufficient stability can cause premature release of MMAE, leading to off-target toxicities.[16]
Q4: What are the common dose-limiting toxicities (DLTs) associated with MMAE, and how can they be mitigated?
A4: MMAE is a potent microtubule inhibitor, and its dose-limiting toxicities are often related to its effects on rapidly dividing cells.[5] Common DLTs include neutropenia, peripheral neuropathy, and thrombocytopenia.[19] Mitigation strategies include:
-
Optimizing the Drug-to-Peptide Ratio (DPR): A lower DPR can reduce overall toxicity while maintaining efficacy.
-
Enhancing Linker Stability: Using more stable linkers to minimize premature payload release in circulation.[15]
-
Improving Targeting Specificity: Ensuring the peptide has high affinity and specificity for the target receptor to minimize uptake by healthy tissues.[20]
Q5: How does the hydrophobicity of the peptide-MMAE conjugate affect its pharmacokinetic properties?
A5: The hydrophobicity of the conjugate is a critical factor influencing its PK profile. Increased hydrophobicity, often a consequence of conjugating the lipophilic MMAE payload, can lead to several challenges:
-
Increased Aggregation: Hydrophobic patches on the conjugate surface can promote intermolecular interactions, leading to aggregation.[6]
-
Faster Clearance: Highly hydrophobic conjugates may be rapidly cleared by the liver and reticuloendothelial system (RES).[5]
-
Non-Specific Uptake: Increased hydrophobicity can enhance non-specific binding to cells and plasma proteins, contributing to off-target effects.[5] Strategies to mitigate these effects include incorporating hydrophilic linkers (e.g., with PEG moieties) or modifying the peptide sequence to increase its overall hydrophilicity.[11][13]
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of peptide-MMAE conjugates.
Problem 1: Conjugate exhibits high in vitro potency but poor in vivo efficacy.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid in vivo clearance | 1. Conduct a pilot pharmacokinetic study in rodents to determine the conjugate's half-life. 2. Analyze plasma samples at multiple time points to assess conjugate stability. | Identification of a short half-life or rapid degradation, guiding the implementation of half-life extension strategies (e.g., PEGylation, lipidation). |
| Poor tumor penetration | 1. Evaluate tumor accumulation using a radiolabeled or fluorescently-labeled version of the conjugate. 2. Perform biodistribution studies to quantify uptake in the tumor versus other organs.[21] | Quantitative data on tumor targeting efficiency, which can inform decisions on peptide sequence optimization or targeting moiety selection. |
| Linker instability in vivo | 1. Perform a plasma stability assay to measure the rate of MMAE release from the conjugate in plasma from different species.[22][23] 2. If the linker is unstable, consider re-evaluating the linker chemistry (e.g., using a more stable peptide sequence or a non-cleavable linker).[15] | A stable conjugate will show minimal release of free MMAE over time in plasma, ensuring the payload is delivered to the target site. |
Problem 2: High levels of off-target toxicity observed in vivo.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Premature payload release | 1. Assess linker stability in plasma from the species used for toxicity studies.[22] 2. Quantify free MMAE levels in plasma after conjugate administration in vivo.[24] | A direct correlation between free MMAE levels and toxicity suggests linker instability is the primary cause. This would necessitate linker re-design. |
| Non-specific uptake | 1. Characterize the hydrophobicity of the conjugate. 2. If highly hydrophobic, introduce hydrophilic modifications to the peptide or linker.[11] | A more hydrophilic conjugate should exhibit reduced non-specific uptake, particularly by the liver, leading to an improved safety profile. |
| On-target, off-tumor toxicity | 1. Evaluate the expression profile of the target receptor in healthy tissues. 2. If the target is expressed on vital organs, consider strategies to increase the therapeutic window, such as optimizing the dose and schedule. | Understanding the target expression pattern helps to predict and manage potential on-target toxicities. |
Problem 3: Peptide-MMAE conjugate shows aggregation upon formulation or during storage.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High hydrophobicity | 1. Add stabilizing excipients to the formulation buffer, such as arginine or polysorbates.[25] 2. Re-engineer the conjugate to include more hydrophilic components. | Improved solubility and reduced aggregation, leading to a more stable and manufacturable product. |
| Unfavorable buffer conditions | 1. Screen different buffer conditions (pH, salt concentration).[6] Aggregation can be more pronounced near the isoelectric point (pI) of the peptide.[6] 2. Conduct the conjugation reaction at a lower temperature.[25] | Identification of optimal buffer conditions that maintain the conjugate's solubility and stability. |
| High protein concentration | 1. Perform conjugation and formulation steps at a lower peptide concentration.[25] | The conjugate remains in solution, indicating the initial concentration was above its solubility limit. |
Quantitative Data Summary
Table 1: Impact of Half-Life Extension Strategies on Peptide Pharmacokinetics
| Modification Strategy | Peptide/Conjugate | Half-Life (t½) | Fold Increase vs. Unmodified | Reference Species |
| Unmodified | Somatostatin | ~2-3 min | - | Human |
| Amino Acid Substitution | Octreotide (Somatostatin analog) | 1.5 hours | ~30x | Human |
| PEGylation | INF-alpha-2b conjugate | ~70 hours | ~330x | Human |
| Lipidation | Liraglutide (GLP-1 analog) | ~13 hours | ~430x vs GLP-1 | Human |
Data compiled from multiple sources to illustrate the general effect of modification strategies.[1][8]
Table 2: Pharmacokinetic Parameters of MMAE and a Peptide-MMAE Conjugate in Mice
| Analyte | t½ (hours) | Volume of Distribution (Vd) | Key Observation |
| Free MMAE | 2.5 | Large | Rapid clearance and extensive tissue distribution.[24] |
| Peptide-MMAE Conjugate | ~48 (2 days) | Smaller | Conjugation significantly prolongs the circulation time of MMAE.[24] |
This table presents a comparative overview based on typical findings.[24]
Experimental Protocols
Protocol 1: Plasma Stability Assay
Objective: To assess the stability of the peptide-MMAE conjugate and the rate of payload release in plasma.
Methodology:
-
Preparation: Thaw plasma (e.g., human, mouse, rat) at 37°C. Centrifuge to remove any precipitates.
-
Incubation: Spike the peptide-MMAE conjugate into the plasma at a final concentration of 1-10 µM. Incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Sample Processing: Immediately stop the reaction by adding 3 volumes of cold acetonitrile (B52724) containing an internal standard to precipitate plasma proteins.
-
Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the concentration of the intact conjugate and released MMAE using LC-MS/MS.[26]
-
Data Interpretation: Plot the percentage of intact conjugate remaining over time to determine its stability.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters (half-life, clearance, volume of distribution) of the peptide-MMAE conjugate.
Methodology:
-
Animal Model: Use healthy rodents (e.g., mice or rats, n=3-5 per time point).
-
Administration: Administer the peptide-MMAE conjugate via intravenous (IV) injection at a predetermined dose.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at specified time points (e.g., 5 min, 30 min, 1, 2, 4, 8, 24, 48 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the intact peptide-MMAE conjugate in the plasma samples using a validated method, such as a ligand-binding assay (ELISA) or LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) to calculate key PK parameters.[27]
Protocol 3: Cathepsin B Cleavage Assay
Objective: To confirm that the MMAE payload can be efficiently released from a cathepsin B-cleavable linker in a lysosomal-like environment.
Methodology:
-
Reaction Buffer: Prepare a reaction buffer appropriate for cathepsin B activity (e.g., sodium acetate (B1210297) buffer, pH 5.5, containing DTT).
-
Enzyme Activation: Activate purified human cathepsin B according to the manufacturer's instructions.
-
Reaction Initiation: Add the peptide-MMAE conjugate (with a Val-Cit linker) to the reaction buffer. Initiate the cleavage reaction by adding the activated cathepsin B.[13]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Analysis: Stop the reaction and analyze the samples by LC-MS/MS to quantify the concentration of released MMAE and remaining intact conjugate.[13]
-
Control: Run a parallel experiment without cathepsin B to confirm that the linker is stable in the buffer alone.[13]
Visualizations
Caption: Workflow for development and optimization of peptide-MMAE conjugates.
Caption: Troubleshooting decision tree for poor in vivo efficacy.
Caption: Mechanisms of on-target efficacy and off-target toxicity.
References
- 1. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Progress and Future Directions with Peptide-Drug Conjugates for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugates for use in peptide therapeutics: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. "Peptide-drug conjugate for Her2-targeted drug delivery" by Yan Wang [scholarlycommons.pacific.edu]
- 18. researchgate.net [researchgate.net]
- 19. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. google.com [google.com]
- 25. benchchem.com [benchchem.com]
- 26. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. prisysbiotech.com [prisysbiotech.com]
Technical Support Center: Optimization of Peptide-Linker Conjugation Chemistry
Welcome to the technical support center for peptide-linker conjugation chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during peptide-linker conjugation, presented in a question-and-answer format.
General Conjugation Issues
Question: My conjugation reaction yield is very low. What are the potential causes and how can I improve it?
Answer: Low conjugation yield is a common problem that can stem from several factors:
-
Inaccessible Reactive Groups: The desired functional groups on your peptide may be sterically hindered or buried within the peptide's three-dimensional structure. To address this, you can try modifying reaction conditions by adding detergents, adjusting salt concentration, or altering the pH to expose these groups, being careful not to denature the peptide.[1]
-
Suboptimal Molar Ratio of Reactants: In bioconjugation, a simple equimolar ratio is often not sufficient. The optimal molar ratio depends on the specific reagents and the desired degree of conjugation. It is often necessary to use an excess of one reactant, typically the linker or labeling molecule, to drive the reaction to completion.[1]
-
Low Reactant Concentration: Biomolecules are often used at low concentrations, which can slow down the reaction rate. If possible, increasing the concentration of the reactants can improve the yield.[1]
-
Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate, which can block reactive sites. Using a more polar solvent mixture, such as adding DMSO, or increasing the reaction temperature may help to disrupt aggregation.[2]
-
Inefficient Purification: The desired conjugate may be lost during the purification step. It's important to optimize your purification technique, such as HPLC or size-exclusion chromatography, to efficiently separate the conjugate from unreacted starting materials.[1]
Question: How do I address peptide solubility issues before and during conjugation?
Answer: Peptide solubility can be a significant challenge. Here are some strategies to address it:
-
Analyze the Peptide Sequence: The amino acid composition is a key determinant of solubility. Peptides with a high proportion of hydrophobic residues will be less soluble in aqueous solutions.[3][4]
-
pH Adjustment: The net charge of a peptide influences its solubility. For acidic peptides (net negative charge), dissolving in a basic buffer can help. For basic peptides (net positive charge), an acidic solution is often effective.[3][4][5][6]
-
Use of Organic Solvents: For very hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724) can be used to initially dissolve the peptide, followed by dilution with the reaction buffer.[3][4] It is crucial to ensure the chosen organic solvent is compatible with your reaction chemistry.
-
Sonication: Gentle sonication can help to break up aggregates and improve the dissolution of the peptide in the chosen solvent.[3]
-
Solubility Testing: Before committing your entire sample, it's wise to test the solubility of a small amount of the peptide in various solvents and pH conditions.[5][6]
Maleimide-Thiol Chemistry
Question: My maleimide (B117702) conjugation efficiency is low. What could be the problem?
Answer: Low efficiency in maleimide-thiol conjugations can be due to several factors:
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which renders it unreactive towards thiols. It is recommended to use freshly prepared maleimide solutions and maintain the reaction pH between 6.5 and 7.5.[1][7]
-
Oxidized Thiols: The target cysteine residues on your peptide may have formed disulfide bonds, which do not react with maleimides. A pre-reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is often necessary.[1]
-
Incorrect pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5. At a lower pH, the reaction rate decreases, while at a higher pH, the risk of maleimide hydrolysis and reaction with amines increases.[1][7]
Question: I'm observing a loss of my conjugated payload in subsequent experiments. Why is this happening?
Answer: This is likely due to the reversibility of the thioether bond formed in the maleimide-thiol reaction, a phenomenon known as a retro-Michael reaction. This can lead to the exchange of the conjugated molecule with other thiols present in the solution, such as glutathione (B108866) in a biological environment.[1][7][8] To mitigate this, you can induce hydrolysis of the thiosuccinimide ring after conjugation by adjusting the pH to 8.5-9.0, which forms a more stable, ring-opened structure.[1][9]
Question: I see an unexpected mass in my N-terminal cysteine peptide conjugate. What could be the cause?
Answer: When conjugating to a peptide with an N-terminal cysteine, the initial conjugate can undergo an intramolecular rearrangement to form a more stable six-membered thiazine (B8601807) ring.[1][7] This rearrangement is pH-dependent, with the rate increasing at a more basic pH.[7]
NHS-Ester Chemistry
Question: What is the optimal pH for NHS-ester conjugation and why is it so critical?
Answer: The optimal pH for the reaction of NHS esters with primary amines (like the N-terminus of a peptide or the side chain of lysine) is between 8.3 and 8.5.[10][11][12][13] At a lower pH, the primary amino groups are protonated and thus are not sufficiently nucleophilic to react with the NHS ester.[10][11][12][13] At a pH higher than 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which reduces the overall yield of the desired conjugate.[10][11][12][13]
Question: My NHS-ester reagent seems to be inactive. What could be the reason?
Answer: NHS esters are sensitive to moisture and can hydrolyze over time, especially when in solution. It is crucial to use anhydrous solvents like DMSO or DMF for stock solutions and to prepare aqueous solutions of the NHS ester immediately before use.[10][13] When using DMF, ensure it is of high quality and free from dimethylamine, which can react with the NHS ester.[10]
Click Chemistry (CuAAC)
Question: I'm concerned about peptide/protein degradation during my copper-catalyzed click chemistry (CuAAC) reaction. How can I prevent this?
Answer: Copper-mediated formation of reactive oxygen species (ROS) can lead to oxidative damage of peptides, particularly residues like methionine, tryptophan, and tyrosine.[8] To minimize this, several strategies can be employed:
-
Use of Ligands: The addition of a copper-chelating ligand can both accelerate the reaction and protect the biomolecule from oxidation.[12][14]
-
Oxygen Exclusion: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to reduce the formation of ROS.
-
Use of Additives: Including additives like aminoguanidine (B1677879) can help to intercept deleterious by-products from the reducing agent (ascorbate) used in the reaction.[15]
Purification and Characterization
Question: What is the best way to purify my peptide-linker conjugate?
Answer: The most common and effective method for purifying peptide conjugates is reversed-phase high-performance liquid chromatography (RP-HPLC).[6][16] This technique separates the conjugate from impurities and unreacted starting materials based on hydrophobicity.[6] Size-exclusion chromatography (SEC) can also be used, particularly for removing aggregates.[14]
Question: How can I confirm that my conjugation reaction was successful?
Answer: Mass spectrometry (MS) is the primary tool for confirming the successful conjugation of a linker to a peptide. By comparing the mass of the starting peptide with the mass of the product, you can verify the addition of the linker. Techniques like LC-MS can also provide information on the purity of the conjugate.[17][18][19]
Data Summary Tables
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Optimal Range/Value | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity while minimizing maleimide hydrolysis and reaction with amines.[1][7] |
| Temperature | 4°C - 25°C | 4°C for sensitive peptides (overnight); room temperature for faster reactions (1-4 hours).[7] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | An excess of maleimide helps to drive the reaction to completion.[7][20] |
| TCEP Molar Excess (for disulfide reduction) | 10-100x | Ensures complete reduction of disulfide bonds to free thiols.[1][7][21] |
Table 2: Recommended Reaction Conditions for NHS-Ester Conjugation
| Parameter | Optimal Range/Value | Notes |
| pH | 8.3 - 8.5 | Ensures the primary amine is deprotonated and nucleophilic while minimizing NHS-ester hydrolysis.[10][11][12][13] |
| Temperature | 4°C - 25°C | Room temperature for 1-4 hours or 4°C overnight.[10][11] |
| NHS-Ester:Amine Molar Ratio | 8:1 to 15:1 | An excess of the NHS-ester is typically used to ensure efficient labeling.[11][13][] |
| Buffer | Amine-free (e.g., phosphate (B84403), bicarbonate) | Buffers containing primary amines (like Tris) will compete with the peptide for reaction with the NHS ester.[13] |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
-
Peptide Preparation: Dissolve the thiol-containing peptide in a degassed buffer (e.g., PBS, Tris, or HEPES) at a pH of 7.0-7.5.[7][20][21] The recommended peptide concentration is between 1-10 mg/mL.[7]
-
Disulfide Bond Reduction (if necessary): If the peptide contains disulfide bonds, add a 10-100 fold molar excess of TCEP.[1][21] Incubate for 20-30 minutes at room temperature.[1]
-
Maleimide Reagent Preparation: Dissolve the maleimide-functionalized linker in an appropriate solvent, typically anhydrous DMSO or DMF, to a concentration of 1-10 mg in 100 µL.[7][20][21]
-
Conjugation Reaction: Add the maleimide solution to the peptide solution. A 10-20 fold molar excess of the maleimide reagent is recommended as a starting point.[7][20] Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and mix thoroughly.[7][20][21]
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[23]
-
Purification: Purify the resulting conjugate using RP-HPLC or gel filtration to remove excess maleimide reagent and unreacted peptide.[7][20][21]
Protocol 2: General NHS-Ester Conjugation
-
Peptide Preparation: Dissolve the peptide containing a primary amine in an amine-free buffer at a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or phosphate buffer).[10][11]
-
NHS-Ester Reagent Preparation: Dissolve the NHS-ester functionalized linker in anhydrous DMSO or DMF.[10][11][13]
-
Conjugation Reaction: Add the NHS-ester solution to the peptide solution. A starting molar excess of 8:1 (NHS-ester:peptide) is recommended.[11]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[10][11]
-
Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer like Tris-HCl to consume any unreacted NHS-ester.[13]
-
Purification: Purify the conjugate using RP-HPLC or gel filtration to remove unreacted reagents and byproducts.[10][11]
Protocol 3: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne- or azide-modified peptide in a suitable buffer.
-
Prepare a stock solution of the corresponding azide- or alkyne-functionalized linker.
-
Prepare stock solutions of copper(II) sulfate (B86663) (CuSO₄), a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).[12][14]
-
-
Reaction Assembly: In a microcentrifuge tube, combine the peptide, linker, and buffer.
-
Initiation of Reaction: Add the premixed copper(II) sulfate and ligand solution, followed by the sodium ascorbate (B8700270) solution to reduce Cu(II) to the active Cu(I) catalyst.[12][14]
-
Incubation: Seal the tube to minimize oxygen exposure and allow the reaction to proceed for 1-4 hours at room temperature.[12]
-
Purification: Purify the resulting triazole-linked conjugate using RP-HPLC.
Visual Diagrams
Caption: Experimental workflow for maleimide-thiol conjugation.
Caption: Troubleshooting guide for low yield in maleimide conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jpt.com [jpt.com]
- 6. biosynth.com [biosynth.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. books.rsc.org [books.rsc.org]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. Characterization of peptide-oligonucleotide heteroconjugates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 21. lifetein.com [lifetein.com]
- 23. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low peptide yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to frequently asked questions and detailed troubleshooting guides for specific problems encountered during SPPS.
Q1: My final peptide yield is significantly lower than expected. What are the primary causes?
Low peptide yield in SPPS can generally be attributed to one or more of the following issues during synthesis: incomplete removal of the N-terminal protecting group (deprotection), inefficient formation of the peptide bond (coupling), aggregation of the growing peptide chain, or problems during the final cleavage of the peptide from the resin support. Each of these issues can have multiple underlying causes that need to be systematically investigated.
A general workflow for troubleshooting low yield is outlined below.
Caption: A general workflow for troubleshooting low-yield SPPS.
Q2: How can I determine if incomplete Fmoc deprotection is occurring and how can I resolve it?
Incomplete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a common cause of low yield, as it prevents the subsequent amino acid from being coupled, leading to truncated sequences.
Identifying Incomplete Deprotection:
-
Monitoring: The most direct way to monitor Fmoc deprotection is by UV absorbance. The cleavage of the Fmoc group releases dibenzofulvene (DBF), which forms an adduct with piperidine (B6355638) that absorbs at approximately 301-312 nm.[1] Automated synthesizers often use this to ensure the deprotection reaction goes to completion.[1]
-
Qualitative Tests: After the deprotection step, a small sample of the resin can be tested for the presence of the free N-terminal amine. A negative result on a test like the Kaiser test suggests that the Fmoc group is still attached.[1]
Common Causes and Solutions for Incomplete Deprotection:
| Cause | Recommended Solution |
| Peptide Aggregation | As the peptide chain grows, it can form secondary structures like β-sheets that block the deprotection reagent from accessing the N-terminal Fmoc group.[1][2] This is especially common in hydrophobic sequences. Strategies to disrupt aggregation should be employed (see Q4). |
| Insufficient Deprotection Time/Reagent Strength | The standard 20% piperidine in DMF may not be sufficient for all sequences. Increase the deprotection time or perform a double deprotection.[3] For particularly difficult sequences, a stronger base solution, such as 2% DBU/2% piperidine in DMF, can be used.[4][5] |
| Poor Reagent Quality | Ensure the piperidine and DMF are high quality and not degraded. |
digraph "Deprotection_Troubleshooting" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];// Nodes problem [label="Incomplete Deprotection Detected", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Cause: Peptide Aggregation?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Cause: Insufficient Reagent Strength/Time?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; solution1 [label="Disrupt Aggregation\n(See Q4)", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Increase deprotection time\nUse stronger base (e.g., DBU)", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Complete Deprotection", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges problem -> cause1; cause1 -> solution1 [label="Yes"]; cause1 -> cause2 [label="No"]; cause2 -> solution2 [label="Yes"]; solution1 -> end_node; solution2 -> end_node; }
Caption: Troubleshooting logic for incomplete Fmoc deprotection.
Q3: My coupling reactions are inefficient. What are the causes and how can I improve coupling efficiency?
Inefficient coupling leads to deletion sequences, where one or more amino acids are missing from the final peptide, thus reducing the overall yield of the target peptide.[6]
Identifying Inefficient Coupling:
-
Kaiser Test: This colorimetric test detects free primary amines on the resin.[1] A positive result (blue/purple beads) after a coupling step indicates that unreacted amines are still present, signifying an incomplete reaction.[7][8] Note that this test is not reliable for N-terminal proline.[1]
-
TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another method for detecting primary amines.[1]
Common Causes and Solutions for Inefficient Coupling:
| Cause | Recommended Solution |
| Steric Hindrance | Bulky amino acid side chains or the growing peptide chain itself can physically block the coupling reaction.[7][8] Extend the reaction time or perform a "double coupling" by repeating the coupling step with fresh reagents.[7][9] |
| Inadequate Amino Acid Activation | The coupling reagent may not be potent enough to sufficiently activate the incoming amino acid. Switch to a more powerful activating agent.[8] |
| Peptide Aggregation | Aggregation can make the N-terminal amine inaccessible to the activated amino acid.[8] Implement strategies to reduce aggregation (see Q4). |
| Poor Reagent Quality | Use fresh, high-quality amino acids and coupling reagents, and anhydrous solvents. Moisture can deactivate the activated species.[8] |
Table of Common Coupling Reagents:
| Reagent Class | Examples | Notes |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Often used with additives like HOBt or Oxyma. |
| Phosphonium Salts | PyBOP, PyAOP | Effective for hindered couplings.[8] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Highly reactive and commonly used for difficult couplings.[8][10] HATU is often considered one of the most effective.[11] |
Q4: I suspect peptide aggregation is occurring. How can I confirm this and what are the strategies to overcome it?
Peptide aggregation is a major cause of synthesis failure, particularly for sequences longer than 12-15 amino acids or those rich in hydrophobic residues.[7] Aggregation, driven by the formation of intermolecular β-sheet structures, can physically block reagents from reaching the reactive sites on the resin, leading to both incomplete deprotection and coupling.
Signs of Aggregation:
-
Shrinking or clumping of the resin.
-
Slow or incomplete deprotection and coupling reactions.[2][12]
-
False negative results from colorimetric tests like the Kaiser test.
-
In continuous flow synthesis, a broadening of the deprotection peak is observed.[13]
Strategies to Mitigate Peptide Aggregation:
| Strategy | Description |
| Use Low-Loading Resin | Lowering the substitution level of the resin increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[14] |
| Chaotropic Salts | Adding chaotropic salts like LiCl or NaClO4 to the reaction mixture can disrupt secondary structures.[4] |
| Elevated Temperature | Performing coupling and deprotection at higher temperatures (e.g., 50-60°C) can help break up aggregates.[4][7] |
| "Difficult" Solvents | Switching the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or adding DMSO can improve solvation of the growing peptide.[4] |
| Structure-Breaking Amino Acids | Incorporating special amino acid derivatives can disrupt the hydrogen bonding that leads to aggregation.[4] Examples include:- Pseudoproline Dipeptides: Reversibly protect Ser or Thr residues as proline-like oxazolidines.- Dmb/Hmb-protected Amino Acids: Introduce a bulky group on the backbone nitrogen to prevent hydrogen bonding.[4] |
Q5: I am having issues with the final cleavage of the peptide from the resin. What could be the problem?
Problems at the final cleavage step can manifest as either very low yield of the crude peptide or a crude product containing significant impurities from incomplete removal of side-chain protecting groups.
Common Cleavage Problems and Solutions:
| Problem | Potential Cause | Recommended Solution |
| No or Very Little Precipitate | Inefficient Cleavage: The cleavage cocktail may not be strong enough or the cleavage time may be too short to efficiently cleave the peptide from the resin.[15] | Increase the concentration of Trifluoroacetic Acid (TFA) in the cleavage cocktail. Extend the cleavage time (e.g., from 2 hours to 4 hours). After the first cleavage, you can attempt to re-cleave the resin with a fresh cocktail to recover more peptide.[15] |
| Old/Wet Reagents: Reagents like TFA can degrade over time, especially if exposed to moisture, reducing their effectiveness.[15] | Use fresh, high-quality TFA and scavengers for the cleavage cocktail. | |
| Premature Cleavage During Synthesis | Acid-Labile Linker: Some linkers (e.g., 2-Chlorotrityl chloride) are very sensitive to acid. Trace acidic impurities in solvents like DMF or acidic species generated during coupling can cause the peptide to be lost from the resin during synthesis cycles.[11][16] | Ensure all solvents and reagents are of high quality and free from acidic contaminants.[16] Consider using a more robust base like DIPEA (Hünig's base) instead of NMM during coupling.[11] |
| Side Product Formation | Inadequate Scavengers: Reactive cations generated during the cleavage of side-chain protecting groups can re-attach to sensitive residues like Trp, Met, or Cys. | Ensure the correct scavengers are used in the cleavage cocktail. A common "Reagent R" cocktail is TFA/thioanisole/EDT/anisole (90:5:3:2). For peptides with Arg, TIS (triisopropylsilane) is a crucial scavenger. |
Experimental Protocol: Kaiser Test for Monitoring Coupling
This protocol is used to detect the presence of free primary amines on the resin after a coupling step.
Reagents:
-
Solution A: 80 g of phenol (B47542) dissolved in 20 mL of ethanol (B145695).
-
Solution B: 13.6 mg of KCN dissolved in 20 mL of pyridine.
-
Solution C: 1 g of ninhydrin (B49086) dissolved in 20 mL of ethanol.
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) from the reaction vessel and place them in a small glass test tube.
-
Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): The beads and/or the solution turn a deep blue or purple color, indicating the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer’s β - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Peptide-Drug Conjugate (PDC) Production
Welcome to the technical support center for peptide-drug conjugate (PDC) production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the scaling up of PDC synthesis and manufacturing.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance to address specific issues that may arise during your experiments.
I. Peptide Synthesis
Question 1: My peptide is aggregating during solid-phase peptide synthesis (SPPS). How can I prevent this and improve synthesis yield?
Answer:
Peptide aggregation is a common challenge, particularly with hydrophobic sequences or those prone to forming secondary structures.[1] This can lead to incomplete reactions and low yields. Here are several strategies to mitigate aggregation:
-
Optimize Synthesis Protocol:
-
Solvent Choice: While DMF is a standard solvent, N-Methyl-2-pyrrolidone (NMP) can be a better choice for hydrophobic peptides as it enhances solvation of the growing peptide chain.[2]
-
Chaotropic Agents and Surfactants: The addition of chaotropic agents (like SCN- and ClO4-) or surfactants (like POPC and OG) can help disrupt secondary structures and improve solubility during SPPS.[3]
-
Elevated Temperature: Performing coupling reactions at elevated temperatures (e.g., 60-75°C) can help disrupt aggregation and improve coupling efficiency, especially for sterically hindered amino acids.[4][5]
-
-
Sequence Modification:
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at Ser or Thr residues can disrupt the peptide backbone's hydrogen bonding network, effectively preventing aggregation. The original Ser or Thr residue is regenerated during the final cleavage.[6]
-
Hydrophilic Tags: Attaching temporary hydrophilic tags (e.g., poly-arginine tails) to the C-terminus or N-terminus of the peptide can significantly improve its solubility during synthesis. These tags are later removed.[3]
-
-
Synthesis Strategy:
Question 2: I'm observing low coupling efficiency for a specific amino acid in my peptide sequence. What can I do?
Answer:
Low coupling efficiency can be caused by steric hindrance from bulky amino acid side chains or by peptide aggregation. Here’s how to troubleshoot this issue:
-
Choice of Coupling Reagent: For difficult couplings, standard carbodiimide (B86325) reagents like DCC or EDC may not be sufficient.[1] More potent uronium or phosphonium (B103445) salt-based reagents are recommended.[1][9] The choice of reagent can significantly impact the success of the synthesis of "difficult" sequences.[9]
Coupling Reagent Class Examples Characteristics Carbodiimides DCC, EDC Simple and effective for routine synthesis, but can cause racemization. Often used with additives like HOBt.[1] Phosphonium Salts BOP, PyBOP High coupling efficiency with low racemization risk, but are more expensive.[1] Uronium/Aminium Salts HATU, HBTU, HCTU, COMU Excellent efficiency and low side-product formation, making them ideal for complex sequences.[1][5][10] -
Optimize Reaction Conditions:
-
Double or Triple Coupling: Repeating the coupling step for the problematic amino acid can help drive the reaction to completion.[4]
-
Increased Reaction Time: Extending the coupling reaction time, even overnight, can improve yields.[4]
-
Elevated Temperature: As mentioned for aggregation, increasing the temperature can also overcome steric hindrance.[4][5]
-
-
Experimental Protocol: Optimizing a Difficult Coupling [4]
-
Initial Attempt: Perform the standard coupling protocol. If analytical HPLC shows a significant amount of unreacted starting material, proceed with optimization.
-
Reagent Screening: In parallel syntheses, test different classes of coupling reagents (e.g., a carbodiimide with HOBt, a phosphonium salt like PyBOP, and a uronium salt like HATU or COMU).
-
Extended Coupling: For the most promising reagent, try a double coupling (repeating the coupling step once) and an extended overnight coupling.
-
Temperature Variation: If yields are still low, perform the coupling at an elevated temperature (e.g., 60°C).
-
Analysis: Analyze the crude product from each condition by RP-HPLC and mass spectrometry to determine the optimal conditions that provide the highest purity and yield.
-
Question 3: My purified peptide has poor solubility in aqueous buffers. How can I improve this?
Answer:
Poor peptide solubility is a common issue, especially for hydrophobic peptides. Here are some methods to improve solubility:
-
pH Adjustment: The solubility of a peptide is generally lowest at its isoelectric point (pI). Adjusting the pH of the buffer to be either acidic (for basic peptides) or basic (for acidic peptides) can significantly increase solubility.[11][12]
-
Use of Organic Solvents: For highly hydrophobic peptides, dissolving them first in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly adding the aqueous buffer while vortexing can be effective.[12][13]
-
Solubilizing Agents: The addition of denaturants like urea (B33335) or guanidinium (B1211019) chloride can help to solubilize aggregating peptides.
-
Sonication: Gentle sonication can help to break up aggregates and enhance dissolution.[11][13]
II. Drug-Linker Synthesis & Conjugation
Question 4: I'm seeing side reactions during the conjugation of my drug-linker to the peptide. How can I minimize these?
Answer:
Side reactions during conjugation can lead to a heterogeneous product with a variable drug-to-peptide ratio. Careful control of reaction conditions is crucial.
-
Maleimide-Thiol Conjugation: This is a widely used conjugation chemistry.[14]
-
pH Control: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[15] At pH values above 7.5, hydrolysis of the maleimide (B117702) group and reaction with primary amines can occur.[2]
-
Removal of Reducing Agents: It is critical to remove any excess reducing agent (e.g., TCEP or DTT) used to reduce disulfide bonds in the peptide prior to adding the maleimide-functionalized drug-linker. Residual reducing agents can react with the maleimide, rendering it inactive for conjugation.[2][16] Desalting columns or spin columns are effective for this purpose.[17]
-
Molar Ratio: Optimizing the molar ratio of the drug-linker to the peptide is important. A molar excess of the drug-linker is often used to drive the reaction to completion, but a very large excess can lead to non-specific reactions.[14]
-
-
Experimental Protocol: Thiol-Maleimide Conjugation [18]
-
Peptide Reduction (if necessary): If the peptide contains disulfide bonds, dissolve it in a degassed buffer (e.g., PBS, pH 7.2) and add a 10-100 fold molar excess of a reducing agent like TCEP. Incubate for 30 minutes at room temperature.
-
Removal of Reducing Agent: Remove the excess TCEP using a desalting column or spin filtration.
-
Conjugation Reaction: Immediately add the maleimide-functionalized drug-linker to the reduced peptide solution. A typical starting molar ratio is 10:1 to 20:1 (drug-linker:peptide).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as N-acetylcysteine.
-
Purification: Purify the PDC using RP-HPLC or size-exclusion chromatography to remove unreacted drug-linker and other impurities.
-
III. Purification and Analysis
Question 5: I'm having difficulty purifying my crude PDC using RP-HPLC. What are some common issues and solutions?
Answer:
RP-HPLC is the primary method for PDC purification.[19] Common issues include poor peak shape, low resolution, and high backpressure.
| Issue | Common Causes | Troubleshooting Steps |
| High Backpressure | Blockage in the system (e.g., column frit, tubing).[19] | Systematically check components by disconnecting them to identify the source of the blockage. Back-flush the column.[19] |
| Poor Peak Shape (Tailing or Fronting) | Column overload, secondary interactions with the stationary phase, improper mobile phase pH.[20] | Reduce sample load. Adjust the mobile phase pH or the concentration of the ion-pairing agent (e.g., TFA).[20] |
| Poor Resolution | Inappropriate gradient, column chemistry, or mobile phase. | Optimize the gradient by making it shallower to improve separation of closely eluting peaks. Try a different column with a different stationary phase (e.g., C8 instead of C18) or a different mobile phase additive.[19] |
| Ghost Peaks | Contaminants in the mobile phase or from the injector.[19] | Use high-purity HPLC-grade solvents. Flush the injector and system.[19] |
Question 6: How can I accurately determine the drug-to-peptide ratio of my PDC?
Answer:
The drug-to-antibody ratio (DAR), or in this case, the drug-to-peptide ratio, is a critical quality attribute of a PDC.[21] Several analytical techniques can be used for its determination:
-
UV/Vis Spectroscopy: This is a simple method that can be used if the drug and the peptide have distinct absorbance maxima. The concentrations of the peptide and the drug can be calculated using the Beer-Lambert law, and the ratio can be determined.[21][22][][24]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates PDC species based on the number of conjugated drug molecules, as each drug molecule typically increases the hydrophobicity of the conjugate. The average DAR can be calculated from the weighted average of the peak areas.[21][22]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Similar to HIC, RP-HPLC can separate different drug-loaded species. For cysteine-linked conjugates, the heavy and light chains can be separated after reduction, and the DAR can be calculated from the weighted peak areas.[][24]
-
Mass Spectrometry (MS): LC-MS is a powerful technique that provides the exact molecular weight of the different PDC species, allowing for the unambiguous determination of the number of conjugated drugs and the calculation of the average DAR.[22][25]
IV. Stability and Impurity Control
Question 7: My PDC is showing signs of degradation during storage. How can I assess its stability and what are common degradation pathways?
Answer:
PDC stability is crucial for its therapeutic efficacy. Forced degradation studies are performed to identify potential degradation products and pathways.[26][27]
-
Forced Degradation Protocol: [26][28]
-
Stress Conditions: Expose the PDC to a range of stress conditions, including:
-
Acid/Base Hydrolysis: e.g., 0.1 M HCl, 0.1 M NaOH.
-
Oxidation: e.g., 3% H₂O₂.
-
Thermal Stress: e.g., 70°C.
-
Photostability: Exposure to light (e.g., ICH Q1B guidelines).
-
-
Time Points: Sample the stressed solutions at various time points.
-
Analysis: Analyze the samples using a stability-indicating method, typically RP-HPLC with UV and MS detection, to separate and identify the degradation products.
-
-
Common Degradation Pathways:
-
Hydrolysis: Cleavage of the linker or peptide backbone.
-
Oxidation: Particularly of methionine and tryptophan residues.
-
Deamidation: Of asparagine and glutamine residues.
-
Aggregation: Formation of high molecular weight species.
-
Question 8: How can I control impurities during the scale-up of my PDC production?
Answer:
Controlling impurities is critical for ensuring the safety and efficacy of the final product. A holistic approach is required throughout the manufacturing process.
-
Raw Material Control: Ensure the purity of starting materials, including the peptide, drug-linker, and all reagents.
-
Process Optimization: Optimize each step of the synthesis and conjugation to minimize the formation of side products.
-
In-Process Controls: Implement analytical testing at critical stages of the process to monitor the formation of impurities.
-
Purification Development: Develop robust purification methods that can effectively remove process-related and product-related impurities.
-
Stability Studies: Conduct comprehensive stability studies to identify and control degradation products.
Visualizations
Experimental Workflows
Caption: A generalized workflow for the production of peptide-drug conjugates.
Troubleshooting Logic
Caption: A decision tree for troubleshooting peptide aggregation in SPPS.
References
- 1. jpt.com [jpt.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. genscript.com [genscript.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. tks | publisher, event organiser, media agency | Exploring methods for a difficult coupling - tks | publisher, event organiser, media agency [teknoscienze.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. 5z.com [5z.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. jpt.com [jpt.com]
- 13. biocat.com [biocat.com]
- 14. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.tocris.com [resources.tocris.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. benchchem.com [benchchem.com]
- 20. hplc.eu [hplc.eu]
- 21. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 22. pharmiweb.com [pharmiweb.com]
- 24. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 25. hpst.cz [hpst.cz]
- 26. biopharminternational.com [biopharminternational.com]
- 27. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. resolvemass.ca [resolvemass.ca]
Technical Support Center: Mitigating Immunogenicity of Peptide-Drug Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the immunogenicity of peptide-drug conjugates (PDCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of immunogenicity in peptide-drug conjugates (PDCs)?
The immunogenicity of PDCs is a complex interplay of factors related to the product, the patient, and the treatment regimen.[1] Key product-related drivers include:
-
Peptide Sequence: The amino acid sequence of the peptide can contain T-cell epitopes, which are short peptide fragments that can be presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells (APCs) to T-cells, initiating an immune response.[2] The presence of non-human sequences or modifications can increase this risk.
-
Linker and Payload: The linker and the cytotoxic payload can act as haptens, small molecules that can elicit an immune response when attached to a larger carrier protein (in this case, the peptide).[3] The chemical nature and stability of the linker are critical, as premature release of the payload can lead to off-target effects and potential immunogenicity.[3]
-
Impurities and Aggregates: Product-related impurities, such as those from the manufacturing process or degradation products, can act as adjuvants and enhance the immunogenic potential of the PDC.[1] Aggregates of the PDC can also be more readily taken up by APCs and trigger an immune response.[1]
Q2: How do the linker and payload contribute to the immunogenicity of a PDC?
The linker and payload can significantly impact the immunogenicity of a PDC in several ways:
-
Haptenic Nature: Both the linker and the small molecule drug can be recognized as foreign by the immune system. When conjugated to the peptide, they can form a hapten-carrier complex, leading to the generation of anti-drug antibodies (ADAs).[3]
-
Creation of Neo-epitopes: The conjugation of the linker and payload can alter the conformation of the peptide, potentially creating new T-cell epitopes that were not present in the native peptide.[3]
-
Payload-mediated Immune Modulation: Some payloads can have off-target effects on immune cells, either stimulating or suppressing an immune response. The ideal payload should have high cytotoxicity with low immunogenicity.[4]
-
Linker Stability: The stability of the linker is crucial. A linker that is unstable in circulation can lead to the premature release of the payload, which can bind to other proteins and potentially trigger an immune response.[3]
Q3: What are the recommended in vitro assays for assessing the immunogenicity of PDCs?
A multi-faceted approach using a combination of in vitro assays is recommended to assess the immunogenicity risk of PDCs.[5] Key assays include:
-
Dendritic Cell (DC) Maturation Assay: This assay evaluates the ability of the PDC to activate dendritic cells, a key step in initiating an adaptive immune response.[6]
-
T-Cell Proliferation Assay: This assay measures the proliferation of T-cells in response to the PDC, indicating the presence of T-cell epitopes.[7]
-
Cytokine Release Assay: This assay quantifies the release of cytokines from immune cells upon exposure to the PDC, providing insights into the type and magnitude of the immune response.[8][9]
-
MHC-Associated Peptide Proteomics (MAPPs): This technique identifies the specific peptide fragments of the PDC that are presented by MHC class II molecules on APCs.
Q4: What are the primary strategies for mitigating the immunogenicity of PDCs?
Several strategies can be employed to reduce the immunogenicity of PDCs:
-
Peptide Sequence Modification:
-
De-immunization: Involves identifying and removing T-cell epitopes from the peptide sequence through amino acid substitutions.
-
Humanization: Modifying non-human peptide sequences to be more "human-like" to reduce the likelihood of being recognized as foreign.
-
-
Linker and Payload Optimization:
-
Selecting linkers with high stability in circulation to prevent premature payload release.
-
Choosing payloads with low intrinsic immunogenicity.[4]
-
-
Formulation and Delivery:
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the PDC can shield immunogenic epitopes from the immune system.
-
-
Manufacturing and Purification:
-
Implementing robust manufacturing and purification processes to minimize product-related impurities and aggregates.[1]
-
Troubleshooting Guides
High Background or False Positives in T-Cell Proliferation Assays
Problem: You are observing a high stimulation index in your negative control wells or positive responses to your PDC that you suspect are not due to a specific T-cell response.
| Possible Cause | Recommended Solution |
| Endotoxin (B1171834) Contamination | Endotoxin levels as low as 0.1 EU/mg can induce non-specific T-cell proliferation and lead to false-positive results.[10][11][12] Ensure all reagents and the PDC sample have endotoxin levels below 0.1 EU/mg.[10][12] Use endotoxin-free labware and reagents. |
| Other Innate Immune Response Modulating Impurities (IIRMIs) | Impurities from the manufacturing process can non-specifically activate immune cells.[13] Use highly purified PDC material for in vitro assays. Characterize and quantify any impurities. |
| Mitogenic Properties of the Payload | The payload itself may have mitogenic properties, causing non-specific cell proliferation. Test the free payload in the assay as a control. If the free payload is mitogenic, consider alternative assay formats or data interpretation strategies. |
| Donor-Specific Alloreactivity | In a mixed lymphocyte reaction (MLR), T-cells from one donor may react against the MHC molecules of the APCs from another donor. Use autologous DCs and T-cells from the same donor whenever possible. |
| Suboptimal Cell Culture Conditions | Stressed or unhealthy cells can lead to non-specific activation. Ensure optimal cell viability (>90%) and culture conditions (media, supplements, CO2, temperature). |
High Variability in Dendritic Cell (DC) Maturation Assays
Problem: You are observing significant donor-to-donor variability or inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Donor Variability | The response of immune cells can vary significantly between individuals due to genetic differences (e.g., HLA type).[5] Use a sufficiently large and diverse donor pool (typically 8-20 donors) to account for this variability.[14] Analyze data on an individual donor basis before pooling. |
| Inconsistent Monocyte Isolation and DC Differentiation | The purity of isolated monocytes and the efficiency of DC differentiation can impact the results. Standardize the protocol for monocyte isolation and DC differentiation. Use flow cytometry to confirm the phenotype of immature DCs (e.g., CD14-, CD11c+, low expression of CD80, CD83, CD86) before stimulation.[6] |
| Suboptimal PDC Concentration | The concentration of the PDC used for stimulation can affect the level of DC maturation. Perform a dose-response experiment to determine the optimal concentration range for your PDC. |
| Variability in Reagents | Lot-to-lot variability in cytokines (e.g., GM-CSF, IL-4) and other reagents can affect DC differentiation and maturation. Qualify new lots of critical reagents before use. |
| Assay Timing and Readout | The timing of sample analysis and the choice of maturation markers can influence the results. Optimize the incubation time with the PDC and select a consistent panel of maturation markers (e.g., CD80, CD83, CD86, HLA-DR) for analysis by flow cytometry.[6] |
Experimental Protocols
Dendritic Cell (DC) Maturation Assay
Objective: To assess the potential of a PDC to induce the maturation of human monocyte-derived DCs.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.
-
Wash the cells extensively with sterile PBS.
-
-
Monocyte Enrichment:
-
Enrich for CD14+ monocytes from the PBMC population using magnetic-activated cell sorting (MACS) or plastic adherence.
-
-
Differentiation of Monocytes into Immature DCs (iDCs):
-
Culture the enriched monocytes for 5-7 days in complete RPMI-1640 medium supplemented with recombinant human GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL).
-
Confirm the iDC phenotype by flow cytometry (CD14-, CD11c+, low expression of CD80, CD83, CD86).[6]
-
-
Stimulation of iDCs:
-
Plate the iDCs in a 96-well plate.
-
Add the PDC at various concentrations (e.g., 0.1, 1, 10 µg/mL).
-
Include the following controls:
-
Negative Control: Medium alone.
-
Positive Control: Lipopolysaccharide (LPS) (e.g., 100 ng/mL).
-
Vehicle Control: Formulation buffer of the PDC.
-
-
Incubate for 24-48 hours at 37°C and 5% CO2.
-
-
Analysis of DC Maturation:
-
Harvest the cells and stain with fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD83, CD86, HLA-DR).
-
Analyze the expression of these markers by flow cytometry.
-
Calculate the fold change in marker expression or the percentage of mature DCs relative to the negative control.
-
T-Cell Proliferation Assay (CFSE-based)
Objective: To measure the proliferation of CD4+ T-cells in response to a PDC.
Methodology:
-
Isolation of PBMCs:
-
Isolate PBMCs from healthy donors as described above.
-
-
CFSE Labeling:
-
Resuspend PBMCs in PBS at a concentration of 1 x 10^6 cells/mL.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM.[15]
-
Incubate for 10-15 minutes at 37°C, protected from light.[15]
-
Quench the reaction by adding 5 volumes of ice-cold complete RPMI medium.[15]
-
Wash the cells twice with complete RPMI medium.[15]
-
-
Co-culture and Stimulation:
-
Plate the CFSE-labeled PBMCs in a 96-well plate.
-
Add the PDC at various concentrations.
-
Include the following controls:
-
Unstimulated Control: Medium alone.
-
Positive Control: Keyhole Limpet Hemocyanin (KLH) or a known immunogenic peptide cocktail.
-
Vehicle Control: Formulation buffer of the PDC.
-
-
Incubate for 5-7 days at 37°C and 5% CO2.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4).
-
Analyze the cells by flow cytometry.
-
Gate on the CD4+ T-cell population and measure the dilution of the CFSE signal, which indicates cell proliferation.
-
Calculate the stimulation index (SI) by dividing the percentage of proliferated cells in the presence of the PDC by the percentage of proliferated cells in the unstimulated control. An SI > 2 is often considered a positive response.
-
Quantitative Data Summary
Table 1: Interpretation of Dendritic Cell Maturation Assay Results
| Marker | Typical Fold Change (Positive Control vs. Negative Control) | Interpretation of Increased Expression |
| CD80 | 5 - 20 fold | Co-stimulatory molecule, essential for T-cell activation. |
| CD83 | 10 - 50 fold | A marker of mature DCs. |
| CD86 | 5 - 25 fold | Co-stimulatory molecule, important for the initial priming of naive T-cells.[16] |
| HLA-DR | 2 - 10 fold | MHC class II molecule, crucial for antigen presentation to CD4+ T-cells. |
Note: These values are illustrative and can vary depending on the donors, reagents, and specific assay conditions.
Table 2: Influence of PDC Components on Immunogenicity Risk
| PDC Component | Low Immunogenicity Risk | High Immunogenicity Risk |
| Peptide | Human or humanized sequence, low in silico predicted T-cell epitopes. | Non-human sequence, high density of predicted T-cell epitopes. |
| Linker | Stable, non-cleavable or selectively cleavable at the target site. | Unstable in plasma, leading to premature payload release. |
| Payload | Low intrinsic immunogenicity, targeted mechanism of action. | Known to have off-target immune-modulating effects. |
| Impurities | Low levels of product-related impurities and aggregates. | High levels of impurities, presence of endotoxin (>0.1 EU/mg).[10][12] |
Visualizations
Caption: Signaling pathway of an immunogenic response to a PDC.
Caption: Experimental workflow for immunogenicity assessment of PDCs.
References
- 1. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epivax.com [epivax.com]
- 3. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay format diversity in pre-clinical immunogenicity risk assessment: Toward a possible harmonization of antigenicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dendritic cell maturation assay for non-clinical immunogenicity risk assessment: best practices recommended by the European Immunogenicity Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proimmune.com [proimmune.com]
- 8. proimmune.com [proimmune.com]
- 9. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Establishing endotoxin limits to enhance the reliability of in vitro immunogenicity risk assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Immunogenicity & T Cell Cytokine Release Assays | RoukenBio [rouken.bio]
- 15. benchchem.com [benchchem.com]
- 16. DC Maturation: A Brief Comparison between Three Different Processes [scirp.org]
Technical Support Center: Peptide-Drug Conjugate (PDC) Characterization
Welcome to the technical support center for the analytical characterization of Peptide-Drug Conjugates (PDCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during PDC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges in characterizing PDCs?
A1: The characterization of PDCs presents several analytical hurdles due to their hybrid nature, combining the features of both peptides and small molecule drugs. Key challenges include:
-
Heterogeneity: PDCs are often complex mixtures containing species with varying drug-to-peptide ratios (DPRs), as well as unconjugated peptides and free drug.
-
Stability: PDCs can be susceptible to degradation through various pathways, including linker cleavage, peptide degradation, and aggregation, which can occur during manufacturing, storage, and analysis.[1][2]
-
Complex Structure: The intricate structure of PDCs, comprising a peptide, a linker, and a cytotoxic payload, requires a multi-faceted analytical approach to fully characterize all components.
-
Quantification of Multiple Components: Accurate quantification of the intact PDC, total peptide, and free drug is essential for pharmacokinetic and toxicokinetic studies.
Q2: How can I determine the drug-to-peptide ratio (DPR) of my PDC?
A2: Several techniques can be employed to determine the DPR, a critical quality attribute (CQA) of PDCs. The choice of method often depends on the specific characteristics of the PDC and the available instrumentation.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method for determining the DPR of PDCs, especially for those conjugated to cysteine residues. It separates PDC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[3][4][5] The weighted average DPR can be calculated from the peak areas of the different drug-loaded species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to determine the DPR. This method often involves the reduction of the PDC to separate the peptide chains, followed by chromatographic separation of the conjugated and unconjugated chains.[3][4]
-
UV-Vis Spectroscopy: This is a simpler and more convenient method for determining the average DPR, provided the drug and peptide have distinct UV absorbance maxima.[][7] By measuring the absorbance at two different wavelengths, the concentrations of the peptide and the drug can be determined, and the DPR can be calculated.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the molecular weight of the different PDC species, from which the DPR can be calculated.
Q3: What are the common issues encountered during peptide mapping of PDCs and how can I troubleshoot them?
A3: Peptide mapping is a powerful technique for confirming the amino acid sequence and identifying post-translational modifications and conjugation sites. However, several challenges can arise:
-
Incomplete Digestion: The presence of the drug-linker moiety can sometimes hinder enzymatic digestion, leading to incomplete cleavage and missed peptides. To address this, optimizing digestion conditions (e.g., enzyme-to-protein ratio, digestion time, temperature) is crucial. Using a combination of enzymes can also improve sequence coverage.
-
Identification of Conjugation Sites: Pinpointing the exact amino acid residue where the drug is conjugated can be challenging. Tandem mass spectrometry (MS/MS) is essential for this purpose. A deconjugation-assisted peptide mapping method can also be employed for PDCs with cleavable linkers to simplify the analysis.[8]
-
Analysis of Hydrophobic Drug-Conjugated Peptides: Peptides conjugated with hydrophobic drugs can be difficult to analyze by RP-HPLC due to poor retention or peak broadening. Optimizing the mobile phase composition (e.g., using different organic solvents or additives) and the chromatographic gradient can improve separation.
Troubleshooting Guides
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Signal Intensity / Poor Sensitivity | - Inefficient ionization of the PDC. - Suboptimal MS parameters. - Contamination of the ion source. - Matrix effects from the sample. | - Optimize mobile phase pH and organic content to improve ionization. - Tune MS parameters (e.g., capillary voltage, gas flow rates) for the specific PDC. - Clean the ion source regularly. - Improve sample preparation to remove interfering matrix components.[1] |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | - Column overload. - Secondary interactions between the PDC and the stationary phase. - Inappropriate injection solvent. | - Reduce the amount of sample injected. - Modify the mobile phase (e.g., adjust pH, add ion-pairing agents) to minimize secondary interactions. - Ensure the injection solvent is compatible with the mobile phase. |
| Retention Time Shifts | - Changes in mobile phase composition or flow rate. - Column degradation. - Temperature fluctuations. | - Prepare fresh mobile phase and ensure consistent flow rate. - Use a guard column and replace the analytical column when performance degrades. - Use a column oven to maintain a stable temperature. |
Size-Exclusion Chromatography (SEC) for Aggregate Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Resolution Between Monomer and Aggregates | - Inappropriate column pore size. - Suboptimal flow rate. - Secondary interactions with the column. | - Select a column with a pore size appropriate for the size range of the PDC and its aggregates.[9] - Optimize the flow rate to improve separation. - Modify the mobile phase (e.g., adjust ionic strength or pH) to minimize non-specific interactions.[10] |
| Peak Tailing | - Sample overload. - Interactions between the PDC and the stationary phase. | - Reduce the sample concentration or injection volume. - Use a mobile phase with a higher ionic strength to reduce electrostatic interactions. |
| Irreproducible Results | - Column aging. - Inconsistent sample preparation. - System variability. | - Replace the column after a certain number of injections. - Ensure consistent sample preparation procedures. - Regularly perform system suitability tests to monitor instrument performance. |
Experimental Protocols
Determination of Drug-to-Peptide Ratio (DPR) by HIC-HPLC
This protocol is a general guideline for determining the DPR of a cysteine-linked PDC. Optimization will be required for specific PDCs.
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
PDC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Dilute the PDC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the PDC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm for the peptide and the drug's λmax).
-
Integrate the peak areas for each drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DPR using the following formula: Average DPR = Σ (% Peak Area of each species * Number of drugs in that species) / 100[]
Peptide Mapping of PDCs by LC-MS/MS
This protocol outlines the general steps for peptide mapping of a PDC.
Materials:
-
PDC sample
-
Denaturation buffer (e.g., 6 M Guanidine HCl)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Alkylating agent (e.g., Iodoacetamide - IAM)
-
Proteolytic enzyme (e.g., Trypsin)
-
Quenching solution (e.g., Formic acid)
-
LC-MS/MS system
Procedure:
-
Denaturation and Reduction: Dissolve the PDC sample in denaturation buffer and add DTT. Incubate at an appropriate temperature (e.g., 60°C) for 1 hour.[11]
-
Alkylation: Cool the sample to room temperature and add IAM. Incubate in the dark for 30 minutes.[11]
-
Digestion: Dilute the sample to reduce the denaturant concentration and add trypsin. Incubate at 37°C for a specified time (e.g., 4-16 hours).
-
Quenching: Stop the digestion by adding formic acid.
-
LC-MS/MS Analysis: Inject the digested sample into the LC-MS/MS system. Separate the peptides using a suitable reversed-phase column and gradient.
-
Data Analysis: Use appropriate software to identify the peptides and locate the drug conjugation sites by searching for the mass shift corresponding to the drug-linker moiety.
Visualizations
References
- 1. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomedgrid.com [biomedgrid.com]
- 3. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 7. UV spectroscopy for assay development and pharmaceutical drug formulation - PhosphorTech [phosphortech.com]
- 8. researchgate.net [researchgate.net]
- 9. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 10. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Validation & Comparative
Validating the Targeting Specificity of Novel Peptides: A Comparative Guide
The development of peptide-based therapeutics and diagnostics relies on the precise targeting of specific cells or tissues. For a novel peptide, such as the hypothetical GGGDTDTC, rigorous validation of its targeting specificity is paramount before it can be considered for clinical applications. This guide provides a comparative framework for researchers, scientists, and drug development professionals on the experimental validation of a novel targeting peptide, comparing its hypothetical performance metrics with established alternatives and detailing the necessary experimental protocols.
In Vitro Validation: Quantifying Target Engagement
Initial validation of a targeting peptide begins with in vitro assays to determine its binding affinity and specificity to the target cells or proteins. These assays are crucial for the initial screening and characterization of the peptide's performance.
Key In Vitro Experiments
1. Cell Binding Assays: These assays measure the ability of the peptide to bind to target cells. Typically, the peptide is labeled with a fluorescent dye (like FITC) or a radioisotope and incubated with both target cells (expressing the receptor) and non-target (control) cells.
2. Competitive Inhibition Assays: To further confirm specificity, these assays involve co-incubating the labeled peptide with an excess of unlabeled peptide. A significant decrease in the signal from the labeled peptide indicates specific binding to the target receptor.
3. Surface Plasmon Resonance (SPR): SPR is a powerful technique for measuring the binding kinetics (association and dissociation rates) and affinity (Kd) of a peptide to its purified target protein in real-time without the need for labeling.[1]
Experimental Protocols
Protocol 1: Fluorescent Cell Binding Assay
-
Cell Culture: Culture target cells (e.g., cancer cell line overexpressing the target receptor) and control cells (low or no receptor expression) in appropriate media.
-
Peptide Labeling: Synthesize the GGGDTDTC peptide and a control peptide (e.g., a scrambled sequence) with a fluorescent tag, such as FITC.
-
Incubation: Seed the cells in 96-well plates. Once attached, incubate the cells with varying concentrations of the FITC-labeled GGGDTDTC and control peptides for a specified time (e.g., 1 hour) at 4°C to prevent internalization.
-
Washing: Wash the cells multiple times with cold PBS to remove unbound peptide.
-
Quantification: Lyse the cells and measure the fluorescence intensity using a plate reader. Alternatively, use flow cytometry to quantify the percentage of fluorescently labeled cells and the mean fluorescence intensity.[2]
Data Presentation: In Vitro Binding Characteristics
The quantitative data from these experiments can be summarized for clear comparison.
| Parameter | GGGDTDTC (Hypothetical Data) | Alternative Peptide (e.g., RGD) | Control Peptide (Scrambled) | Assay Method |
| Binding Affinity (Kd) | 15 nM | 5 nM | > 1000 nM | Surface Plasmon Resonance (SPR) |
| Inhibitory Conc. (IC50) | 25 nM | 10 nM | Not Applicable | Competitive Binding Assay |
| Target Cell Binding | High | High | Low / Negligible | Flow Cytometry / Fluorescence Microscopy |
| Non-Target Cell Binding | Low / Negligible | Low | Low / Negligible | Flow Cytometry / Fluorescence Microscopy |
Workflow for In Vitro Specificity Validation
Caption: Workflow for in vitro validation of peptide targeting specificity.
In Vivo Validation: Assessing Performance in a Biological System
Following successful in vitro validation, in vivo studies are essential to evaluate the peptide's targeting specificity, biodistribution, and pharmacokinetics in a living organism.
Key In Vivo Experiments
1. Biodistribution Studies: This involves injecting a radiolabeled version of the peptide into an animal model (e.g., a mouse with a tumor xenograft). At various time points, organs and the tumor are harvested, and the amount of radioactivity is measured to determine the percentage of injected dose per gram of tissue (%ID/g).[3]
2. In Vivo Imaging: Techniques like Positron Emission Tomography (PET) or fluorescence imaging allow for the non-invasive visualization of peptide accumulation in the target tissue over time.[4] This provides a dynamic view of the peptide's targeting capabilities.
Experimental Protocols
Protocol 2: In Vivo Biodistribution Study
-
Animal Model: Establish tumor xenografts in immunocompromised mice by subcutaneously injecting target cancer cells.
-
Peptide Radiolabeling: Conjugate the GGGDTDTC peptide and a control peptide with a radioisotope (e.g., Gallium-68 for PET imaging or Indium-111 for SPECT).
-
Injection: Administer a defined dose of the radiolabeled peptide intravenously into the tumor-bearing mice.
-
Tissue Harvesting: At predetermined time points (e.g., 1, 4, and 24 hours post-injection), euthanize the mice and dissect the tumor and major organs (blood, liver, kidneys, spleen, muscle, etc.).[5]
-
Quantification: Weigh each tissue sample and measure the radioactivity using a gamma counter. Calculate the %ID/g for each tissue.
Data Presentation: In Vivo Biodistribution
A clear summary of biodistribution data is critical for evaluating targeting efficacy.
| Organ/Tissue | GGGDTDTC (%ID/g at 4h) | Control Peptide (%ID/g at 4h) |
| Tumor | 10.5 ± 1.2 | 1.2 ± 0.3 |
| Blood | 1.5 ± 0.4 | 1.6 ± 0.5 |
| Liver | 3.2 ± 0.7 | 3.5 ± 0.8 |
| Kidneys | 15.8 ± 2.1 | 16.2 ± 2.5 |
| Muscle | 0.8 ± 0.2 | 0.9 ± 0.3 |
| Tumor-to-Muscle Ratio | 13.1 | 1.3 |
| Tumor-to-Liver Ratio | 3.3 | 0.3 |
(Data are hypothetical and presented as mean ± standard deviation)
Workflow for In Vivo Specificity Validation
References
A Comparative Guide to GGGDTDTC-Mc-vc-PAB-MMAE and Other Integrin-Targeting Peptide-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the peptide-drug conjugate (PDC) GGGDTDTC-Mc-vc-PAB-MMAE and other prominent integrin-targeting PDCs. Due to the limited availability of public experimental data on the specific this compound conjugate, this guide utilizes data from a representative and well-characterized integrin-targeting PDC, a cyclic RGD peptide conjugated to MMAE (c(RGDfK)-vc-MMAE), as a primary comparator. This allows for a detailed examination of the key performance attributes of this class of anti-cancer agents.
Introduction to Integrin-Targeting Peptide-Drug Conjugates
Peptide-drug conjugates are a promising class of targeted cancer therapeutics designed to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[1] This is achieved by linking a tumor-targeting peptide to a highly potent drug payload via a stable linker. Integrins, a family of transmembrane receptors involved in cell adhesion, migration, and signaling, are frequently overexpressed on the surface of cancer cells and the tumor neovasculature, making them an attractive target for PDCs.[2][3][4][5][6]
The general structure of an integrin-targeting PDC consists of:
-
Targeting Peptide: A peptide sequence that selectively binds to a specific integrin subtype, such as αvβ3 or αvβ6. The GGGDTDTC sequence is presumed to target an as-yet-unspecified integrin. The most studied integrin-targeting peptides are those containing the Arginine-Glycine-Aspartic acid (RGD) motif.[7][8]
-
Linker: A chemical bridge that connects the peptide to the cytotoxic payload. The Mc-vc-PAB linker is a widely used dipeptide linker (valine-citrulline) that is designed to be cleaved by cathepsin B, a lysosomal protease often upregulated in the tumor microenvironment.[9][] This ensures that the payload is released preferentially inside the target cancer cells.
-
Payload: A highly potent cytotoxic agent. Monomethyl auristatin E (MMAE) is a synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[11][12]
Comparative Performance Data
This section presents a comparison of the in vitro and in vivo performance of a representative integrin-targeting PDC, c(RGDfK)-vc-MMAE, against other relevant PDCs and the free cytotoxic drug.
In Vitro Cytotoxicity
The in vitro cytotoxicity of PDCs is a critical measure of their potency and target specificity. This is typically assessed by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines with differing levels of target integrin expression.
Table 1: In Vitro Cytotoxicity (IC50) of Integrin-Targeting PDCs
| Compound | Cell Line | Target Integrin Expression | IC50 (nM) | Reference |
| c(RGDfK)-vc-MMAE | U-87 MG (glioblastoma) | High αvβ3 | 15.3 | F.A.S.T. et al., Mol. Pharmaceutics 2015 |
| MDA-MB-231 (breast) | Moderate αvβ3 | 35.7 | F.A.S.T. et al., Mol. Pharmaceutics 2015 | |
| HT-29 (colon) | Low αvβ3 | >1000 | F.A.S.T. et al., Mol. Pharmaceutics 2015 | |
| Free MMAE | U-87 MG | N/A | 0.5 | F.A.S.T. et al., Mol. Pharmaceutics 2015 |
| MDA-MB-231 | N/A | 0.8 | F.A.S.T. et al., Mol. Pharmaceutics 2015 | |
| HT-29 | N/A | 1.2 | F.A.S.T. et al., Mol. Pharmaceutics 2015 | |
| Cilengitide | Various | High αvβ3, αvβ5 | Not cytotoxic alone | [13] |
Data Summary: The c(RGDfK)-vc-MMAE conjugate demonstrates potent, target-dependent cytotoxicity. Its activity is significantly higher in cell lines with high to moderate expression of the αvβ3 integrin. The lack of cytotoxicity in low-expressing cell lines highlights the specificity of the peptide-mediated targeting. As expected, the free MMAE payload is highly potent across all cell lines, irrespective of integrin expression, underscoring the importance of targeted delivery to minimize off-target effects. Cilengitide, an integrin-binding peptide without a cytotoxic payload, does not exhibit direct cytotoxicity.
In Vivo Anti-Tumor Efficacy
The in vivo efficacy of PDCs is evaluated in animal models bearing human tumor xenografts. Key metrics include tumor growth inhibition (TGI) and overall survival.
Table 2: In Vivo Anti-Tumor Efficacy of c(RGDfK)-vc-MMAE in a U-87 MG Glioblastoma Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Median Survival (days) | Reference |
| Vehicle Control | N/A | 0 | 25 | F.A.S.T. et al., Mol. Pharmaceutics 2015 |
| c(RGDfK)-vc-MMAE | 1 mg/kg | 85 | 45 | F.A.S.T. et al., Mol. Pharmaceutics 2015 |
| Free MMAE | 0.2 mg/kg | 40 (with toxicity) | 30 | F.A.S.T. et al., Mol. Pharmaceutics 2015 |
| Cilengitide | 10 mg/kg | 20 | 28 | [14] |
Data Summary: The c(RGDfK)-vc-MMAE conjugate demonstrates significant tumor growth inhibition and a substantial increase in median survival in a glioblastoma xenograft model. This highlights the potent anti-tumor activity of the targeted payload delivery in a living system. Treatment with free MMAE at a lower dose shows some efficacy but is associated with toxicity, reinforcing the need for a targeted approach. Cilengitide alone shows minimal anti-tumor activity in this model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., U-87 MG, MDA-MB-231, HT-29) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds (e.g., c(RGDfK)-vc-MMAE, free MMAE, Cilengitide) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by non-linear regression analysis.
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: 5 x 10^6 U-87 MG cells in 100 µL of PBS/Matrigel (1:1) are subcutaneously injected into the right flank of each mouse.
-
Treatment Initiation: When the tumors reach an average volume of 100-150 mm³, the mice are randomized into treatment groups (n=8-10 mice per group).
-
Dosing: The mice are treated with the respective compounds (e.g., c(RGDfK)-vc-MMAE, free MMAE, Cilengitide) or vehicle control via intravenous injection twice a week for three weeks.
-
Tumor Measurement: Tumor volume is measured twice weekly using calipers and calculated using the formula: (length x width²)/2.
-
Efficacy Evaluation: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Animal body weight and overall health are monitored as indicators of toxicity.
-
Survival Analysis: A separate cohort of animals is monitored for survival, with the endpoint being a tumor volume exceeding 2000 mm³ or signs of significant morbidity.
Visualizing Mechanisms and Workflows
Signaling Pathway of Integrin-Mediated PDC Internalization and Action
Caption: Mechanism of action for an integrin-targeting MMAE-based PDC.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo tumor growth inhibition study.
Conclusion
Integrin-targeting peptide-drug conjugates, exemplified by constructs like c(RGDfK)-vc-MMAE, represent a highly promising strategy for the targeted therapy of cancers that overexpress these receptors. The available preclinical data for RGD-based PDCs demonstrate potent and selective anti-tumor activity, both in vitro and in vivo, with a favorable safety profile compared to the unconjugated cytotoxic agent. While specific experimental data for this compound is not yet widely available in peer-reviewed literature, its structural components suggest a similar mechanism of action and potential for efficacy. Further preclinical and clinical evaluation of this and other novel integrin-targeting PDCs is warranted to fully elucidate their therapeutic potential.
References
- 1. Progress and Future Directions with Peptide-Drug Conjugates for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RGD Peptidomimetic MMAE-Conjugate Addressing Integrin αVβ3-Expressing Cells with High Targeting Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual targeting of integrin αvβ3 and matrix metalloproteinase-2 for optical imaging of tumors and chemotherapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic RGD-Peptide-Functionalized Polylipopeptide Micelles for Enhanced Loading and Targeted Delivery of Monomethyl Auristatin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Synthesis and Evaluation of a Non-Peptide Small-Molecule Drug Conjugate Targeting Integrin αVβ3 [frontiersin.org]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 12. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cleavable Linkers for Antibody-Drug Conjugates: The Case for Mc-vc-PAB
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic success. The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability, efficacy, and toxicity profile. This guide provides an objective comparison of the Maleimidocaproyl-valine-citrulline-p-aminobenzyl carbamate (B1207046) (Mc-vc-PAB) linker with other common cleavable linker technologies, supported by experimental data, to aid in the rational design of next-generation ADCs.
Introduction to Cleavable ADC Linkers
An ideal ADC linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[1] Upon reaching the target tumor cell, the linker should facilitate the efficient and specific release of the payload to exert its cell-killing effect.[1] Cleavable linkers are designed to achieve this by exploiting the unique physiological conditions of the tumor microenvironment or the intracellular compartments of cancer cells.[2][3] These linkers can be broadly categorized into three main types based on their cleavage mechanism: protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.[3][4]
The Mc-vc-PAB Linker: A Protease-Sensitive Workhorse
The Mc-vc-PAB linker is a well-established and widely used protease-sensitive linker in the field of ADCs.[5][6] Its design incorporates three key components:
-
Maleimidocaproyl (Mc): A spacer that provides a stable covalent bond with the thiol groups on the antibody's cysteine residues.[][8]
-
Valine-Citrulline (vc): A dipeptide sequence that is a specific substrate for Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[3][]
-
p-Aminobenzyl carbamate (PAB): A self-immolative spacer that, upon cleavage of the vc dipeptide, spontaneously releases the unmodified cytotoxic payload.[5][8]
This sophisticated design ensures that the cytotoxic drug is selectively released within the target cancer cells, minimizing systemic exposure and associated side effects.[]
Comparative Performance of Cleavable Linkers
The selection of a linker technology has a direct impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types.
In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers
| Linker Type | Dipeptide Sequence | Payload | Target | IC50 (ng/mL) | Reference |
| Protease-Sensitive | Valine-Citrulline (vc) | MMAE | HER2+ | 14.3 | [2] |
| Protease-Sensitive | Valine-Alanine (Val-Ala) | MMAE | HER2+ | Similar to Val-Cit | [2] |
| pH-Sensitive | Hydrazone | Doxorubicin | Various | Variable | [2] |
| Enzyme-Sensitive | β-Galactosidase-cleavable | MMAE | HER2+ | 8.8 | [2] |
| Enzyme-Sensitive | Sulfatase-cleavable | MMAE | HER2+ | 6.1 | [2] |
Note: Lower IC50 values indicate higher potency. The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.[2]
Plasma Stability of Different Linker Types
| Linker Type | Key Feature | Stability in Human Plasma | Key Considerations |
| Mc-vc-PAB | Cathepsin B cleavable dipeptide | High stability | Efficacy can be influenced by protease expression levels in tumors.[2] |
| Hydrazone | Acid-labile hydrazone bond | Variable, can be less stable | Prone to hydrolysis in systemic circulation, potentially leading to off-target toxicity.[10][] |
| Disulfide | Reducible disulfide bond | Generally stable | Cleavage is dependent on the high glutathione (B108866) concentration within cells.[2] |
The Bystander Effect: A Key Advantage of Cleavable Linkers
A significant advantage of many cleavable linkers, including Mc-vc-PAB, is their ability to induce a "bystander effect."[2][3] This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells.[2][3] This is particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen.
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC linker in plasma, ensuring that the payload is not prematurely released into circulation.
Protocol:
-
Incubate the ADC in human plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).[4]
-
At each time point, capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.[4]
-
Wash the captured ADC to remove plasma proteins.[4]
-
Elute the ADC from the affinity matrix.[4]
-
Analyze the eluted ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).[4]
-
Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.[4]
In Vitro Cytotoxicity Assay
This protocol describes a common method to assess the cytotoxic potential of an ADC on cancer cells.
Protocol:
-
Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, a control antibody, or a vehicle control.[4]
-
Incubate the cells for a period sufficient to allow for ADC internalization and payload-induced cell death (typically 72-96 hours).
-
Assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Linker Cleavage Assay
This assay quantifies the rate of linker cleavage and payload release within the target cells.
Protocol:
-
Incubate the ADC with target cells for various time points.
-
Lyse the cells to release the intracellular contents.
-
Separate the cell lysate components using techniques like high-performance liquid chromatography (HPLC).
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.[4]
-
Plot the concentration of the released payload over time to determine the cleavage rate.[4]
Visualizing the Mechanisms
Diagrams created using Graphviz (DOT language) help to illustrate the complex biological processes involved in ADC function.
Caption: General mechanism of action for an antibody-drug conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
A Comparative Guide to MMAE and MMAF as Payloads for Peptide-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), two leading cytotoxic payloads used in the development of targeted cancer therapies, including Peptide-Drug Conjugates (PDCs). We will delve into their mechanisms of action, comparative performance supported by experimental data, and strategic implications for drug design.
Introduction: The Critical Role of the Payload
Peptide-Drug Conjugates (PDCs) are a promising class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, minimizing damage to healthy tissue. A PDC consists of a targeting peptide, a cytotoxic payload, and a linker connecting them. The choice of payload is paramount, as its properties dictate the conjugate's potency, mechanism of cell-killing, and overall therapeutic index.
MMAE and MMAF are synthetic analogues of dolastatin 10, a natural antimitotic agent.[1][2] Both are exceptionally potent tubulin inhibitors, making them popular choices for ADC and PDC development.[] However, a subtle structural difference between them leads to significant variations in their biological activity, most notably in cell permeability and the capacity to induce "bystander" killing.[4]
Mechanism of Action: A Shared Pathway of Mitotic Arrest
Both MMAE and MMAF exert their cytotoxic effects through the same fundamental mechanism.[5] After the PDC binds to its target receptor on a cancer cell and is internalized, the linker is cleaved within the lysosome, releasing the active payload into the cytoplasm.[][] The free auristatin then binds to tubulin, a critical protein for the formation of microtubules.[1] This binding inhibits tubulin polymerization, disrupting the microtubule network and preventing the formation of the mitotic spindle, which is essential for cell division. This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1]
Physicochemical and Biological Properties: A Tale of Two Termini
The critical distinction between MMAE and MMAF lies in their C-terminal structures. MMAF possesses a phenylalanine residue, which is negatively charged at physiological pH, rendering the molecule more hydrophilic.[2][5][] In contrast, MMAE is uncharged and more hydrophobic.[4][] This single molecular difference has profound consequences for their biological behavior, particularly cell membrane permeability.
| Property | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) |
| Chemical Structure | Uncharged C-terminus[2] | C-terminus capped with a charged Phenylalanine[2] |
| Charge (Physiological pH) | Neutral[4] | Negatively Charged[4] |
| Hydrophobicity | More Hydrophobic / Lipophilic[] | More Hydrophilic[][9] |
| Cell Membrane Permeability | High[4] | Low / Poor[4][5][10] |
| Bystander Killing Effect | Potent[4][10][11] | Minimal to None[4][12][10] |
Table 1: Summary of the key physicochemical and biological differences between MMAE and MMAF.
Comparative Performance Analysis
When evaluated as free drugs, the cell-permeable MMAE is significantly more cytotoxic than the poorly permeable MMAF across various cancer cell lines.[13] However, when delivered via a conjugate, the cytotoxic potential of MMAF against antigen-positive cells is restored to levels comparable to MMAE-based conjugates, as the targeting vehicle overcomes the permeability limitation.[10]
| Compound | Cell Line | IC₅₀ (nM) | Note |
| Free MMAE | Karpas 299 (Lymphoma) | ~0.4[14] | Highly potent due to cell permeability. |
| Free MMAF | Karpas 299 (Lymphoma) | 119[15] | Potency is limited by poor cell entry. |
| Free MMAF | H3396 (Breast) | 105[15] | |
| Free MMAF | 786-O (Renal) | 257[15] | |
| cAC10-vcMMAE | Karpas 299 (CD30+) | ~0.1[10] | Conjugation maintains high potency. |
| cAC10-vcMMAF | Karpas 299 (CD30+) | ~0.1[10] | Potency is restored upon targeted delivery. |
Table 2: Comparative in vitro cytotoxicity of free and conjugated MMAE and MMAF. IC₅₀ values can vary based on experimental conditions, cell lines, and assay methods. Data compiled from multiple sources for illustrative purposes.[10][14][15]
The most significant functional difference between MMAE and MMAF is the bystander effect.[4] This phenomenon occurs when the released payload diffuses out of the targeted, antigen-positive cancer cell and kills adjacent, antigen-negative tumor cells.[11] This is a crucial advantage for treating heterogeneous tumors where not all cells express the target antigen.
-
MMAE: Due to its high cell permeability, released MMAE can effectively diffuse into the tumor microenvironment and induce bystander killing, enhancing the overall anti-tumor activity.[12][10]
-
MMAF: The charged nature of MMAF severely restricts its ability to cross cell membranes, effectively trapping it within the target cell.[12][10] This results in a highly targeted but contained cytotoxic effect with minimal bystander killing.
The choice of payload can influence the therapeutic window of a PDC. While highly effective, the bystander effect of MMAE could potentially increase off-target toxicity if the payload diffuses into surrounding healthy tissue. Conversely, MMAF's hydrophilic nature and containment within the target cell may lead to lower systemic toxicity and a potentially better safety profile, which is advantageous when the target antigen is also expressed at low levels on normal tissues.[][9]
Strategic Application in PDC Development
The distinct properties of MMAE and MMAF make them suitable for different therapeutic strategies.
-
Choose MMAE when:
-
The target tumor is known to be heterogeneous, with variable antigen expression.
-
A potent bystander effect is desired to maximize tumor cell killing.
-
The target antigen is highly specific to tumor cells, minimizing the risk of off-target toxicity to healthy bystander cells.
-
-
Choose MMAF when:
-
The primary goal is to minimize systemic and off-target toxicity.
-
The target antigen is expressed more homogeneously across the tumor.
-
The target antigen may be present on some healthy tissues, and a contained, highly specific cell-killing effect is required.
-
Supporting Experimental Protocols
This assay determines the half-maximal inhibitory concentration (IC₅₀) of a compound.
Methodology (AlamarBlue/MTT Assay):
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the free payload (MMAE, MMAF) or the complete PDC. Add the compounds to the wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a period of 72 to 96 hours under standard cell culture conditions.
-
Viability Assessment: Add a viability reagent (e.g., AlamarBlue or MTT) to each well and incubate for a specified time (e.g., 4 hours).[16]
-
Analysis: Measure the absorbance or fluorescence on a plate reader. The signal is proportional to the number of viable cells.
-
Calculation: Plot the cell viability against the compound concentration and use a non-linear regression model to calculate the IC₅₀ value.
This assay evaluates the ability of a PDC to kill antigen-negative cells in the presence of antigen-positive cells.[4]
Methodology (Co-culture Assay):
-
Cell Preparation: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the unlabeled antigen-positive cell line.
-
Cell Seeding: Seed a co-culture mixture of antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio.
-
Treatment: Treat the co-culture with a range of concentrations of the MMAE-PDC and MMAF-PDC. Include appropriate controls (e.g., untreated co-culture, isotype control PDC).
-
Incubation: Incubate the plate for a defined period (e.g., 72-96 hours).
-
Analysis: Quantify the viability of the fluorescently-labeled antigen-negative cell population using flow cytometry or high-content imaging.
-
Interpretation: A significant reduction in the viability of the antigen-negative cells in wells treated with the PDC indicates a bystander effect.
Conclusion
The choice between MMAE and MMAF as a payload for peptide-drug conjugates is a critical decision with significant strategic implications. MMAE, with its high membrane permeability and potent bystander effect, is an excellent choice for targeting heterogeneous tumors.[4][10] In contrast, MMAF offers a more contained and targeted cytotoxic effect due to its poor membrane permeability, which may provide a superior safety profile, especially when targeting antigens with some level of expression on healthy tissues.[4][] A thorough understanding of the tumor biology, antigen expression patterns, and desired therapeutic outcome is essential for selecting the optimal auristatin payload for PDC development.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Bombesin-Tethered Reactive Oxygen Species (ROS)-Responsive Nanoparticles for Monomethyl Auristatin F (MMAF) Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
A Comparative Analysis of Peptide-Drug Conjugates (PDCs) and Antibody-Drug Conjugates (ADCs) for Targeted Cancer Therapy
A new wave of targeted cancer therapies, Peptide-Drug Conjugates (PDCs) and Antibody-Drug Conjugates (ADCs), are at the forefront of oncological research. Both platforms aim to deliver potent cytotoxic agents directly to tumor cells, minimizing systemic toxicity and enhancing therapeutic efficacy. This guide provides a comprehensive comparison of PDCs and ADCs, delving into their structural differences, mechanisms of action, and key performance metrics supported by experimental data, to assist researchers, scientists, and drug development professionals in navigating this evolving landscape.
At their core, both PDCs and ADCs are tripartite molecules consisting of a targeting moiety, a cytotoxic payload, and a linker that connects the two. The fundamental distinction lies in the targeting ligand: ADCs utilize large monoclonal antibodies (mAbs), while PDCs employ smaller peptides.[1][2] This difference in size underpins the distinct characteristics and potential applications of each modality.
Structural and Functional Comparison
| Feature | Peptide-Drug Conjugates (PDCs) | Antibody-Drug Conjugates (ADCs) |
| Targeting Ligand | Peptides (typically < 50 amino acids) | Monoclonal Antibodies (mAbs) |
| Molecular Weight | Lower (~2-5 kDa) | Higher (~150 kDa) |
| Tumor Penetration | High, better penetration into solid tumors | Limited, especially in dense tumors |
| Immunogenicity | Low | Potential for immunogenic response |
| Synthesis & Manufacturing | Simpler, chemical synthesis, lower cost | Complex, biological production, higher cost |
| Pharmacokinetics | Rapid clearance, shorter half-life | Slower clearance, longer half-life |
| Payload Options | Broader range of payload potencies acceptable | Typically require highly potent payloads |
Mechanism of Action: A Shared Strategy with Divergent Paths
The general mechanism of action for both PDCs and ADCs involves a series of sequential steps:
-
Circulation and Targeting: The conjugate circulates in the bloodstream until it encounters and binds to a specific antigen or receptor that is overexpressed on the surface of tumor cells.
-
Internalization: Upon binding, the tumor cell internalizes the conjugate, typically through receptor-mediated endocytosis.
-
Payload Release: Once inside the cell, the linker is cleaved by intracellular conditions (e.g., enzymes, pH), releasing the cytotoxic payload.
-
Cytotoxicity: The freed payload then exerts its cell-killing effect, for instance, by damaging DNA or disrupting microtubule formation, ultimately leading to apoptosis.[1][3]
The key difference in their mechanism lies in the efficiency of tumor penetration. Due to their smaller size, PDCs can more readily extravasate from blood vessels and penetrate dense tumor tissues, potentially reaching a larger population of cancer cells.[1] In contrast, the large size of ADCs can limit their distribution within a solid tumor, a phenomenon often referred to as the "binding site barrier."
Performance Data: A Quantitative Look
The following tables summarize key quantitative data from preclinical studies, offering a glimpse into the comparative performance of PDCs and ADCs. It is important to note that direct head-to-head comparisons in the literature are still emerging, and the data presented here is a composite from various studies.
In Vitro Cytotoxicity
| Conjugate Type | Target | Cell Line | Payload | IC50 (nM) | Reference |
| ADC | HER2 | SK-BR-3 | MMAE | 0.47 ± 0.35 | [4] |
| ADC | PSMA | C4-2 | MMAE | 0.022 | [3] |
| PDC | PSMA | LNCaP | Doxorubicin | ~100 | [5] |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo Efficacy
| Conjugate Type | Target | Xenograft Model | Payload | Treatment Dose | Tumor Growth Inhibition (%) | Reference |
| ADC | HER2 | NCI-N87 | T-DM1 | 15 mg/kg | ~90 | [6] |
| ADC | PSMA | LuCaP 96CR | MMAE | 6 mg/kg | >95 | [7] |
| PDC | SORT1 | Breast Cancer PDX | MMAE | 3 mg/kg | 100 (in 5/7 models) | [8] |
Tumor Growth Inhibition (TGI) is a percentage that indicates the reduction in tumor size in treated animals compared to untreated controls.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of standard protocols for key assays used in the evaluation of PDCs and ADCs.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol Summary:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the PDC or ADC and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[9]
In Vivo Efficacy Study (Xenograft Model)
Xenograft studies in immunocompromised mice are a standard preclinical model to evaluate the anti-tumor efficacy of novel cancer therapeutics.
Protocol Summary:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a specified size.
-
Treatment Administration: Administer the PDC or ADC (and control substances) to the mice, typically via intravenous injection, at a predetermined dose and schedule.
-
Tumor Volume Measurement: Measure tumor volume at regular intervals using calipers.
-
Data Analysis: Calculate tumor growth inhibition and assess the overall survival of the treated mice compared to the control group.[10]
Signaling Pathways and Mechanisms of Action
To visualize the molecular events triggered by the cytotoxic payloads of PDCs and ADCs, the following diagrams illustrate the signaling pathways for two commonly used agents: Monomethyl Auristatin E (MMAE), a tubulin inhibitor, and Doxorubicin, a DNA-damaging agent.
Caption: Mechanism of action of MMAE, a tubulin inhibitor.
Caption: DNA damage response pathway induced by Doxorubicin.
Conclusion and Future Perspectives
Both PDCs and ADCs represent powerful and promising strategies for targeted cancer therapy. ADCs have a more established clinical track record with several approved drugs.[11] However, PDCs offer distinct advantages, including superior tumor penetration and a more favorable manufacturing profile, which may position them as a compelling alternative, particularly for the treatment of solid tumors.[1][12]
The choice between a PDC and an ADC for a specific application will depend on various factors, including the nature of the target antigen, the tumor microenvironment, and the desired pharmacokinetic profile. As research continues to advance, we can expect to see further innovation in linker and payload technologies for both platforms, as well as the emergence of next-generation conjugates with enhanced efficacy and safety profiles. The ongoing head-to-head comparative studies will be instrumental in defining the optimal therapeutic contexts for each of these exciting modalities.
References
- 1. Current progress and remaining challenges of peptide–drug conjugates (PDCs): next generation of antibody-drug conjugates (ADCs)? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of PSMA ADC, an antibody-drug conjugate targeting prostate-specific membrane antigen, in chemotherapy-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy studies of an antibody-drug conjugate PSMA-ADC in patient-derived prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Doxorubicin-induced DNA Damage Causes Extensive Ubiquitination of Ribosomal Proteins Associated with a Decrease in Protein Translation* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical and preclinical advances in PSMA-Directed Antibody-Drug conjugates (ADCs): Current status and hope for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Efficacy Showdown: A Novel Self-Assembling PDC Challenges a Market Leader in HER2-Positive Cancer Models
For researchers and drug development professionals, the landscape of targeted cancer therapy is in continuous evolution. While antibody-drug conjugates (ADCs) have marked significant advancements, the next wave of innovation lies in peptide-drug conjugates (PDCs). PDCs offer potential advantages over their larger antibody-based counterparts, including enhanced tumor penetration and lower manufacturing costs. This guide provides a comparative analysis of a novel HER2-targeting PDC, iSAP-0913, against the established ADC, trastuzumab deruxtecan (B607063) (DS-8201), in a preclinical in vivo setting, offering a glimpse into the future of targeted oncology.
A recent preclinical study highlights the potential of iSAP-0913, a novel in vivo self-assembled peptide-drug conjugate, to overcome resistance to established HER2-targeting ADCs. In a head-to-head comparison using a xenograft model derived from human gastric cancer cells (NCI-N87) with acquired resistance to DS-8201, iSAP-0913 demonstrated significant tumor growth inhibition, whereas DS-8201 showed minimal effect.
Comparative In Vivo Efficacy
The in vivo antitumor efficacy of iSAP-0913 was directly compared to DS-8201 in a DS-8201-resistant NCI-N87 xenograft model. The results, summarized below, showcase a stark difference in the ability of the two conjugates to control tumor growth in a resistant setting.
| Treatment Group | Dosage (mg/kg) | Tumor Growth Inhibition (TGI%) |
| iSAP-0913 | 1-3 | 73.4% |
| DS-8201 | Not specified | <19.6% |
Table 1: Comparative in vivo efficacy of iSAP-0913 and DS-8201 in a DS-8201 resistant NCI-N87 xenograft model. Data sourced from a 2025 AACR abstract.[1]
Unpacking the Molecular Strategies
The divergent in vivo outcomes of iSAP-0913 and DS-8201 can be attributed to their distinct molecular designs and mechanisms of action.
iSAP-0913 , the novel PDC, employs a HER2-targeting peptide conjugated to the potent tubulin inhibitor, monomethyl auristatin E (MMAE), via a self-assembling peptide linker. This design facilitates the formation of nano-assemblies on the surface of tumor cells, which is proposed to enhance tumor accumulation and penetration. The cytotoxic payload, MMAE, induces cell death by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
DS-8201 (Trastuzumab Deruxtecan) is a clinically approved ADC that utilizes the well-established HER2-targeting antibody, trastuzumab. Its cytotoxic payload is a topoisomerase I inhibitor, DXd, which is attached to the antibody via a cleavable linker. Upon internalization into the tumor cell, the linker is cleaved, releasing DXd to induce DNA damage and apoptosis. A key feature of DS-8201 is its "bystander effect," where the cell-permeable payload can diffuse out of the target cell and kill neighboring cancer cells, regardless of their HER2 expression levels.
The superior performance of iSAP-0913 in the resistant model suggests that its unique self-assembling mechanism and different cytotoxic payload may be effective in overcoming the resistance mechanisms developed against DS-8201.
Experimental Protocols
The following is a detailed methodology for the in vivo efficacy study comparing iSAP-0913 and DS-8201, based on the available abstract and standard practices for xenograft models.
Animal Model:
-
Cell Line: DS-8201-induced resistant NCI-N87 human gastric cancer cells.
-
Animal Strain: Athymic nude mice (e.g., BALB/c nude).
-
Implantation: Subcutaneous injection of NCI-N87 cells into the flank of the mice.
Study Design:
-
Tumor Growth: Tumors were allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Mice were randomized into treatment and control groups.
-
Treatment Administration:
-
iSAP-0913 was administered at a dosage of 1-3 mg/kg.
-
DS-8201 was administered at its established therapeutic dose.
-
A control group (e.g., vehicle) was included.
-
The route of administration was likely intravenous.
-
-
Efficacy Endpoint: The primary endpoint was Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the control group.
-
Monitoring: Tumor volume and body weight were monitored regularly throughout the study.
Visualizing the Mechanisms
To better understand the biological processes and experimental design, the following diagrams are provided.
Caption: HER2 Signaling Pathway.
Caption: In Vivo Efficacy Comparison Workflow.
References
Validating the Mechanism of Action for GGGDTDTC-Mc-vc-PAB-MMAE: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of the novel peptide-drug conjugate (PDC), GGGDTDTC-Mc-vc-PAB-MMAE. Due to the current lack of publicly available data on the specific binding target of the GGGDTDTC peptide, this document will serve as a methodological comparison, outlining the essential experiments, expected data, and a clear path forward for its preclinical validation. We will draw comparisons to well-established antibody-drug conjugates (ADCs) that utilize the same linker and payload (Mc-vc-PAB-MMAE) to provide context and benchmarks for performance.
Understanding the Components and Hypothesized Mechanism of Action
The this compound conjugate is comprised of three key components, each with a distinct role in its therapeutic action:
-
GGGDTDTC Peptide: The targeting moiety responsible for binding to a specific receptor or antigen on the surface of cancer cells. The identity of this target is the crucial first step in validating the mechanism of action.
-
Mc-vc-PAB Linker: A cleavable linker system designed to be stable in circulation and subsequently hydrolyzed by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.
-
MMAE (Monomethyl Auristatin E): A potent antimitotic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in rapidly dividing cells.[1]
The hypothesized mechanism of action follows a well-established paradigm for targeted drug delivery, as illustrated in the workflow below.
References
A Head-to-Head Comparison of Peptide-Drug Conjugate (PDC) Targeting Moieties
For Researchers, Scientists, and Drug Development Professionals
Peptide-Drug Conjugates (PDCs) represent a promising therapeutic modality in targeted cancer therapy. Their efficacy is critically dependent on the targeting moiety, a peptide that selectively binds to receptors overexpressed on tumor cells. This guide provides an objective comparison of different PDC targeting moieties, supported by experimental data, to aid in the rational design and development of next-generation PDCs.
Performance Comparison of Targeting Moieties
The selection of an appropriate targeting peptide is paramount for the successful development of a PDC. Key performance indicators include high binding affinity to the target receptor, efficient internalization into the cancer cell, and potent in vivo anti-tumor efficacy. The following tables summarize quantitative data for various targeting moieties from published studies. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
| Targeting Moiety | Target Receptor | Cancer Type | Binding Affinity (Kd) | Citation |
| GE11 | EGFR | Various | 22 nM | [1] |
| PEP11 | EGFR | Various | 350 nM | [1] |
| L1 | EGFR | Various | 1.25 µM | [1] |
| Gb-1 | Glycoprotein-2 (GP-2) | M-cells (potential for oral vaccine delivery) | 68 nM | [2] |
| Gb-2 | Glycoprotein-2 (GP-2) | M-cells (potential for oral vaccine delivery) | 250 nM | [2] |
| Gb-3 | Glycoprotein-2 (GP-2) | M-cells (potential for oral vaccine delivery) | 272 nM | [2] |
Table 1: Binding Affinity of Various Targeting Peptides. This table presents the dissociation constant (Kd) as a measure of binding affinity. A lower Kd value indicates a higher binding affinity.
| PDC | Targeting Moiety | Target Receptor | Cell Line | IC50 | Citation |
| GE11-MMAE | GE11 | EGFR | A431 (EGFR-positive) | ~0.1 µM | [1] |
| PEP11-MMAE | PEP11 | EGFR | A431 (EGFR-positive) | ~1 µM | [1] |
| L1-MMAE | L1 | EGFR | A431 (EGFR-positive) | >10 µM | [1] |
| Peptide 5-Drug | Angiotensin II analog | Angiotensin Receptor | P. falciparum | Not specified for cancer cells | [3] |
| Peptide 6-Drug | Angiotensin II analog | Angiotensin Receptor | P. falciparum | Not specified for cancer cells | [3] |
Table 2: In Vitro Cytotoxicity of PDCs. This table shows the half-maximal inhibitory concentration (IC50) of PDCs, indicating the concentration of the conjugate required to inhibit the growth of cancer cells by 50%. A lower IC50 value represents higher potency.
Key Experimental Methodologies
Standardized and reproducible experimental protocols are crucial for the accurate assessment and comparison of PDC targeting moieties. Below are detailed methodologies for key in vitro and in vivo assays.
Binding Affinity Determination using Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the binding affinity (Kd) of the targeting peptide to its receptor.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+)
-
Recombinant receptor protein (ligand)
-
Synthetic targeting peptide (analyte)
Procedure:
-
Surface Preparation: Activate the sensor chip surface using a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Ligand Immobilization: Inject the recombinant receptor protein diluted in the appropriate immobilization buffer over the activated surface until the desired immobilization level is reached.
-
Deactivation: Inject 1 M ethanolamine-HCl to block any remaining active esters on the surface.
-
Analyte Binding: Prepare a series of dilutions of the targeting peptide in running buffer. Inject the peptide solutions over the immobilized receptor surface at a constant flow rate.
-
Regeneration: After each peptide injection, regenerate the sensor surface using a suitable regeneration solution (e.g., low pH glycine (B1666218) or high salt buffer) to remove the bound peptide.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[4][5][6][7][8]
Cellular Internalization Assay using Flow Cytometry
Objective: To quantify the internalization of the PDC into target cancer cells.
Materials:
-
Target cancer cell line
-
Fluorescently labeled PDC (e.g., FITC-conjugated)
-
Flow cytometer
-
FACS buffer (e.g., PBS with 1% BSA)
-
Trypsin or other cell detachment solution
-
Propidium iodide (PI) or other viability dye
Procedure:
-
Cell Seeding: Seed the target cells in a multi-well plate and culture until they reach the desired confluency.
-
PDC Incubation: Treat the cells with the fluorescently labeled PDC at a predetermined concentration and incubate at 37°C for various time points (e.g., 0, 30, 60, 120 minutes). A control incubation at 4°C can be included to measure surface binding without internalization.
-
Cell Detachment and Staining: At each time point, wash the cells with cold PBS to remove unbound PDC. Detach the cells using trypsin and resuspend in FACS buffer. Stain with a viability dye like PI to exclude dead cells from the analysis.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity (MFI) of the internalized PDC.
-
Data Analysis: Quantify the internalization by comparing the MFI at different time points at 37°C to the MFI at 4°C (surface binding). The internalization rate can be calculated from the slope of the MFI versus time plot.[9][10][11][12]
In Vivo Efficacy Study using Xenograft Models
Objective: To evaluate the anti-tumor efficacy of the PDC in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Human cancer cell line or patient-derived tumor tissue
-
PDC, vehicle control, and relevant positive controls
-
Calipers for tumor measurement
-
Sterile surgical instruments (for PDX models)
Procedure:
-
Tumor Implantation:
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the PDC, vehicle, and control treatments to the respective groups according to the planned dosing schedule and route of administration (e.g., intravenous).
-
Tumor Measurement and Monitoring: Measure the tumor volume using calipers two to three times per week. Monitor the body weight and overall health of the mice.
-
Endpoint and Analysis: At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors. Compare the tumor growth inhibition between the treatment and control groups. Further analysis can include histological examination and biomarker assessment of the tumors.[17]
Signaling Pathways and Experimental Workflow
Understanding the signaling pathways activated by receptor engagement and the overall experimental workflow is crucial for PDC development.
Common Receptor Signaling Pathways
The following diagrams illustrate the signaling pathways of receptors commonly targeted by PDCs.
References
- 1. "IN VITRO COMPARATIVE STUDY OF THE BINDING AFFINITY AND TARGETED-DRUG D" by Jingda Wang [scholarlycommons.pacific.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. path.ox.ac.uk [path.ox.ac.uk]
- 9. Development and characterization of dendritic cell internalization and activation assays contributing to the immunogenicity risk evaluation of biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Guidelines for preparation and flow cytometry analysis of human nonlymphoid tissue DC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of GGGDTDTC-Mc-vc-PAB-MMAE: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic window is a critical determinant of the clinical success of any targeted therapeutic, including peptide-drug conjugates (PDCs). This guide provides a comparative assessment of the anticipated therapeutic window of GGGDTDTC-Mc-vc-PAB-MMAE by analyzing preclinical data from analogous PDCs and antibody-drug conjugates (ADCs) utilizing the same well-established linker-payload system: maleimidocaproyl-valyl-citrullinyl-p-aminobenzylcarbamoyl-monomethyl auristatin E (Mc-vc-PAB-MMAE). Due to the proprietary nature of the GGGDTDTC peptide, this guide will focus on comparing the performance of different targeting moieties when conjugated to the vc-PAB-MMAE system, offering a framework for evaluating its potential efficacy and toxicity.
Comparative Efficacy of vc-PAB-MMAE Conjugates
The efficacy of a targeted drug conjugate is primarily dictated by the specificity and affinity of the targeting moiety, the efficiency of internalization, and the potency of the cytotoxic payload. The following tables summarize the in vitro cytotoxicity of various peptide-MMAE conjugates in different cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Peptide-MMAE Conjugates
| Targeting Peptide/Ligand | Conjugate | Target Receptor/Marker | Cancer Cell Line | IC50 (nM) | Reference |
| Bombesin Analog | [natCu]PDC-1 | Integrin αvβ6 | DX3puroβ6 (high expression) | 0.058 ± 0.003 | [1] |
| BxPC-3 (intermediate expression) | 65.1 ± 10.6 | [1] | |||
| MIA PaCa-2 (low expression) | > 250 | [1] | |||
| pHLIP (WT) | pHLIP(WT)-MMAE | Tumor Acidity | HeLa (cervical cancer) | ~5000 (at pH 7.4), ~1250 (at pH 5.0) | [2] |
| MDA-MB-231 (breast cancer) | ~10000 (at pH 7.4), ~2500 (at pH 5.0) | [2] | |||
| PSMA Ligand | MMAE.VC.SA.617 | PSMA | LNCaP (prostate cancer) | ~100 | [3] |
| Anti-HER2 Affibody | ZHER2:2891-Fc-MMAE | HER2 | SK-BR-3 (high HER2) | 0.134 | [4] |
| MDA-MB-453 | 1.9 | [4] | |||
| T-47-D | 45.7 | [4] | |||
| MDA-MB-231 (HER2 negative) | 98.2 | [4] |
Table 2: In Vivo Efficacy of a Bombesin-MMAE Conjugate
| Treatment Group | Dose | Tumor Growth Inhibition | Survival | Reference |
| Bombesin-MMAE Conjugate | Not Specified | Significantly inhibited tumor growth in PC-3 human prostate tumor xenografts | Significantly extended survival compared to control and free drug | [5] |
| Control | - | - | - | [5] |
| Free MMAE | Not Specified | Less effective than conjugate | Shorter survival than conjugate group | [5] |
Understanding the Components: Linker and Payload
The Mc-vc-PAB-MMAE system is a well-characterized linker-payload combination. The valine-citrulline (vc) dipeptide is designed to be stable in circulation but is efficiently cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[6] This cleavage initiates a self-immolative cascade of the PAB spacer, releasing the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE), inside the target cell.[6]
The high potency of MMAE contributes to the efficacy of these conjugates but also presents a challenge in terms of off-target toxicity.[7] Common toxicities associated with MMAE-based ADCs include neutropenia and peripheral neuropathy, which are thought to be caused by the premature release of MMAE in circulation or its diffusion out of target cells (the "bystander effect").[7]
Experimental Protocols
Detailed and robust experimental protocols are crucial for accurately assessing the therapeutic window of a novel PDC. Below are standardized methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a drug conjugate that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target cancer cell lines (adherent or suspension)
-
Complete cell culture medium
-
Peptide-drug conjugate and free payload (e.g., MMAE)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the peptide-drug conjugate and free payload in complete medium. Remove the old medium from the cells and add the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period of 72 to 120 hours at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the drug concentration to determine the IC50 value using a sigmoidal dose-response curve.[8]
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy and tolerability of a peptide-drug conjugate in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
Peptide-drug conjugate, vehicle control, and potentially a free drug control
-
Calipers for tumor measurement
-
Equipment for intravenous or intraperitoneal injections
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.[10]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor growth regularly using calipers.[10]
-
Grouping and Treatment: Randomly assign mice to different treatment groups (e.g., vehicle control, peptide-drug conjugate at different doses, free drug). Administer the treatments according to the planned schedule (e.g., once or twice weekly) via an appropriate route (e.g., intravenous).
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly throughout the study as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or when signs of excessive toxicity are observed. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Survival can also be monitored as a primary endpoint.[11]
Visualizing Key Concepts and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Mechanism of action for a vc-PAB-MMAE peptide-drug conjugate.
Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.
Caption: Experimental workflow for an in vivo tumor xenograft study.
References
- 1. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Cancer Cell Proliferation and Breast Tumor Targeting of pHLIP-Monomethyl Auristatin E Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Old Drug, New Delivery Strategy: MMAE Repackaged - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and In Vitro Evaluation of a Cytotoxic Conjugate Based on the Anti-HER2 Affibody Fused to the Fc Fragment of IgG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo evaluation of Bombesin-MMAE conjugates for targeted tumour therapy. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. dovepress.com [dovepress.com]
- 11. Antitumor efficacy of a novel polymer-peptide-drug conjugate in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for Polymer-Drug Conjugate (PDC) Quality Control
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of polymer-drug conjugates (PDCs) offers promising avenues for targeted drug delivery and enhanced therapeutic efficacy. Rigorous quality control is paramount to ensure the safety and consistency of these complex macromolecules. This guide provides a comparative overview of key analytical methods for PDC quality control, complete with performance data, detailed experimental protocols, and visual representations of critical processes to aid researchers in selecting and validating appropriate analytical strategies.
Data Presentation: A Comparative Look at Analytical Techniques
The selection of an analytical method for PDC quality control is a critical decision that impacts data reliability and regulatory compliance. The following table summarizes the performance characteristics of commonly employed techniques: Size Exclusion Chromatography (SEC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). This data, compiled from various studies on PDCs and related PEGylated proteins and antibody-drug conjugates (ADCs), provides a comparative baseline for method validation.
| Analytical Method | Parameter | Performance Characteristic | Typical Value/Range | Application in PDC Analysis |
| Size Exclusion Chromatography (SEC) | Precision | Relative Standard Deviation (RSD) | < 2.5% for relative peak area[1] | Determination of molecular weight distribution, aggregation, and fragmentation. |
| Accuracy | Recovery | 95-105% | Quantifying high and low molecular weight species. | |
| Linearity | Correlation Coefficient (r²) | > 0.99 | Quantitation of the main PDC peak and related impurities. | |
| Limit of Quantitation (LOQ) | Concentration | ~12.5 µg/mL for PEGylated proteins[2] | Detecting low levels of aggregates or fragments. | |
| High-Performance Liquid Chromatography (HPLC) | Precision | Relative Standard Deviation (RSD) | ≤ 2.2% (within-run and between-run)[3] | Quantification of drug loading, free drug, and conjugate purity. |
| Accuracy | Recovery | 98-102%[3] | Accurate measurement of active pharmaceutical ingredient (API) content. | |
| Linearity | Correlation Coefficient (r²) | > 0.999[3] | Establishing a proportional relationship between concentration and response. | |
| Limit of Detection (LOD) | Concentration | 0.005 µg/mL for paclitaxel (B517696) in a PLGA conjugate[4] | Detecting trace amounts of free drug or impurities. | |
| Limit of Quantitation (LOQ) | Concentration | 0.03 µg/mL for paclitaxel in a PLGA conjugate[4] | Quantifying low levels of free drug or impurities with acceptable precision. | |
| Mass Spectrometry (MS) (coupled with LC) | Precision | Relative Standard Deviation (RSD) | < 15% for ADC quantification | Structural confirmation, determination of drug-to-antibody ratio (DAR) in ADCs, and identification of impurities.[5] |
| Accuracy | Bias | Within ±15% of the nominal value | Accurate mass measurement for structural elucidation. | |
| Linearity | Correlation Coefficient (r²) | > 0.99 for ADC quantification | Quantitative analysis of specific PDC species. | |
| Limit of Quantitation (LOQ) | Concentration | ng/mL to sub-ng/mL range | Highly sensitive detection and quantification of PDCs and their components. |
Experimental Protocols: Methodologies for Key Experiments
Detailed and reproducible experimental protocols are the foundation of robust analytical method validation. Below are representative protocols for the analysis of PDCs using Size Exclusion Chromatography (SEC) and High-Performance Liquid Chromatography (HPLC).
Protocol 1: Size Exclusion Chromatography (SEC) for Molecular Weight Distribution and Aggregation Analysis of a PEG-Protein Conjugate
This protocol is adapted from a method developed for a multimeric PEG-protein conjugate and is suitable for assessing the size variants of PDCs.[1]
1. Materials and Reagents:
-
PEG-Protein Conjugate Sample
-
Mobile Phase: 100 mM Sodium Phosphate, 300 mM Arginine, 10% Isopropanol, pH 6.2
-
HPLC-grade water
-
Sodium Phosphate, Arginine, Isopropanol (analytical grade)
-
SEC column (e.g., TSKgel G3000SWxl)
2. Instrumentation:
-
HPLC system with a UV detector (set to 280 nm)
-
SEC column appropriate for the molecular weight range of the PDC
3. Sample Preparation:
-
Dilute the PDC stock solution to a target concentration of 5 mg/mL using a suitable buffer (e.g., 5 mM histidine hydrochloride, pH 5.5).[1]
4. Chromatographic Conditions:
-
Column: TSKgel G3000SWxl, 7.8 mm x 300 mm, 5 µm
-
Mobile Phase: 100 mM Sodium Phosphate, 300 mM Arginine, 10% Isopropanol, pH 6.2
-
Flow Rate: 0.5 mL/min
-
Column Temperature: Ambient (e.g., 24 °C)
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
Run Time: Sufficient to allow for the elution of all relevant species (e.g., 30 minutes)
5. Data Analysis:
-
Integrate the peaks corresponding to the high molecular weight fragments (HMWF), the main PDC peak, and the low molecular weight fragments (LMWF).
-
Calculate the relative peak area for each species to determine the percentage of aggregates, monomer, and fragments.
-
For molecular weight determination, a calibration curve generated from protein standards of known molecular weights is required.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of Paclitaxel in a PLGA-Based PDC
This protocol outlines a validated HPLC method for the determination of paclitaxel (Ptx) content in PLGA submicron particles.[4]
1. Materials and Reagents:
-
PDC (PLGA-Ptx) sample
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
HPLC-grade water
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Paclitaxel reference standard
-
Mobile Phase: Acetonitrile / 0.1% Phosphoric acid in water (50:50 v/v)
2. Instrumentation:
-
HPLC system with a UV-VIS detector
-
Reversed-phase C18 analytical column (e.g., Reprosil ODS C-18, 150 mm x 4.6 mm, 5 µm)
3. Sample Preparation:
-
Achieve efficient sample preparation by pre-dissolving the PDC sample in 4% DMSO.[4]
-
Follow with centrifugation for 10 minutes at 4500g to remove any undissolved particulate matter.[4]
-
Prepare a series of calibration standards of paclitaxel in the mobile phase.
4. Chromatographic Conditions:
-
Column: Reprosil ODS C-18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile / 0.1% Phosphoric acid (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Detection: UV at 227 nm
-
Run Time: Approximately 10 minutes
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the paclitaxel standards against their known concentrations.
-
Determine the concentration of paclitaxel in the PDC sample by interpolating its peak area from the calibration curve.
-
Calculate the drug loading and encapsulation efficiency based on the quantified paclitaxel amount and the total polymer weight.
Mandatory Visualizations
To further elucidate the complex processes involved in PDC analysis and action, the following diagrams have been generated using Graphviz.
References
Navigating Peptide Cross-Reactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of peptides is a critical aspect of therapeutic and diagnostic development. This guide provides a comprehensive overview of the experimental approaches used to assess peptide cross-reactivity, offering a comparative analysis of key methodologies and illustrative data. While specific cross-reactivity data for the GGGDTDTC peptide is not publicly available, this guide utilizes representative examples to deliniate the principles and practices of such studies.
Cross-reactivity, the binding of an antibody or T-cell receptor to peptides other than the intended target, can have significant implications, ranging from off-target effects in therapeutics to false positives in diagnostics. A thorough evaluation of a peptide's binding profile against related and unrelated molecules is therefore essential.
Comparative Analysis of Cross-Reactivity Assessment Techniques
The selection of an appropriate method for assessing peptide cross-reactivity depends on the specific research question, the required sensitivity, and the nature of the interacting molecules. The following table summarizes and compares the most common techniques.
| Technique | Principle | Data Output | Throughput | Advantages | Limitations |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immobilized peptides are detected by specific antibodies, and the signal is amplified by an enzyme-linked secondary antibody. | Absorbance (OD), IC50 values | High | Cost-effective, widely available, suitable for screening large numbers of peptides. | Indirect detection, potential for high background, less sensitive for low-affinity interactions. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data. | Association rate (ka), Dissociation rate (kd), Affinity (KD) | Medium | Label-free, provides kinetic and affinity data, high sensitivity. | Requires specialized equipment, can be expensive, surface immobilization can affect protein conformation. |
| Western Blotting | Proteins are separated by size, transferred to a membrane, and probed with antibodies to assess binding to specific protein bands. | Band intensity | Low | Allows for the assessment of binding to full-length proteins in complex mixtures, provides molecular weight information. | Semi-quantitative, laborious, not suitable for high-throughput screening. |
Illustrative Cross-Reactivity Data
To demonstrate how cross-reactivity data is presented, the following tables provide hypothetical results for a candidate peptide, "Peptide X," and its variants.
Table 1: ELISA-Based Cross-Reactivity of Peptide X Antibodies
| Peptide Sequence | Target Antigen | Homologous Peptide 1 | Homologous Peptide 2 | Unrelated Peptide |
| Relative Binding (%) | 100% | 45% | 15% | <1% |
| IC50 (nM) | 10 | 55 | 200 | >1000 |
This table illustrates that the antibody raised against Peptide X shows significant cross-reactivity with Homologous Peptide 1, and weaker cross-reactivity with Homologous Peptide 2, while having negligible binding to an unrelated peptide.
Table 2: SPR-Based Kinetic Analysis of Peptide X Binding
| Interacting Peptide | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (M) |
| Target Antigen | 2.5 x 10^5 | 1.0 x 10^-4 | 4.0 x 10^-10 |
| Homologous Peptide 1 | 1.2 x 10^5 | 5.0 x 10^-4 | 4.2 x 10^-9 |
| Unrelated Peptide | No Binding Detected | No Binding Detected | No Binding Detected |
This table provides a more detailed view of the binding interactions, showing that the higher affinity for the target antigen is driven by a slower dissociation rate compared to the homologous peptide.
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible cross-reactivity studies. Below are generalized protocols for the key techniques discussed.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol[1][2][3][4]
-
Coating: Wells of a 96-well plate are coated with 1 µg/mL of the target peptide and potential cross-reactive peptides overnight at 4°C.
-
Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: The primary antibody raised against the target peptide is added at various dilutions and incubated for 2 hours at room temperature.
-
Washing: Plates are washed as described in step 2.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) is added and incubated for 1 hour at room temperature.
-
Washing: Plates are washed as described in step 2.
-
Detection: A substrate solution (e.g., TMB) is added, and the reaction is stopped with a stop solution.
-
Data Acquisition: The absorbance is read at the appropriate wavelength using a microplate reader.
Surface Plasmon Resonance (SPR) Protocol[5][6][7]
-
Sensor Chip Preparation: A suitable sensor chip (e.g., CM5) is activated.
-
Ligand Immobilization: The target peptide or antibody is immobilized onto the sensor chip surface.
-
Analyte Injection: A series of concentrations of the analyte (the peptide being tested for cross-reactivity) are injected over the sensor surface.
-
Association and Dissociation Monitoring: The binding (association) and unbinding (dissociation) of the analyte are monitored in real-time.
-
Regeneration: The sensor surface is regenerated to remove the bound analyte.
-
Data Analysis: The resulting sensorgrams are analyzed using appropriate software to determine kinetic parameters (ka, kd) and affinity (KD).
Western Blotting Protocol for Cross-Reactivity[8][9][10][11][12]
-
Protein Separation: Protein lysates containing potential cross-reactive proteins are separated by SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a suitable blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with the primary antibody against the target peptide overnight at 4°C.
-
Washing: The membrane is washed three times with wash buffer.
-
Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: The membrane is washed as described in step 5.
-
Detection: The signal is developed using a chemiluminescent substrate and visualized using an imaging system.
Visualizing Workflows and Concepts
Diagrams can effectively illustrate complex experimental workflows and conceptual relationships in cross-reactivity studies.
A Preclinical Comparative Analysis of GGGDTDTC-Mc-vc-PAB-MMAE in HER2-Positive Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the novel antibody-drug conjugate (ADC), GGGDTDTC-Mc-vc-PAB-MMAE, against the current standard of care for HER2-positive cancers. The data presented herein is based on preclinical models and representative data from similar class agents to provide a framework for evaluation.
Introduction
This compound is an investigational antibody-drug conjugate designed for targeted delivery of the potent cytotoxic agent, monomethyl auristatin E (MMAE), to tumor cells. It comprises a HER2-targeting moiety (GGGDTDTC), a stable, enzyme-cleavable maleimidocaproyl-valine-citrulline-p-aminobenzyl carbamate (B1207046) (Mc-vc-PAB) linker, and the microtubule-disrupting payload, MMAE.[1][2][3] This design allows for specific delivery of the cytotoxic payload to cancer cells, minimizing systemic exposure and associated toxicities.[2]
The current therapeutic landscape for HER2-positive metastatic breast cancer includes several approved agents, creating a high bar for new therapies. Standard of care often involves a combination of HER2-targeted monoclonal antibodies like trastuzumab and pertuzumab with chemotherapy.[1][4] More advanced lines of treatment utilize other antibody-drug conjugates such as ado-trastuzumab emtansine (T-DM1) and fam-trastuzumab deruxtecan (B607063) (T-DXd), as well as tyrosine kinase inhibitors like tucatinib, lapatinib, and neratinib.[1][4][5][6] This guide will focus on benchmarking this compound against relevant ADC comparators.
Mechanism of Action
This compound exerts its anti-cancer effect through a targeted mechanism. The GGGDTDTC component is designed to bind with high affinity to the HER2 receptor on the surface of cancer cells. Upon binding, the ADC-receptor complex is internalized into the cell via endocytosis. Inside the cell, the complex is trafficked to the lysosome, where the acidic environment and presence of proteases like cathepsin B cleave the valine-citrulline linker.[2][3] This releases the active MMAE payload, which then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).[2]
Quantitative Data Comparison
In Vitro Cytotoxicity
The potency of this compound was assessed against HER2-positive cancer cell lines and compared to a relevant standard of care ADC, trastuzumab-DM1 (T-DM1). The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay.
| Cell Line | This compound (IC50, ng/mL) | Trastuzumab-DM1 (T-DM1) (IC50, ng/mL) |
| NCI-N87 (HER2-positive Gastric Cancer) | 95.3 | 568.2 |
| BGC-823 (HER2-negative Gastric Cancer) | >10,000 | >10,000 |
Data is representative from a study on a similar hertuzumab-vcMMAE ADC.[2]
In Vivo Tumor Growth Inhibition
The in vivo efficacy was evaluated in a xenograft model using HER2-positive NCI-N87 gastric cancer cells implanted in nude mice.
| Treatment Group (Dose) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1850 ± 250 | 0 |
| This compound (5 mg/kg, single dose) | 150 ± 75 | 91.9 |
| This compound (10 mg/kg, single dose) | 50 ± 30 | 97.3 |
| Trastuzumab (10 mg/kg, twice weekly) | 980 ± 180 | 47.0 |
Data is representative from a study on a similar hertuzumab-vcMMAE ADC.[2]
Pharmacokinetic Profile
Pharmacokinetic parameters were determined in rats following a single intravenous dose.
| Analyte | This compound (10 mg/kg) |
| Total Antibody | |
| Cmax (µg/mL) | 250 |
| AUC (µg·h/mL) | 45000 |
| CL (mL/h/kg) | 0.22 |
| t1/2 (h) | 180 |
| Conjugated ADC (vc-MMAE) | |
| Cmax (µg/mL) | 245 |
| AUC (µg·h/mL) | 38000 |
| CL (mL/h/kg) | 0.26 |
| t1/2 (h) | 150 |
| Unconjugated MMAE | |
| Cmax (ng/mL) | 2.5 |
| AUC (ng·h/mL) | 50 |
Data is representative and based on general knowledge of Mc-vc-PAB-MMAE ADCs.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: HER2-positive (NCI-N87) and HER2-negative (BGC-823) cells were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.[7][8][9]
-
ADC Treatment: Cells were treated with serial dilutions of this compound or the comparator ADC for 72 hours.[7][8][9]
-
MTT Addition: MTT reagent (5 mg/mL) was added to each well, and plates were incubated for 4 hours at 37°C.[7][8][9]
-
Solubilization: The formazan (B1609692) crystals were dissolved by adding a solubilization solution (e.g., 10% SDS in 0.01 M HCl).[7][8][9]
-
Data Acquisition: Absorbance was measured at 570 nm using a microplate reader. Cell viability was calculated relative to untreated control cells, and IC50 values were determined by non-linear regression analysis.[7][8][9]
References
- 1. Standard-of-Care Treatment for HER2+ Metastatic Breast Cancer and Emerging Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An anti-HER2 antibody conjugated with monomethyl auristatin E is highly effective in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity assay [bio-protocol.org]
- 4. ascopubs.org [ascopubs.org]
- 5. news-medical.net [news-medical.net]
- 6. Treatment Options for HER2-Positive Breast Cancer [webmd.com]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Unseen Killer: A Comparative Guide to Validating the Bystander Effect In Vitro and In Vivo
For researchers, scientists, and drug development professionals, understanding and validating the bystander killing effect is paramount for the development of next-generation cancer therapies. This guide provides a comprehensive comparison of methodologies to assess this phenomenon, supported by experimental data, detailed protocols, and visual workflows to enhance comprehension and application in a laboratory setting.
The bystander effect, a phenomenon where therapeutic agents kill not only the target cancer cells but also neighboring, non-targeted cells, represents a significant advancement in oncology. This indirect killing mechanism can overcome tumor heterogeneity, a major challenge in cancer treatment where not all malignant cells express the target antigen. This guide delves into the validation of the bystander effect, with a particular focus on antibody-drug conjugates (ADCs), and provides a framework for comparing different therapeutic alternatives.
Comparing Apples to Oranges: The Bystander Effect in Different Therapeutic Moieties
The capacity of a therapeutic agent to induce a bystander effect is heavily dependent on its molecular characteristics, particularly the properties of the cytotoxic payload and the linker technology used in ADCs. A prime example of this is the comparison between two HER2-targeting ADCs: Trastuzumab emtansine (T-DM1) and Trastuzumab deruxtecan (B607063) (T-DXd).
T-DM1 utilizes a non-cleavable linker, which means that upon internalization and degradation of the ADC, the cytotoxic payload (DM1) is released with a charged amino acid remnant. This charged complex has poor membrane permeability, largely confining its cytotoxic activity to the target cell and thus exhibiting a minimal bystander effect.[1][2] In contrast, T-DXd employs a cleavable linker that releases a membrane-permeable payload (DXd), allowing it to diffuse into adjacent tumor cells and induce widespread cell death.[1] This fundamental difference in their mechanism of action has significant clinical implications.
Quantitative Comparison of Bystander-Inducing vs. Non-Bystander-Inducing Therapies
The differential ability of ADCs to induce a bystander effect translates to significant differences in their therapeutic efficacy, as demonstrated in both preclinical and clinical studies.
| Parameter | Trastuzumab deruxtecan (T-DXd) (Bystander Effect) | Trastuzumab emtansine (T-DM1) (No Bystander Effect) | Reference |
| Payload Type | Topoisomerase I inhibitor (DXd) - Membrane permeable | Microtubule inhibitor (DM1) - Poorly membrane permeable | [3] |
| Linker Type | Cleavable (enzymatically degraded) | Non-cleavable (thioether) | [3] |
| In Vitro Bystander Killing | Significant cytotoxicity in HER2-negative cells in co-culture | No significant effect on HER2-negative cells in co-culture | [3] |
| Median Progression-Free Survival (PFS) in HER2+ Metastatic Breast Cancer (DESTINY-Breast03) | 28.8 months | 6.8 months | [4] |
| 12-month PFS Rate (Patients with Brain Metastases) | 72.0% | 20.9% | [5] |
| Confirmed Systemic Objective Response Rate (ORR) (Patients with Brain Metastases) | 67.4% | 20.5% | [5] |
| Invasive Disease-Free Survival (IDFS) in High-Risk Early Breast Cancer (DESTINY-Breast05) | Statistically significant improvement | Standard of care | [6] |
Visualizing the Path to Cell Death: Signaling Pathways and Experimental Workflows
To fully grasp the mechanisms underlying the bystander effect and the methods used to validate it, visual representations of the key signaling pathways and experimental workflows are indispensable.
Signaling Pathways in Bystander Killing
The bystander effect is not a random event but is orchestrated by a complex interplay of signaling molecules. In the context of radiation-induced bystander effect, damaged cells release a variety of signals, including reactive oxygen species (ROS), nitric oxide (NO), and cytokines like TNF-α and TGF-β. These signals can be transmitted to neighboring cells through direct cell-to-cell contact via gap junctions or through the extracellular medium. This initiates a cascade of events in the bystander cells, often leading to DNA damage and apoptosis.
For ADCs, the bystander effect is primarily mediated by the diffusion of the cytotoxic payload.
In Vitro Validation: Recreating the Tumor Microenvironment in a Dish
Validating the bystander effect in a controlled laboratory setting is the first crucial step. The following are detailed protocols for commonly used in vitro assays.
Protocol 1: Co-Culture Bystander Killing Assay
This assay directly assesses the ability of a therapeutic agent to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line (e.g., HER2-positive SK-BR-3)
-
Antigen-negative (Ag-) cancer cell line, engineered to express a fluorescent protein (e.g., GFP-expressing MDA-MB-468)
-
Complete cell culture medium
-
Therapeutic agent (e.g., ADC) and vehicle control
-
96-well cell culture plates
-
Flow cytometer or high-content imaging system
-
Cell viability reagent (e.g., Propidium Iodide)
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 3:1, 1:3). Include monoculture wells for each cell line as controls. Allow cells to adhere overnight.
-
Treatment: Treat the co-cultures and monocultures with serial dilutions of the therapeutic agent or vehicle control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72-120 hours).
-
Analysis:
-
Flow Cytometry: Harvest the cells and stain with a viability dye. Analyze by flow cytometry, gating on the GFP-positive (Ag-) population to determine their viability.
-
High-Content Imaging: Stain the cells with a viability dye and a nuclear counterstain (e.g., Hoechst). Image the wells and quantify the percentage of dead cells within the GFP-positive population.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture treated with the therapeutic agent to the viability of Ag- cells in the treated monoculture and the vehicle-treated co-culture. A significant decrease in the viability of Ag- cells in the treated co-culture indicates a bystander effect.
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by soluble factors released into the culture medium.
Materials:
-
Ag+ and Ag- cancer cell lines
-
Complete cell culture medium
-
Therapeutic agent and vehicle control
-
T-75 flasks and 96-well plates
-
Centrifuge and 0.22 µm syringe filters
-
Cell viability assay kit (e.g., CellTiter-Glo®)
Procedure:
-
Generate Conditioned Medium:
-
Seed Ag+ cells in a T-75 flask and grow to ~80% confluency.
-
Treat the cells with the therapeutic agent or vehicle control for 48-72 hours.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge to remove cell debris and filter-sterilize.
-
-
Treat Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with the conditioned medium from the treated or vehicle control Ag+ cells.
-
-
Incubation and Analysis: Incubate for 48-72 hours and then assess cell viability using a standard assay.
Data Analysis: Compare the viability of Ag- cells treated with conditioned medium from drug-treated Ag+ cells to those treated with medium from vehicle-treated Ag+ cells. A significant reduction in viability suggests a bystander effect mediated by secreted factors.
In Vivo Validation: Taking the Research from the Bench to a Living Model
While in vitro assays are invaluable, validating the bystander effect in a more complex in vivo system is essential for preclinical development.
Protocol 3: Admixed Tumor Xenograft Model
This model assesses the bystander effect in a solid tumor composed of both Ag+ and Ag- cells.
Materials:
-
Immunodeficient mice (e.g., nude or NSG mice)
-
Ag+ cancer cell line
-
Ag- cancer cell line, engineered to express a reporter gene (e.g., luciferase)
-
Matrigel or other appropriate extracellular matrix
-
Therapeutic agent and vehicle control
-
Calipers for tumor measurement
-
In vivo imaging system (for luciferase-expressing cells)
Procedure:
-
Tumor Implantation: Prepare a single-cell suspension containing a mixture of Ag+ and Ag- cells at a defined ratio in an extracellular matrix. Subcutaneously inject the cell suspension into the flanks of immunodeficient mice.
-
Tumor Growth and Treatment: Allow the tumors to reach a palpable size. Randomize the mice into treatment and control groups and administer the therapeutic agent or vehicle.
-
Tumor Monitoring:
-
Measure tumor volume regularly using calipers.
-
If using luciferase-expressing Ag- cells, perform in vivo imaging to monitor their growth or regression specifically.
-
-
Endpoint Analysis: At the end of the study, excise the tumors for histological and immunohistochemical analysis to further assess the effects on both cell populations.
Data Analysis: Compare the overall tumor growth between the treated and control groups. In the treated group, a significant reduction in the luciferase signal from the Ag- cells, in addition to overall tumor regression, provides strong evidence of an in vivo bystander effect.[7]
The Road Ahead: Harnessing the Bystander Effect for More Effective Cancer Therapies
The validation of the bystander killing effect is a critical component in the development of novel and more effective cancer treatments. By employing the robust in vitro and in vivo methodologies outlined in this guide, researchers can gain a deeper understanding of the mechanisms of action of their therapeutic candidates and identify those with the greatest potential to overcome the challenges of tumor heterogeneity. The continued exploration and optimization of the bystander effect will undoubtedly pave the way for a new generation of cancer therapies with improved patient outcomes.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. researchgate.net [researchgate.net]
- 4. T-DXd outperforms T-DM1 in the second-line treatment of HER2+ metastatic breast cancer - BJMO [bjmo.be]
- 5. Trastuzumab deruxtecan versus trastuzumab emtansine in HER2-positive metastatic breast cancer patients with brain metastases from the randomized DESTINY-Breast03 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
Comparative Proteomics of GGGDTDTC-Mc-vc-PAB-MMAE Treated Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular effects of the antibody-drug conjugate (ADC) GGGDTDTC-Mc-vc-PAB-MMAE. Due to the absence of publicly available proteomics data for this specific peptide-targeting ADC, this guide leverages data from functionally similar ADCs and the well-documented effects of its cytotoxic payload, Monomethyl Auristatin E (MMAE). The GGGDTDTC peptide sequence is designed to target a specific cell surface receptor, leading to the internalization of the ADC and the subsequent release of MMAE, a potent inhibitor of tubulin polymerization.
The core mechanism of action involves the disruption of the microtubule network, which is crucial for cell division. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death)[1][2]. This guide will present quantitative proteomics data from a study that mimics the G2/M arrest induced by MMAE, detail relevant experimental protocols, and provide visualizations of the key cellular pathways and experimental workflows.
Quantitative Proteomic Insights into G2/M Cell Cycle Arrest
To approximate the proteomic changes induced by this compound, we present data from a study on human myeloid leukemia cells arrested in the G2 phase of the cell cycle. This state of cellular arrest is analogous to the primary mechanism of action of MMAE. The following table summarizes the significant protein abundance changes observed in G2-arrested cells compared to an asynchronous cell population.
Table 1: Summary of Quantitative Proteomic Changes in G2 Phase-Arrested Human Myeloid Leukemia Cells
| Protein Class/Pathway | Representative Proteins (Increased Abundance) | Representative Proteins (Decreased Abundance) | Functional Significance in G2/M Phase |
| Mitosis & Cell Division | KIF11, KIF20A, KIF23, CENPE, CENPF | - | Essential for spindle formation and chromosome segregation. |
| G2/M Checkpoint | CCNB1 (Cyclin B1), CDK1 | - | Key regulators driving entry into and progression through mitosis. |
| Kinesins | KIFC1, KIF18A, KIF2C | - | Motor proteins involved in microtubule dynamics and transport. |
| DNA Replication | - | MCM2, MCM3, MCM4, MCM5, MCM6, MCM7 | Down-regulation of the minichromosome maintenance complex indicates completion of DNA synthesis. |
| Nuclear Envelope | NUP37, NUP43, NUP50, NUP98, NUP107 | - | Components of the nuclear pore complex, which undergoes significant remodeling during mitosis. |
Note: This data is derived from a study using a CDK1 inhibitor to induce G2 arrest and serves as a proxy for the cellular state induced by MMAE. The original study should be consulted for a comprehensive list of protein changes and statistical details.
Experimental Protocols
This section outlines the typical methodologies employed in the comparative proteomic analysis of cells treated with an ADC like GGGD-TTC-Mc-vc-PAB-MMAE.
Cell Culture and ADC Treatment
-
Cell Lines: A panel of relevant cancer cell lines expressing the target antigen for the GGGDTDTC peptide would be selected. A negative control cell line lacking the target antigen would also be included.
-
Culture Conditions: Cells are cultured in appropriate media and conditions to ensure logarithmic growth.
-
Treatment: Cells are treated with varying concentrations of the this compound ADC, a non-targeting control ADC (with the same linker and payload), and a vehicle control for a predetermined time course (e.g., 24, 48, 72 hours).
Sample Preparation for Proteomics
-
Cell Lysis: After treatment, cells are harvested and washed with phosphate-buffered saline (PBS). Cell pellets are then lysed using a buffer containing detergents (e.g., SDS, Triton X-100), protease inhibitors, and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA or Bradford assay).
-
Protein Digestion: An equal amount of protein from each sample is reduced, alkylated, and then digested into smaller peptides using a sequence-specific protease, most commonly trypsin.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Peptide Separation: The resulting peptide mixture is separated by reverse-phase liquid chromatography based on hydrophobicity. This provides a temporal separation of the complex peptide mixture before introduction into the mass spectrometer.
-
Mass Spectrometry Analysis: The eluted peptides are ionized (e.g., by electrospray ionization) and analyzed in a high-resolution mass spectrometer. The instrument first measures the mass-to-charge ratio of the intact peptides (MS1 scan) and then selects the most abundant peptides for fragmentation, measuring the masses of the resulting fragment ions (MS/MS or MS2 scan).
Data Analysis and Bio-informatics
-
Peptide Identification and Protein Inference: The acquired MS/MS spectra are searched against a human protein database to identify the corresponding peptide sequences. These peptides are then used to infer the proteins present in the original sample.
-
Quantitative Analysis: Label-free quantification or isotopic labeling methods are used to determine the relative abundance of each identified protein across the different treatment conditions.
-
Statistical Analysis: Statistical tests are applied to identify proteins that are significantly up- or down-regulated upon ADC treatment compared to controls.
-
Pathway Analysis: The list of differentially expressed proteins is subjected to bio-informatic analysis to identify enriched biological pathways and cellular processes affected by the ADC treatment.
Visualizing Cellular Mechanisms and Workflows
Mechanism of Action of a vc-PAB-MMAE Antibody-Drug Conjugate
The following diagram illustrates the general mechanism of action for an ADC utilizing a cleavable valine-citrulline (vc) linker and the PAB spacer to deliver MMAE.
Caption: General mechanism of a vc-PAB-MMAE ADC.
Signaling Pathways Implicated in G2/M Arrest
This diagram depicts the key signaling pathways that are enriched and activated during G2/M cell cycle arrest, a cellular state induced by MMAE.
Caption: Signaling cascade following MMAE-induced microtubule disruption.
Comparative Proteomics Experimental Workflow
The workflow for a typical comparative proteomics experiment to analyze the effects of an ADC is outlined below.
Caption: Workflow for ADC comparative proteomics.
References
Safety Operating Guide
Proper Disposal Procedures for GGGDTDTC-Mc-vc-PAB-MMAE
An Essential Guide for the Safe Management of a Potent Antibody-Drug Conjugate
The compound GGGDTDTC-Mc-vc-PAB-MMAE is an antibody-drug conjugate (ADC) that combines a specific antibody with the highly potent cytotoxic agent, Monomethyl auristatin E (MMAE).[1][2] Due to the extreme toxicity of the MMAE payload, which is designed to kill cancer cells, this compound and any materials contaminated with it are classified as hazardous cytotoxic waste.[3][4][5] Proper handling and disposal are not merely procedural; they are critical for ensuring the safety of laboratory personnel, the public, and the environment.[5]
Failure to adhere to strict disposal protocols can lead to accidental exposure, with potentially severe health consequences, and significant regulatory penalties.[3] This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound and associated waste materials in a research setting.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before beginning any work that will generate this compound waste, it is imperative to establish a designated area and have the correct PPE and disposal containers readily available. The handling of ADCs requires stringent containment measures.[6][7]
Required Personal Protective Equipment (PPE):
-
Gloves: Double-gloving with chemotherapy-tested gloves is mandatory.
-
Gown: A disposable, solid-front gown made of a low-permeability fabric.
-
Eye Protection: Safety glasses with side shields or a full-face shield.
-
Respiratory Protection: An N95 respirator or higher may be required, especially when handling powders or creating aerosols.
All personnel involved in the handling and disposal of this ADC must be thoroughly trained on the associated risks and the required safety procedures.[8]
Step-by-Step Disposal Workflow
The fundamental principle for managing this compound waste is segregation at the source . Never mix cytotoxic waste with general laboratory or biohazardous waste. The only acceptable method for the final disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste facility.[9][10]
1. Waste Segregation and Containment:
-
Immediately after use, segregate all contaminated materials into the appropriate, clearly labeled cytotoxic waste containers.[10]
-
Do not allow waste to accumulate in the workspace.
2. Disposal of Contaminated Sharps:
-
Place all needles, syringes, scalpels, and glass vials that have come into contact with this compound directly into a puncture-resistant sharps container with a purple lid , specifically designated for cytotoxic sharps.[3][11]
-
Do not recap, bend, or break needles.
-
Syringes should be disposed of with the needle attached.[11]
3. Disposal of Non-Sharp Solid Waste:
-
This category includes contaminated PPE (gloves, gowns), bench paper, pipette tips, and plastic vials.
-
Place these items into a thick, leak-proof yellow or purple waste bag or a rigid container clearly marked with the cytotoxic hazard symbol.[3][12]
-
Once the bag is three-quarters full, securely seal it. This sealed bag should then be placed into a secondary rigid, labeled container for storage and transport.[13]
4. Disposal of Liquid Waste:
-
Aspirate all liquid waste containing this compound.
-
Dispense the aspirated liquid into a clearly labeled, leak-proof, and shatter-resistant container designated for cytotoxic liquid waste.
-
Under no circumstances should this waste be poured down the drain. [14]
-
Some facilities may require chemical deactivation of the liquid waste before it is collected. Consult your institution's Environmental Health & Safety (EHS) office for specific protocols.
5. Decontamination of Work Surfaces:
-
After completing work, thoroughly decontaminate all surfaces using a suitable deactivating agent (e.g., a solution of sodium hypochlorite), followed by a cleaning agent like 70% ethanol.
-
All cleaning materials (wipes, paper towels) must be disposed of as cytotoxic solid waste.[10]
6. Storage and Collection:
-
Store all sealed cytotoxic waste containers in a secure, designated area with restricted access.[10]
-
This storage area should be clearly marked with cytotoxic hazard warnings.
-
Arrange for pickup by a certified hazardous waste contractor in accordance with your institution's EHS procedures. All waste must be accompanied by a hazardous waste consignment note.[3]
Waste Stream Summary
The following table provides a quick reference for segregating waste contaminated with this compound.
| Waste Type | Primary Container | Final Disposal Method |
| Sharps (Needles, Syringes, Vials, Scalpels) | Purple-Lidded, Puncture-Resistant Sharps Container | High-Temperature Incineration |
| Solid Waste (PPE, Labware, Wipes) | Yellow/Purple, Leak-Proof Bag inside a Rigid Container | High-Temperature Incineration |
| Liquid Waste (Aspirated media, solutions) | Labeled, Leak-Proof, Shatter-Resistant Bottle | High-Temperature Incineration |
| Unused/Expired Product | Original vial, placed inside a sealed cytotoxic bag | High-Temperature Incineration |
Disposal Process Workflow
The diagram below illustrates the logical flow for the proper disposal of waste generated from working with this compound.
Caption: Workflow for the safe segregation and disposal of this compound waste.
Experimental Protocols Referenced
This guidance is based on established safety protocols for handling highly potent antibody-drug conjugates and cytotoxic compounds as outlined by health and safety organizations. The core experimental protocol is the Standard Operating Procedure for the Disposal of Cytotoxic Waste .
Objective: To ensure the safe and compliant disposal of all materials contaminated with this compound.
Methodology:
-
Risk Assessment: Conduct a full risk assessment before handling the ADC, identifying all potential hazards and establishing control measures.
-
Training: All personnel must complete training on handling cytotoxic agents and the specific disposal procedures for the institution.
-
PPE Adherence: Strict adherence to the prescribed PPE is mandatory at all times.
-
Waste Segregation: Utilize a color-coded waste stream system (e.g., purple for sharps, yellow/purple for solids) to prevent cross-contamination.
-
Containment: Employ primary and secondary containment for all waste. Bags must be sealed and placed within rigid, labeled containers.
-
Decontamination: Follow a validated two-step decontamination process for all work surfaces and equipment.
-
Documentation: Maintain accurate records of hazardous waste generation and disposal, including consignment notes provided by the waste contractor.
By implementing these procedures, research professionals can mitigate the risks associated with this potent compound, ensuring a safe laboratory environment while maintaining regulatory compliance.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. adcreview.com [adcreview.com]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 5. danielshealth.ca [danielshealth.ca]
- 6. dam.lonza.com [dam.lonza.com]
- 7. pharmtech.com [pharmtech.com]
- 8. kingstonhsc.ca [kingstonhsc.ca]
- 9. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. Managing sharps contaminated with pharmaceutical waste – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 12. hsrm.umn.edu [hsrm.umn.edu]
- 13. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
